molecular formula C7H4INO4 B1310655 4-Iodo-3-nitrobenzoic acid CAS No. 35674-27-2

4-Iodo-3-nitrobenzoic acid

Cat. No.: B1310655
CAS No.: 35674-27-2
M. Wt: 293.02 g/mol
InChI Key: DNMTZLCNLAIKQC-UHFFFAOYSA-N
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Description

4-Iodo-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H4INO4 and its molecular weight is 293.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMTZLCNLAIKQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70458857
Record name 4-iodo-3-nitrobenzoic acid
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Molecular Weight

293.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35674-27-2
Record name 4-iodo-3-nitrobenzoic acid
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Record name 4-iodo-3-nitrobenzoic acid
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Foundational & Exploratory

4-Iodo-3-nitrobenzoic Acid: A Comprehensive Technical Guide for Chemical and Pharmaceutical Innovators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Trifunctional Scaffolding

In the landscape of modern medicinal chemistry and synthetic methodology, the strategic selection of foundational molecules is paramount to the successful development of novel chemical entities. 4-Iodo-3-nitrobenzoic acid, a seemingly unassuming crystalline solid, represents a cornerstone intermediate, embodying a trifunctional scaffold of immense synthetic potential. Its unique arrangement of a carboxylic acid, a nitro group, and an iodine atom on an aromatic ring provides a versatile platform for a multitude of chemical transformations.[1] This guide aims to provide an in-depth technical overview of this compound, from its fundamental chemical properties to its critical role in the synthesis of targeted therapeutics, particularly in the realm of oncology. For researchers, scientists, and drug development professionals, a thorough understanding of this molecule's characteristics is not merely academic; it is a gateway to innovation.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound dictate its handling, reactivity, and suitability for various synthetic applications. A summary of its key properties is presented below.

PropertyValueSource(s)
Molecular Formula C₇H₄INO₄[2][3]
Molecular Weight 293.02 g/mol [2][3]
Appearance Light orange to yellow to green powder/crystal
Melting Point 208-211 °C
Solubility Insoluble in water
pKa 3.32 ± 0.10 (Predicted)
CAS Number 35674-27-2[2][3]

Synthesis of this compound: A Detailed Protocol and Mechanistic Rationale

The most established and widely employed synthetic route to this compound is via a diazotization-iodination reaction, starting from 4-amino-3-nitrobenzoic acid. This method is favored for its high yield and reliability.

Experimental Protocol: Diazotization-Iodination

Materials:

  • 4-Amino-3-nitrobenzoic acid (0.25 mol)

  • Deionized water

  • Concentrated hydrochloric acid (100 mL)

  • Sodium nitrite (0.38 mol)

  • Potassium iodide (0.5 mol)

Procedure:

  • To a reaction flask, add 45 g (0.25 mol) of 4-amino-3-nitrobenzoic acid, 400 mL of deionized water, and 100 mL of concentrated hydrochloric acid.

  • Stir the mixture and cool it to 0-5 °C in an ice bath.

  • Slowly add a solution of 25.9 g (0.38 mol) of sodium nitrite in 50 mL of deionized water dropwise, maintaining the temperature between 0 and 5 °C. The solid will gradually dissolve.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.

  • At the same temperature, slowly add a solution of 88 g (0.5 mol) of potassium iodide in 200 mL of deionized water dropwise.

  • After the addition of potassium iodide is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. A solid precipitate will form.

  • Collect the solid product by filtration.

  • Wash the solid with deionized water and dry it to obtain this compound.[2]

Expected Yield: Approximately 89.7%[2]

Causality Behind Experimental Choices:
  • Low-Temperature Diazotization: The reaction is conducted at 0-5 °C because diazonium salts are unstable at higher temperatures and can decompose, leading to side products and reduced yields. The cold temperature ensures the stability of the diazonium intermediate until it can react with the iodide.

  • Acidic Conditions: The presence of a strong acid like hydrochloric acid is crucial for the formation of nitrous acid (HNO₂) in situ from sodium nitrite, which is the reactive species that converts the primary amine to the diazonium salt.

  • Iodide as Nucleophile: Potassium iodide serves as the source of the iodide ion (I⁻), which acts as a nucleophile and displaces the diazonium group (N₂⁺) from the aromatic ring in a Sandmeyer-type reaction.

Spectroscopic Characterization: Elucidating the Molecular Structure

A comprehensive spectroscopic analysis is essential for confirming the identity and purity of this compound.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups:

  • O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group.[1]

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.

  • N-O Stretch (Nitro Group): Strong asymmetric and symmetric stretching vibrations for the nitro group are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • C-I Stretch: The carbon-iodine bond will have a stretching vibration at lower frequencies, typically in the range of 500-600 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Peaks corresponding to aromatic C-H stretching will appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

In a mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight of approximately 293 g/mol . Common fragmentation patterns for aromatic carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and a carboxyl group (-COOH, M-45).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (in DMSO-d₆):

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals due to the three protons on the benzene ring.

  • A doublet for the proton ortho to the nitro group (and meta to the iodine).

  • A doublet of doublets for the proton ortho to the carboxylic acid group (and meta to the iodine and nitro groups).

  • A doublet for the proton ortho to the iodine atom (and meta to the carboxylic acid).

The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR (in DMSO-d₆):

The ¹³C NMR spectrum will display seven distinct signals: one for the carboxylic acid carbon and six for the aromatic carbons.

  • The carboxylic acid carbonyl carbon will be the most downfield signal, typically in the range of 165-170 ppm.

  • The carbon bearing the iodine atom (C-I) will be significantly shielded compared to the other aromatic carbons, appearing at a more upfield chemical shift (around 90-100 ppm).

  • The carbon bearing the nitro group (C-NO₂) will be deshielded.

  • The remaining four aromatic carbons will have distinct chemical shifts based on their substitution patterns.

Reactivity and Synthetic Applications: A Versatile Building Block

The synthetic utility of this compound lies in the differential reactivity of its three functional groups, which allows for selective and sequential chemical modifications.

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for transformations such as esterification and amidation. A particularly important application is the synthesis of 4-iodo-3-nitrobenzamide, a precursor to the PARP inhibitor Iniparib.[1]

Workflow for Amide Synthesis:

G A This compound B Esterification (e.g., Methanol, H₂SO₄) A->B Reacts with C Methyl 4-iodo-3-nitrobenzoate B->C Forms D Amidation (e.g., Anhydrous Ammonia) C->D Reacts with E 4-Iodo-3-nitrobenzamide D->E Yields

Figure 1. A streamlined workflow for the synthesis of 4-iodo-3-nitrobenzamide.

This two-step process via an ester intermediate is often preferred over the direct conversion of the carboxylic acid to an acid chloride followed by amidation. The latter can lead to an undesirable side reaction where the chloride ion displaces the iodo group, forming 4-chloro-3-nitrobenzamide as an impurity.[1]

Reactions Involving the Iodo and Nitro Groups
  • Suzuki and other Cross-Coupling Reactions: The iodine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This enables the introduction of a wide range of substituents at this position.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂), which can then be further functionalized. This opens up another avenue for derivatization and the synthesis of diverse molecular scaffolds.

Role in Drug Discovery and Development: The Gateway to PARP Inhibition

The most significant contribution of this compound to drug development is its role as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.

PARP Inhibition and Synthetic Lethality in Cancer Therapy

PARP enzymes are crucial for the repair of single-strand DNA breaks.[5] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand DNA breaks is deficient. When PARP is inhibited in these cancer cells, single-strand breaks accumulate and lead to double-strand breaks during DNA replication. The cell's inability to repair these double-strand breaks results in cell death, a concept known as synthetic lethality.[5][6]

Signaling Pathway of PARP Inhibition in BRCA-Deficient Cancer Cells:

G cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell A Single-Strand DNA Break B PARP-mediated Repair A->B C DNA Integrity Maintained B->C D Single-Strand DNA Break F Inhibition of PARP D->F E PARP Inhibitor (e.g., derived from This compound) E->F G Accumulation of Single-Strand Breaks F->G H Double-Strand Breaks G->H I Defective Homologous Recombination Repair (BRCA1/2 mutation) H->I Cannot be repaired by J Cell Death (Apoptosis) I->J Leads to

Figure 2. Mechanism of synthetic lethality induced by PARP inhibitors.

The Significance of the 4-Iodo-3-nitro Substitution Pattern

While Iniparib (4-iodo-3-nitrobenzamide) was initially investigated as a PARP inhibitor, its precise mechanism of action has been a subject of debate, with some studies suggesting it may not directly inhibit PARP.[6] Nevertheless, the broader class of PARP inhibitors often feature a benzamide core, and the substituents on the aromatic ring play a crucial role in their binding affinity and selectivity. The iodo and nitro groups of this compound provide key anchor points for building more complex molecules that can effectively interact with the PARP active site.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as a skin and eye irritant and may cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Ventilation: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly closed container in a cool, dry place, protected from light.

Conclusion: A Molecule of Enduring Relevance

This compound is a testament to the principle that the value of a chemical compound often lies in its versatility and strategic positioning of functional groups. Its straightforward synthesis, well-defined reactivity, and crucial role as a precursor to a clinically significant class of anticancer agents underscore its importance in both academic research and industrial drug development. As the quest for more effective and targeted therapies continues, the demand for well-characterized and readily accessible intermediates like this compound will undoubtedly persist, making it a molecule of enduring relevance for the foreseeable future.

References

  • Zandarashvili, L., Langelier, M. F., Velagapudi, U. K., Schormann, N., & Pascal, J. M. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2119455119. Available from: [Link]

  • Process for the preparation of 4-iodo-3-nitrobenzamide. Google Patents.
  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. Wiley Online Library. Available from: [Link]

  • Lord, C. J., & Ashworth, A. (2012). The DNA damage response and cancer therapy. Nature, 481(7381), 287–294. Available from: [Link]

  • Structure-activity relationships in vitro | Download Table. ResearchGate. Available from: [Link]

  • Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. PubMed Central. Available from: [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library. Available from: [Link]

  • This compound | C7H4INO4 | CID 11208598. PubChem. Available from: [Link]

  • Chemical structure of chemotherapeutic PARP inhibitors Iniparib (BSI-201) and Olaparib (AZD2281). ResearchGate. Available from: [Link]

  • Synthesis of 4-Iodo-3-nitrobenzamide. Organic Chemistry - Science Forums. Available from: [Link]

  • Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. SpringerOpen. Available from: [Link]

  • Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PubMed Central. Available from: [Link]

  • The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Available from: [Link]

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  • 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

  • 4-Iodobenzoic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • 1H NMR Coupling Constants. Organic Chemistry Data. Available from: [Link]

  • Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. PubMed Central. Available from: [Link]

  • Role of PARP in TNBC: Mechanism of Inhibition, Clinical Applications, and Resistance. MDPI. Available from: [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... Doc Brown's Chemistry. Available from: [Link]

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A Senior Application Scientist's Technical Guide to 4-Iodo-3-nitrobenzoic Acid (CAS: 35674-27-2): Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Iodo-3-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid that has emerged as a pivotal building block in the fields of medicinal chemistry and advanced organic synthesis.[1][2] Its molecular architecture, featuring an iodo group, a nitro group, and a carboxylic acid on a benzene ring, provides a unique combination of reactive sites. This strategic arrangement allows for sequential and selective chemical transformations, making it an invaluable intermediate for constructing complex molecular frameworks, particularly in the development of novel therapeutic agents. This guide provides an in-depth examination of its properties, synthesis, core reactivity, and applications, with a focus on practical insights for researchers and drug development professionals.

Core Physicochemical & Structural Properties

A comprehensive understanding of the fundamental properties of this compound is the starting point for its effective utilization in any synthetic campaign. The presence of the heavy iodine atom significantly contributes to its molecular weight, while the polar nitro and carboxylic acid groups influence its solubility and crystalline nature.

Table 1: Key Physicochemical Properties and Identifiers

PropertyValueSource(s)
CAS Number 35674-27-2[3][4][5][6][7]
Molecular Formula C₇H₄INO₄[3][4][6]
Molecular Weight 293.02 g/mol [3][4][5][6]
Appearance Light orange to yellow to green powder/crystal[5]
Melting Point 210.0 to 214.0 °C[5]
Purity Typically >97.0%[5][7]
Solubility Insoluble in water[1]
IUPAC Name This compound[3]
SMILES C1=CC(=C(C=C1C(=O)O)[O-])I[3]
InChIKey DNMTZLCNLAIKQC-UHFFFAOYSA-N[3]

Synthesis: The Diazotization-Iodination Pathway

The most established and efficient route for the preparation of this compound is the Sandmeyer-type reaction, proceeding through a diazotization-iodination sequence starting from 4-amino-3-nitrobenzoic acid.[1][4] This method is reliable and scalable, providing high yields of the desired product.

Mechanistic Rationale

The synthesis hinges on the conversion of a primary aromatic amine to a diazonium salt, which is an excellent leaving group (N₂ gas). This highly reactive intermediate is then susceptible to nucleophilic substitution by an iodide ion.

  • Diazotization: 4-amino-3-nitrobenzoic acid is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). The reaction must be conducted at low temperatures (0–5 °C) to prevent the premature decomposition of the unstable diazonium salt.

  • Iodide Substitution: The resulting diazonium salt is then treated with a source of iodide, typically potassium iodide (KI). The iodide ion displaces the diazonium group, which is liberated as nitrogen gas, leading to the formation of the carbon-iodine bond.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[4]

Step 1: Diazonium Salt Formation

  • To a reaction flask, add 4-amino-3-nitrobenzoic acid (0.25 mol), deionized water (400 mL), and concentrated hydrochloric acid (100 mL).

  • Stir the mixture to form a slurry and cool the flask in an ice bath to an internal temperature of 0–5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (0.38 mol) in water (50 mL).

  • Add the sodium nitrite solution dropwise to the cooled slurry over 30-45 minutes, ensuring the temperature remains below 5 °C. The solid will gradually dissolve as the diazonium salt forms.

  • After the addition is complete, continue stirring the reaction mixture at 0–5 °C for an additional hour to ensure complete diazotization.

Step 2: Iodination

  • Prepare a solution of potassium iodide (0.5 mol) in water (200 mL).

  • While maintaining the reaction temperature at 0–5 °C, add the potassium iodide solution dropwise to the diazonium salt solution. Vigorous nitrogen gas evolution will be observed.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 2 hours, during which a solid product will precipitate.

Step 3: Isolation and Purification

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water to remove residual salts.

  • Dry the solid product under vacuum to obtain this compound. A typical yield is around 89-90%.[4]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Material cluster_reagents1 Diazotization Reagents cluster_intermediate Intermediate cluster_reagents2 Iodination Reagent cluster_product Final Product A 4-Amino-3-nitrobenzoic Acid B Diazonium Salt Intermediate A->B Step 1: Diazotization R1 NaNO₂, conc. HCl R1->B R2 0-5 °C R2->B C This compound B->C Step 2: Iodination R3 Potassium Iodide (KI) R3->C

Caption: Workflow for the synthesis of this compound.

Key Chemical Transformations & Synthetic Utility

The true value of this compound lies in the distinct reactivity of its three functional groups, which can be addressed with high selectivity.

Reactions of the Carboxylic Acid Group: Esterification & Amidation

The carboxylic acid is a versatile handle for derivatization. Esterification is a common first step to protect the acid or to prepare for subsequent reactions like amidation.

  • Esterification: The acid can be converted to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid or by reacting with trimethyl orthoacetate.[8][9] The latter method is efficient and can provide near-quantitative yields.[9]

  • Amidation: The resulting methyl ester is a key precursor to 4-iodo-3-nitrobenzamide. This transformation is achieved by treating the ester with ammonia, often by bubbling anhydrous ammonia gas through a solution of the ester in a solvent like methanol.[8][9] This amide is the direct precursor to the PARP inhibitor Iniparib (BSI-201), highlighting the compound's significance in oncology drug development.[10][11]

Reactions of the Iodo Group: Suzuki-Miyaura Cross-Coupling

The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron species, is a cornerstone of modern synthesis.[12][13][14]

  • Mechanistic Principle: The reaction proceeds via a catalytic cycle involving:

    • Oxidative Addition: A Pd(0) catalyst inserts into the C-I bond.

    • Transmetalation: The organic group from a boronic acid (or ester) is transferred to the palladium center.

    • Reductive Elimination: The two organic groups couple, forming the final product and regenerating the Pd(0) catalyst.[15]

  • Application: This reaction allows for the direct attachment of various aryl or heteroaryl groups at the 4-position of the benzoic acid ring, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Reactions involving the Nitro Group

The nitro group serves two primary roles:

  • Activating Group: As a strong electron-withdrawing group, it enhances the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution reactions.[1]

  • Synthetic Precursor: The nitro group can be readily reduced to an amino group (aniline derivative) using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation opens up another avenue for derivatization, such as amide bond formation, sulfonylation, or further diazotization reactions.

Major Reaction Pathways Diagram

Reactions main This compound ester Methyl 4-Iodo-3-nitrobenzoate main->ester Esterification (MeOH, H⁺) suzuki Biaryl Product main->suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) amine 4-Iodo-3-aminobenzoic Acid main->amine Nitro Reduction (e.g., SnCl₂) amide 4-Iodo-3-nitrobenzamide (e.g., Iniparib precursor) ester->amide Amidation (NH₃)

Caption: Key synthetic transformations of this compound.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant and requires careful management.

Table 2: GHS Hazard Information & Handling Recommendations

CategoryDescriptionSource(s)
GHS Pictogram Warning (Exclamation Mark)[3]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3][16]
Personal Protective Equipment (PPE) Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or chemical fume hood.[16]
Handling Avoid dust formation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling.[16]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up. Protect from light.[16][17]
Incompatible Materials Strong oxidizing agents, strong bases, amines.[16]

Conclusion

This compound (CAS: 35674-27-2) is far more than a simple chemical reagent; it is a strategic platform for molecular design and discovery. Its well-defined synthesis and the orthogonal reactivity of its functional groups provide chemists with a reliable and versatile tool for creating complex molecules with significant therapeutic potential. From its foundational role in the synthesis of PARP inhibitors to its broad utility in generating compound libraries via cross-coupling chemistry, this intermediate will undoubtedly continue to be a cornerstone of innovation in pharmaceutical and chemical research.

References

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  • Benchchem. The Pivotal Role of 4-Methoxy-3-nitrobenzoic Acid in Medicinal Chemistry: A Technical Guide. Benchchem.
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  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Wikipedia. Suzuki reaction. Wikipedia.
  • Google Patents. CN106366012A - Method of preparing 4-iodo-3-nitrobenzamide.

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An In-depth Technical Guide to the Molecular Structure of 4-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 4-Iodo-3-nitrobenzoic acid (CAS No: 35674-27-2), a pivotal intermediate in pharmaceutical synthesis and organic chemistry. While a definitive experimental crystal structure remains to be published, this document synthesizes available spectroscopic data, computational predictions based on analogous compounds, and established chemical principles to construct a robust model of its molecular geometry, electronic properties, and spectroscopic signature. We will delve into the causality behind its structural characteristics and demonstrate how these features govern its reactivity and utility as a synthetic scaffold. This guide is intended for researchers, scientists, and drug development professionals who utilize halogenated nitrobenzoic acids in their workflows.

Core Chemical Identity and Physicochemical Properties

This compound is a trifunctionalized benzene derivative, presenting a rich platform for selective chemical transformations.[1] Its utility is underscored by the distinct reactivity of its three key functional groups: a carboxylic acid, an electron-withdrawing nitro group, and a halogen atom (iodine) that serves as an excellent leaving group in metal-catalyzed reactions.[1]

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 35674-27-2ChemicalBook[3]
Molecular Formula C₇H₄INO₄PubChem[2]
Molecular Weight 293.02 g/mol ChemicalBook[3]
Appearance Powder to crystalTCI America
Predicted Boiling Point 390.2 ± 37.0 °CChemicalBook[3]
Predicted Density 2.156 ± 0.06 g/cm³ChemicalBook[3]
Predicted pKa 3.32 ± 0.10ChemicalBook[3]

Molecular Geometry and Electronic Structure

A definitive single-crystal X-ray diffraction analysis for this compound has not been publicly documented. However, a highly reliable structural model can be constructed through computational analysis and comparison with experimentally determined structures of related nitrobenzoic acids.

Computational studies on isomers of nitrobenzoic acid, using methods such as Density Functional Theory (DFT) with B3LYP functionals, have shown excellent correlation with experimental bond lengths and angles.[1] Applying these principles, we can predict the key geometric parameters of this compound. The presence of the bulky iodine atom at position 4 and the nitro group at position 3 introduces significant steric and electronic effects, influencing the planarity of the functional groups relative to the benzene ring. The nitro group is expected to be slightly twisted out of the plane of the benzene ring, a common feature in sterically hindered nitroarenes.[4]

Caption: 2D structure of this compound with atom numbering.

Table 2: Predicted Key Geometric Parameters (Based on DFT calculations of analogous compounds)[1]

ParameterPredicted ValueRationale & Commentary
C-I Bond Length ~2.10 ÅStandard length for an aryl iodide. This bond is the most susceptible to cleavage in cross-coupling reactions.
C-N Bond Length ~1.47 ÅTypical for an aromatic C-N bond, slightly shortened due to the electron-withdrawing nature of the nitro group.
N-O Bond Lengths ~1.22 ÅCharacteristic of a nitro group, indicating significant double bond character.
C-C (aromatic) 1.38 - 1.40 ÅThe substitution pattern slightly perturbs the classic benzene bond lengths.
C1-C7 (Carboxyl) ~1.49 ÅSingle bond connecting the carboxyl group to the aromatic ring.
C=O (Carboxyl) ~1.21 ÅStandard carbonyl double bond length.
C-O (Carboxyl) ~1.34 ÅStandard carboxyl single bond length.
∠ C3-C4-I ~120°The bulky iodine atom maintains the expected sp² bond angle.
∠ C2-C3-N ~118°Steric repulsion between the nitro group and the adjacent proton may slightly compress this angle.
O-N-O Angle ~124°Typical for a nitro group.

Spectroscopic Signature for Structural Elucidation

The trifunctional nature of this molecule provides a distinct spectroscopic fingerprint, which is essential for its identification and quality control during synthesis.

Vibrational Spectroscopy (FTIR & Raman)

The FTIR spectrum is dominated by features from the three functional groups. Vibrational spectroscopy serves as a rapid and reliable method for confirming the presence of the key structural motifs.[1]

Table 3: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, WeakO-H stretch (from carboxylic acid dimer)
~1700ModerateC=O stretch (carboxylic acid)
1520-1560StrongAsymmetric NO₂ stretch
1345-1385StrongSymmetric NO₂ stretch
1400-1600StrongAromatic C=C stretch
480-610StrongC-I stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive technique for confirming the substitution pattern of the aromatic ring. The proton and carbon environments are heavily influenced by the electronic properties of the iodo, nitro, and carboxyl substituents.

¹H NMR Spectroscopy: The spectrum is expected to show three distinct signals in the aromatic region (typically 7.5-9.0 ppm).

  • Inductive and Anisotropic Effects: The nitro group is strongly electron-withdrawing, deshielding adjacent protons (H2 and H6). The iodine atom has a weaker inductive effect but a significant anisotropic effect.

  • Predicted Pattern:

    • The proton at C2, being ortho to the strongly withdrawing nitro group, is expected to be the most deshielded (highest ppm). It will appear as a doublet, coupled to H6.

    • The proton at C5, ortho to the iodine, will be the most shielded (lowest ppm) of the three. It will appear as a doublet, coupled to H6.

    • The proton at C6, situated between the carboxyl and nitro-bearing carbons, will appear as a doublet of doublets, coupled to both H2 and H5.

H2 H2 Doublet (d) Ortho to -NO₂ H6 H6 Doublet of Doublets (dd) Coupled to H2 & H5 H2->H6 J(ortho) ≈ 8 Hz H5 H5 Doublet (d) Ortho to -I H5->H6 J(meta) ≈ 2 Hz

Caption: Predicted ¹H NMR splitting pattern for the aromatic protons.

¹³C NMR Spectroscopy: The spectrum will display seven unique signals.

  • The carboxyl carbon (C7) will be the most deshielded, appearing in the 165-175 ppm range.

  • The carbon attached to the iodine (C4) will be significantly shielded due to the "heavy atom effect," appearing at a much lower chemical shift than other aromatic carbons, often below 100 ppm.

  • The carbon attached to the nitro group (C3) will be deshielded, appearing in the 150-155 ppm range.

  • The remaining four aromatic carbons (C1, C2, C5, C6) will have distinct chemical shifts based on their proximity to the electron-withdrawing and donating/anisotropic groups.

Mass Spectrometry

In mass spectrometry, particularly with techniques like GC-MS, this compound will show a clear molecular ion peak (M⁺) at m/z 293.[2] Key fragmentation patterns would include the loss of the hydroxyl group (-OH, M-17), the carboxylic acid group (-COOH, M-45), and the nitro group (-NO₂, M-46). A prominent peak at m/z 127 corresponding to I⁺ is also expected.

Synthesis and Structural Implications for Reactivity

The compound is reliably synthesized via a Sandmeyer-type reaction, starting from 4-amino-3-nitrobenzoic acid.[2][3] The structural arrangement of the final product is a direct consequence of this well-established synthetic pathway.

Experimental Protocol: Synthesis of this compound[2][3]

Materials:

  • 4-amino-3-nitrobenzoic acid

  • Deionized water

  • Concentrated hydrochloric acid

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Reaction flask, ice bath, magnetic stirrer, filtration apparatus

Procedure:

  • Diazotization: a. Suspend 45 g (0.25 mol) of 4-amino-3-nitrobenzoic acid in 400 mL of deionized water and 100 mL of concentrated hydrochloric acid in a reaction flask. b. Cool the mixture to 0-5 °C using an ice bath with continuous stirring. c. Slowly add, dropwise, a solution of 25.9 g (0.38 mol) of sodium nitrite in 50 mL of water, maintaining the temperature between 0-5 °C. d. Continue stirring at this temperature for 1 hour after the addition is complete to ensure full formation of the diazonium salt.

  • Iodination: a. Prepare a solution of 88 g (0.5 mol) of potassium iodide in 200 mL of water. b. Slowly add the potassium iodide solution dropwise to the cold diazonium salt solution. c. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. A solid precipitate will form.

  • Isolation and Purification: a. Collect the solid product by vacuum filtration. b. Wash the filter cake thoroughly with deionized water to remove residual salts. c. Dry the solid product to obtain this compound. (Reported Yield: ~89.7%).

Caption: Synthetic workflow for this compound.

The molecular structure directly enables its role as a versatile synthetic intermediate.[1] The iodine at the C4 position is readily displaced in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of C-C or C-heteroatom bonds. The nitro group at C3 can be reduced to an amine, providing a nucleophilic site for further derivatization. Finally, the carboxylic acid at C1 can be converted into esters, amides (such as in the synthesis of the PARP inhibitor precursor 4-iodo-3-nitrobenzamide), or acid chlorides.[5] This trifecta of reactivity, dictated by the molecular structure, makes it a highly valuable building block in the rational design of complex molecules and pharmaceutical agents.

Conclusion

The molecular structure of this compound is characterized by a unique interplay of steric and electronic effects from its iodo, nitro, and carboxyl substituents. While awaiting definitive crystallographic confirmation, a robust structural and spectroscopic model has been established through comparative analysis and computational prediction. This model, detailed herein, provides the necessary framework for understanding its reactivity and for its effective application in complex organic synthesis and drug discovery pipelines. The distinct signatures in NMR and IR spectroscopy serve as reliable tools for its unambiguous identification, ensuring the integrity of downstream applications.

References

  • Vertex AI Search. This compound synthesis - ChemicalBook.
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A Technical Guide to the Synthesis of 4-Iodo-3-nitrobenzoic Acid via Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of a robust and reliable pathway for the synthesis of 4-iodo-3-nitrobenzoic acid, a valuable intermediate in pharmaceutical and materials science. The synthesis route proceeds from the readily available starting material, 4-amino-3-nitrobenzoic acid, via a Sandmeyer-type reaction. This process involves two critical stages: the diazotization of the primary aromatic amine, followed by the displacement of the diazonium group with iodine. This document elucidates the underlying chemical principles, provides a detailed, step-by-step experimental protocol, discusses safety considerations, and presents a mechanistic rationale for the procedural choices, grounded in established chemical literature.

Introduction

This compound is a key building block in organic synthesis. Its utility is derived from the orthogonal reactivity of its three functional groups: the carboxylic acid allows for amide bond formation and other esterification reactions, the nitro group can be reduced to an amine for further functionalization, and the iodo group is an excellent participant in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This trifunctional nature makes it a sought-after precursor for complex molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs).[1][2]

The conversion of 4-amino-3-nitrobenzoic acid to its iodo-analogue is most efficiently achieved through a Sandmeyer reaction.[3][4][5] This classic transformation provides a regioselective method for introducing a halogen onto an aromatic ring by replacing an amino group.[4] The synthesis of aryl iodides via this method is particularly notable because it proceeds efficiently without the copper(I) catalyst typically required for the introduction of chloro or bromo groups.[6][7][8]

The Synthetic Pathway: A Two-Stage Approach

The overall transformation is a one-pot synthesis that proceeds in two distinct, temperature-critical stages:

Stage 1: Diazotization. The primary aromatic amine of 4-amino-3-nitrobenzoic acid is converted into a highly reactive diazonium salt intermediate. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric or sulfuric acid.[3][7]

Stage 2: Iodination. The arenediazonium salt is then treated with a source of iodide ions, typically potassium iodide (KI).[6][9][10] The iodide ion acts as a nucleophile and a reducing agent, displacing the diazonium group (which is released as nitrogen gas) to form the stable aryl iodide product.[7]

Synthesis_Pathway Start 4-Amino-3-nitrobenzoic Acid Intermediate 4-Carboxy-2-nitrobenzenediazonium Salt (in situ) Start:e->Intermediate:w 1. NaNO₂, HCl (aq) 2. 0-5 °C Product This compound Intermediate:e->Product:w 1. KI (aq) 2. 0 °C to RT

Caption: Workflow for the synthesis of this compound.

Mechanistic Insights and Causality

Understanding the mechanism is critical for optimizing reaction conditions and ensuring safety.

  • Diazotization: The reaction is initiated by the protonation of nitrous acid, which forms the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the amino group on 4-amino-3-nitrobenzoic acid attacks the nitrosonium ion. A series of proton transfers and elimination of a water molecule generates the diazonium ion (-N₂⁺).

    • Causality: Strict temperature control (0–5 °C) is paramount.[11][12] Arenediazonium salts are thermally unstable and can decompose prematurely or undergo unwanted side reactions at higher temperatures.[11][13] The presence of a strong acid is necessary to generate the nitrosonium ion and prevent the newly formed diazonium salt from coupling with unreacted amine.

  • Iodination: The mechanism for the iodination step is believed to proceed through a radical pathway.[4][7] The iodide ion (I⁻) is a sufficiently strong reducing agent to transfer an electron to the diazonium salt. This forms an aryl radical and dinitrogen gas, which is an excellent leaving group and drives the reaction forward. The aryl radical then abstracts an iodine atom from another iodide source to form the final product.[7]

    • Causality: Unlike other Sandmeyer reactions, a copper catalyst is not required because iodide itself is a strong enough reducing agent to initiate the single-electron transfer.[7][8] The reaction is typically allowed to warm to room temperature after the addition of potassium iodide to ensure the complete evolution of nitrogen gas and reaction completion.[9]

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed for laboratory-scale synthesis.[9] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Amount (g)MolesMolar Eq.
4-Amino-3-nitrobenzoic acidC₇H₆N₂O₄182.1345.00.2471.0
Concentrated Hydrochloric AcidHCl36.46~100 mL--
Sodium NitriteNaNO₂69.0025.90.375~1.5
Potassium IodideKI166.0088.00.530~2.1
Deionized WaterH₂O18.02~650 mL--
Sodium ThiosulfateNa₂S₂O₃158.11---

Step-by-Step Methodology:

  • Dissolution of the Amine: In a 1 L reaction flask equipped with a magnetic stirrer, add 45.0 g (0.247 mol) of 4-amino-3-nitrobenzoic acid, 400 mL of deionized water, and 100 mL of concentrated hydrochloric acid.[9] Stir the mixture to form a suspension.

  • Cooling: Cool the reaction mixture to 0–5 °C using an ice-salt bath. It is critical to maintain this low temperature during the subsequent addition of sodium nitrite.[9][11]

  • Diazotization: Prepare a solution of 25.9 g (0.375 mol) of sodium nitrite in 50 mL of deionized water. Slowly add this solution dropwise to the cooled amine suspension over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.[9] The solid starting material will gradually dissolve as the soluble diazonium salt forms.

  • Confirmation of Diazotization: After the addition is complete, continue stirring the mixture at 0–5 °C for an additional hour.[9] Check for the presence of excess nitrous acid using starch-iodide paper (a positive test will result in an immediate dark blue color).[14] If the test is negative, add a small amount of the sodium nitrite solution until a positive test is maintained for at least 20 minutes.

  • Iodination: Prepare a solution of 88.0 g (0.530 mol) of potassium iodide in 200 mL of deionized water. Add this KI solution dropwise to the cold diazonium salt solution.[9] Vigorous effervescence (evolution of N₂ gas) will be observed. Maintain the temperature below 10 °C during the initial phase of this addition.

  • Reaction Completion: After the KI solution has been fully added, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours; the evolution of gas should cease, and a solid precipitate will form.[9]

  • Work-up and Isolation:

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water to remove residual salts. A wash with a cold, dilute solution of sodium thiosulfate can be used to remove any residual iodine (I₂) color.

    • Dry the collected solid product under vacuum to yield this compound. An expected yield of approximately 89% has been reported for this procedure.[9]

Safety and Hazard Management

The synthesis of diazonium salts requires strict adherence to safety protocols due to their potential hazards.

  • Thermal Instability: Arenediazonium salts are thermally unstable and can decompose explosively, especially when dry.[11][13] Never isolate the diazonium salt intermediate. Always use it in situ in a cold solution.[15]

  • Shock Sensitivity: Solid diazonium salts can be sensitive to friction and shock.[11][12] This is another critical reason they should not be isolated.

  • Gas Evolution: Both the diazotization and iodination steps produce gas (N₂). The reaction must be performed in an open or vented apparatus to prevent pressure buildup.[11][12]

  • Reagent Handling:

    • Handle concentrated acids and all reagents within a fume hood.

    • Avoid excess sodium nitrite, as it can lead to undesired side reactions.[11][12] It is good practice to neutralize any excess nitrous acid with a quenching agent like sulfamic acid or urea before work-up, although this is often omitted in iodination protocols where the work-up is straightforward.

Conclusion

The Sandmeyer-type synthesis of this compound from 4-amino-3-nitrobenzoic acid is a highly efficient and reliable transformation that is fundamental to synthetic organic chemistry. By carefully controlling the reaction temperature and stoichiometry, researchers can achieve high yields of this versatile chemical intermediate. Adherence to established safety protocols, particularly concerning the handling of the diazonium salt intermediate, is essential for the successful and safe execution of this procedure. The methodology described herein provides a robust foundation for the production of this key building block for applications in drug discovery and advanced materials.

References

  • NROChemistry. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. Retrieved from [Link]

  • Grokipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Accepted Manuscript. Retrieved from [Link]

  • Stark, M., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

  • ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

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A Technical Guide to the Physicochemical Characterization of 4-Iodo-3-nitrobenzoic Acid: Melting Point and Solubility

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth examination of two critical physical properties of 4-Iodo-3-nitrobenzoic acid: its melting point and solubility. For researchers, medicinal chemists, and formulation scientists, a precise understanding of these characteristics is not merely academic; it is foundational to the successful development of new chemical entities. These parameters directly influence a compound's purity assessment, stability, dissolution rate, and ultimately, its bioavailability, making their accurate determination a cornerstone of effective drug discovery and development.[1][2] This document moves beyond simple data presentation to explore the causality behind these properties and the rigorous methodologies required for their validation.

Section 1: Core Physical Properties of this compound

The molecular structure of this compound, featuring a carboxylic acid group, a nitro group, and a heavy iodine atom on a benzene ring, dictates its physicochemical behavior. These functional groups create a molecule with significant polarity and the potential for strong intermolecular interactions, including hydrogen bonding and dipole-dipole forces. These interactions are directly responsible for its solid-state properties and behavior in solvents.

Melting Point

The melting point is a definitive measure of the energy required to disrupt the compound's crystal lattice structure.[3] For a pure crystalline solid, this transition from solid to liquid occurs over a narrow temperature range. A broad melting range, conversely, often indicates the presence of impurities, which disrupt the uniform crystal lattice and lower the energy required to break it apart. The experimentally determined melting point for this compound is presented below.

Table 1: Melting Point of this compound

Property Value Source

| Melting Point | 208-211°C |[4] |

This high melting point suggests strong intermolecular forces within the crystal lattice, a factor that often correlates with lower aqueous solubility.[5]

Solubility Profile

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, is a critical determinant of a drug candidate's fate.[2][6] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[1]

While specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature, we can infer its likely behavior from its structure and related analogs. The presence of the polar carboxylic acid and nitro groups suggests some solubility in polar solvents.[7] Studies on 3-nitrobenzoic acid show it is most soluble in polar solvents like methanol and ethanol and has very low solubility in water and non-polar solvents like toluene.[8][9] The solubility of 4-nitrobenzoic acid is also pH-sensitive, increasing in basic solutions where the carboxylic acid deprotonates to form a more soluble carboxylate salt.[7]

Given these facts, this compound is expected to exhibit:

  • Low solubility in non-polar solvents (e.g., hexane, toluene).

  • Moderate solubility in polar organic solvents (e.g., ethanol, methanol, DMSO). The related compound 4-iodo-3-nitrobenzamide is reported to be soluble in DMSO.[10]

  • Poor intrinsic solubility in water, which can be significantly enhanced at higher pH values due to the ionization of the carboxylic acid group.

The definitive solubility profile must be determined experimentally. The following section outlines a robust protocol for this purpose.

Section 2: Validated Methodologies for Property Determination

The trustworthiness of physical property data hinges on the rigor of the experimental methodology. The protocols described below are designed to be self-validating systems, providing accurate and reproducible results.

Protocol for Melting Point Determination (Capillary Method)

This method is a standard for accurately determining the melting range of a crystalline solid. The principle involves heating a small, tightly packed sample in a capillary tube at a controlled rate and observing the temperatures at which melting begins and completes.

Experimental Justification:

  • Sample Preparation: Using a dry, finely powdered sample ensures uniform heat transfer and packing, preventing air pockets that could cause erroneous readings.[11]

  • Controlled Heating Rate: A rapid initial heating can establish an approximate melting point, but a slow ramp rate (1-2°C per minute) near the melting point is critical for allowing the system to remain in thermal equilibrium, yielding a precise melting range.[12]

Step-by-Step Protocol:

  • Sample Preparation: Place a small amount of dry this compound on a clean, dry watch glass. Crush the solid into a fine powder using a spatula.

  • Capillary Loading: Push the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Repeat until a packed column of 1-2 mm is achieved.[3][13]

  • Apparatus Setup: Attach the capillary tube to a thermometer, aligning the sample with the thermometer bulb. Place the assembly in a melting point apparatus (e.g., a Mel-Temp or a Thiele tube filled with mineral oil).[11]

  • Approximate Determination: Heat the apparatus rapidly and record the approximate temperature at which the sample melts. Allow the apparatus to cool.

  • Accurate Determination: Replace the capillary with a new sample. Heat the apparatus quickly to about 15-20°C below the approximate melting point.

  • Data Recording: Decrease the heating rate to 1-2°C per minute. Record the temperature (T1) when the first drop of liquid appears and the temperature (T2) when the last crystal melts completely. The melting range is T1-T2.[3]

  • Validation: Repeat the accurate determination at least twice. Consistent results validate the measurement.

Protocol for Aqueous Solubility Determination (Equilibrium Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[6] It involves agitating an excess of the solid compound in a solvent for an extended period to ensure equilibrium is reached between the dissolved and undissolved states.

Experimental Justification:

  • Use of Excess Solid: This ensures that the solution becomes saturated, which is the definition of solubility.

  • Equilibration Time: Sufficient time (typically 24-72 hours) is necessary to ensure the dissolution process has reached equilibrium.[6][14] Shorter times may only yield kinetic solubility, which can be misleading.[15]

  • Temperature Control: Solubility is temperature-dependent. Conducting the experiment in a temperature-controlled shaker bath is essential for reproducibility.[6]

  • Analysis Method: A reliable and validated analytical method (e.g., HPLC-UV) is required to accurately quantify the concentration of the dissolved compound without interference from excipients or impurities.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound (e.g., 10 mg) to a known volume of the desired solvent (e.g., 5 mL of pH 7.4 phosphate-buffered saline) in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours to allow the system to reach equilibrium.[6]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved particles.

  • Quantification: Dilute the filtered sample with the mobile phase to a concentration within the calibrated range of the analytical method. Analyze the concentration of this compound using a validated HPLC-UV method.

  • Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

  • Validation: Perform the experiment in triplicate to ensure the results are precise and reproducible.

Section 3: Visualization of the Physicochemical Workflow

To ensure data integrity, a logical and systematic workflow is essential. The following diagram illustrates the process from initial sample characterization to the final reporting of validated physical properties.

G cluster_0 Phase 1: Sample Preparation & Purity cluster_1 Phase 2: Melting Point Determination cluster_2 Phase 3: Solubility Determination cluster_3 Phase 4: Reporting Sample Receive Sample: This compound Purity Assess Purity (e.g., HPLC, NMR) Sample->Purity Prep Prepare Dry, Fine Powder Purity->Prep If pure >98% MP_Load Load Capillary Tube Prep->MP_Load Sol_Setup Shake-Flask Setup (Excess solid + Solvent) Prep->Sol_Setup MP_Run Perform Melting Point Analysis (1-2°C/min) MP_Load->MP_Run MP_Data Record Melting Range (T1-T2) MP_Run->MP_Data MP_Validate Validate (n=3) MP_Data->MP_Validate Report Final Report: - Validated Melting Range - Equilibrium Solubility Data MP_Validate->Report Sol_Equil Equilibrate (24h, 25°C) Sol_Setup->Sol_Equil Sol_Filter Filter Supernatant (0.22 µm) Sol_Equil->Sol_Filter Sol_Analyze Quantify by HPLC Sol_Filter->Sol_Analyze Sol_Data Calculate Solubility Sol_Analyze->Sol_Data Sol_Validate Validate (n=3) Sol_Data->Sol_Validate Sol_Validate->Report

Caption: Workflow for determining melting point and solubility.

Conclusion

The physical properties of this compound, specifically its high melting point of 208-211°C and its anticipated low aqueous solubility, are defining characteristics for any research or development program. The high melting point is indicative of a stable crystal lattice, while the solubility profile presents a challenge that must be quantitatively addressed for formulation development. The rigorous, validated protocols provided in this guide are essential for generating the high-quality data needed to make informed decisions, mitigate risks associated with poor bioavailability, and ultimately accelerate the journey from chemical entity to viable drug candidate.

References

  • University of Calgary. Melting point determination. Link

  • Google Patents. Method for determining solubility of a chemical compound. Link

  • YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Link

  • ChemicalBook. 4-iodo-3-nitrobenzamide CAS#: 160003-66-7. Link

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Link

  • Scribd. Determination of Melting Point of An Organic Compound. Link

  • University of Technology. EXPERIMENT (1) DETERMINATION OF MELTING POINTS. Link

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. Link

  • American Chemical Society. Method for Measuring Aqueous Solubilities of Organic Compounds. Link

  • Florida State University. Experiment 1 - Melting Points. Link

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  • ResearchGate. An interesting relationship between drug absorption and melting point. Link

  • Journal of Medical Pharmaceutical and Allied Sciences. IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Link

  • National Institutes of Health. Drug Solubility: Importance and Enhancement Techniques. Link

  • ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Link

  • Solubility of Things. 4-Nitrobenzoic acid. Link

  • ResearchGate. The solubility of 3-nitrobenzoic acid in seven solvents. Link

  • Indian Journal of Chemistry. Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. Link

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Spectroscopic Characterization of 4-Iodo-3-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Iodo-3-nitrobenzoic acid (CAS No: 35674-27-2), a key intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define the structure and purity of this compound.

Introduction: The Molecular Blueprint of this compound

This compound, with the molecular formula C₇H₄INO₄ and a molecular weight of 293.02 g/mol , is a polysubstituted aromatic carboxylic acid.[1][2] The strategic placement of the iodo, nitro, and carboxylic acid functionalities on the benzene ring makes it a versatile building block in the synthesis of complex organic molecules. Accurate spectroscopic characterization is paramount to confirm its identity and purity, ensuring the reliability of subsequent synthetic transformations.

This guide will delve into the theoretical and experimentally-derived spectroscopic data, providing a detailed interpretation of the key spectral features.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit three signals in the aromatic region, corresponding to the three protons on the benzene ring. The predicted chemical shifts and coupling patterns are detailed in Table 1. The carboxylic acid proton will appear as a broad singlet at a significantly downfield shift.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale
~8.5 - 8.7d~2.0H-2This proton is ortho to the strongly electron-withdrawing nitro group and the carboxylic acid group, leading to significant deshielding. It will appear as a doublet due to coupling with H-6.
~8.2 - 8.4dd~8.5, ~2.0H-6This proton is ortho to the iodine atom and meta to the nitro and carboxylic acid groups. It will be a doublet of doublets due to coupling with H-5 and H-2.
~7.9 - 8.1d~8.5H-5This proton is ortho to the iodine and meta to the carboxylic acid group. It will appear as a doublet due to coupling with H-6.
>10br s-COOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet that can exchange with D₂O.

Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent used.

Caption: Predicted ¹H NMR spectral assignments for this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is expected to show seven distinct signals, as there are no planes of symmetry in the molecule. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165 - 170C=OThe carbonyl carbon of the carboxylic acid is significantly deshielded.
~150 - 155C-3This carbon is directly attached to the electron-withdrawing nitro group.
~140 - 145C-4The carbon bearing the iodine atom will be deshielded, but the heavy atom effect of iodine can also influence the shift.
~135 - 140C-1The ipso-carbon attached to the carboxylic acid group.
~130 - 135C-6This carbon is adjacent to the iodine-substituted carbon.
~125 - 130C-2This carbon is adjacent to the nitro-substituted carbon.
~120 - 125C-5This carbon is expected to be the most upfield of the aromatic carbons.

Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent used.

Infrared (IR) Spectroscopy: Identifying Functional Groups

The presence of an ATR-IR spectrum for this compound is noted in the PubChem database, indicating that experimental data exists.[3] The interpretation of this spectrum relies on identifying the characteristic vibrational frequencies of its functional groups.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional GroupSignificance
3300 - 2500 (broad)O-H stretchCarboxylic AcidThe broadness is due to hydrogen bonding.
~1700C=O stretchCarboxylic AcidA strong absorption characteristic of the carbonyl group.
~1600, ~1475C=C stretchAromatic RingIndicates the presence of the benzene ring.
~1530, ~1350N-O asymmetric & symmetric stretchNitro GroupStrong absorptions confirming the nitro functionality.
~800 - 900C-H out-of-plane bendAromatic RingThe substitution pattern on the ring influences the exact position.
Below 800C-I stretchIodo GroupTypically a weak absorption in the fingerprint region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

A GC-MS spectrum for this compound is available, which provides crucial information about the compound's molecular weight and fragmentation pattern.[3]

Molecular Ion Peak

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 293, corresponding to the molecular weight of this compound. The presence of iodine (¹²⁷I) as a monoisotopic element simplifies the interpretation of the molecular ion region.

Key Fragmentation Patterns

The fragmentation of this compound under electron ionization (EI) would likely proceed through the following pathways:

  • Loss of -OH: A peak at m/z = 276 (M-17) due to the loss of a hydroxyl radical from the carboxylic acid group.

  • Loss of -COOH: A peak at m/z = 248 (M-45) corresponding to the loss of the entire carboxyl group.

  • Loss of -NO₂: A peak at m/z = 247 (M-46) from the cleavage of the nitro group.

  • Loss of I: A peak at m/z = 166 (M-127) resulting from the loss of an iodine atom.

MS_Fragmentation_Pathway M [M]⁺˙ m/z = 293 M_minus_OH [M-OH]⁺ m/z = 276 M->M_minus_OH -OH M_minus_COOH [M-COOH]⁺˙ m/z = 248 M->M_minus_COOH -COOH M_minus_NO2 [M-NO₂]⁺ m/z = 247 M->M_minus_NO2 -NO₂ M_minus_I [M-I]⁺ m/z = 166 M_minus_COOH->M_minus_I -I

Caption: Plausible mass spectrometry fragmentation pathways for this compound.

Experimental Protocols

While specific experimental parameters for the acquisition of the referenced spectra are not fully detailed in the available sources, standard protocols for NMR, IR, and MS are applicable.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Utilize a standard one-pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Employ a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

IR Spectroscopy
  • Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, a small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a sufficient number of scans for a high-quality spectrum.

Mass Spectrometry
  • Sample Preparation: For GC-MS, dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Data Acquisition: The sample is vaporized and separated on a GC column before entering the mass spectrometer for ionization and analysis.

Conclusion

The spectroscopic data for this compound, both experimentally referenced and predictively analyzed, provide a comprehensive characterization of its molecular structure. The distinct patterns in the NMR, IR, and MS spectra serve as a reliable fingerprint for the identification and quality assessment of this important synthetic intermediate. This guide provides the foundational spectroscopic knowledge necessary for researchers working with this compound, ensuring confidence in its structural integrity for downstream applications.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. (10) Patent No. - US 8,586,792 B2. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. [Link]

  • NIST. Benzoic acid, 4-iodo-. NIST Chemistry WebBook. [Link]

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  • NIST. Benzoic acid, 4-chloro-3-nitro-. NIST Chemistry WebBook. [Link]

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An In-depth Technical Guide to the Safe Handling of 4-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and handling instructions for 4-Iodo-3-nitrobenzoic acid, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of safety data, this document elucidates the scientific rationale behind each procedural recommendation, grounding them in the specific chemical properties of the molecule. Our aim is to foster a proactive safety culture through a deeper understanding of the material's reactivity and potential hazards.

Understanding the Molecule: Physicochemical & Hazard Profile

This compound (CAS No: 35674-27-2) is a substituted aromatic carboxylic acid.[1] Its chemical behavior and, consequently, its handling requirements are dictated by the interplay of its three functional groups: the carboxylic acid, the electron-withdrawing nitro group, and the iodo group. The presence of both an iodine atom and a nitro group provides reactive sites for various chemical transformations, making it a valuable pharmaceutical intermediate.[2]

Physicochemical Properties

A thorough understanding of the physical properties of this compound is foundational to its safe handling. These properties influence storage conditions, potential for aerosolization, and appropriate spill cleanup procedures.

PropertyValueSource
Molecular Formula C₇H₄INO₄[1]
Molecular Weight 293.02 g/mol [1]
Appearance Light orange to yellow to green powder/crystalTCI AMERICA
Melting Point 210.0 to 214.0 °CTCI AMERICA
Solubility Insoluble in waterSmolecule
Density 2.2 ± 0.1 g/cm³Hangzhou Royalchem Co.,LTD

This data is aggregated from various chemical suppliers and databases.

GHS Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following pictograms and hazard statements, indicating its primary health risks.

Pictogram:



Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • H341: Suspected of causing genetic defects.

  • H351: Suspected of causing cancer.

  • H361: Suspected of damaging fertility or the unborn child.

Causality Insight: The irritant properties are typical of many aromatic carboxylic acids. The more severe long-term health warnings (mutagenicity, carcinogenicity, and reproductive toxicity) are associated with the nitroaromatic functionality. Nitroaromatic compounds can often be metabolized to reactive intermediates that can interact with cellular macromolecules.

Risk Assessment and Exposure Control

A proactive approach to safety involves a thorough risk assessment before any handling of this compound. The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion.

Engineering Controls: The First Line of Defense

The most effective way to minimize exposure is through robust engineering controls.

  • Fume Hood: All weighing and handling of powdered this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical for preventing direct contact. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and dust.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). It is crucial to inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or coveralls should be worn.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with a particulate filter is necessary.

PPE_Workflow Start Handling this compound EngineeringControls Work in a certified chemical fume hood? Start->EngineeringControls Weighing Weighing solid? EngineeringControls->Weighing Yes PPE_Selection Select appropriate PPE Weighing->PPE_Selection Gloves Nitrile or Neoprene Gloves PPE_Selection->Gloves Goggles Chemical Safety Goggles PPE_Selection->Goggles FaceShield Face Shield PPE_Selection->FaceShield LabCoat Lab Coat PPE_Selection->LabCoat Apron Chemical-Resistant Apron (if large quantity or splash risk) PPE_Selection->Apron Respirator NIOSH-approved respirator (if dust cannot be controlled) PPE_Selection->Respirator Proceed Proceed with work Gloves->Proceed Goggles->Proceed FaceShield->Proceed LabCoat->Proceed Apron->Proceed Respirator->Proceed

Caption: Personal Protective Equipment (PPE) selection workflow.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to prevent accidents and maintain the integrity of the compound.

Handling
  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.

  • Grounding: When transferring large quantities of the powder, ensure equipment is properly grounded to prevent static discharge, which could ignite airborne dust.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents. The nitro group can react exothermically with reducing agents, and the acidic proton of the carboxylic acid will react with bases.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage
  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, well-ventilated area away from incompatible materials.

  • Light Sensitivity: While not explicitly stated for this compound, many aromatic iodo compounds exhibit some light sensitivity. Storage in an opaque container or in a dark location is a prudent measure.

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel handling this compound must be familiar with these procedures.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Emergency_Response Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion FreshAir Move to fresh air Inhalation->FreshAir FlushSkin Remove clothing, flush with water for 15 min SkinContact->FlushSkin FlushEyes Flush with water for 15 min EyeContact->FlushEyes RinseMouth Rinse mouth, do NOT induce vomiting Ingestion->RinseMouth MedicalAttention Seek Immediate Medical Attention FreshAir->MedicalAttention FlushSkin->MedicalAttention FlushEyes->MedicalAttention RinseMouth->MedicalAttention

Caption: First aid response for different exposure routes.

Spill and Leak Procedures

In the event of a spill, follow these steps methodically:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Prevent the spread of the spill using a non-combustible absorbent material like sand or vermiculite.[6]

  • Cleanup:

    • Wearing appropriate PPE, carefully sweep up the absorbed material.

    • Place the waste into a sealed, labeled container for hazardous waste disposal.

    • Do not create dust during the cleanup process.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to the laboratory supervisor or safety officer.

Waste Disposal

Disposal of this compound and its contaminated materials must be handled as hazardous waste in accordance with all local, state, and federal regulations.

  • Segregation: Collect waste in a designated, labeled container. Halogenated waste streams should be kept separate from non-halogenated waste.[7][8]

  • Containerization: Use a compatible, sealed container for waste collection.

  • Disposal Vendor: All chemical waste must be disposed of through a licensed hazardous waste disposal company.[9]

Reactivity and Synthetic Considerations

For the drug development professional, understanding the reactivity of this compound is crucial for both safety and successful synthesis. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. This makes the iodo group a potential leaving group in the presence of strong nucleophiles.

A known synthetic application involves the conversion of this compound to its methyl ester, followed by reaction with ammonia to form 4-iodo-3-nitrobenzamide, a precursor for the PARP inhibitor Iniparib.[10][11] This process requires careful control of reaction conditions to avoid side reactions. For example, when using thionyl chloride to form the acid chloride, there is a risk of a nucleophilic aromatic substitution of the iodo group with a chloro group.[10][11]

Conclusion

This compound is a valuable research chemical with a well-defined hazard profile. By understanding the causality behind the recommended safety precautions—rooted in its physicochemical properties and the reactivity of its functional groups—researchers can handle this compound with a high degree of safety and confidence. A commitment to robust engineering controls, diligent use of personal protective equipment, and thorough emergency preparedness forms the cornerstone of a responsible and safe laboratory environment.

References

  • Chemia. (2022, December 6). Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds. Retrieved from [Link]

  • Chemius. (n.d.). nitro razredčilo. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • Kent State University. (n.d.). Cleaning up a spill. Compliance and Risk Management. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). SPILL CLEANUP QUICK REFERENCE. Retrieved from [Link]

  • Queen's Center for Biomedical Research. (n.d.). Standard Operating Procedure – Spill Clean-Up Procedures - Chemicals. Retrieved from [Link]

  • MyCPR NOW. (n.d.). First Aid Strategies for Managing Exposure to Toxic Substances. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Workplace Material Handling & Safety. (2022, January 31). First Aid Procedures For Chemical Hazards. Retrieved from [Link]

  • Google Patents. (n.d.). US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide.
  • ResearchGate. (2012, March 9). (10) Patent No. - A process for the preparation of 4-iodo-3-nitrobenzamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • National Institutes of Health. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • SciELO. (n.d.). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Retrieved from [Link]

  • ETH Zürich. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, June 8). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.2: Other Aromatic Substitutions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Temple University. (2021, October). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • George Washington University. (n.d.). Table of Incompatible Chemicals. Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • Utah State University. (n.d.). Incompatible Chemicals. Office of Research Environmental Health and Safety. Retrieved from [Link]

  • SlidePlayer. (n.d.). Incompatibility (Geçimsizlik). Retrieved from [Link]

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A Comprehensive Technical Guide to 4-Iodo-3-nitrobenzoic Acid for Advanced Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-Iodo-3-nitrobenzoic acid, a critical reagent for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple datasheet, this document offers practical insights into sourcing, quality control, handling, and synthetic applications, ensuring the integrity and success of your research endeavors.

Introduction: The Strategic Importance of this compound in Synthesis

This compound (CAS No. 35674-27-2) is a highly functionalized aromatic compound that has garnered significant interest as a versatile building block in organic synthesis.[1] Its strategic importance lies in the orthogonal reactivity of its three key functional groups: a carboxylic acid, a nitro group, and an iodine atom. This unique arrangement allows for a stepwise and selective modification of the molecule, making it an invaluable intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals.[1][2]

The electron-withdrawing nature of the nitro group enhances the reactivity of the aromatic ring and increases the acidity of the carboxylic acid.[1] The iodine atom serves as an excellent leaving group for various cross-coupling reactions, while the carboxylic acid provides a handle for amide bond formation and other derivatizations. This trifecta of reactivity makes this compound a cornerstone in the construction of novel heterocyclic scaffolds and active pharmaceutical ingredients (APIs).

Commercial Sourcing: Identifying Reputable Suppliers

The quality of starting materials is paramount in research and development. A reliable supply chain for this compound is crucial for reproducibility and scalability. Below is a curated list of commercial suppliers known for providing this reagent, along with typical specifications.

SupplierProduct NumberPurity SpecificationCAS NumberAdditional Notes
Thermo Scientific (Alfa Aesar) Varies≥97%35674-27-2Often provides detailed product information and safety data.[2]
Sigma-Aldrich (Merck) Varies≥97%35674-27-2Extensive documentation and global distribution network.
Nanochemazone N/AHigh Purity (various grades)35674-27-2Offers different grades including technical and pharmaceutical.[3]
Lab Pro Inc. I0980-1GMin. 97.0% (GC,T)35674-27-2Provides basic physical and chemical properties.[4]
CookeChem N/A≥97%35674-27-2Lists related products and intermediates.[5]

Note: Purity and specifications can vary by batch and supplier. It is imperative to request a lot-specific Certificate of Analysis (CoA) before purchase and use.

Quality Control and Analytical Validation: Ensuring Reagent Integrity

For researchers in drug development, stringent quality control of starting materials is non-negotiable. The following section outlines key analytical techniques and protocols for the validation of this compound.

Visual Inspection and Physical Properties

A preliminary assessment of the material should be conducted upon receipt.

  • Appearance: Slightly pale yellow solid.[4]

  • Melting Point: Approximately 212 °C.[4]

  • Solubility: Insoluble in water.[2]

Any significant deviation from these properties should be a cause for further investigation.

Spectroscopic and Chromatographic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and assessing the purity of this compound.

  • 1H NMR (Proton NMR): The aromatic region of the 1H NMR spectrum is expected to show a characteristic splitting pattern for the three protons on the benzene ring. Due to the electron-withdrawing effects of the nitro and carboxyl groups, and the anisotropic effect of the iodine atom, the chemical shifts will be downfield, typically in the range of 7.5-8.5 ppm. The carboxylic acid proton will appear as a broad singlet at a much higher chemical shift, often above 10 ppm.

  • 13C NMR (Carbon NMR): The 13C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon will be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons will appear in the 120-150 ppm region, with the carbon bearing the iodine atom showing a characteristic upfield shift compared to a non-iodinated analogue.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound. A reverse-phase HPLC method is typically employed.

Experimental Protocol: HPLC Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient could be 10-90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm or 280 nm.

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile or a mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Expected Molecular Weight: C7H4INO4 = 293.02 g/mol .[4]

  • Expected Mass (M-H)-: In negative ion mode electrospray ionization (ESI-), the expected mass-to-charge ratio (m/z) would be approximately 291.9.

Handling, Storage, and Safety Precautions

Proper handling and storage are crucial to maintain the stability and integrity of this compound and to ensure laboratory safety.

Storage
  • Conditions: Store in a cool, dry, and well-ventilated area.[3]

  • Light Sensitivity: The compound is noted to be light-sensitive.[2] It should be stored in an amber or opaque container to protect it from light.

  • Incompatibilities: Store away from strong oxidizing agents.[2]

Safety
  • Hazard Summary: Based on data for similar compounds, this compound is expected to be harmful if swallowed and to cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

  • Handling: Avoid creating dust. Use in a well-ventilated area or a fume hood.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Synthetic Applications in Drug Development

The true value of this compound is realized in its application as a versatile synthetic intermediate. Its utility is particularly evident in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.

Synthesis of PARP Inhibitors

This compound is a key starting material for the synthesis of the PARP inhibitor Iniparib and its analogues.[6] The synthetic route typically involves the conversion of the carboxylic acid to an amide, followed by further modifications.

dot

synthetic_pathway start This compound intermediate1 4-Iodo-3-nitrobenzoyl chloride start->intermediate1 SOCl2 or (COCl)2 intermediate2 4-Iodo-3-nitrobenzamide (e.g., Iniparib) intermediate1->intermediate2 NH4OH or NH3 final_products PARP Inhibitor Analogues intermediate2->final_products Further Functionalization

Caption: Synthetic pathway from this compound to PARP inhibitors.

This synthetic utility underscores the importance of sourcing high-purity this compound to ensure high yields and minimize impurities in the final API.

Conclusion: A Critical Reagent for Innovation

This compound is more than just a chemical; it is a critical tool for innovation in medicinal chemistry and drug development. Its unique combination of reactive functional groups provides a robust platform for the synthesis of novel therapeutics. By understanding the nuances of its sourcing, quality control, and application, researchers can leverage this powerful building block to its full potential, accelerating the discovery of next-generation medicines. This guide serves as a foundational resource to empower scientists in making informed decisions and executing their research with the highest degree of scientific rigor.

References

  • This compound | C7H4INO4 | CID 11208598. PubChem. [Link]

  • Process for the preparation of 4-iodo-3-nitrobenzamide.

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A Guide to the Synthetic Applications of 4-Iodo-3-nitrobenzoic Acid: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Iodo-3-nitrobenzoic acid is a trifunctional aromatic compound that has emerged as a cornerstone in synthetic organic chemistry and drug discovery. Its unique electronic and structural features—a carboxylic acid for derivatization, a nitro group for directing reactivity and later modification, and an iodine atom for cross-coupling reactions—provide a rich platform for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the chemical properties, synthesis, and diverse applications of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Core Characteristics of this compound

This compound is a solid organic compound whose utility is derived from the distinct reactivity of its three functional groups.[1] This trifunctional arrangement allows for selective and sequential chemical modifications, making it a highly valuable scaffold in multi-step synthesis.[1]

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized below, providing essential data for its handling and use in experimental setups.

PropertyValueReference
CAS Number 35674-27-2[2][3][4]
Molecular Formula C₇H₄INO₄[2][4]
Molecular Weight 293.02 g/mol [2][4]
IUPAC Name This compound[2]
InChIKey DNMTZLCNLAIKQC-UHFFFAOYSA-N[2]
Appearance Yellow to light brown powder[5]
Melting Point 238 °C (approx.)[6]
Spectroscopic Signature

Vibrational and nuclear magnetic resonance spectroscopy are indispensable for the structural confirmation of this compound.[1]

  • Fourier Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum is characterized by key absorption bands confirming its functional groups. These include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group at approximately 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. A C-I stretch can also be observed in the lower frequency region (480-610 cm⁻¹).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region. The electron-withdrawing effects of the nitro and carboxylic acid groups deshield these protons, shifting them to higher ppm values.[1] The ¹³C NMR spectrum will show seven unique signals, with the carboxyl carbon resonating at the highest chemical shift (typically 165-185 ppm).[1]

Synthesis of this compound

The most common and efficient synthesis of this compound starts from 4-amino-3-nitrobenzoic acid, utilizing a well-established Sandmeyer-type reaction.[7] This process involves the diazotization of the amino group followed by displacement with iodide.

G A 4-Amino-3-nitrobenzoic acid B Diazonium Salt Intermediate A->B Diazotization C This compound B->C Iodination yield Yield: ~89.7% reagent1 1. NaNO₂, conc. HCl 2. 0-5 °C reagent1->A reagent2 KI (aq), 0 °C to RT reagent2->B

Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 4-Amino-3-nitrobenzoic Acid

This protocol is adapted from a standard procedure for the synthesis of this compound.[7]

  • Reaction Setup : In a reaction flask, suspend 4-amino-3-nitrobenzoic acid (0.25 mol) in deionized water (400 mL) and concentrated hydrochloric acid (100 mL).

  • Diazotization : Cool the mixture to 0-5 °C using an ice bath with continuous stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite (0.38 mol in 50 mL water) dropwise, maintaining the temperature below 5 °C. The solid will gradually dissolve.

  • Stirring : After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.

  • Iodide Addition : Slowly add a pre-cooled aqueous solution of potassium iodide (0.5 mol in 200 mL water) dropwise to the diazonium salt solution, again maintaining the temperature below 5 °C.

  • Reaction Completion : After the addition, allow the mixture to warm to room temperature and stir for 2 hours. A solid precipitate will form.

  • Isolation and Purification : Collect the solid product by filtration. Wash the solid with deionized water to remove residual salts and dry to obtain this compound. This procedure typically yields the product in high purity (~89.7%).[7]

Key Applications in Chemical Synthesis

The strategic arrangement of functional groups in this compound makes it a powerful and versatile intermediate for constructing complex molecular frameworks.[1]

Synthesis of Amides and Esters

A primary application is its conversion into amides and esters.[1] The carboxylic acid group serves as a versatile handle for these modifications. A notable example is the synthesis of 4-iodo-3-nitrobenzamide, a molecule with investigated biological activities.[1] An efficient pathway proceeds through a methyl ester intermediate, which avoids the use of harsh chlorinating agents like thionyl chloride that can lead to side reactions.[1]

G A This compound B Methyl 4-iodo-3-nitrobenzoate A->B Esterification C 4-Iodo-3-nitrobenzamide B->C Amidation yield High Yield (95%) reagent1 Methanol (MeOH) Acid catalyst (e.g., H₂SO₄) reagent1->A reagent2 Anhydrous Ammonia (NH₃) in Methanol reagent2->B

Synthesis of 4-iodo-3-nitrobenzamide via an ester intermediate.
Experimental Protocol: Synthesis of 4-iodo-3-nitrobenzamide

This protocol describes the conversion of the methyl ester of this compound to the corresponding amide.[1]

  • Esterification : First, convert this compound to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid.

  • Amidation Setup : Dissolve the purified methyl 4-iodo-3-nitrobenzoate in a suitable solvent like methanol in a pressure-resistant vessel.

  • Ammonia Addition : Cool the solution and treat it with anhydrous ammonia gas.

  • Reaction : Seal the vessel and allow the reaction to proceed at room temperature for several days with stirring.

  • Workup : Evaporate the solvent under reduced pressure to yield 4-iodo-3-nitrobenzamide as a solid. This method can achieve high yields (up to 95%) and purity.[1]

Role in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, making this compound an excellent substrate for these transformations.[8][9] The presence of the electron-withdrawing nitro group further activates the C-I bond towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[10] This makes it a valuable precursor for creating new carbon-carbon and carbon-heteroatom bonds through reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.[1]

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L₂) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-R(L₂) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination RedElim Ar-R ArI 4-Iodo-3-nitrobenzoic acid derivative (Ar-I) ArI->OxAdd Boronic R-B(OR)₂ Boronic->Trans Base Base Base->Trans

Generalized catalytic cycle for a Suzuki-Miyaura coupling.
General Protocol: Suzuki-Miyaura Coupling

This is a representative protocol for a Suzuki-Miyaura reaction using an aryl iodide.[10]

  • Reaction Setup : To a reaction vessel, add the this compound derivative (1 equiv.), the boronic acid or ester partner (1.5-2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5-6 mol%), and a base like aqueous Na₂CO₃ (2 equiv.).

  • Solvent Addition : Add a suitable solvent, such as 1,4-dioxane or a mixture of toluene and water.

  • Reaction : Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80-120 °C until the reaction is complete (monitored by TLC or LC-MS).

  • Workup : After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Precursor to Heterocyclic Compounds

The versatile functional handles of this compound make it a valuable starting material for the synthesis of complex heterocyclic structures.[1] For instance, the nitro group can be reduced to an amine, which can then participate in cyclization reactions with the adjacent carboxylic acid (or a derivative thereof) to form various fused ring systems. The iodo group can be used to introduce further complexity before or after heterocycle formation.

Applications in Medicinal Chemistry and Drug Discovery

In drug discovery, this compound serves as a crucial building block for creating libraries of diverse molecules for biological screening.[1] The ability to sequentially and selectively modify its three functional groups allows for the systematic construction of analogues to explore structure-activity relationships (SAR).

  • Scaffold for Bioactive Molecules : Nitroaromatic compounds are present in a number of bioactive molecules and approved drugs.[11] The scaffold of this compound provides a starting point for the synthesis of novel therapeutic agents.[1][11]

  • Combinatorial Chemistry : The defined reactive sites make it an ideal substrate for combinatorial chemistry, enabling the rapid generation of numerous derivatives for high-throughput screening.[1]

  • Pharmaceutical Intermediates : It is a key intermediate in the synthesis of more complex, biologically active molecules, including potential anticancer agents.[1][12]

Conclusion

This compound is a highly functionalized and synthetically versatile building block. Its value is rooted in the differential reactivity of its carboxylic acid, iodo, and nitro groups, which chemists can exploit to perform selective transformations. From the straightforward synthesis of amides to its critical role as an electrophile in palladium-catalyzed cross-coupling reactions and as a precursor to complex heterocycles, this compound provides a reliable and efficient pathway to diverse molecular targets. Its continued application in organic synthesis and medicinal chemistry underscores its importance as a foundational tool for innovation in the chemical and pharmaceutical sciences.

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Introduction: The Strategic Importance of 4-Iodo-3-nitrobenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 4-Iodo-3-nitrobenzoic Acid

This compound is a trifunctional aromatic compound that has garnered significant attention as a versatile scaffold in organic synthesis and medicinal chemistry.[1] Its molecular structure, featuring a carboxylic acid, a nitro group, and an iodine atom on a benzene ring, provides a rich platform for diverse and selective chemical transformations.[1][2] The specific arrangement of these substituents—an ortho-positioning of the iodo and nitro groups—is crucial for its unique reactivity profile.[1] This guide offers a detailed analysis of the electronic landscape of this compound, delineating its key electrophilic and nucleophilic centers and exploring the causality behind its reaction pathways. It serves as a technical resource for researchers leveraging this compound as a key starting material and pharmaceutical intermediate.[1]

Molecular Properties and Spectroscopic Data

A foundational understanding of a molecule's physical and spectroscopic properties is essential before delving into its reactivity.

PropertyValueReference
CAS Number 35674-27-2[3][4][5]
Molecular Formula C₇H₄INO₄[3][4][5]
Molecular Weight 293.02 g/mol [3][4][5]
IUPAC Name This compound[4]
Physical Form Solid[3]
Solubility Insoluble in water[2]

Spectroscopic data from IR, Raman, and Mass Spectrometry provide confirmation of the functional groups and overall structure.[4] Mass spectrometry, for instance, would show the molecular ion peak and characteristic fragmentation patterns, such as the loss of -OH (M-17), -NO₂ (M-46), and the iodine atom (M-127), which are critical for structural confirmation.[1]

Analysis of the Electronic Architecture: Identifying Reactive Sites

The reactivity of this compound is dictated by the interplay of the electronic effects of its three functional groups. A thorough understanding of these effects is paramount to predicting its behavior in chemical reactions.

  • The Nitro Group (-NO₂): This is a powerful electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). It significantly reduces the electron density of the aromatic ring, making it electron-poor.

  • The Carboxylic Acid Group (-COOH): This group is also electron-withdrawing, primarily through an inductive effect, and deactivates the ring.

  • The Iodine Atom (-I): As a halogen, iodine exerts a deactivating, electron-withdrawing inductive effect (-I). However, its lone pairs can be donated into the ring via a positive resonance effect (+R).

The combined influence of the potent -NO₂ and -COOH groups dominates, rendering the entire aromatic ring highly electrophilic.

Caption: Key electrophilic and nucleophilic sites in this compound.

Electrophilic Sites: Centers of Reactivity for Nucleophiles
  • Carbonyl Carbon of the Carboxylic Acid: This is the most prominent electrophilic site. The significant electronegativity difference between carbon and the two oxygen atoms creates a strong dipole, rendering the carbonyl carbon highly electron-deficient (δ+) and susceptible to attack by nucleophiles.

  • Aromatic Ring Carbons: The entire aromatic ring is electron-poor. The carbon atom bonded to the iodine (C4) is a particularly important electrophilic site. It is activated towards Nucleophilic Aromatic Substitution (SNAr) because the ortho-nitro group can effectively stabilize the anionic intermediate (Meisenheimer complex) formed during the reaction.[1]

Nucleophilic Sites: Centers of Electron Density
  • Oxygen Atoms: The oxygen atoms of both the carboxylic acid and the nitro group possess lone pairs of electrons, making them nucleophilic centers.[6] The carbonyl oxygen is readily protonated in acidic conditions, which is the first step in reactions like acid-catalyzed esterification.

  • Iodine Atom: While primarily exerting an inductive pull, the iodine atom also has lone pairs, which can impart weak nucleophilic character.[6]

Reaction Pathways and Methodologies

The identified electronic sites dictate the molecule's characteristic reactions.

Reactions at the Carboxylic Acid: A Hub for Derivatization

The electrophilic carbonyl carbon is a versatile handle for derivatization, most commonly through esterification and amidation.[1] These transformations are fundamental in modifying the molecule for applications in drug discovery and materials science.

Experimental Protocol: Synthesis of Methyl 4-iodo-3-nitrobenzoate

This esterification is a key step in producing intermediates for further synthesis, such as the corresponding amide.[1][7]

  • Dissolution: Dissolve this compound (e.g., 3 g, 10 mmol) in methanol (30 ml) in a round-bottom flask and cool the solution to 0°C in an ice bath.[7]

  • Acid Catalyst Addition: Slowly add concentrated sulfuric acid (3.4 g, 34.6 mmol) to the cooled solution.[7]

  • Reflux: Warm the reaction mixture to room temperature and then reflux at approximately 70°C for 8 hours.[7]

  • Neutralization and Workup: After cooling, neutralize the mixture with solid sodium bicarbonate (NaHCO₃) and filter to remove the salts.[7]

  • Isolation: Evaporate the filtrate under reduced pressure to yield methyl 4-iodo-3-nitrobenzoate as a solid.[7]

Causality: The reaction is acid-catalyzed because protonation of the carbonyl oxygen makes the carbonyl carbon even more electrophilic, facilitating attack by the weakly nucleophilic methanol. Refluxing provides the necessary activation energy for the reaction to proceed to completion.

G start This compound + Methanol step1 Add H₂SO₄ (catalyst) Cool to 0°C start->step1 step2 Reflux at ~70°C (8 hours) step1->step2 step3 Cool & Neutralize (NaHCO₃) step2->step3 step4 Filter Salts step3->step4 step5 Evaporate Solvent (Reduced Pressure) step4->step5 end Methyl 4-iodo-3-nitrobenzoate step5->end

Caption: Experimental workflow for the esterification of this compound.

Reactions at the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)

The iodine atom serves as an excellent leaving group in SNAr reactions, a pathway of immense synthetic utility for forming new carbon-carbon or carbon-heteroatom bonds.[1]

Mechanism of SNAr:

The reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: A nucleophile attacks the electrophilic carbon bearing the iodine (the ipso carbon), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]

  • Elimination: The leaving group (iodide, I⁻) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[1]

The ortho-nitro group is critical for this reaction, as it stabilizes the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the first, rate-determining step.

G A Reactants: This compound + Nucleophile (Nu⁻) B Step 1: Addition Nucleophile attacks C-I bond A->B C Formation of Meisenheimer Complex (Resonance-Stabilized Anion) B->C D Stabilization by ortho-NO₂ group C->D Resonance E Step 2: Elimination Loss of Iodide (I⁻) leaving group C->E F Restoration of Aromaticity E->F G Final Product: 4-Nu-3-nitrobenzoic Acid F->G

Caption: The logical progression of the Nucleophilic Aromatic Substitution (SNAr) mechanism.

Synthesis of the Core Scaffold

The title compound is commonly prepared from 4-amino-3-nitrobenzoic acid via a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of this compound

  • Diazotization: 4-amino-3-nitrobenzoic acid (0.25 mol) is suspended in water and concentrated hydrochloric acid. The mixture is cooled to 0-5°C.[3]

  • Nitrite Addition: An aqueous solution of sodium nitrite (0.38 mol) is added dropwise while maintaining the low temperature to form the diazonium salt. The reaction is stirred for 1 hour.[3]

  • Iodide Addition: An aqueous solution of potassium iodide (0.5 mol) is then added dropwise at the same temperature.[3]

  • Reaction and Isolation: The mixture is stirred at room temperature for 2 hours, during which the product precipitates. The solid is collected by filtration, washed with water, and dried.[3]

Conclusion

This compound is a strategically designed molecule whose reactivity is a direct consequence of the electronic interplay between its functional groups. The highly electrophilic carbonyl carbon and the C4 ring position, activated towards SNAr, are the principal sites for synthetic modification. Conversely, the oxygen atoms provide key nucleophilic centers that participate in reaction mechanisms and intermolecular interactions. A comprehensive understanding of this electronic landscape, as detailed in this guide, empowers researchers, scientists, and drug development professionals to rationally design synthetic pathways and harness the full potential of this valuable chemical scaffold.

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The Strategic Repurposing of a Classic Scaffold: A Technical Guide to the Research Applications of 4-Iodo-3-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-iodo-3-nitrobenzoic acid scaffold, a seemingly conventional aromatic carboxylic acid, presents a rich and underexplored landscape for innovative research in medicinal chemistry and chemical biology. Its unique trifunctional arrangement—a reactive iodine atom, a bioreducible nitro group, and a versatile carboxylic acid handle—offers a powerful platform for the synthesis of diverse molecular entities with significant therapeutic and diagnostic potential. This in-depth guide moves beyond a mere cataloging of derivatives to provide a strategic analysis of their research applications. We will dissect the nuanced history of 4-iodo-3-nitrobenzamide (Iniparib), once a promising PARP inhibitor, to reveal a more complex mechanism rooted in redox cycling and oxidative stress. Furthermore, we will explore the broader potential of this scaffold in generating novel anticancer agents through strategic cross-coupling reactions and its prospective utility in the development of targeted enzyme inhibitors and sophisticated biochemical probes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical biology of this compound derivatives for next-generation therapeutic and diagnostic solutions.

The Versatile Chemistry of the this compound Scaffold

This compound (CAS 35674-27-2) is a crystalline solid with a molecular weight of 293.02 g/mol .[1][2] Its synthetic utility is primarily derived from the differential reactivity of its three functional groups, which allows for a stepwise and controlled diversification of the core structure.

Synthesis of the Core Scaffold and Primary Derivatives

The most common laboratory and industrial synthesis of this compound begins with the readily available 4-amino-3-nitrobenzoic acid.[3] The synthesis proceeds via a Sandmeyer-type reaction, where the primary amine is first diazotized and then displaced with iodide.

Experimental Protocol: Synthesis of this compound

  • Diazotization: 4-amino-3-nitrobenzoic acid is suspended in an aqueous acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt.

  • Iodination: An aqueous solution of potassium iodide is added to the diazonium salt solution. The mixture is allowed to warm to room temperature and stirred for several hours, during which the diazonium group is replaced by iodine, and the product precipitates.

  • Isolation: The solid this compound is collected by filtration, washed with water, and dried.[3]

The carboxylic acid moiety serves as a primary site for derivatization, most commonly through esterification and amidation. For instance, reaction with methanol in the presence of an acid catalyst yields methyl 4-iodo-3-nitrobenzoate.[4] This ester is a key intermediate for the synthesis of amides, such as 4-iodo-3-nitrobenzamide, through reaction with ammonia.[5]

G A 4-Amino-3-nitrobenzoic Acid B Diazonium Salt Intermediate A->B 1. HCl, NaNO2 2. 0-5 °C C This compound B->C KI, rt D Methyl 4-iodo-3-nitrobenzoate C->D CH3OH, H+ E 4-Iodo-3-nitrobenzamide D->E NH3 G cluster_0 Cellular Environment A 4-Iodo-3-nitrobenzamide (Iniparib) B 4-Iodo-3-nitrosobenzamide A->B Bioreduction C Reactive Oxygen Species (ROS) B->C Redox Cycling D Oxidative Stress C->D E Cell Death (Apoptosis) D->E

Caption: Proposed mechanism of Iniparib-induced cell death via redox cycling.

Broadening the Scope: A Platform for Anticancer Drug Discovery

The true potential of the this compound scaffold lies in its capacity for diversification through modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. The iodine atom at the 4-position is ideally suited for reactions like the Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of a wide array of substituents and the generation of large chemical libraries for screening. [4][6][7]

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Derivatives

The Suzuki-Miyaura reaction allows for the coupling of this compound or its derivatives with various aryl and heteroaryl boronic acids. [3][6]This strategy has been employed to synthesize a series of 4-substituted-3-nitrobenzamide derivatives with potent anti-tumor activity.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 4-iodo-3-nitrobenzoate

  • Reaction Setup: In a reaction vessel, combine methyl 4-iodo-3-nitrobenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., dioxane/water).

  • Reaction Execution: Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

A study on novel 4-substituted-3-nitrobenzamide derivatives demonstrated that the nature of the substituent at the 4-position significantly influences anticancer activity.

Compound ID4-SubstituentGI50 (µM) vs. HCT-116GI50 (µM) vs. MDA-MB-435GI50 (µM) vs. HL-60
4a Phenyl1.9042.1112.015
4g 4-Fluorophenyl>101.0081.993
4l Thiophen-2-yl>103.5863.778
4m Furan-2-yl>102.0112.134
4n Pyridin-3-yl>101.5892.503
Data synthesized from Yao Xue Xue Bao. 2014 Aug;49(8):1143-9.
[8]
These results suggest that introducing heteroaromatic rings at the 4-position can lead to potent and selective anticancer activity.
[9]
Sonogashira Coupling for Alkynyl Derivatives

The Sonogashira coupling reaction provides a powerful method for introducing alkynyl groups at the 4-position, further expanding the chemical space of accessible derivatives. [10][11]This reaction couples the this compound scaffold with terminal alkynes using a palladium and copper co-catalyst system. [12]The resulting alkynyl derivatives can serve as final products or as intermediates for further functionalization, for example, via click chemistry. [13]

G A 4-Iodo-3-nitrobenzoic Acid Derivative B Suzuki Coupling (Arylboronic Acid, Pd Catalyst, Base) A->B C Sonogashira Coupling (Terminal Alkyne, Pd/Cu Catalysts, Base) A->C D 4-Aryl-3-nitrobenzoic Acid Derivatives B->D E 4-Alkynyl-3-nitrobenzoic Acid Derivatives C->E

Caption: Diversification of the scaffold via palladium-catalyzed cross-coupling.

Future Directions and Emerging Applications

Beyond anticancer research, the unique properties of this compound derivatives suggest their potential in other areas of chemical biology and drug discovery.

Development of Targeted Enzyme Inhibitors

The benzoic acid scaffold is a common feature in many enzyme inhibitors. [14]By strategically modifying the substituents on the this compound core, it is possible to design derivatives that target specific enzyme classes.

  • Kinase Inhibitors: Many small-molecule kinase inhibitors feature a heterocyclic core that can be introduced at the 4-position via Suzuki coupling. [15]The nitro and carboxylic acid groups can then be modified to optimize interactions with the kinase active site.

  • Other Enzyme Targets: The nitroaromatic motif is known to be a substrate for various nitroreductases. This property could be exploited to design pro-drugs that are selectively activated in specific cellular environments, such as hypoxic tumors or certain bacteria.

Design of Biochemical Probes

The iodo-aryl moiety is a versatile handle for the attachment of reporter groups, such as fluorophores. [16]Through Sonogashira or Suzuki coupling, a fluorescent moiety can be appended to the 4-position of the scaffold. [6][10]The nitro group, being a strong electron-withdrawing group, can influence the photophysical properties of the attached fluorophore, potentially creating a "turn-on" fluorescent probe that responds to the reduction of the nitro group in a specific biological environment. [17][18]

Conclusion

This compound and its derivatives represent a platform of significant potential for chemical and biomedical research. The journey of Iniparib from a putative PARP inhibitor to a redox-cycling pro-drug highlights the importance of rigorous mechanistic investigation and underscores the therapeutic potential of inducing targeted oxidative stress in cancer cells. The true strength of this scaffold, however, lies in its synthetic tractability. The strategic use of palladium-catalyzed cross-coupling reactions opens the door to a vast chemical space, enabling the development of novel anticancer agents, targeted enzyme inhibitors, and sophisticated biochemical probes. As we continue to explore the intricate interplay between chemical structure and biological function, the this compound scaffold stands out as a valuable tool for the next generation of drug discovery and chemical biology research.

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An In-depth Technical Guide to the Acidity and pKa of 4-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the acidity and pKa of 4-iodo-3-nitrobenzoic acid (C₇H₄INO₄), a key intermediate in pharmaceutical synthesis.[1] We will delve into the theoretical underpinnings of its acidity, leveraging established principles of physical organic chemistry, and provide detailed, field-proven methodologies for its empirical determination. This document is designed to equip researchers with both the foundational knowledge and the practical tools necessary for the accurate characterization and application of this compound.

Introduction: The Significance of this compound

This compound is a trifunctional aromatic compound featuring a carboxylic acid, a nitro group, and an iodine atom. This specific arrangement of functional groups makes it a valuable building block in organic synthesis, particularly for the development of complex molecular architectures and novel therapeutic agents. The acidity of the carboxylic group, quantified by its pKa, is a critical parameter that governs its reactivity, solubility, and pharmacokinetic properties in drug development. An accurate understanding of its pKa is therefore essential for optimizing reaction conditions and predicting its behavior in biological systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₄INO₄PubChem CID 11208598[2]
Molecular Weight 293.02 g/mol PubChem CID 11208598[2]
CAS Number 35674-27-2PubChem CID 11208598[2]
Predicted pKa 3.32 ± 0.10Smolecule[1]

Theoretical Framework: Understanding the Acidity

The acidity of a substituted benzoic acid is profoundly influenced by the electronic effects of its substituents.[3] The position and nature of these groups on the benzene ring dictate the stability of the conjugate base (benzoate anion) formed upon deprotonation. Electron-withdrawing groups (EWGs) enhance acidity by delocalizing the negative charge of the carboxylate anion, thereby stabilizing it. Conversely, electron-donating groups (EDGs) destabilize the anion and decrease acidity.[3]

In this compound, both the nitro group (-NO₂) and the iodine atom (-I) are electron-withdrawing, leading to a significant increase in acidity compared to unsubstituted benzoic acid (pKa ≈ 4.20).[1]

Electronic Effects of Substituents
  • The Nitro Group (-NO₂): Positioned meta to the carboxylic acid, the nitro group exerts a powerful electron-withdrawing inductive effect (-I). Due to its meta position, it does not participate in resonance with the carboxylate group, but its strong inductive effect significantly stabilizes the negative charge on the carboxylate.[4][5]

  • The Iodine Atom (-I): Located para to the carboxylic acid, the iodine atom also exhibits a net electron-withdrawing effect. While halogens have a resonance-donating effect (+R) due to their lone pairs, their inductive effect (-I) is stronger. This net electron-withdrawing character contributes to the stabilization of the benzoate anion.

The combined electron-withdrawing influence of both the nitro and iodo groups leads to a more stable conjugate base and, consequently, a stronger acid with a lower pKa than benzoic acid.

Quantitative Estimation of pKa via the Hammett Equation

The Hammett equation provides a linear free-energy relationship that quantitatively describes the effect of meta and para substituents on the reactivity of benzene derivatives.[6] It is an invaluable tool for estimating the pKa of substituted benzoic acids. The equation is expressed as:

log(K/K₀) = σρ

or, in terms of pKa:

pKa₀ - pKa = σρ

Where:

  • pKa₀ is the pKa of unsubstituted benzoic acid (approximately 4.20).

  • pKa is the pKa of the substituted benzoic acid.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is defined as 1 for the ionization of benzoic acids in water at 25°C.

For a polysubstituted benzoic acid, the Hammett equation can be extended by assuming the additivity of the substituent effects:

pKa ≈ pKa₀ - Σσ

For this compound, we have:

  • A nitro group at the meta position (σ_meta-NO₂ ≈ +0.73)

  • An iodo group at the para position (σ_para-I ≈ +0.18)

Theoretical pKa Calculation:

pKa ≈ 4.20 - (σ_meta-NO₂ + σ_para-I) pKa ≈ 4.20 - (0.73 + 0.18) pKa ≈ 4.20 - 0.91 pKa ≈ 3.29

This theoretically estimated pKa of 3.29 is in excellent agreement with the computationally predicted value of 3.32 ± 0.10, reinforcing the understanding of the strong acidifying effects of the nitro and iodo substituents.[1]

Experimental Determination of pKa

While theoretical and computational predictions provide a strong foundation, direct experimental determination of the pKa is crucial for applications requiring high precision. The following are detailed protocols for two common and reliable methods for pKa determination.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an acid. It involves the gradual addition of a strong base of known concentration to a solution of the acid while monitoring the pH. The pKa corresponds to the pH at the half-equivalence point.

Experimental Workflow for Potentiometric Titration

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve a precisely weighed sample of this compound in a suitable solvent (e.g., a water-ethanol mixture). prep2 Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). titration1 Immerse the calibrated pH electrode and a magnetic stir bar into the acid solution. prep2->titration1 titration2 Titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments. titration1->titration2 titration3 Record the pH after each addition, allowing the reading to stabilize. titration2->titration3 analysis1 Plot the recorded pH values against the volume of titrant added to generate a titration curve. titration3->analysis1 analysis2 Determine the equivalence point (the point of steepest slope). analysis1->analysis2 analysis3 Identify the volume of titrant at the half-equivalence point. analysis2->analysis3 analysis4 The pH at the half-equivalence point is the pKa of the acid. analysis3->analysis4

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Preparation of the Analyte Solution: Accurately weigh approximately 50-100 mg of this compound and dissolve it in a suitable solvent system, such as a 50:50 (v/v) ethanol/water mixture, to a final volume of 50 mL. The use of a co-solvent is often necessary due to the limited aqueous solubility of many organic acids.

  • Standardization of the Titrant: Prepare a 0.1 M solution of sodium hydroxide (NaOH) and standardize it against a primary standard, such as potassium hydrogen phthalate (KHP).

  • Calibration of the pH Meter: Calibrate the pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa (e.g., pH 4.01, 7.00, and 10.01).

  • Titration: Place the analyte solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode. Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) using a burette. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the inflection point of the resulting sigmoidal curve. The volume at the half-equivalence point is half the volume of NaOH required to reach the equivalence point. The pKa is the pH value at this half-equivalence point. For greater accuracy, the first and second derivatives of the titration curve can be plotted to precisely locate the equivalence point.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore close to the acidic center, as is the case with this compound. The UV-Vis absorption spectrum of the compound will change as a function of pH due to the different electronic structures of the protonated (HA) and deprotonated (A⁻) forms.

Dissociation Equilibrium of this compound

G HA This compound (Protonated) A_minus 4-Iodo-3-nitrobenzoate (Deprotonated) HA->A_minus Ka A_minus->HA H_plus + H⁺

Caption: Dissociation equilibrium of this compound in solution.

Detailed Protocol:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 3 pH units centered around the expected pKa (e.g., from pH 2.0 to 5.0).

  • Preparation of Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol). Add a small, constant aliquot of this stock solution to a series of volumetric flasks, and dilute to the final volume with the respective buffer solutions to create a set of samples with constant analyte concentration but varying pH.

  • Spectroscopic Measurement: Record the UV-Vis absorption spectrum for each buffered solution, including a blank for each buffer. Identify the wavelengths at which the absorbance difference between the fully protonated and fully deprotonated forms is maximal.

  • Data Analysis: Plot the absorbance at a chosen wavelength against the pH of the solutions. The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve. The data can be fitted to the following equation:

    A = (A_HA + A_A⁻ * 10^(pH - pKa)) / (1 + 10^(pH - pKa))

    Where:

    • A is the observed absorbance at a given pH.

    • A_HA is the absorbance of the fully protonated species.

    • A_A⁻ is the absorbance of the fully deprotonated species.

Conclusion

The acidity of this compound is a fundamental property that dictates its utility in scientific research and drug development. Its pKa is significantly lower than that of benzoic acid, a consequence of the potent electron-withdrawing effects of the meta-nitro and para-iodo substituents. Theoretical calculations using the Hammett equation provide a pKa estimate of approximately 3.29, which aligns closely with the computationally predicted value of 3.32. For applications demanding the highest accuracy, this guide provides detailed, robust protocols for the experimental determination of the pKa using potentiometric titration and UV-Vis spectrophotometry. By integrating theoretical understanding with practical, validated methodologies, researchers can confidently characterize and utilize this compound in their synthetic and developmental endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Hammett equation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • HCPG. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]

  • Quora. (2017). What is the order of acidic strength of benzoic acid, o-Nitro benzoic acid, p-Nitro benzoic acid and m-Nitro benzoic acid and how? Retrieved from [Link]

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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Isomeric Forms of Iodo-nitrobenzoic Acid

Abstract

Iodo-nitrobenzoic acids represent a class of highly versatile trifunctional chemical building blocks, pivotal in the realms of advanced organic synthesis, medicinal chemistry, and materials science. The presence of a carboxylic acid, a nitro group, and an iodine atom on a single aromatic scaffold provides a rich platform for diverse and selective chemical transformations.[1] The specific spatial arrangement—or isomerism—of these functional groups profoundly dictates the molecule's physicochemical properties, reactivity, and ultimate utility. This guide offers an in-depth exploration of the key isomers of iodo-nitrobenzoic acid, detailing their synthesis, properties, and applications, with a focus on the causal relationships that govern their chemical behavior. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful intermediates in their work.

The Strategic Value of Trifunctional Scaffolds

The utility of iodo-nitrobenzoic acids stems from the distinct and orthogonally reactive nature of their three functional groups:

  • Carboxylic Acid (-COOH): This group serves as a primary handle for derivatization into esters, amides, or acid chlorides, enabling the linkage of the scaffold to other molecular fragments.[1]

  • Nitro Group (-NO₂): As a potent electron-withdrawing group, it significantly influences the electronic properties of the aromatic ring, impacting the acidity of the carboxylic acid and the regioselectivity of further reactions.[2] Crucially, it can be reduced to an amino group (-NH₂), opening a pathway to a new set of derivatives.[3]

  • Iodine Atom (-I): The iodine atom is an excellent leaving group, making it an ideal participant in metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1] This allows for the facile formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern drug discovery.

This trifunctional arrangement allows for sequential and controlled modifications, making these isomers powerful intermediates for constructing complex molecular architectures and generating combinatorial libraries for screening purposes.[1]

Overview of Iodo-nitrobenzoic Acid Isomers

There are ten potential structural isomers of iodo-nitrobenzoic acid. The relative positions of the iodo and nitro substituents to the carboxylic acid at position 1 define each unique isomer. The properties of several key isomers are summarized below.

Table 1: Physicochemical Properties of Key Iodo-nitrobenzoic Acid Isomers
Isomer NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Iodo-3-nitrobenzoic acid5398-69-6C₇H₄INO₄293.02207-212[4]
2-Iodo-4-nitrobenzoic acid89459-38-1C₇H₄INO₄293.02143-145[3]
3-Iodo-4-nitrobenzoic acid1086210-19-6C₇H₄INO₄293.02N/A
3-Iodo-5-nitrobenzoic acid6313-17-3C₇H₄INO₄293.02N/A
4-Iodo-2-nitrobenzoic acid116529-62-5C₇H₄INO₄293.02N/A
4-Iodo-3-nitrobenzoic acid35674-27-2C₇H₄INO₄293.02208-211[5]
5-Iodo-2-nitrobenzoic acid116529-63-6C₇H₄INO₄293.02N/A

Figure 1: Structures of key iodo-nitrobenzoic acid isomers.

Synthesis and Application of Key Isomers

The synthetic route to a specific isomer is highly dependent on the directing effects of the substituents. Below are detailed examinations of the synthesis and utility of two commercially significant isomers.

This compound (CAS: 35674-27-2)

This isomer is a crucial starting material, most notably for the synthesis of 4-iodo-3-nitrobenzamide, a compound investigated for its anti-cancer properties as a poly-ADP-ribose-polymerase (PARP) inhibitor.[1][6]

Synthetic Approach: The Sandmeyer Reaction

The most common and efficient synthesis begins with 4-amino-3-nitrobenzoic acid, leveraging the Sandmeyer reaction—a robust method for converting an aromatic amino group into a variety of functionalities via a diazonium salt intermediate.[7]

G start 4-Amino-3-nitrobenzoic Acid diazotization Diazotization start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium iodination Iodination diazonium->iodination product 4-Iodo-3-nitrobenzoic Acid iodination->product reagents1 1. Conc. HCl 2. NaNO₂ (aq) 3. Temp: 0-5°C reagents1->diazotization reagents2 KI (aq) Room Temp. reagents2->iodination

Figure 2: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound [7]

  • Reaction Setup: To a suitable reaction flask, add 4-amino-3-nitrobenzoic acid (1.0 eq), deionized water, and concentrated hydrochloric acid.

  • Diazotization: Stir the mixture and cool to 0-5°C using an ice bath. The low temperature is critical to prevent the highly unstable diazonium salt from decomposing.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.5 eq) dropwise, maintaining the temperature between 0 and 5°C. The solid starting material will gradually dissolve as the diazonium salt is formed.

  • Continue stirring the reaction mixture at 0-5°C for 1 hour after the addition is complete to ensure full conversion.

  • Iodination: Slowly add an aqueous solution of potassium iodide (KI) (2.0 eq) dropwise to the diazonium salt solution, still maintaining the low temperature.

  • Once the KI addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. A solid precipitate of the product will form.

  • Isolation and Purification: Collect the solid product by filtration. Wash the solid with deionized water to remove residual salts and impurities.

  • Dry the product to obtain solid this compound. A typical yield for this reaction is approximately 90%.[7]

4-Iodo-2-nitrobenzoic acid (CAS: 116529-62-5)

This isomer is synthesized through a multi-step process starting from a simple aromatic hydrocarbon, demonstrating the strategic introduction of functional groups based on directing effects.[8][9]

Synthetic Approach: Sequential Aromatic Substitution and Oxidation

This synthesis showcases a classical approach involving the manipulation of activating and directing groups on the benzene ring.[8]

G benzene Benzene alkylation Friedel-Crafts Alkylation benzene->alkylation toluene Toluene alkylation->toluene iodination Iodination toluene->iodination piodotoluene p-Iodotoluene iodination->piodotoluene nitration Nitration piodotoluene->nitration nitrotoluene 4-Iodo-2-nitrotoluene nitration->nitrotoluene oxidation Oxidation nitrotoluene->oxidation product 4-Iodo-2-nitrobenzoic Acid oxidation->product

Sources

A Technical Guide to 4-Iodo-3-nitrobenzoic Acid: From Historical Context to Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-iodo-3-nitrobenzoic acid, a key intermediate in organic synthesis. Delving into the historical context of its chemical class, this document details the established modern synthetic route, the underlying chemical principles, and its significance in contemporary research and development.

Introduction: A Molecule of Strategic Importance

This compound is a polysubstituted aromatic carboxylic acid with the molecular formula C₇H₄INO₄. Its structure, featuring a carboxylic acid group, a nitro group, and an iodine atom on a benzene ring, makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The interplay of these functional groups, each with distinct electronic and reactive properties, allows for a wide range of chemical transformations, making it a valuable precursor for novel therapeutic agents and functional materials.

Historical Perspective: The Dawn of Aromatic Chemistry and Directed Synthesis

While the precise first synthesis of this compound is not readily found in readily accessible historical literature, its discovery is intrinsically linked to the foundational advancements in organic chemistry during the late 19th century. This era was marked by a burgeoning understanding of aromatic compounds and the development of reactions to selectively introduce functional groups onto the benzene ring.

The work of chemists like Peter Griess on diazotization reactions in the 1850s and Traugott Sandmeyer's subsequent discovery in 1884 that diazonium salts could be replaced by various substituents, including halides, were monumental. These discoveries provided a rational and predictable way to synthesize a vast array of substituted aromatic compounds that were previously inaccessible.

The synthesis of a molecule like this compound would have been a testament to the growing power of synthetic organic chemistry. It required a multi-step process involving the controlled introduction of a nitro group, an amino group (which would then be diazotized), and finally, the introduction of the iodine atom. The challenges of directing these substitutions to the correct positions on the aromatic ring were a central focus of research during this period.

The Modern Synthetic Route: A Dissection of the Sandmeyer Reaction

The most common and efficient method for the synthesis of this compound today is a variation of the Sandmeyer reaction, starting from 4-amino-3-nitrobenzoic acid. This method is favored for its high yield and selectivity.

Underlying Principles

The synthesis hinges on two key transformations:

  • Diazotization: The conversion of the primary aromatic amine (-NH₂) of 4-amino-3-nitrobenzoic acid into a diazonium salt (-N₂⁺) using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). This reaction is performed at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.

  • Iodination: The subsequent displacement of the diazonium group with an iodine atom. This is achieved by introducing a source of iodide ions, typically potassium iodide (KI). The diazonium group is an excellent leaving group (as dinitrogen gas, N₂), facilitating the nucleophilic substitution.

Step-by-Step Experimental Protocol

The following is a detailed protocol for the synthesis of this compound from 4-amino-3-nitrobenzoic acid.

Materials:

  • 4-amino-3-nitrobenzoic acid

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Deionized water

  • Ice

Procedure:

  • Preparation of the Amine Salt: In a reaction flask, suspend 4-amino-3-nitrobenzoic acid in a mixture of deionized water and concentrated hydrochloric acid. Stir the mixture to ensure a uniform suspension.

  • Cooling: Cool the flask in an ice bath to a temperature between 0 and 5 °C. It is crucial to maintain this low temperature throughout the diazotization step to prevent the premature decomposition of the diazonium salt.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred suspension. The addition should be slow enough to keep the temperature below 5 °C. Continue stirring for a period after the addition is complete to ensure the reaction goes to completion. The solid will gradually dissolve as the diazonium salt is formed.

  • Iodination: In a separate flask, prepare an aqueous solution of potassium iodide. Slowly add this solution to the cold diazonium salt solution. Nitrogen gas will be evolved during this step.

  • Warming and Precipitation: After the addition of the potassium iodide solution is complete, allow the reaction mixture to warm to room temperature and continue stirring. The product, this compound, will precipitate out of the solution as a solid.

  • Isolation and Purification: Collect the solid product by filtration. Wash the solid with cold deionized water to remove any remaining salts and impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination start 4-Amino-3-nitrobenzoic acid reagents1 NaNO₂, HCl (aq) start->reagents1 0-5 °C diazonium 4-Carboxy-2-nitrobenzenediazonium chloride reagents1->diazonium reagents2 KI (aq) diazonium->reagents2 product This compound reagents2->product N₂ evolution

Caption: Synthetic pathway for this compound.

Physicochemical Properties and Spectral Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₇H₄INO₄
Molecular Weight 293.02 g/mol
Appearance Pale yellow solid
Melting Point 215-219 °C
CAS Number 35674-27-2

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. Its utility stems from the ability to selectively modify its three functional groups:

  • Carboxylic Acid: The carboxylic acid group can be readily converted into esters, amides, and other derivatives, allowing for the introduction of diverse functionalities.

  • Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This is a common strategy in the synthesis of heterocyclic compounds and other nitrogen-containing molecules.

  • Iodine Atom: The iodine atom is a versatile handle for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.

The strategic placement of these groups on the aromatic ring provides chemists with a powerful tool for the rational design and synthesis of new chemical entities with potential therapeutic applications.

Conclusion

This compound stands as a testament to the power and elegance of synthetic organic chemistry. While its specific discovery story may be embedded in the rich, and sometimes dense, historical chemical literature, its importance as a synthetic intermediate is undisputed. The modern synthesis, rooted in the foundational discoveries of the 19th century, provides a reliable and efficient means of producing this valuable compound. For researchers and professionals in drug development, a thorough understanding of the synthesis, properties, and reactivity of this compound is essential for the continued advancement of medicinal chemistry and materials science.

References

  • Griess, P. (1879). Bemerkungen zu der Abhandlung der HH. Weselsky und Benedikt: „Ueber einige Azoverbindungen“. Berichte der deutschen chemischen Gesellschaft, 12(1), 426-428. [Link][1]

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.

Sources

Methodological & Application

Application Note & Protocol: A High-Yield, High-Purity Synthesis of 4-Iodo-3-nitrobenzamide from 4-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 4-Iodo-3-nitrobenzamide, a key intermediate in pharmaceutical research, from 4-Iodo-3-nitrobenzoic acid. The presented two-step method, proceeding through a methyl ester intermediate, is designed to deliver high yields and exceptional purity, circumventing common issues associated with traditional one-pot thionyl chloride procedures. The rationale behind each step is thoroughly explained to ensure both reproducibility and a deep understanding of the reaction mechanism.

Introduction and Strategic Rationale

4-Iodo-3-nitrobenzamide is a valuable building block in medicinal chemistry, notably recognized for its role as the precursor to the PARP inhibitor, Iniparib.[1] The efficient and clean synthesis of this compound is therefore of significant interest. While the direct conversion of this compound to the corresponding amide using thionyl chloride and ammonium hydroxide is a known method, it is often plagued by low yields (around 40-49%) and the formation of problematic impurities.[1][2] A significant side reaction is the nucleophilic aromatic substitution of the iodo group with chloride, leading to the formation of 4-chloro-3-nitrobenzamide.[1][2] Furthermore, recrystallization from solvents like acetonitrile can lead to residual solvent in the final product.[1][2]

To address these challenges, this protocol details a more robust two-step synthetic route. This strategy involves the initial conversion of the carboxylic acid to its methyl ester, followed by amidation with ammonia. This approach consistently provides higher yields and superior purity of the final product.[1][2]

Mechanistic Considerations

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. The direct reaction between a carboxylic acid and ammonia is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary.

Esterification of this compound

The first step in this protocol is the esterification of this compound to form this compound methyl ester. This is a classic Fischer esterification, where the carboxylic acid is reacted with an alcohol (methanol) in the presence of a strong acid catalyst (sulfuric acid). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

An alternative and highly efficient method for esterification involves the use of trimethyl orthoacetate.[1][2] This reagent esterifies the carboxylic acid via direct O-alkylation of the carboxylate, which advantageously avoids the formation of nucleophilic substitution byproducts.[2]

Amidation of the Methyl Ester

The second step is the aminolysis of the methyl ester with ammonia. The ester is less reactive than an acid chloride, which allows for a more controlled reaction. Ammonia, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of methanol yields the desired 4-Iodo-3-nitrobenzamide. This reaction is typically carried out by bubbling anhydrous ammonia gas through a solution of the ester in a suitable solvent like methanol.[1]

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

SynthesisWorkflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Amidation A This compound B Methanol & Sulfuric Acid (catalyst) A->B Dissolve C Reflux B->C Heat D Workup & Purification C->D E This compound methyl ester D->E F This compound methyl ester G Anhydrous Ammonia in Methanol F->G Dissolve & Cool H Reaction at Room Temperature G->H Saturate & Stir I Evaporation & Recrystallization H->I J 4-Iodo-3-nitrobenzamide I->J

Caption: Workflow for the synthesis of 4-Iodo-3-nitrobenzamide.

Detailed Experimental Protocol

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Thionyl chloride and sulfuric acid are corrosive and should be handled with extreme care.[3][4]

Materials and Equipment
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
MethanolAnhydrousCommercially Available
Sulfuric Acid (H₂SO₄)Concentrated (98%)Commercially Available
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercially Available
Methyl tert-butyl ether (MTBE)ACS GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially Available
Ammonia (NH₃)Anhydrous GasCommercially Available
Round-bottom flasks
Reflux condenser
Magnetic stirrer and stir bars
Ice bath
Separatory funnel
Rotary evaporator
Buchner funnel and filter paper
Glassware for recrystallization
Step 1: Synthesis of this compound methyl ester
  • To a solution of this compound (3 g, 10 mmol) in methanol (30 ml) in a round-bottom flask, cool the mixture to 0°C using an ice bath.[2]

  • Slowly add concentrated sulfuric acid (3.4 g, 34.6 mmol) to the cooled solution with stirring.[2]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 70°C) for 8 hours.[2]

  • After cooling to room temperature, carefully neutralize the reaction mixture with solid sodium bicarbonate until the effervescence ceases.

  • Filter the mixture to remove the precipitated salts.

  • Evaporate the filtrate under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water (30 ml) and extract the mixture with methyl tert-butyl ether (MTBE) (2 x 30 ml).[1]

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain this compound methyl ester as a yellow solid. The expected yield is approximately 85%.[1]

Step 2: Synthesis of 4-Iodo-3-nitrobenzamide
  • Dissolve the this compound methyl ester (2.0 g, 6.5 mmol) in methanol (80 ml) in a suitable reaction vessel.[1]

  • Cool the solution to -15°C using an appropriate cooling bath (e.g., ice-salt bath).

  • Pass anhydrous ammonia gas through the cooled solution until saturation is achieved (approximately 1.02 g, 0.06 mol).[1]

  • Seal the reaction vessel and allow it to stand at room temperature (25 ± 2°C) for 3 days.[1]

  • After 3 days, evaporate the solvent under reduced pressure to obtain the crude 4-iodo-3-nitrobenzamide as a yellow solid. The crude yield is expected to be around 95%.[1]

Purification by Recrystallization
  • Add the crude solid (1 g) to methanol (10 ml) and heat to 55°C to obtain a clear solution.[1]

  • While the solution is still hot, add water (35 ml) to precipitate the product.[1]

  • Filter the precipitate, wash with a small amount of cold water, and dry under vacuum to obtain pure 4-iodo-3-nitrobenzamide. The final yield after recrystallization is approximately 80%, with a purity of >99.5% by HPLC.[1][2]

Characterization Data

The final product can be characterized by standard analytical techniques.

Technique Expected Results
¹H-NMR (DMSO-d₆)δ 7.74 (brs, NH₂), 7.86 (dd, Ar—H), 8.24 (d, Ar—H), 8.70 (d, Ar—H)[1]
¹³C-NMR (DMSO-d₆)δ 91.76, 123.63, 132.03, 135.36, 141.49, 153.15, and 165.19[1]
HPLC Purity >99.5%[2]
Appearance Yellow solid[1]

Conclusion

The described two-step synthesis of 4-Iodo-3-nitrobenzamide from this compound offers a reliable and high-yielding alternative to the traditional one-pot thionyl chloride method. By proceeding through a methyl ester intermediate, this protocol minimizes the formation of impurities and provides a final product of high purity, suitable for demanding applications in pharmaceutical research and development.

References

Sources

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This powerful reaction is extensively used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the effective use of 4-iodo-3-nitrobenzoic acid as a substrate in Suzuki coupling reactions. The presence of both a sterically demanding and electron-withdrawing nitro group, alongside a carboxylic acid functionality, presents unique challenges and opportunities in molecular synthesis, which this guide aims to address.

This compound is a valuable building block for the synthesis of complex biaryl structures, which are prevalent in many biologically active compounds.[5] The strategic placement of the nitro and carboxylic acid groups allows for post-coupling modifications, making it a versatile reagent in medicinal chemistry and materials science.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki coupling reaction is a palladium-catalyzed process that couples an organoboron species with an organohalide.[2][6][7] The reaction mechanism is a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][7]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide, in this case, this compound, to a palladium(0) complex. This step, often rate-determining, forms a palladium(II) intermediate. The electron-withdrawing nature of the nitro group on the aromatic ring can influence the rate of this step.

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[6] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9][10] The choice of base is critical, especially in the presence of the acidic carboxylic acid group on the substrate.[9][11]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, which forms the new carbon-carbon bond of the biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue.[7]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X(L_n) OxAdd->PdII_ArX Transmetalation Transmetalation (R-B(OR')_2) PdII_ArX->Transmetalation PdII_ArR Ar-Pd(II)-R(L_n) Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R RedElim->Product ArylHalide This compound (Ar-X) ArylHalide->OxAdd BoronicAcid Organoboron Reagent (R-B(OR')_2) BoronicAcid->Transmetalation Base Base Base->Transmetalation Activates Boronic Acid

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Protocols

The following protocols are designed as a starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Protocol 1: Standard Suzuki Coupling Conditions

This protocol is a general method adaptable for a wide range of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add 1,4-dioxane (8 mL) and water (2 mL).

  • Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields.

Materials:

  • This compound

  • Arylboronic acid pinacol ester

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Dioxane

  • Water

  • Microwave vial

Procedure:

  • To a microwave vial, add this compound (0.5 mmol), the arylboronic acid pinacol ester (0.75 mmol), potassium phosphate (1.5 mmol), Pd₂(dba)₃ (0.015 mmol, 3 mol%), and XPhos (0.03 mmol, 6 mol%).[12]

  • Add dioxane (4 mL) and water (1 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 120 °C for 10-30 minutes.[12]

  • After cooling, work up the reaction as described in Protocol 1.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Boronic Acid/Ester - Base - Catalyst & Ligand - Solvent start->reagents degas Degas with Inert Gas reagents->degas reaction Heat Reaction (Conventional or Microwave) degas->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Final Product purification->product

Caption: General experimental workflow for Suzuki coupling.

Data Presentation: Reaction Conditions and Yields

The following table provides a summary of typical reaction conditions for the Suzuki coupling of aryl halides, which can be adapted for this compound.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Iodobenzoic acidPhenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O1006>90
24-Bromo-3-nitroaniline4-Formylphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O801285
31-Iodo-2-nitrobenzene2-Methylphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Dioxane1001692
4This compound3-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane/H₂O120 (µW)0.588

Data is representative and adapted from literature on similar substrates.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalystUse a fresh batch of catalyst and ensure an inert atmosphere is maintained.[13]
Inappropriate ligandFor electron-deficient substrates, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos.
Poor choice of baseThe carboxylic acid may be reacting with the base. Try using a weaker base like K₂CO₃ or NaHCO₃, or a non-nucleophilic base like Cs₂CO₃.
Protodeboronation of the boronic acidUse anhydrous solvents and consider using a boronic ester, which can be more stable.[14][15]
Formation of Homocoupled Product Presence of oxygenEnsure thorough degassing of the reaction mixture.
Pd(II) species in the catalystUse a pre-catalyst that generates Pd(0) in situ.
Incomplete Reaction Insufficient heating or reaction timeIncrease the reaction temperature or time. Consider switching to microwave heating.
Poor solubility of reagentsChoose a solvent system that effectively dissolves all components. A co-solvent may be necessary.[16]

Conclusion

The Suzuki coupling of this compound is a robust and versatile method for the synthesis of substituted biphenyl carboxylic acids. By carefully selecting the catalyst, ligand, base, and reaction conditions, high yields of the desired products can be achieved. The protocols and troubleshooting guide provided in these application notes serve as a comprehensive resource for researchers to successfully employ this valuable building block in their synthetic endeavors.

References

  • Miyaura, N., & Suzuki, A. (1979). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Al-Masum, M., & Kumar, D. (2013). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 15(15), 4010-4013. [Link]

  • Biscoe, M. R., et al. (2008). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 12(4), 659-663. [Link]

  • Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 79(7), 3039-3047. [Link]

  • Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(5-6), 193-197. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(20), 7370-7377. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Singh, R. K., et al. (2012). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

  • D’Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

Sources

Application Notes and Protocol for the Esterification of 4-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Iodo-3-nitrobenzoate Esters

4-Iodo-3-nitrobenzoic acid and its ester derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules and functional materials. The strategic placement of the iodo, nitro, and carboxylic acid functionalities on the benzene ring provides a versatile scaffold for further chemical modifications. Esterification of the carboxylic acid group is a crucial step to protect this functionality, enhance solubility in organic solvents, or to modulate the electronic properties of the molecule for subsequent reactions, such as in the synthesis of 4-iodo-3-nitrobenzamide. This document provides a comprehensive guide to the esterification of this compound, delving into the underlying chemical principles and offering detailed, field-proven protocols for its successful execution in a research and development setting.

Chemical Principles and Mechanistic Insights

The most common and economically viable method for the esterification of carboxylic acids is the Fischer-Speier esterification, a classic acid-catalyzed nucleophilic acyl substitution reaction.[1] The reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

The mechanism of Fischer esterification is a reversible process, and its efficiency is governed by Le Chatelier's principle.[2][3] The key steps are as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[4]

  • Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[3][4]

The presence of an electron-withdrawing nitro group on the benzoic acid ring increases the acidity of the carboxylic acid, which can facilitate the initial protonation step and potentially enhance the reaction rate.[5]

Experimental Protocols

Two robust protocols for the synthesis of methyl 4-iodo-3-nitrobenzoate are presented below. Protocol A outlines the traditional Fischer esterification using sulfuric acid, while Protocol B describes a highly efficient alternative using trimethyl orthoacetate.

Protocol A: Acid-Catalyzed Esterification with Methanol and Sulfuric Acid

This method is a well-established and cost-effective procedure for the synthesis of methyl 4-iodo-3-nitrobenzoate.

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Methanol (MeOH)AnhydrousCommercially AvailableActs as both reactant and solvent.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Commercially AvailableCatalyst. Handle with extreme care.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-houseFor neutralization.
Methyl tert-butyl ether (MTBE)ACS GradeCommercially AvailableFor extraction.
BrineSaturated Aqueous NaClPrepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Round-bottom flaskAppropriate size for the reaction scale.
Reflux condenser
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Reagents: Add methanol (10 volumes, e.g., 10 mL per gram of acid) to the flask and stir to dissolve the acid. Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (approximately 0.3 eq) dropwise to the cooled, stirring solution.[6] A slight exotherm may be observed.

  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to reflux (approximately 65-70 °C) for 8-12 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ gas ceases.

  • Work-up - Extraction: Remove the methanol from the neutralized mixture under reduced pressure using a rotary evaporator. To the resulting residue, add water and extract the product with methyl tert-butyl ether (MTBE) (2 x 10 volumes).[7]

  • Work-up - Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-iodo-3-nitrobenzoate.

  • Purification: The crude product, often obtained as a solid, can be further purified by recrystallization from a suitable solvent such as methanol.[8]

This protocol typically yields methyl 4-iodo-3-nitrobenzoate as a solid with a yield of 85% and a purity of >98% as determined by HPLC.[7]

Protocol B: High-Efficiency Esterification with Trimethyl Orthoacetate

This alternative method offers a nearly quantitative yield and avoids the use of a strong mineral acid catalyst.[6][7] Trimethyl orthoacetate acts as both the methylating agent and a water scavenger, driving the reaction to completion.

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Trimethyl orthoacetate≥98%Commercially AvailableActs as reactant and solvent.
Round-bottom flaskAppropriate size for the reaction scale.
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Rotary evaporator
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in trimethyl orthoacetate (10 volumes).[6]

  • Reflux: Heat the solution to reflux (approximately 110 °C) for 15 hours.[6]

  • Work-up: After cooling the reaction mixture to room temperature, remove the excess trimethyl orthoacetate under reduced pressure using a rotary evaporator.

  • Isolation: The product, methyl 4-iodo-3-nitrobenzoate, is typically obtained as a solid and can be used in the next step without further purification.

This method provides methyl 4-iodo-3-nitrobenzoate in almost quantitative yield (98-99%) with high purity (97-97.5% by HPLC).[6]

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the workflows for both protocols.

Protocol_A_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Dissolve this compound in Methanol start->setup cool Cool to 0 °C setup->cool add_catalyst Add H₂SO₄ cool->add_catalyst reflux Reflux for 8-12 hours add_catalyst->reflux cool_reaction Cool to RT reflux->cool_reaction neutralize Neutralize with NaHCO₃ cool_reaction->neutralize evaporate Evaporate Methanol neutralize->evaporate extract Extract with MTBE evaporate->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Recrystallize concentrate->purify end Pure Methyl 4-iodo-3-nitrobenzoate purify->end

Caption: Workflow for Protocol A: Acid-Catalyzed Esterification.

Protocol_B_Workflow cluster_prep_b Preparation cluster_reaction_b Reaction cluster_workup_b Work-up start_b Start setup_b Dissolve this compound in Trimethyl Orthoacetate start_b->setup_b reflux_b Reflux for 15 hours setup_b->reflux_b cool_reaction_b Cool to RT reflux_b->cool_reaction_b evaporate_b Evaporate Solvent cool_reaction_b->evaporate_b end_b Methyl 4-iodo-3-nitrobenzoate evaporate_b->end_b

Caption: Workflow for Protocol B: High-Efficiency Esterification.

Troubleshooting and Optimization

While the provided protocols are robust, challenges can arise. Below is a summary of potential issues and their solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Extend the reflux time and monitor by TLC. Ensure the use of anhydrous alcohol.
Loss of product during work-up.Ensure complete neutralization before extraction. Perform multiple extractions.
Incomplete Reaction Insufficient catalyst.Increase the amount of acid catalyst slightly.
Presence of water.Use anhydrous solvents and reagents.
Side Reactions Charring or decomposition.Reduce the reaction temperature and monitor carefully.
(For Protocol A)Avoid excessive amounts of sulfuric acid.

Microwave-assisted organic synthesis (MAOS) has also been shown to be effective for the esterification of substituted benzoic acids, often leading to reduced reaction times and improved yields.[9][10] Researchers may consider exploring microwave conditions for further optimization.

Conclusion

The esterification of this compound is a fundamental transformation in organic synthesis. The choice between the traditional Fischer esterification and the trimethyl orthoacetate method will depend on the specific requirements of the research, including scale, desired purity, and available resources. By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers, scientists, and drug development professionals can confidently and efficiently synthesize 4-iodo-3-nitrobenzoate esters for their downstream applications.

References

  • JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. JoVE Science Education Database. Retrieved from [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. In Wikipedia. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Master Organic Chemistry. Retrieved from [Link]

  • International Journal of Physical Sciences. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. American Academic Publisher. Retrieved from [Link]

  • Chemguide. (n.d.). The mechanism for the esterification reaction. Chemguide. Retrieved from [Link]

  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Retrieved from [Link]

  • Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society, 60(10), 2391–2393. [Link]

  • Google Patents. (2013). Process for the preparation of 4-iodo-3-nitrobenzamide. Google Patents.
  • Journal of Physical Science. (2018). Improved Fischer Esterification of Substituted Benzoic Acid. Journal of Physical Science. Retrieved from [Link]

  • ResearchGate. (2012). Patent No. US 8,586,792 B2. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. Retrieved from [Link]

Sources

Application Notes and Protocols: 4-Iodo-3-nitrobenzoic Acid as a Versatile Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the strategic use of versatile chemical building blocks is paramount for the efficient synthesis of novel therapeutic agents.[1] These molecular scaffolds provide a foundation upon which complex and diverse structures can be assembled, enabling the exploration of vast chemical space. 4-Iodo-3-nitrobenzoic acid (CAS: 35674-27-2) has emerged as a particularly valuable intermediate in pharmaceutical synthesis.[2][3] Its trifunctional nature, featuring a carboxylic acid, a nitro group, and an iodine atom on a benzene ring, offers a rich platform for a multitude of selective chemical transformations, making it an essential tool for medicinal chemists.[2][4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It details the unique reactivity of this compound, provides field-proven protocols for its key transformations, and illustrates its application in the synthesis of bioactive molecules, including precursors to targeted cancer therapies.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties and safety requirements is critical before its use in any synthetic protocol.

PropertyValueReference
CAS Number 35674-27-2[5][6][7]
Molecular Formula C₇H₄INO₄[5][6][8]
Molecular Weight 293.02 g/mol [5][6]
IUPAC Name This compound[5]
Appearance Light yellow powder/solid[9]
Melting Point 227 °C[5]

Safety and Handling Summary:

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed and causes significant skin and eye irritation.[9] Furthermore, it is suspected of causing genetic defects, cancer, and damage to fertility or an unborn child.

Core Safety Precautions:

  • Engineering Controls: Always work within a certified chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[10] Respiratory protection is required when dusts are generated.

  • Handling: Avoid ingestion and inhalation.[10] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[10][11]

  • Storage: Store in a dry, cool, and well-ventilated area with the container tightly closed.[10]

This summary is not exhaustive. Always consult the full Safety Data Sheet (SDS) from the supplier before commencing work.[10][11]

The Strategic Advantage: A Trifunctional Scaffold

The synthetic power of this compound lies in the distinct and orthogonal reactivity of its three functional groups. This allows for a stepwise and controlled elaboration of the molecular framework.

  • The Carboxylic Acid (-COOH): This group serves as a classical "handle" for derivatization. It can be readily converted into esters, acid chlorides, or, most importantly for many bioactive molecules, amides.[2] This functionality is often crucial for establishing key hydrogen bonding interactions with biological targets.

  • The Iodo Group (-I): Positioned on the aromatic ring, the iodine atom is an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions.[2] This enables the facile formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. Its reactivity order (I > Br > Cl) makes it highly suitable for selective couplings.[12]

  • The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro moiety influences the electronic properties and reactivity of the aromatic ring.[2] Critically, it can be chemically reduced to an amino group (-NH₂), which provides an additional site for derivatization.[2][13] This nitro-to-amine transformation is a key step in many synthetic pathways and has been exploited in the design of prodrugs that are activated under specific biological conditions.[2][14]

Caption: Reactivity hubs of this compound.

Core Applications and Synthetic Protocols

The following sections provide detailed protocols for key transformations, demonstrating the practical utility of this building block.

Amide Bond Formation: Synthesis of 4-Iodo-3-nitrobenzamide

The conversion of the carboxylic acid to a primary amide is a foundational step in the synthesis of many pharmaceutical agents, including the PARP inhibitor precursor, 4-iodo-3-nitrobenzamide.[2][15] While this can be achieved via an acid chloride intermediate, a cleaner and more efficient pathway proceeds through the corresponding methyl ester, avoiding harsh chlorinating agents.[2]

Amidation_Workflow start This compound step1 Esterification (Methanol, H₂SO₄ cat.) start->step1 inter Intermediate: Methyl 4-iodo-3-nitrobenzoate step1->inter step2 Amidation (Anhydrous Ammonia in Methanol) inter->step2 end Product: 4-Iodo-3-nitrobenzamide step2->end

Caption: Workflow for the synthesis of 4-iodo-3-nitrobenzamide.

Protocol 1: Two-Step Synthesis of 4-Iodo-3-nitrobenzamide

Part A: Esterification to Methyl 4-iodo-3-nitrobenzoate [2]

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

  • Reagents: Add anhydrous methanol (approx. 10 mL per gram of starting material) followed by a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops).

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl ester, which is often of sufficient purity for the next step.

Part B: Amidation to 4-Iodo-3-nitrobenzamide [2]

  • Setup: Dissolve the methyl 4-iodo-3-nitrobenzoate (1.0 eq) from Part A in a fresh portion of anhydrous methanol in a pressure-rated vessel.

  • Reagent: Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution for 15-20 minutes, or use a saturated solution of ammonia in methanol. Seal the vessel.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by TLC.

  • Isolation: Upon completion, vent the vessel in a fume hood. Concentrate the reaction mixture under reduced pressure. The product, 4-iodo-3-nitrobenzamide, will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with a small amount of cold methanol, and dry under vacuum. A reported yield for this conversion is as high as 95%.[2]

Carbon-Carbon Bond Formation via Cross-Coupling

The iodo group provides a highly reactive site for palladium-catalyzed reactions to form new C-C bonds, which is fundamental to building molecular complexity.

3.2.1 Suzuki-Miyaura Coupling

This reaction couples the aryl iodide with an organoboron compound (e.g., a boronic acid or ester) and is a robust method for forming biaryl linkages.[16]

PARP_Synthesis_Concept start This compound step1 Amidation (Protocol 1) start->step1 inter1 4-Iodo-3-nitrobenzamide (Core with 'Warhead') step1->inter1 step2 Suzuki or other Cross-Coupling (Protocols 2-4) inter1->step2 inter2 Coupling with Heterocyclic Fragment 'B' step2->inter2 step3 Nitro Reduction (e.g., H₂, Pd/C) inter2->step3 end PARP Inhibitor-like Scaffold step3->end

Sources

Application Notes & Protocols: The Role of 4-Iodo-3-nitrobenzoic Acid in the Synthesis of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of PARP Inhibition and Synthetic Precursors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the cellular machinery responsible for DNA repair.[1][2] They function as sentinels that detect single-strand breaks (SSBs) in DNA, binding to the damaged site and catalyzing the synthesis of long poly(ADP-ribose) (PAR) chains. This PARylation process recruits other essential DNA repair proteins to mend the break.[3] In tumors with defects in other DNA repair pathways, such as homologous recombination (HR) caused by BRCA1/2 mutations, the inhibition of PARP creates a state of "synthetic lethality."[4][5] Unrepaired SSBs escalate into cytotoxic double-strand breaks during cell division, which cannot be fixed by the faulty HR pathway, leading to selective cancer cell death.

This mechanism has propelled PARP inhibitors like Olaparib, Rucaparib, and Niraparib to the forefront of targeted cancer therapy, especially for ovarian, breast, and prostate cancers.[4][6][7] The efficacy of these drugs hinges on their precise molecular structure, which in turn depends on the strategic selection of chemical building blocks. This guide provides an in-depth analysis of 4-iodo-3-nitrobenzoic acid , a key precursor in the synthesis of specific PARP inhibitors, focusing on its chemical reactivity, its role in established synthetic routes, and best-practice protocols for its application. We will use the synthesis of the PARP inhibitor Iniparib (4-iodo-3-nitrobenzamide) as a primary case study to illustrate these principles.

PART I: Application Notes - Chemical Rationale and Synthetic Strategy

Structural Analysis of the Precursor: this compound

The utility of this compound as a synthetic precursor is derived from the distinct functionalities of its substituent groups, each playing a critical role in the synthetic pathway.

  • The Carboxylic Acid Group (-COOH): This is the primary reactive site for constructing the core amide linkage present in many PARP inhibitors. The carboxylic acid can be "activated" to facilitate nucleophilic attack by an amine. This activation is the cornerstone of amide bond formation.[8]

  • The Iodo Group (-I): The iodine atom serves two purposes. Firstly, it is an integral part of the final pharmacophore in certain inhibitors like Iniparib. Secondly, as a halogen, it can serve as an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), offering a versatile handle for creating more complex derivatives.[9][10][11]

  • The Nitro Group (-NO₂): Positioned ortho to the iodine, this powerful electron-withdrawing group significantly influences the molecule's reactivity. It activates the C4 position (to which iodine is attached) for nucleophilic aromatic substitution.[12] While this can be synthetically useful in some contexts, it can also be a major liability, leading to undesired side reactions and impurities if not managed correctly, as will be detailed below.

Case Study: The Synthesis of Iniparib (4-Iodo-3-nitrobenzamide)

The most direct application of this compound is in the synthesis of Iniparib. The evolution of its synthetic route highlights critical lessons in process chemistry.

The Problematic Historical Route: Initial patented methods involved a one-pot conversion. This compound was treated with thionyl chloride (SOCl₂) in dimethylformamide (DMF) to generate the highly reactive acid chloride in situ. This intermediate was then quenched with ammonium hydroxide to form the final amide product.[12]

However, this approach is fraught with challenges:

  • Impurity Formation: The electron-withdrawing nitro group activates the C-I bond, making it susceptible to nucleophilic attack by the chloride ions generated from thionyl chloride. This results in the formation of a significant 4-chloro-3-nitrobenzamide impurity (2-5%), which is difficult to remove.[12]

  • Low Yield: After recrystallization to remove impurities, the final yield was often poor, reported as low as 40.5%.[12]

  • Solvent Toxicity: The use of acetonitrile for recrystallization was problematic, as residual solvent is difficult to remove and metabolizes to the highly toxic hydrogen cyanide.[12]

An Improved, Two-Step Synthetic Strategy: To circumvent these issues, a more robust and cleaner process was developed. This method avoids the harsh conditions of acid chloride formation and provides a superior purity profile. It proceeds in two distinct steps, as illustrated below.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product A This compound B Methyl 4-iodo-3-nitrobenzoate A->B Step 1: Esterification H₂SO₄ (cat.), Methanol (reflux) C 4-Iodo-3-nitrobenzamide (Iniparib) B->C Step 2: Amidation Ammonia in Methanol

Caption: Improved two-step synthesis of Iniparib.

This revised pathway forms the basis of our recommended protocol, offering higher yield, superior purity, and enhanced safety.

PART II: Experimental Protocols

Recommended Protocol: Two-Step Synthesis of Iniparib

This protocol describes a scalable and reliable method for preparing high-purity 4-iodo-3-nitrobenzamide from this compound via a methyl ester intermediate.

Materials & Reagents:

  • This compound (≥98%)

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated, 98%)

  • Ammonia solution (7N in Methanol)

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

  • Dichloromethane (DCM)

  • Magnesium Sulfate (Anhydrous)

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Büchner funnel and filtration apparatus

  • Standard laboratory glassware

Step 1: Synthesis of Methyl 4-iodo-3-nitrobenzoate (Esterification)

  • Rationale: This step converts the carboxylic acid into a less reactive methyl ester. This transformation protects the acid functionality and prevents the side reactions associated with acid chloride formation. Methanol serves as both the solvent and the reactant.

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (10.0 g, 32.58 mmol).

    • Add 100 mL of anhydrous methanol. Stir the suspension.

    • Carefully add concentrated sulfuric acid (1.0 mL) dropwise to the stirring suspension.

    • Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the solvent volume to approximately 20 mL using a rotary evaporator.

    • Slowly pour the concentrated mixture into 150 mL of ice-cold deionized water with vigorous stirring. A yellow precipitate will form.

    • Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 30 mL).

    • Dry the product under vacuum to yield methyl 4-iodo-3-nitrobenzoate as a yellow solid.

Step 2: Synthesis of 4-Iodo-3-nitrobenzamide (Amidation)

  • Rationale: The methyl ester is converted directly to the primary amide using an ammonia solution. This aminolysis reaction is clean and avoids the use of harsh reagents.

  • Procedure:

    • In a 250 mL pressure-resistant flask, dissolve the dried methyl 4-iodo-3-nitrobenzoate from Step 1 (e.g., ~10.0 g, 31.15 mmol) in 100 mL of 7N ammonia in methanol.

    • Seal the flask tightly and stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by TLC.

    • Upon completion, vent the flask in a fume hood.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a solid residue.

Purification:

  • Rationale: A simple recrystallization from a methanol/water mixture effectively removes unreacted starting material and byproducts, yielding a product of high purity without resorting to toxic solvents like acetonitrile.[12]

  • Procedure:

    • Dissolve the crude solid in a minimum amount of hot methanol.

    • Slowly add deionized water dropwise until the solution becomes cloudy.

    • Gently heat the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing with a small amount of cold 1:1 methanol/water.

    • Dry the final product, 4-iodo-3-nitrobenzamide (Iniparib), under vacuum.

Quality Control and Method Validation

The superiority of the two-step protocol is evident when comparing key performance metrics against the historical thionyl chloride method.

ParameterThionyl Chloride MethodTwo-Step Ester-Amidation MethodRationale for Improvement
Overall Yield ~40-49% (crude)>85%Avoids product loss from side reactions and harsh purification steps.
Purity <98% (typically)>99.5%[12]Eliminates the formation of the primary chloro-impurity.
Key Impurity 4-chloro-3-nitrobenzamide[12]Minimal to noneThe reaction mechanism does not involve a free chloride source.
Safety Concerns Use of SOCl₂, toxic acetonitrileUse of standard lab reagentsAvoids highly corrosive/toxic reagents and harmful solvents.

Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

PART III: Mechanism of Action Context

Understanding the synthesis of a PARP inhibitor is enriched by understanding its biological target. The PARP1 signaling pathway is fundamental to its therapeutic effect.

The PARP1 Signaling Pathway in DNA Repair

When a single-strand break occurs, PARP1 is rapidly recruited. Its activation triggers a cascade that is essential for cell survival but can be therapeutically exploited.

G cluster_hr Cellular Context DNA_SSB DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Binds to SSB & is Activated DNA_SSB->PARP1_Activation PARylation PAR Polymerization (PARylation) PARP1_Activation->PARylation SSB_Persists SSB Persists PARP1_Activation->SSB_Persists NAD NAD+ NAD->PARylation Substrate Recruitment Recruitment of DNA Repair Proteins (XRCC1, etc.) PARylation->Recruitment Repair SSB Repair Recruitment->Repair Inhibitor PARP Inhibitor (e.g., Iniparib) Inhibitor->PARP1_Activation Inhibition Replication DNA Replication SSB_Persists->Replication DSB Double-Strand Break (DSB) Forms Replication->DSB HR_Proficient HR Proficient Cell (e.g., Normal Cell) DSB->HR_Proficient HR_Deficient HR Deficient Cell (e.g., BRCA-mutant) DSB->HR_Deficient HR_Repair DSB Repaired by Homologous Recombination HR_Proficient->HR_Repair HR_Fail DSB Repair Fails HR_Deficient->HR_Fail Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Cell Death (Apoptosis) HR_Fail->Apoptosis

Caption: The PARP1 signaling pathway and the mechanism of synthetic lethality.

Conclusion

This compound is a valuable and strategically important precursor in the synthesis of PARP inhibitors, with its most direct application being the production of Iniparib. The specific arrangement of its functional groups dictates the optimal synthetic strategy. As demonstrated, avoiding the problematic acid chloride route in favor of a two-step esterification-amidation protocol is critical for achieving high yield and purity (>99.5%), while minimizing hazardous impurities and safety risks.[12] This case study underscores a fundamental principle in drug development: the choice of a synthetic pathway is as crucial as the choice of the starting materials themselves, directly impacting the quality, safety, and scalability of the final active pharmaceutical ingredient.

References

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  • Production of Niraparib using Imine Reductases - Research Explorer. [Link]

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  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - NIH. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC - NIH. [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed Central. [Link]

  • Synthetic route for target compounds 13a–j. Reactions and conditions:... - ResearchGate. [Link]

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  • Preparation of oligodiazo compounds by using the suzuki coupling reaction and characterization of their photoproducts - PubMed. [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México. [Link]

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Application Notes and Protocols for the Nitration of 4-Iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Iodo-3-nitrobenzoic acid is a valuable trifunctional chemical intermediate, featuring carboxylic acid, iodo, and nitro groups on an aromatic scaffold. This arrangement provides a versatile platform for the synthesis of more complex molecules, including pharmaceutical agents and materials for academic research.[1] The iodo group serves as an excellent handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), while the nitro group can be reduced to an amine, and the carboxylic acid can be converted to esters or amides, enabling a wide array of subsequent chemical transformations.[1]

This document provides a comprehensive guide for the electrophilic aromatic substitution (EAS) nitration of 4-iodobenzoic acid. It offers a detailed experimental protocol, an exploration of the underlying reaction mechanism, characterization data, and critical safety procedures tailored for researchers in organic synthesis and drug development.

PART 1: Scientific Principles & Reaction Mechanism

The nitration of 4-iodobenzoic acid is a classic example of an electrophilic aromatic substitution reaction. The reaction's regioselectivity—the specific placement of the incoming nitro group—is governed by the directing effects of the substituents already present on the benzene ring: the carboxylic acid (-COOH) and the iodine (-I) atom.

  • Generation of the Electrophile: The reaction requires a potent electrophile, the nitronium ion (NO₂⁺). This is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid, where the stronger sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule.[2][3]

    HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

  • Directing Effects:

    • Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing and is a powerful deactivating, meta-director.[3] It pulls electron density from the aromatic ring, making the ring less nucleophilic and slowing the rate of reaction compared to benzene.[3] Its deactivating effect is most pronounced at the ortho and para positions, thereby directing the incoming electrophile to the meta position.

    • Iodine Atom (-I): As a halogen, iodine is also an electron-withdrawing group via induction, making it a deactivator. However, due to the presence of lone pairs, it can donate electron density through resonance, making it an ortho, para-director.

  • Regiochemical Outcome: In 4-iodobenzoic acid, the two substituents work in concert to direct the incoming nitronium ion. The powerful meta-directing effect of the carboxylic acid group directs the electrophile to position 3 or 5. The ortho, para-directing iodine atom at position 4 directs incoming groups to positions 3 and 5. Therefore, both groups favor substitution at the 3-position (and the equivalent 5-position), leading to the formation of this compound as the major product.

Reaction Mechanism Diagram

Nitration_Mechanism cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Attack & Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ (catalyst) H2O H₂O HSO4_minus HSO₄⁻ Sigma Sigma Complex (Carbocation Intermediate) NO2_plus->Sigma Attacks Ring Start 4-Iodobenzoic Acid Start->Sigma + NO₂⁺ Product This compound Sigma->Product - H⁺ (regenerates catalyst)

Caption: Mechanism of the nitration of 4-iodobenzoic acid.

PART 2: Detailed Experimental Protocol

This protocol outlines the synthesis, isolation, and purification of this compound.

Materials and Reagents
Material/ReagentGradeSupplier Example
4-Iodobenzoic acid≥98%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Fisher Scientific
Concentrated Nitric Acid (HNO₃)ACS Reagent, 68-70%VWR
Deionized WaterHigh PurityIn-house
IceN/AIn-house
Ethanol (for recrystallization)Reagent GradeSigma-Aldrich
Equipment
  • 100 mL Round-bottom flask or Erlenmeyer flask

  • 50 mL Beaker or Erlenmeyer flask for nitrating mixture

  • Magnetic stirrer and stir bar

  • Large crystallizing dish or beaker for ice bath

  • Dropping funnel or Pasteur pipette

  • Büchner funnel, filter flask, and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Melting point apparatus

  • Fume hood and standard Personal Protective Equipment (PPE)

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure

1. Preparation of the Nitrating Mixture

  • CAUTION: This step is highly exothermic and must be performed in an ice bath within a fume hood.

  • In a 50 mL Erlenmeyer flask, place 5.0 mL of concentrated nitric acid.

  • Cool the flask in an ice bath.

  • Slowly and with gentle swirling, add 5.0 mL of concentrated sulfuric acid dropwise to the nitric acid.

  • Keep the resulting nitrating mixture in the ice bath until needed.[4][5]

2. Reaction Setup

  • In a 100 mL flask, add 10 mL of concentrated sulfuric acid.

  • Cool the sulfuric acid in a large ice bath to below 5°C.

  • Slowly and in portions, add 5.0 g of 4-iodobenzoic acid to the cold sulfuric acid with continuous stirring. Ensure the solid dissolves completely. Maintain the temperature between 0 and 5°C.[5]

3. Nitration Reaction

  • While vigorously stirring the solution of 4-iodobenzoic acid, use a dropping funnel or Pasteur pipette to add the cold nitrating mixture dropwise.

  • CRITICAL: The rate of addition must be controlled to maintain the reaction temperature between 0 and 10°C. Do not let the temperature exceed 15°C to minimize the formation of side products.[5]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes.

4. Work-up and Isolation

  • In a 600 mL beaker, prepare a slurry of approximately 100 g of crushed ice and 100 mL of cold deionized water.

  • Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring.[4][5]

  • A pale yellow solid, the crude this compound, will precipitate.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold deionized water to remove residual acids.

5. Purification (Recrystallization)

  • Transfer the crude solid to a beaker.

  • Add a minimum amount of hot ethanol to dissolve the solid completely.

  • Add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Collect the purified, crystalline product by vacuum filtration. Wash with a small amount of cold ethanol-water mixture and allow it to air dry on the filter.

  • For final drying, place the product in a vacuum oven at 50-60°C.

PART 3: Data Presentation & Characterization

Quantitative Data Summary
ParameterValueNotes
Starting Material Mass5.0 g4-Iodobenzoic Acid (MW: 248.02 g/mol )
Moles of Starting Material~0.0202 mol
Product NameThis compoundMW: 293.02 g/mol
Theoretical Yield~5.92 gAssuming 100% conversion
Typical Experimental Yield4.4 - 5.0 g (75-85%)Dependent on technique
Product Characterization

The identity and purity of the synthesized this compound should be confirmed using the following analytical techniques.

Analysis TechniqueExpected Result
Appearance Pale yellow to white crystalline solid
Melting Point Literature values vary; expect a sharp melting point around 215-220 °C for the pure product.
¹H NMR (DMSO-d₆)δ ~8.7 ppm (d, 1H, Ar-H ortho to -NO₂), δ ~8.2 ppm (d, 1H, Ar-H para to -NO₂), δ ~7.9 ppm (dd, 1H, Ar-H ortho to -COOH). A broad singlet for the carboxylic proton (>13 ppm).[6]
¹³C NMR (DMSO-d₆)δ ~165 ppm (C=O), δ ~153 ppm (C-NO₂), δ ~141, 135, 132, 123 ppm (Ar-C), δ ~92 ppm (C-I).[6]
FTIR (KBr, cm⁻¹)~3100-2500 (broad, O-H stretch of COOH), ~1700 (C=O stretch), ~1530 & ~1350 (asymmetric and symmetric N-O stretch of NO₂), ~800-700 (C-I stretch).[7]

PART 4: Critical Safety Precautions

Nitration reactions are inherently hazardous and must be performed with strict adherence to safety protocols.[8]

  • Corrosive Reagents: Concentrated nitric acid and sulfuric acid are extremely corrosive and are strong oxidizing agents. They can cause severe burns upon contact with skin or eyes.[9][10] All manipulations must be conducted inside a chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton) when handling concentrated acids.[9][10]

  • Exothermic Reaction: The mixing of the acids and the nitration reaction itself are highly exothermic.[8] Failure to control the temperature can lead to a runaway reaction, causing rapid boiling and splashing of corrosive materials or even an explosion.[9] Always use an ice bath and add reagents slowly.

  • Spill Management: Have a spill containment kit readily available. Spills of concentrated acid should be neutralized with a weak base like sodium bicarbonate.[11] An emergency eyewash and safety shower must be immediately accessible.[9]

  • Waste Disposal: Acidic waste must be neutralized carefully before disposal. Do not mix nitric acid waste with organic solvents or other reactive chemicals, as this can lead to violent reactions.[11] Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Nitration reaction safety - YouTube. Available at: [Link]

  • Guggenheim, T. L. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. Available at: [Link]

  • US Patent US8586792B2: Process for the preparation of 4-iodo-3-nitrobenzamide. Google Patents.
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  • VelocityEHS: Nitric Acid Safety Tips & Health Hazards. Available at: [Link]

  • University of Washington Environmental Health & Safety: Reduce your risk of a nitric acid incident. Available at: [Link]

  • ChemContent: Synthesis of 4-Iodo-2-nitro benzoic acid from benzene. Available at: [Link]

  • ResearchGate: Patent No. - (A process for the preparation of 4-iodo-3-nitrobenzamide). Available at: [Link]

  • UCLA Chemistry: Nitration Of Benzoic Acid. Available at: [Link]

  • Worthington, P. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Available at: [Link]

  • Organic Syntheses: m-IODOBENZOIC ACID. Available at: [Link]

  • Master Organic Chemistry: Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Available at: [Link]

  • Samsonowicz, M., et al. (2007). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids.
  • Electronic Supplementary Material (ESI) for RSC Advances. Royal Society of Chemistry. Available at: [Link]

  • YouTube: Nitration of benzoic acid. Available at: [Link]

  • Truman State University Chemistry Lab: Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Available at: [Link]

  • PubChem: this compound. National Center for Biotechnology Information. Available at: [Link]

  • PubChem: 4-Hydroxy-3-nitrobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

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  • ResearchGate: FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Available at: [Link]

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Guide to High-Purity Isolation of 4-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-3-nitrobenzoic acid is a pivotal intermediate in organic synthesis, particularly in the development of pharmaceutical compounds, including PARP inhibitors like Iniparib.[1] The purity of this reagent is critical, as contaminants can lead to significant side reactions, reduced yields, and impurities in the final active pharmaceutical ingredient (API). This guide provides a comprehensive, field-tested protocol for the purification of this compound, focusing on a highly efficient biphasic solvent recrystallization technique. We will delve into the physicochemical rationale behind the chosen methodology, potential impurity profiles, and robust analytical techniques for purity validation.

Part 1: Compound Profile and Strategic Considerations

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the nature of the impurities to be removed.

Physicochemical Characteristics

This compound's purification is governed by its distinct polarity, hydrogen bonding capability, and thermal properties. Its structure features a carboxylic acid group, conferring acidic properties and polarity, while the iodinated aromatic ring provides significant nonpolar character. This amphiphilic nature is key to the purification strategy.

PropertyValueSource(s)
Molecular Formula C₇H₄INO₄[2][3]
Molecular Weight 293.02 g/mol [2][3]
Appearance Slightly pale yellow crystalline solid[4][5]
Melting Point 208-214 °C[2][6]
Water Solubility Insoluble[2][5]
Organic Solvents Soluble in methanol, ethanol, DMSO, and acetone[7][8][9]
Stability Light-sensitive; store in dark, cool conditions (2-8°C recommended)[2][6]

The high melting point suggests strong intermolecular forces, primarily hydrogen bonding from the carboxylic acid dimer formation and π-π stacking.[2] The compound's insolubility in water and good solubility in polar organic solvents like methanol are the cornerstone of the selected purification method.[2][8]

Common Impurity Profile

The most common synthetic route to this compound is the diazotization of 4-amino-3-nitrobenzoic acid, followed by a Sandmeyer-type reaction with potassium iodide.[2][10]

cluster_synthesis Synthetic Origin of Impurities cluster_impurities Likely Impurities Start 4-Amino-3-nitrobenzoic acid Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO₂, HCl (0-5 °C) Product Crude this compound Diazonium->Product KI Impurity1 Unreacted Starting Material (4-Amino-3-nitrobenzoic acid) Product->Impurity1 Contaminated With Impurity2 Inorganic Salts (e.g., KCl, NaI) Product->Impurity2 Contaminated With Impurity3 Side-Reaction Byproducts (e.g., phenolic compounds) Product->Impurity3 Contaminated With

Caption: Origin of impurities from the synthesis of this compound.

Based on this synthesis, the primary impurities to be removed are:

  • Unreacted Starting Material: 4-amino-3-nitrobenzoic acid is more polar than the final product and can be separated based on solubility differences.

  • Inorganic Salts: Salts from the diazotization and iodide displacement steps (e.g., NaCl, KI) are readily removed due to their insolubility in organic solvents.

  • Side-Reaction Byproducts: Small amounts of phenolic byproducts (from reaction of the diazonium salt with water) may be present. These are typically more polar and can be removed during recrystallization.

Part 2: High-Performance Purification Protocol

Principle: Biphasic Solvent Recrystallization

Recrystallization is a powerful technique that leverages the differences in solubility between the target compound and its impurities in a given solvent or solvent system at different temperatures. For this compound, a methanol-water solvent system is exceptionally effective.[2]

The Causality Behind the Choice:

  • Methanol (Primary Solvent): this compound exhibits high solubility in hot methanol but significantly lower solubility at room temperature or below. Most organic impurities share this solubility profile, but often to a different extent.

  • Water (Anti-Solvent): The target compound is insoluble in water.[2] By carefully adding water to the hot methanolic solution, the polarity of the solvent system is dramatically increased. This forces the less polar this compound out of solution to form highly pure crystals, while more polar impurities may remain dissolved.

cluster_workflow Recrystallization Workflow A Step 1 Dissolve Crude Product in Hot Methanol (55-60°C) B Step 2 (Optional) Hot Filtration to Remove Insolubles A->B If solids (salts) remain C Step 3 Add Hot Water (Anti-Solvent) Dropwise A->C If no insolubles B->C D Step 4 Controlled Cooling to Induce Crystallization C->D E Step 5 Isolate Crystals via Vacuum Filtration D->E F Step 6 Wash with Cold Methanol-Water Mixture E->F G Step 7 Dry Under Vacuum to Yield Pure Product F->G

Caption: Step-by-step workflow for the purification of this compound.

Detailed Experimental Protocol

This protocol is optimized for purifying up to 10 grams of crude material and can achieve purity levels exceeding 99.5%.[1][2]

Materials and Reagents:

  • Crude this compound

  • Methanol (ACS Grade or higher)

  • Deionized Water

  • Erlenmeyer Flask (sized for ~20-30 mL of solvent per gram of solid)

  • Magnetic Stirrer and Hotplate

  • Condenser (recommended to prevent solvent loss)

  • Büchner Funnel and Vacuum Flask

  • Filter Paper (sized for Büchner funnel)

  • Vacuum Oven or Desiccator

Procedure:

  • Dissolution: Place the crude this compound (e.g., 10.0 g) into an Erlenmeyer flask with a magnetic stir bar. Add methanol in a ratio of approximately 10-15 mL per gram of crude material.

  • Heating: Attach a condenser to the flask and heat the mixture to 55-60 °C with gentle stirring. Continue heating until all the solid has completely dissolved.[2] Do not boil excessively.

  • Hot Filtration (Optional): If any insoluble material (like inorganic salts) remains, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done rapidly to prevent premature crystallization.

  • Anti-Solvent Addition: While maintaining the temperature at ~55 °C, add deionized water dropwise to the stirred methanolic solution. A typical ratio is to add water in a volume of 3 to 3.5 times the volume of methanol used (e.g., if you used 100 mL of methanol, add 300-350 mL of water).[1] You will observe the solution becoming cloudy, indicating the saturation point has been reached.

  • Crystallization: Once the water has been added, turn off the heat and allow the flask to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals. For maximum recovery, the flask can then be placed in an ice bath for 30-60 minutes.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of a cold 1:3 methanol-water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C until a constant weight is achieved. The final product should be a pale yellow, crystalline solid.

Part 3: Purity Validation and Quality Control

Post-purification analysis is a self-validating step, confirming the success of the protocol.

Melting Point Analysis

A primary indicator of purity is a sharp and elevated melting point.

SampleMelting Point Range (°C)Interpretation
Crude Material 195-205 °C (example)Broad range indicates the presence of impurities.
Purified Material 210-213 °CA narrow range within the literature value (208-214 °C) signifies high purity.[2]
Chromatographic Methods

A. Thin-Layer Chromatography (TLC) - Rapid Qualitative Check

  • Mobile Phase (Eluent): A mixture of Ethyl Acetate and Hexane (e.g., 1:1) with 1% acetic acid. The acetic acid suppresses the deprotonation of the carboxylic acid, preventing streaking.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Visualization: UV light (254 nm).

  • Expected Result: The purified sample should show a single, well-defined spot with a consistent Rf value, while the crude material may show additional spots corresponding to impurities.

B. High-Performance Liquid Chromatography (HPLC) - Quantitative Analysis HPLC is the gold standard for quantifying purity. Based on methods for similar compounds, a reverse-phase method is recommended.[11]

  • Column: C18 (e.g., Inertsil ODS-3V)[11]

  • Mobile Phase: A gradient of A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile.

  • Detection: UV at 260 nm.[11]

  • Result: The purity is calculated from the area percentage of the main peak. A successful purification should yield a purity of >99.5%.

References

  • Smolecule. (2023, August 15). Buy this compound | 35674-27-2.
  • ChemicalBook. This compound Chemical Properties.
  • ChemicalBook. 4-iodo-3-nitrobenzamide CAS#: 160003-66-7.
  • PubChem. This compound | C7H4INO4 | CID 11208598.
  • Google Patents.
  • Benchchem. This compound | 35674-27-2.
  • ChemicalBook. This compound synthesis.
  • Lab Pro Inc. This compound, 1G - I0980-1G.
  • ResearchGate. (10) Patent No.
  • Hangzhou Royalchem Co.,LTD. Buy this compound Industrial Grade.
  • Journal of Chemical Research. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Guidechem. 4-Chloro-3-nitrobenzoic acid 96-99-1 wiki.

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Application Notes and Protocols for the Quantification of 4-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Iodo-3-nitrobenzoic acid (CAS 35674-27-2) is a crucial chemical intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2][3] Its molecular structure, featuring a carboxylic acid group, a nitro group, and an iodine atom, imparts specific chemical properties that necessitate robust and validated analytical methods for its accurate quantification.[1] This guide provides detailed application notes and protocols for the determination of this compound, designed for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established analytical principles and validated against international standards to ensure data integrity and reliability.[4][5][6]

The selection of an appropriate analytical technique is paramount for achieving accurate and precise quantification. This document will explore three principal analytical methods: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each method offers distinct advantages and is suited for different analytical requirements, from routine quality control to trace-level impurity analysis.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC₇H₄INO₄[1][3]
Molecular Weight293.02 g/mol [1][3]
IUPAC NameThis compound[1]
CAS Number35674-27-2[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the cornerstone for the quantification of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and reproducibility make it the method of choice for quality control, stability studies, and impurity profiling.[7][8] The method described below is a reverse-phase HPLC protocol, which is well-suited for separating polar to moderately nonpolar compounds.

Causality Behind Experimental Choices
  • Stationary Phase (C18 Column): A C18 (octadecylsilane) column is selected for its hydrophobicity, which provides excellent retention and separation of aromatic carboxylic acids from polar and nonpolar impurities.[9][10]

  • Mobile Phase: A mixture of an organic solvent (acetonitrile) and acidified water is employed. Acetonitrile is chosen for its low viscosity and UV transparency. The addition of an acid (phosphoric or formic acid) to the aqueous phase is critical to suppress the ionization of the carboxylic acid group of the analyte, leading to a more consistent retention time and improved peak shape.[9][11] For mass spectrometry compatibility, formic acid is preferred over the non-volatile phosphoric acid.[11]

Experimental Protocol

Instrumentation and Consumables:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound reference standard

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

ParameterRecommended Condition
Stationary PhaseC18 (250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile : 0.1% Phosphoric Acid in Water (v/v ratio to be optimized, e.g., 50:50)
Flow Rate1.0 mL/min
Column TemperatureAmbient or controlled at 25 °C
Detection WavelengthTo be determined (e.g., scan between 200-400 nm)
Injection Volume10 - 20 µL

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and acidified water. Degas the mobile phase using sonication or vacuum filtration.

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., mobile phase or acetonitrile) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to a concentration expected to fall within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.[13]

  • Analysis: Inject the prepared standard and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.[13]

Method Validation

The analytical method must be validated to ensure its suitability for the intended purpose, in accordance with ICH guidelines.[4][5][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample.[4][14]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a defined range (e.g., 80-120% of the expected concentration) with a correlation coefficient (r²) of >0.999.[4][9]

  • Accuracy: The closeness of the test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range and is often expressed as percent recovery.[4]

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) should typically be less than 2%.[4][14]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[14]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12]

Data Presentation
Validation ParameterAcceptance Criteria
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (%RSD)≤ 2.0%
LODSignal-to-Noise ratio of 3:1
LOQSignal-to-Noise ratio of 10:1

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[15] It is particularly useful for the identification and quantification of volatile and semi-volatile compounds.[16] For a carboxylic acid like this compound, derivatization is often necessary to increase its volatility and thermal stability for GC analysis.

Causality Behind Experimental Choices
  • Derivatization: Esterification of the carboxylic acid group (e.g., methylation) is a common strategy to make the analyte more volatile and less prone to thermal degradation in the GC inlet and column.

  • Ionization Mode: Electron Ionization (EI) is a standard technique that provides reproducible mass spectra, which can be compared against spectral libraries for compound identification.[17] For enhanced sensitivity with compounds containing electronegative groups like the nitro group, Electron Capture Negative Ionization (ECNI) can be a highly effective alternative.[17]

  • Carrier Gas: While helium is traditionally used, hydrogen is gaining traction as a carrier gas due to its availability and efficiency. However, it's important to be aware of potential reactions, such as the hydrogenation of the nitro group, which could affect the mass spectrum.[18]

Experimental Protocol

Instrumentation and Consumables:

  • GC-MS system with an autosampler

  • Capillary GC column suitable for polar compounds (e.g., DB-5ms or equivalent)

  • Derivatizing agent (e.g., diazomethane or a silylating agent like BSTFA)

  • Solvents (e.g., methanol, ethyl acetate)

  • This compound reference standard

Procedure:

  • Derivatization:

    • Accurately weigh the reference standard or sample into a reaction vial.

    • Add a suitable solvent (e.g., methanol).

    • Introduce the derivatizing agent according to established procedures to convert the carboxylic acid to its corresponding ester.

    • Quench the reaction and dilute the sample to a known volume with an appropriate solvent.

  • GC-MS Conditions:

    • Inlet Temperature: 250-280 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program: An initial temperature of ~100 °C, held for 1-2 minutes, followed by a ramp to a final temperature of ~280-300 °C. The specific program should be optimized for the best separation.

    • MS Transfer Line Temperature: 280-300 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-400 m/z.

  • Quantification:

    • Create a calibration curve using derivatized standards.

    • Quantification is typically performed using the area of a characteristic ion from the mass spectrum of the derivatized analyte.

Data Presentation
ParameterExpected Outcome
Retention TimeConsistent for the derivatized analyte
Mass SpectrumCharacteristic fragmentation pattern for identification
Linearity (r²)≥ 0.99
LOQPotentially in the low ng/mL to pg/mL range

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique for the quantification of compounds that absorb ultraviolet or visible light.[13] While less specific than chromatographic methods, it can be a rapid and cost-effective tool for the analysis of relatively pure samples.

Causality Behind Experimental Choices
  • Solvent Selection: The solvent must be transparent in the UV region where the analyte absorbs light and should not react with the analyte. Common choices include methanol, ethanol, or acetonitrile.

  • Wavelength of Maximum Absorbance (λmax): Measuring the absorbance at the λmax provides the highest sensitivity and minimizes deviations from Beer's Law.[13]

Experimental Protocol

Instrumentation and Consumables:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Solvent (e.g., methanol, HPLC grade)

  • This compound reference standard

Procedure:

  • Determination of λmax:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution across the UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard of a known concentration.

    • Create a series of calibration standards by diluting the stock solution.

    • Dissolve the sample in the same solvent to a concentration that falls within the linear range of the assay.[13]

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of the calibration standards and the sample solution.[13]

  • Quantification:

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of the sample from its absorbance using the calibration curve.[13]

Data Presentation
ParameterAcceptance Criteria
λmaxTo be determined experimentally
Linearity (r²)≥ 0.998
Accuracy (% Recovery)97.0 - 103.0%
Precision (%RSD)≤ 3.0%

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System Injection MobilePhase->HPLC StandardPrep Standard Preparation StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC Detection UV Detection HPLC->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Calibration Calibration Curve Construction Chromatogram->Calibration Quantification Quantification Chromatogram->Quantification Calibration->Quantification

Caption: Experimental workflow for HPLC analysis.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Weighing & Dissolution Derivatization Derivatization SamplePrep->Derivatization GCMS GC-MS System Injection Derivatization->GCMS Separation GC Separation GCMS->Separation Detection MS Detection Separation->Detection MassSpectrum Mass Spectrum Analysis Detection->MassSpectrum Quantification Quantification MassSpectrum->Quantification

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. HPLC-UV offers a robust and reliable method for routine quality control. GC-MS, particularly after derivatization, provides high sensitivity and specificity, making it suitable for trace analysis and identification in complex matrices. UV-Vis spectrophotometry presents a simple and rapid option for the analysis of pure samples. Regardless of the method chosen, rigorous validation is essential to ensure the generation of accurate and reliable data, thereby supporting the quality and safety of pharmaceutical products.[7]

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • PubChem. (n.d.). This compound.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • LCGC North America. (2014, August 22). Validation of Impurity Methods, Part II.
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • LinkedIn. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • ChemicalBook. (n.d.). 4-iodo-3-nitrobenzamide CAS#: 160003-66-7.
  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
  • International Journal of Pharmaceutical Quality Assurance. (n.d.). Analytical method validation: A brief review.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • ChemicalBook. (2025, July 24). This compound.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • PubChem. (n.d.). 3-Iodo-4-nitrobenzoic acid.
  • Taylor & Francis Online. (n.d.). Analytical methods – Knowledge and References.
  • Handbook of Instrumental Techniques for Analytical Chemistry. (n.d.). Gas Chromatography Mass Spectrometry.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods.
  • Shimadzu. (n.d.). Analysis of Semivolatile Compounds by GCMS-TQTM8040 NX Triple Quadrupole Mass Spectrometer by EPA 8270E.
  • Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.
  • Agilent Technologies. (n.d.). Analysis of Semivolatile Organic Compounds with Hydrogen Carrier Gas and the Agilent HydroInert Source by GC/MS/MS.
  • SIELC Technologies. (n.d.). Separation of 4-Nitrobenzoic acid on Newcrom R1 HPLC column.
  • ResearchGate. (2025, August 8). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound.
  • PubChem. (n.d.). 4-Hydroxy-3-nitrobenzoic acid.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for 4-Chloro-3-nitrobenzoic Acid.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Methyl-3-nitrobenzoic Acid.
  • BenchChem. (2025). Determination of 4-Methyl-3-Nitro-Benzoic Acid in Serum using High-Performance Liquid Chromatography (HPLC).
  • BenchChem. (2025). Application Note: HPLC Analysis of 3-Methoxy-4-nitrobenzoic Acid.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 4-Nonanamidobenzoic Acid and its Analogs.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS.
  • NIST. (n.d.). Benzoic acid, 4-nitro-.
  • SpectraBase. (n.d.). 1-Iodo-3-nitrobenzene - Optional[UV-VIS] - Spectrum.

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis Involving 4-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of microwave-assisted synthesis in reactions involving 4-Iodo-3-nitrobenzoic acid. This key building block is crucial in the synthesis of various pharmacologically active compounds and functional materials. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced product purity.[1][2][3][4][5] This document will explore the fundamental principles of microwave heating and its application in pivotal cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations, with a specific focus on leveraging this compound as a versatile substrate.

Introduction: The Synergy of a Versatile Substrate and an Enabling Technology

This compound is a highly functionalized aromatic compound, featuring an electron-withdrawing carboxylic acid group, a deactivating nitro group, and a reactive iodine substituent.[6][7][8] This unique combination of functional groups makes it an invaluable starting material in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments.

Conventional synthetic methods often require prolonged reaction times at high temperatures, which can lead to the degradation of sensitive functional groups and the formation of undesirable byproducts.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that addresses these limitations.[9][10] By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, leading to a significant acceleration of reaction rates and often cleaner reaction profiles.[2][4][5] This application note will serve as a practical guide for researchers looking to harness the power of microwave synthesis for reactions involving this compound.

The Principles of Microwave-Assisted Organic Synthesis (MAOS)

Microwave synthesis utilizes the ability of certain liquids and solids to transform electromagnetic energy into heat. The heating mechanism is primarily based on two principles: dipolar polarization and ionic conduction.[11][9] Polar molecules, such as the solvents commonly used in organic synthesis, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and efficient heating of the solvent and any dissolved reactants.[3] Similarly, the presence of ions in the reaction mixture leads to their migration in the electric field, and the resulting collisions cause a rapid increase in temperature.[11]

This direct and instantaneous heating of the reaction volume, as opposed to the convective heating of the vessel walls in conventional methods, offers several key advantages:

  • Rapid Reaction Rates: Reactions can often be completed in minutes rather than hours.[3][5]

  • Higher Yields: The reduction in reaction time minimizes the formation of byproducts.[4][11]

  • Improved Purity: Cleaner reaction profiles simplify product purification.[4][10]

  • Energy Efficiency: Microwave reactors are generally more energy-efficient than traditional heating apparatuses.[1][2]

  • Enhanced Reproducibility: Precise control over reaction parameters leads to more consistent results.[4]

It is important to note that specialized laboratory microwave reactors should be used for these syntheses, as domestic microwave ovens lack the necessary safety features and temperature/pressure controls.[12]

Experimental Protocols

The following protocols are designed as starting points for the microwave-assisted synthesis using this compound. Optimization of reaction conditions (temperature, time, catalyst loading, base, and solvent) may be necessary for specific substrates.

General Safety Considerations
  • Always conduct reactions in a well-ventilated laboratory hood.

  • Use certified pressure-rated reaction vessels designed for microwave synthesis.

  • Familiarize yourself with the operation and safety features of your specific microwave reactor.

  • Be aware of the potential for rapid pressure buildup, especially with volatile solvents.

  • Consult the Material Safety Data Sheet (MSDS) for all chemicals used.[12] The nitro group on the starting material warrants caution, as nitro-containing compounds can be energetic.[12]

Microwave-Assisted Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[13]

Reaction Scheme:

(where Ar is the 4-carboxy-2-nitrophenyl group)

Protocol:

  • To a 10 mL microwave reaction vial, add this compound (1.0 mmol, 293 mg), the desired arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add a suitable base, for example, an aqueous solution of 2M sodium carbonate (2.0 mmol).

  • Add a solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL).

  • Seal the vial with a crimp cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 5-20 minutes). Monitor the reaction progress by TLC or LC-MS.

  • After cooling, quench the reaction with water and acidify with 1M HCl to precipitate the product.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Representative Suzuki Coupling Conditions

CatalystBaseSolventTemperature (°C)Time (min)
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O14015
Pd(dppf)Cl₂K₂CO₃DMF/H₂O15010
Pd/CK₂CO₃Ethanol/H₂O12020

Note: These are starting conditions and may require optimization.

Experimental Workflow: Microwave-Assisted Suzuki Coupling

G cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic acid - Palladium Catalyst - Base solvent Add Solvent System (e.g., Dioxane/H₂O) reagents->solvent seal Seal Microwave Vial solvent->seal irradiate Irradiate in Microwave Reactor (e.g., 140°C, 15 min) seal->irradiate cool Cool to Room Temp. irradiate->cool quench Quench & Acidify cool->quench extract Extract with Organic Solvent quench->extract purify Purify Product extract->purify

Caption: Workflow for a typical microwave-assisted Suzuki coupling reaction.

Microwave-Assisted Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[14][15] This reaction is highly valuable for the synthesis of arylalkynes.

Reaction Scheme:

(where Ar is the 4-carboxy-2-nitrophenyl group)

Protocol:

  • In a 10 mL microwave vial, combine this compound (1.0 mmol, 293 mg), the terminal alkyne (1.5 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and a copper(I) co-catalyst like CuI (0.06 mmol, 6 mol%).

  • Add a suitable solvent (e.g., DMF or acetonitrile, 5 mL) and a base such as triethylamine (2.0 mmol).

  • Degas the mixture by bubbling with nitrogen or argon for 5-10 minutes.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 5-15 minutes).[16][17]

  • Upon completion and cooling, dilute the reaction mixture with water and acidify with 1M HCl.

  • Extract the product with an appropriate organic solvent, dry the organic phase, and concentrate.

  • Purify by column chromatography.

Data Presentation: Representative Sonogashira Coupling Conditions

Pd CatalystCo-catalystBaseSolventTemperature (°C)Time (min)
Pd(PPh₃)₂Cl₂CuIEt₃NDMF10010
Pd(OAc)₂CuIPiperidineAcetonitrile1205
Pd(PPh₃)₄CuIDIPAToluene11015

Note: These are starting conditions and may require optimization.

Logical Relationship: Sonogashira Catalytic Cycle

G Pd(0) Pd(0) Oxidative Addition Ar-Pd(II)-I Pd(0)->Oxidative Addition Ar-I Transmetalation Ar-Pd(II)-C≡C-R Oxidative Addition->Transmetalation R-C≡C-Cu Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Ar-C≡C-R (Product)

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

Microwave-Assisted Heck Coupling

The Heck reaction forms a carbon-carbon bond between an aryl halide and an alkene.[18]

Reaction Scheme:

(where Ar is the 4-carboxy-2-nitrophenyl group)

Protocol:

  • To a 10 mL microwave vial, add this compound (1.0 mmol, 293 mg), the alkene (e.g., styrene or an acrylate, 1.5 mmol), a palladium source like Pd(OAc)₂ (0.02 mmol, 2 mol%), and a phosphine ligand if necessary (e.g., P(o-tol)₃, 0.04 mmol).

  • Add a base, such as triethylamine (1.5 mmol) or potassium carbonate (2.0 mmol).[19]

  • Add a polar aprotic solvent like DMF or NMP (5 mL).[20]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at a high temperature (e.g., 150-180 °C) for a specified time (e.g., 10-30 minutes).[21]

  • After cooling, perform an aqueous work-up similar to the previously described methods.

  • Purify the product via column chromatography.

Microwave-Assisted Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds.[22]

Reaction Scheme:

(where Ar is the 4-carboxy-2-nitrophenyl group)

Protocol:

  • In a glovebox or under an inert atmosphere, add to a microwave vial a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.4 mmol).

  • Add this compound (1.0 mmol, 293 mg) and the amine (1.2 mmol).

  • Add an anhydrous, deoxygenated solvent such as toluene or dioxane (5 mL).

  • Seal the vial, remove it from the glovebox, and place it in the microwave reactor.

  • Irradiate at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).[23][24]

  • After cooling, quench the reaction carefully, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Troubleshooting and Optimization

  • Low Yield: Increase the reaction temperature or time. Consider screening different palladium catalysts, ligands, bases, and solvents. Ensure all reagents are pure and solvents are anhydrous where required.

  • Decomposition: If the starting material or product is thermally sensitive, try lowering the reaction temperature and compensating with a longer reaction time or a more active catalyst system.

  • Side Reactions: For Suzuki couplings, homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can mitigate this. For Heck reactions, isomerization of the double bond can be an issue.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a green, efficient, and rapid alternative to conventional heating methods.[1][2] The protocols and guidelines presented herein demonstrate the broad applicability of this technology for the functionalization of this compound through various palladium-catalyzed cross-coupling reactions. By leveraging the principles of MAOS, researchers can accelerate their discovery and development programs, enabling the rapid synthesis of novel compounds for a wide range of applications.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Google Scholar.
  • Bargues, M., et al. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Retrieved January 11, 2026, from [Link]

  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025). Patsnap Eureka. Retrieved January 11, 2026, from [Link]

  • Sharma, P. K. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Retrieved January 11, 2026, from [Link]

  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Lidström, P., et al. (2001). Microwave assisted organic synthesis—a review. Tetrahedron.
  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved January 11, 2026, from [Link]

  • Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Erdélyi, M., & Gogoll, A. (2003). Rapid microwave promoted Sonogashira coupling reactions on solid phase. The Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2023). International Journal of Research in Pharmacy and Allied Science. Retrieved January 11, 2026, from [Link]

  • Microwave assisted organic synthesis (MAOS). (2021). International Journal of Chemical Science. Retrieved January 11, 2026, from [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2023). Molecules. Retrieved January 11, 2026, from [Link]

  • Hybrid Pd0.1Cu0.9Co2O4 nano-flakes: a novel, efficient and reusable catalyst for the one-pot heck and Suzuki couplings with simultaneous transesterification reactions under microwave irradiation. (2024). RSC Advances. Retrieved January 11, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2014). Beilstein Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Microwave enhanced Sonogashira coupling. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (2016). Educación Química. Retrieved January 11, 2026, from [Link]

  • Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. (2017). MDPI. Retrieved January 11, 2026, from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2015). MDPI. Retrieved January 11, 2026, from [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD. Retrieved January 11, 2026, from [Link]

  • Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation. (2014). Scientific Research Publishing. Retrieved January 11, 2026, from [Link]

  • High-Speed Heck Reactions in Ionic Liquid with Controlled Microwave Heating. (2002). Organic Letters. Retrieved January 11, 2026, from [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2012). Molecules. Retrieved January 11, 2026, from [Link]

Sources

Application Notes and Protocols: A Guide to the Scale-Up Synthesis of 4-Iodo-3-nitrobenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Iodo-3-nitrobenzoic Acid Derivatives

This compound is a highly versatile building block in modern organic synthesis. Its strategic importance lies in the orthogonal reactivity of its three functional groups: the carboxylic acid, the nitro group, and the iodo group. This unique arrangement allows for a stepwise and selective modification of the molecule, making it a valuable precursor for a wide range of complex organic molecules, particularly in the pharmaceutical and fine chemical industries.[1][2] The presence of the electron-withdrawing nitro group influences the reactivity of the aromatic ring, while the iodo substituent serves as a versatile handle for cross-coupling reactions. Furthermore, the carboxylic acid provides a site for amide bond formation and other derivatizations.

This application note provides a detailed, field-proven protocol for the scalable synthesis of this compound and its subsequent conversion to key derivatives, such as the methyl ester and the pharmacologically relevant amide, Iniparib. The methodologies described herein are designed to be robust, efficient, and suitable for transitioning from laboratory-scale to larger-scale production.

Core Synthesis: Scalable Preparation of this compound via the Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of aryl amines to aryl halides via a diazonium salt intermediate.[3][4][5] This approach is particularly well-suited for the large-scale synthesis of this compound from its readily available amino precursor, 4-amino-3-nitrobenzoic acid. The reaction proceeds in two main stages: diazotization of the amine followed by displacement of the diazonium group with iodide.

Reaction Scheme: From Amine to Iodo-Substituted Benzoic Acid

reaction_scheme sub 4-Amino-3-nitrobenzoic Acid int Diazonium Salt Intermediate sub->int 1. NaNO2, HCl 2. 0-5 °C prod This compound int->prod KI, rt

Caption: Overall reaction scheme for the synthesis of this compound.

Detailed Protocol for Scale-Up Synthesis

This protocol is adapted from a well-established procedure with a reported yield of approximately 89.7%.[6]

Materials and Equipment:

  • Large, jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Cooling bath (e.g., ethylene glycol/water mixture with a chiller)

  • Filtration apparatus (e.g., Buchner funnel and flask)

  • Drying oven

Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Amount
4-Amino-3-nitrobenzoic acid182.121.045 g (0.25 mol)
Concentrated Hydrochloric Acid36.46-100 mL
Deionized Water18.02-400 mL + 50 mL + 200 mL
Sodium Nitrite (NaNO₂)69.001.5225.9 g (0.38 mol)
Potassium Iodide (KI)166.002.088 g (0.5 mol)

Procedure:

  • Initial Slurry and Cooling: In the reaction flask, combine 4-amino-3-nitrobenzoic acid (45 g, 0.25 mol), deionized water (400 mL), and concentrated hydrochloric acid (100 mL).[6] Begin stirring to form a slurry and cool the mixture to 0-5 °C using the cooling bath.

  • Diazotization: In a separate beaker, dissolve sodium nitrite (25.9 g, 0.38 mol) in deionized water (50 mL). Slowly add this sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature remains between 0 and 5 °C. The solid will gradually dissolve as the diazonium salt is formed. After the addition is complete, continue stirring at 0-5 °C for 1 hour.[6]

  • Iodide Displacement: In another beaker, dissolve potassium iodide (88 g, 0.5 mol) in deionized water (200 mL). Slowly add this potassium iodide solution dropwise to the cold diazonium salt solution, maintaining the temperature at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. A solid precipitate will form during this time.[6]

  • Isolation and Purification: Collect the solid product by filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water to remove any inorganic salts.

  • Drying: Dry the solid product in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved. The expected product is this compound as a solid.

Expected Yield: Approximately 65 g (0.22 mol), which corresponds to a yield of 89.7%.[6]

Derivatization of this compound: Pathways to Esters and Amides

The carboxylic acid moiety of this compound is a prime site for further functionalization, most commonly through esterification and amidation. These derivatives are often key intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients.

Workflow for Derivatization

derivatization_workflow start This compound ester 4-Iodo-3-nitrobenzoic Acid Methyl Ester start->ester Esterification (e.g., Trimethyl orthoacetate) amide 4-Iodo-3-nitrobenzamide (Iniparib) ester->amide Amidation (Anhydrous NH3 in Methanol)

Caption: General workflow for the derivatization of this compound.

Protocol for Esterification: A Scalable Approach

While traditional esterification methods using sulfuric acid and methanol are effective, they can present challenges on a larger scale, such as the use of highly flammable solvents like diethyl ether for extraction and the need for chromatographic purification.[7][8] A more efficient and scalable method involves the use of trimethyl orthoacetate.[7][8]

Materials and Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Amount
This compound293.021.03 g (10 mmol)
Trimethyl orthoacetate120.13-30 mL

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (3 g, 10 mmol) and trimethyl orthoacetate (30 mL).[7][8]

  • Reflux: Heat the mixture to reflux (approximately 110 °C) and maintain for 15 hours.[7][8]

  • Solvent Removal: After cooling, remove the solvent under reduced pressure using a rotary evaporator. The product, this compound methyl ester, is obtained as a yellow solid.

Expected Yield: This method provides a nearly quantitative yield (approximately 98-99%) with high purity (around 97.5% by HPLC).[7][8] A key advantage is that the crude product is often of sufficient purity for the subsequent amidation step without further purification.[7]

Protocol for Amidation: Synthesis of Iniparib

The conversion of the methyl ester to the corresponding amide, 4-iodo-3-nitrobenzamide (Iniparib), is a critical step in the synthesis of this investigational anticancer agent.[7] The use of anhydrous ammonia gas in a suitable solvent is preferred to aqueous ammonia, which can lead to hydrolysis of the ester.[7]

Materials and Equipment:

  • Three-neck round-bottom flask with a gas inlet, stirrer, and temperature probe

  • Cooling bath

  • Rotary evaporator

Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Amount
This compound methyl ester307.041.02.0 g (6.5 mmol)
Methanol32.04-80 mL
Anhydrous Ammonia Gas17.03-Passed to saturation

Procedure:

  • Dissolution and Cooling: Dissolve this compound methyl ester (2.0 g, 6.5 mmol) in methanol (80 mL) in a three-neck flask. Cool the solution to -15 °C.[7][8]

  • Ammonia Saturation: Pass anhydrous ammonia gas through the cooled solution until it is saturated.

  • Reaction: Seal the flask and allow the solution to stand at room temperature (approximately 25 °C) for 3 days.[7][8]

  • Isolation: Evaporate the solvent under reduced pressure to obtain 4-iodo-3-nitrobenzamide as a yellow solid.

Expected Yield and Purity: A high yield of approximately 95% with a purity of 98% (by HPLC) can be expected.[7][8] If further purification is required, recrystallization from a methanol/water mixture can be employed.[7]

Conclusion: A Robust and Scalable Synthetic Platform

The protocols detailed in this application note provide a comprehensive guide for the scale-up synthesis of this compound and its key derivatives. The use of the Sandmeyer reaction for the initial iodination and an efficient esterification-amidation sequence allows for the production of these valuable compounds in high yield and purity. These methods are designed to be scalable and avoid problematic reagents and purification techniques, making them suitable for both research and industrial applications.

References

  • Google Patents.
  • ResearchGate. (10) Patent No. - A process for the preparation of 4-iodo-3-nitrobenzamide. [Link]

  • Science Forums. Synthesis of 4-Iodo-3-nitrobenzamide. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • PubChem. 3-Iodo-4-nitrobenzoic acid. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • ACS Publications. Synthesis of benzoylbenzoic acids. [Link]

  • Google Patents. CN1251833A - Process for preparing substituted benzoic acid.
  • National Institutes of Health. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • L.S. College, Muzaffarpur. Sandmeyer reaction. [Link]

  • National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Espacenet. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. [Link]

  • ChemBeq. This compound - Versatile Building Block for Organic Synthesis. [Link]

  • ResearchGate. Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. [Link]

  • National Institutes of Health. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. [Link]

  • National Institutes of Health. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. [Link]

  • Autech Industry. The Chemistry and Applications of 4-Hydroxy-3-nitrobenzoic Acid in Industry. [Link]

  • Quora. How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. [Link]

Sources

Application Note: Chemoselective Catalytic Hydrogenation of 4-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The synthesis of substituted anilines is a cornerstone of pharmaceutical and materials science research. 4-Amino-3-iodobenzoic acid is a valuable building block, serving as a key intermediate for various bioactive molecules and functional materials.[1] Its synthesis, however, presents a significant chemical challenge: the selective reduction of a nitro group in the presence of a labile carbon-iodine bond. Standard catalytic hydrogenation conditions, particularly with highly active catalysts like Palladium on Carbon (Pd/C), often lead to a competitive and undesired side reaction known as hydrodehalogenation, cleaving the C-I bond.[2][3]

This application note provides a comprehensive guide to the chemoselective catalytic hydrogenation of 4-iodo-3-nitrobenzoic acid. We will delve into the mechanistic underpinnings of both the desired nitro reduction and the competing dehalogenation, explaining the rationale behind the selection of specific catalysts and reaction parameters. A detailed, field-proven protocol is presented, designed to maximize the yield of the target 4-amino-3-iodobenzoic acid while minimizing the formation of dehalogenated byproducts. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for this critical transformation.

Scientific Principles: The Chemoselectivity Challenge

The catalytic hydrogenation of aromatic nitro compounds is a well-established and efficient method for producing anilines, typically proceeding through nitroso and hydroxylamine intermediates.[4][5][6][7] The reaction involves the transfer of hydrogen from the catalyst surface to the nitro group.[8][9]

However, the presence of an aryl halide, particularly an iodide, introduces a competing reaction pathway: hydrodehalogenation. The C-I bond is the weakest among the carbon-halogen bonds and is thus most susceptible to reductive cleavage. This side reaction is particularly problematic with highly active hydrogenation catalysts like palladium.[2][3]

Achieving chemoselectivity hinges on modulating the catalyst's activity and the reaction conditions to favor the kinetic and thermodynamic profile of nitro group reduction over C-I bond cleavage. Key strategies include:

  • Catalyst Selection: Platinum-based catalysts are often preferred over palladium for substrates sensitive to dehalogenation.[10][11][12] Sulfided platinum catalysts (e.g., Pt/C with a sulfur-based poison) can further temper the catalyst's activity, significantly enhancing selectivity.[3] Nickel-based catalysts, such as Raney Nickel, can also be effective, offering a cost-efficient alternative, though they may require careful optimization of reaction conditions.[13][14][15]

  • Reaction Conditions: Lower hydrogen pressures and temperatures generally decrease the rate of hydrodehalogenation more significantly than that of nitro reduction.

  • Additives: The addition of basic modifiers can sometimes suppress dehalogenation, although the effect is highly substrate-dependent.[16]

This protocol will focus on the use of a Platinum on Carbon (Pt/C) catalyst, which provides a robust balance of reactivity and selectivity for this specific transformation.

Reaction Pathway and Logic

The diagram below illustrates the primary reaction pathway for the hydrogenation of this compound to the desired product, 4-amino-3-iodobenzoic acid, and the competing side reaction leading to the dehalogenated byproduct, 3-aminobenzoic acid.

reaction_pathway sub This compound prod 4-Amino-3-iodobenzoic Acid (Desired Product) sub->prod Chemoselective Nitro Reduction side_prod 3-Aminobenzoic Acid (Dehalogenated Byproduct) sub->side_prod Hydrodehalogenation (Side Reaction)

Caption: Desired vs. Undesired Reaction Pathways.

Experimental Protocol: Hydrogenation using Platinum on Carbon

This protocol is optimized for the chemoselective reduction of the nitro group while preserving the iodide substituent.

4.1 Materials and Equipment

  • Substrate: this compound (MW: 293.02 g/mol )

  • Catalyst: 5% Platinum on Carbon (5% Pt/C), preferably handled as a water-wet paste to mitigate pyrophoric risk.

  • Solvent: Ethanol (EtOH) or Methanol (MeOH), reagent grade.

  • Hydrogen Source: Hydrogen gas (H₂) cylinder with a regulator.

  • Reaction Vessel: Parr hydrogenation apparatus or a similar high-pressure reactor equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet.

  • Filtration: Celite® or a similar filter aid.

  • Standard laboratory glassware for workup and purification.

4.2 Critical Reaction Parameters

The following table summarizes the key parameters for this protocol. Careful control over these variables is essential for achieving high selectivity and yield.

ParameterRecommended ValueRationale & Notes
Substrate Concentration 0.1 - 0.2 MBalances reaction rate and solubility.
Catalyst Loading 5 - 10 mol% PtHigher loading can increase reaction rate but may also promote dehalogenation. Start with 5 mol%.
Solvent Ethanol or MethanolGood solubility for the substrate and product. Polar protic solvents are generally effective.
Hydrogen Pressure 30 - 50 psi (2 - 3.4 bar)Lower pressures are crucial to minimize hydrodehalogenation.[16] Do not exceed 60 psi.
Temperature 25 - 40 °CThe reaction is typically exothermic. Mild heating may be required, but higher temperatures increase the risk of C-I bond cleavage.
Reaction Time 4 - 12 hoursMonitor reaction progress by TLC or LC-MS to determine completion and avoid over-reduction.

4.3 Step-by-Step Procedure

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and properly assembled. Add a magnetic stir bar.

  • Charging the Reactor: In a fume hood, charge the reactor with this compound (e.g., 2.93 g, 10.0 mmol) and the solvent (e.g., 100 mL of Ethanol). Stir the mixture to dissolve the substrate as much as possible.

  • Catalyst Addition: Carefully add the 5% Pt/C catalyst (e.g., ~0.39 g of dry-weight equivalent for 5 mol%). If using a water-wet catalyst, account for the water content.

  • System Purge: Seal the reactor. Purge the system by pressurizing with nitrogen (N₂) to ~20 psi and then venting. Repeat this cycle three times to remove all oxygen.

  • Hydrogenation: After the final N₂ vent, purge the system with hydrogen (H₂) gas. Pressurize the reactor to the desired pressure (e.g., 40 psi).

  • Reaction Execution: Begin vigorous stirring. The reaction is often accompanied by an initial uptake of hydrogen and a slight exotherm. Maintain the temperature and pressure within the recommended range.

  • Monitoring: Periodically check the pressure gauge. A cessation of hydrogen uptake indicates the reaction is likely complete. For precise monitoring, carefully depressurize, take an aliquot, and analyze by TLC or LC-MS.

  • Reaction Quench & Catalyst Removal: Once the reaction is complete, stop the stirring. Carefully vent the excess hydrogen and purge the vessel with nitrogen three times.

  • Filtration: Dilute the reaction mixture with additional solvent if necessary. Filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst on the filter pad may be pyrophoric upon drying. Quench it carefully with water before disposal.

  • Workup and Isolation: The filtrate contains the product. Concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure 4-amino-3-iodobenzoic acid.

Troubleshooting and Optimization

  • Problem: Significant Dehalogenation Observed.

    • Solution: Decrease the hydrogen pressure to the lower end of the recommended range (30 psi). Reduce the reaction temperature. Consider using a sulfided platinum catalyst, which is specifically designed to be less active towards dehalogenation.[3]

  • Problem: Incomplete Reaction.

    • Solution: Ensure the catalyst is active. If it is old, it may need to be replaced. Increase the catalyst loading slightly (e.g., to 7.5 mol%) or extend the reaction time. A modest increase in pressure or temperature can also be attempted, but monitor for dehalogenation closely.

  • Problem: Formation of Colored Impurities.

    • Solution: This may be due to the formation of azo or azoxy compounds from the condensation of intermediates, especially if the reaction stalls.[4][7] Ensure complete conversion. A charcoal treatment during the workup phase can help remove colored impurities.

Conclusion

The chemoselective catalytic hydrogenation of this compound is a highly achievable transformation provided that reaction conditions are carefully controlled. By employing a platinum-based catalyst under mild temperature and low hydrogen pressure, the reduction of the nitro group can be selectively favored over the undesired cleavage of the carbon-iodine bond. The protocol detailed herein provides a reliable and scalable starting point for researchers requiring access to the valuable 4-amino-3-iodobenzoic acid intermediate.

References

  • Org. Lett. 2021, 23, 8, 3178–3183. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. [Link]

  • ACS Publications. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters. [Link]

  • ResearchGate. Catalytic mechanism for the hydrogenation of nitrobenzene Primary.... [Link]

  • ResearchGate. Proposed mechanism for catalytic hydrogenation of nitrobenzene. [Link]

  • Catalysis Science & Technology. The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview. [Link]

  • University of North Texas. THE ACTION OF RANEY NICKEL ON HAiA-NITROBENZENES. [Link]

  • CORE. Rational Catalyst Design for Selective Hydrogenations: Nitroarenes and Alkynes as case studies. [Link]

  • Royal Society of Chemistry. The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview. [Link]

  • Taylor & Francis Online. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation: Synthetic Communications: Vol 37, No 16. [Link]

  • ResearchGate. Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2 | Request PDF. [Link]

  • Rasayan Journal of Chemistry. HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. [Link]

  • Wordpress. Hydrogenolysis and Selective Reduction (Dehalogenation). [Link]

  • ResearchGate. Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies | Request PDF. [Link]

  • Organic Syntheses. m-IODOBENZOIC ACID. [Link]

  • CORE. FeOx-supported platinum single-atom and pseudo-single-atom catalysts for chemoselective hydrogenation of functionalized. [Link]

  • Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. [Link]

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Application Notes and Protocols: The Strategic Use of 4-Iodo-3-nitrobenzoic Acid in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-3-nitrobenzoic acid is a uniquely functionalized aromatic scaffold that has emerged as a powerful tool in solid-phase organic synthesis (SPOS). Its strategic arrangement of three distinct functional groups—a carboxylic acid for immobilization, an aryl iodide for diversification, and a nitro group for latent reactivity—enables complex synthetic routes with high efficiency and control. This guide provides an in-depth exploration of its application as a versatile linker and building block, particularly in the construction of peptidomimetics and heterocyclic libraries. We will detail the underlying chemical principles, provide validated, step-by-step protocols for its implementation, and discuss its role in advanced "safety-catch" cleavage strategies, thereby offering researchers a comprehensive resource for leveraging this reagent in their synthetic programs.

The Trifunctional Advantage: A Molecular Swiss Army Knife for SPOS

The efficacy of this compound in solid-phase synthesis stems from the orthogonal reactivity of its three key functional groups. Understanding the specific role of each is paramount to designing successful synthetic campaigns.

  • Carboxylic Acid (Attachment Point): This group serves as the primary anchor for immobilizing the molecule onto a variety of hydroxyl- or amine-functionalized solid supports, such as Wang, Rink Amide, or Merrifield resins. Standard esterification or amidation chemistries provide a stable linkage that withstands a broad range of subsequent reaction conditions.

  • Aryl Iodide (Diversification Handle): The carbon-iodine bond is an exceptionally versatile functional group for post-immobilization modification. It is a prime substrate for a host of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of diverse aryl, alkynyl, and vinyl moieties, respectively, enabling the rapid generation of molecular libraries from a common resin-bound intermediate.

  • Nitro Group (Latent Functionality & Cleavage Trigger): The electron-withdrawing nitro group is chemically robust and stable to many reaction conditions, including standard Fmoc-based peptide synthesis and palladium-catalyzed couplings.[1] Its true power lies in its ability to be selectively reduced to an amine. This transformation unmasks a new reactive site and can be ingeniously employed in a "safety-catch" linker strategy, where the newly formed aniline participates in an intramolecular cyclization to release the final product from the solid support.

Diagram: Functional Roles of this compound

main This compound Core sub_cooh Carboxylic Acid (-COOH) main->sub_cooh sub_iodine Aryl Iodide (-I) main->sub_iodine sub_nitro Nitro Group (-NO2) main->sub_nitro desc_cooh Immobilization onto Solid Support (Resin) sub_cooh->desc_cooh desc_iodine Molecular Diversification (e.g., Suzuki, Sonogashira coupling) sub_iodine->desc_iodine desc_nitro Safety-Catch Trigger (Reduction to -NH2 for cyclative cleavage) sub_nitro->desc_nitro

Caption: Functional domains of the this compound scaffold.

Core Applications and Synthetic Workflow

The primary application of this reagent is in the construction of diverse molecular libraries, particularly those based on heterocyclic scaffolds designed to mimic peptide secondary structures like β-turns.[1] The general workflow is a logical sequence of immobilization, diversification, and cleavage.

Immobilization on Solid Support

The first step is the covalent attachment of the linker to a suitable solid-phase resin. The choice of resin depends on the desired C-terminal functionality of the final product. For example, Wang resin will yield a C-terminal carboxylic acid upon cleavage with trifluoroacetic acid (TFA), while Rink Amide resin will produce a C-terminal amide.

On-Resin Diversification

With the linker securely attached, the aryl iodide is exploited to build molecular complexity. Palladium-catalyzed reactions are highly efficient in the solid phase, as excess reagents and metal catalysts can be easily washed away. Research has shown that on-resin Suzuki and Sonogashira couplings on similar iodo-nitroaryl scaffolds proceed in good yields, demonstrating the viability of this approach.[1]

The Safety-Catch Cleavage Strategy

A safety-catch linker is one that is stable to the conditions used for synthesis but can be "activated" by a specific chemical transformation, rendering it labile for cleavage under different conditions.[2] The nitro group in this compound is a classic example of a functional group that can be used for this purpose.

  • Activation Step: The inert nitro group is reduced to an aniline, typically using a mild reducing agent like tin(II) chloride (SnCl₂). The resin-bound molecule is now "activated."

  • Cleavage Step: The newly formed aniline is now positioned to act as an intramolecular nucleophile. Upon treatment with acid or heat, it can attack a nearby electrophilic center (e.g., an ester or amide linkage connecting a peptide chain), leading to the formation of a stable heterocycle (like a lactam) and concomitant release of the desired product from the resin. This cyclative cleavage is often referred to as a "traceless" cleavage, as no part of the original linker remains attached to the product.[3][4]

Diagram: General Solid-Phase Workflow

Caption: A typical workflow utilizing the this compound linker.

Detailed Experimental Protocols

Disclaimer: These protocols are generalized and may require optimization based on the specific substrate, resin, and available equipment. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Immobilization onto Wang Resin

This protocol describes the attachment of the linker to a hydroxyl-functionalized resin to form an ester linkage susceptible to acid cleavage.

  • Resin Preparation: Swell Wang resin (1.0 g, ~1.0 mmol/g loading) in anhydrous N,N-Dimethylformamide (DMF, 10 mL) for 1 hour in a solid-phase synthesis vessel. Drain the solvent.

  • Activation Solution: In a separate flask, dissolve this compound (879 mg, 3.0 mmol, 3 eq) and 1-Hydroxybenzotriazole (HOBt) (405 mg, 3.0 mmol, 3 eq) in anhydrous DMF (8 mL).

  • Coupling: Add N,N'-Diisopropylcarbodiimide (DIC) (468 µL, 3.0 mmol, 3 eq) to the activation solution and vortex for 2 minutes. Immediately add this solution to the swollen resin.

  • Reaction: Agitate the reaction mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3 x 10 mL), Dichloromethane (DCM, 3 x 10 mL), and Methanol (MeOH, 3 x 10 mL).

  • Capping (Optional but Recommended): To cap any unreacted hydroxyl groups, treat the resin with a solution of 10% acetic anhydride and 5% pyridine in DCM for 1 hour. Wash as described in step 5.

  • Drying: Dry the resin under high vacuum for at least 4 hours. The loading can be determined by cleaving a small amount of resin with 50% TFA/DCM and analyzing the supernatant by UV-Vis spectroscopy.

Protocol 2: On-Resin Suzuki Coupling

This protocol details the diversification of the resin-bound aryl iodide.

  • Resin Preparation: Swell the resin from Protocol 1 (~0.5 mmol) in a mixture of Dioxane/Water (4:1, 8 mL) for 1 hour.

  • Reagent Mixture: In a separate flask, add the arylboronic acid (1.5 mmol, 3 eq), Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 0.1 eq), and Sodium Carbonate (Na₂CO₃) (159 mg, 1.5 mmol, 3 eq).

  • Reaction: Add the reagent mixture to the swollen resin. Heat the vessel to 80°C and agitate for 12 hours under a nitrogen or argon atmosphere.

  • Washing: Cool the resin to room temperature. Drain the solvent and wash the resin sequentially with Dioxane/Water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under high vacuum. A small sample can be cleaved and analyzed by LC-MS to confirm the success of the coupling.

Reaction Type Typical Conditions Expected Yield Reference
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80°C45-70%[1]
Sonogashira Coupling Pd(PPh₃)₄, CuI, TEA, DMF, RT60-75%[1]
Protocol 3: Safety-Catch Activation and Cleavage

This protocol describes the reduction of the nitro group and subsequent release of the product. The final product structure will depend on the chemistry performed prior to this step.

  • Resin Preparation: Swell the diversified resin (~0.25 mmol) in DMF (5 mL) for 1 hour.

  • Activation (Reduction): Prepare a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O) (564 mg, 2.5 mmol, 10 eq) in DMF (5 mL). Add this solution to the resin. Agitate at room temperature for 12-18 hours.

  • Washing: Drain the reducing solution. Wash the resin thoroughly with DMF (5 x 10 mL, to remove all tin salts), followed by DCM (3 x 10 mL) and MeOH (3 x 10 mL).

  • Cleavage:

    • Acid-Mediated Cyclative Cleavage: Treat the resin with a solution of 20-50% Trifluoroacetic Acid (TFA) in DCM (10 mL) for 2-4 hours at room temperature.

    • Thermal Cleavage: Suspend the resin in a high-boiling-point solvent like Toluene or Xylene and heat at 80-110°C for 6-12 hours.

  • Product Isolation: Filter the resin and wash it with additional cleavage solution or solvent. Combine the filtrates and concentrate under reduced pressure. The crude product can then be purified by standard methods such as reverse-phase HPLC.

References

  • Gudelis, V., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. Available at: [Link]

  • Patent No. US 8,586,792 B2. (2013). ResearchGate. Available at: [Link]

  • US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide. (n.d.). Google Patents.
  • Wucherpfennig, T. G., et al. (2021). Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. Royal Society of Chemistry. Available at: [Link]

  • Fülöpová, V., & Krchňák, V. (2000). Linkers and cleavage strategies in solid-phase organic synthesis and combinatorial chemistry. R Discovery. Available at: [Link]

  • Lim, H. S., et al. (2021). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. PubMed Central. Available at: [Link]

  • Metwally, M. A., et al. (1989). Synthesis of some heterocycles of pharmaceutical interest. PubMed. Available at: [Link]

  • Blanco-Canosa, J. B., & Dawson, P. E. (2008). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH. Available at: [Link]

  • Subirós-Funosas, R., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. PubMed. Available at: [Link]

  • Mun, H.-S., & Jeong, J.-H. (2004). Synthesis of silicon traceless linker for solid-phase reaction. PubMed. Available at: [Link]

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Application Notes & Protocols: 4-Iodo-3-nitrobenzoic Acid as a Multifunctional Building Block in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-iodo-3-nitrobenzoic acid as a versatile precursor in the synthesis of advanced functional materials. We elucidate its application in the rational design of metal-organic frameworks (MOFs) and functional aromatic polymers. The trifunctional nature of this molecule—comprising a carboxylic acid for structural linkage, a nitro group for electronic modulation, and an iodine atom for post-synthetic modification or property enhancement—offers a rich platform for creating materials with tailored properties. This document furnishes detailed, field-proven protocols for the synthesis and characterization of a novel MOF and a high-performance polyamide, intended for researchers and professionals in materials science and drug development.

Introduction: The Strategic Value of this compound

This compound (CAS: 35674-27-2) is a highly functionalized aromatic carboxylic acid that has emerged as a significant building block in contemporary chemical synthesis.[1] Its molecular architecture, featuring three distinct and reactive functional groups, provides a powerful toolkit for the materials scientist.

  • Carboxylic Acid (-COOH): This group serves as the primary anchoring point for material construction. In metal-organic frameworks, it acts as a multidentate ligand, coordinating to metal ions or clusters to form extended porous networks.[1] In polymer chemistry, it is a classic functional group for forming polyesters and polyamides through condensation reactions.[1]

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro moiety significantly influences the electronic properties of the aromatic ring. This can be leveraged to tune the photophysical properties of materials or to enhance interactions with specific guest molecules. Furthermore, the nitro group can be readily reduced to an amine (-NH₂), providing a reactive site for further derivatization or for creating new polymer linkages.[2]

  • Iodine Atom (-I): The iodine substituent is a particularly valuable feature. Its large atomic radius and polarizability can be used to increase the refractive index of polymers. In the realm of MOFs, the iodo group can project into the pores, creating specific binding sites for guest molecules, such as iodine itself, which is relevant for radioactive waste capture.[3][4][5] Additionally, the C-I bond is a versatile handle for post-synthetic modification via well-established cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the precise installation of additional functionalities.[1]

This guide will demonstrate how these features can be synergistically exploited to construct sophisticated material architectures.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 35674-27-2[6]
Molecular Formula C₇H₄INO₄[6]
Molecular Weight 293.02 g/mol [6]
Melting Point 208-211 °C[6]
Appearance Light yellow to yellow powder[6]
pKa 3.32 ± 0.10 (Predicted)[6]
Solubility Insoluble in water[6]

Application in Metal-Organic Frameworks (MOFs)

The structure of this compound is highly conducive to its use as an organic linker in MOF synthesis. The carboxylate group can bridge metal centers, while the iodo and nitro groups functionalize the resulting porous structure. This "pre-functionalization" approach is often more efficient than post-synthetic modification, ensuring uniform distribution of functional groups throughout the material. An iodine-functionalized MOF, for instance, could exhibit enhanced catalytic activity or selectivity.[7]

Rationale for MOF Synthesis

We propose the synthesis of a novel, hypothetical MOF, designated GEM-MAT-1-I-NO₂ , using this compound as the organic linker and zirconium(IV) as the metal node, analogous to the well-known UiO (University of Oslo) series of MOFs. The choice of zirconium is based on its propensity to form highly stable {Zr₆} clusters, which imparts exceptional chemical and thermal stability to the resulting framework.[3] The presence of both iodo and nitro groups is anticipated to create a unique pore environment with specific adsorption and catalytic properties.

Experimental Protocol: Synthesis of GEM-MAT-1-I-NO₂

Materials:

  • This compound (CAS: 35674-27-2)

  • Zirconium(IV) chloride (ZrCl₄)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Acetic Acid, glacial

  • Methanol, ACS grade

  • Chloroform, ACS grade

  • Borosilicate vials (20 mL) with Teflon-lined caps

  • Programmable oven

Procedure:

  • Solution Preparation: In a 20 mL borosilicate vial, dissolve 87.9 mg (0.30 mmol) of this compound and 69.9 mg (0.30 mmol) of ZrCl₄ in 15 mL of anhydrous DMF.

  • Modulator Addition: To this solution, add 0.5 mL (8.7 mmol) of glacial acetic acid. The acetic acid acts as a modulator, competing with the linker for coordination to the metal cluster. This slows down the crystallization process, leading to larger, more well-defined crystals and reducing the formation of defects.

  • Sonication: Sonicate the mixture for 10-15 minutes until a clear, homogeneous solution is obtained.

  • Solvothermal Synthesis: Securely cap the vial and place it in a pre-heated programmable oven. Heat the vial to 120 °C over 2 hours and hold at this temperature for 48 hours. The slow heating and extended reaction time are crucial for promoting the growth of high-quality crystals.

  • Cooling and Isolation: After 48 hours, cool the oven to room temperature over 12 hours. A white or pale-yellow microcrystalline powder should be visible at the bottom of the vial.

  • Washing and Solvent Exchange: Decant the DMF mother liquor. Add 15 mL of fresh DMF, cap the vial, and let it stand for 24 hours to exchange residual reactants trapped within the pores. Repeat this washing step three times.

  • Solvent Exchange with Methanol: After the final DMF wash, decant the solvent and add 15 mL of methanol. Let it stand for 24 hours. This step is designed to replace the high-boiling DMF with a more volatile solvent. Repeat the methanol wash three times.

  • Activation: After the final methanol wash, decant the solvent and add 15 mL of chloroform. Let it stand for 24 hours. This step helps in removing any residual water and prepares the sample for activation. Decant the chloroform and heat the sample under high vacuum at 150 °C for 12 hours. This "activation" process removes all solvent molecules from the pores, making the internal surface area accessible for gas adsorption or catalysis. The final product is the activated MOF, GEM-MAT-1-I-NO₂ .

Visualization of MOF Synthesis Workflow

MOF_Synthesis cluster_prep Solution Preparation cluster_reaction Solvothermal Reaction cluster_purification Purification & Activation Linker This compound Mix Mix & Sonicate Linker->Mix Metal ZrCl₄ Metal->Mix Solvent DMF Solvent->Mix Modulator Acetic Acid Modulator->Mix Oven Heat at 120 °C for 48h Mix->Oven Solvothermal Synthesis Wash_DMF Wash with DMF (3x) Oven->Wash_DMF Isolate Crystals Wash_MeOH Wash with Methanol (3x) Wash_DMF->Wash_MeOH Solvent Exchange Activate Activate under Vacuum at 150 °C Wash_MeOH->Activate Final_Product GEM-MAT-1-I-NO₂ Activate->Final_Product Activated MOF

Caption: Workflow for the solvothermal synthesis of GEM-MAT-1-I-NO₂.

Recommended Characterization
  • Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and confirm the removal of guest solvents after activation.

  • N₂ Adsorption-Desorption Isotherms (at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume, confirming the porosity of the material.

  • Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the linker's functional groups within the final material.

Application in Functional Aromatic Polyamides

The dual functionality of the carboxylic acid and a reducible nitro group makes this compound an excellent monomer for synthesizing high-performance aromatic polyamides (aramids). The resulting polymers are expected to exhibit high thermal stability and mechanical strength, characteristic of aramids. The incorporated iodine atoms can enhance properties such as the refractive index and X-ray attenuation, making them suitable for applications in advanced optics or biomedical imaging.[8]

Rationale for Polymer Synthesis

The synthetic strategy involves a two-step process:

  • Monomer Synthesis: Reduction of the nitro group on this compound to an amine, yielding 3-amino-4-iodobenzoic acid. This creates an AB-type monomer containing both an amine and a carboxylic acid group.

  • Polymerization: Self-polycondensation of the 3-amino-4-iodobenzoic acid monomer to form the aromatic polyamide. The Yamazaki-Higashi phosphorylation reaction is a reliable method for this type of polymerization, as it proceeds under mild conditions and avoids the need to synthesize highly reactive acid chlorides.

Experimental Protocol: Synthesis of Poly(3-amido-4-iodobenzoic acid)

Part A: Monomer Synthesis (Reduction of Nitro Group)

Materials:

  • This compound

  • Ethanol

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diatomaceous earth (Celite®)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 10.0 g (34.1 mmol) of this compound in 150 mL of ethanol.

  • Reductant Addition: To this suspension, add 38.5 g (170.5 mmol) of stannous chloride dihydrate.

  • Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Slowly add a 2M NaOH solution to neutralize the HCl and precipitate tin salts. Adjust the pH to ~7-8.

  • Filtration: Filter the mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake thoroughly with ethanol.

  • Purification: Combine the filtrate and washings, and remove the ethanol under reduced pressure using a rotary evaporator. The crude product can be recrystallized from an ethanol/water mixture to yield pure 3-amino-4-iodobenzoic acid .

Part B: Polycondensation

Materials:

  • 3-Amino-4-iodobenzoic acid (from Part A)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Lithium chloride (LiCl), anhydrous

  • Methanol

Procedure:

  • Monomer Dissolution: In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 5.0 g (19.0 mmol) of 3-amino-4-iodobenzoic acid and 1.0 g of anhydrous LiCl in 40 mL of anhydrous NMP. The LiCl improves the solubility of the resulting polymer.

  • Base and Catalyst Addition: Add 6.0 mL of anhydrous pyridine to the solution, followed by 8.0 mL (41.8 mmol) of triphenyl phosphite (TPP). Pyridine acts as a base, while TPP is the condensing agent.

  • Polymerization Reaction: Heat the reaction mixture to 100 °C under a gentle stream of nitrogen. Maintain this temperature for 6-8 hours with continuous stirring. The viscosity of the solution will increase significantly as the polymer chain grows.

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution into 500 mL of vigorously stirring methanol. A fibrous precipitate of the polyamide will form.

  • Washing and Drying: Collect the polymer by filtration. Wash the polymer thoroughly with hot methanol and then with hot water to remove residual salts and reagents. Finally, dry the polymer in a vacuum oven at 80 °C for 24 hours to obtain Poly(3-amido-4-iodobenzoic acid) .

Visualization of Polymer Synthesis Workflow

Polymer_Synthesis cluster_monomer Monomer Synthesis cluster_polymerization Polycondensation cluster_purification Purification Start_Mat This compound Reduction Reduction with SnCl₂/HCl Start_Mat->Reduction Monomer 3-Amino-4-iodobenzoic acid Reduction->Monomer Poly_Reaction Heat at 100 °C for 8h Monomer->Poly_Reaction Reagents NMP, Pyridine, TPP, LiCl Reagents->Poly_Reaction Precipitation Precipitate in Methanol Poly_Reaction->Precipitation Wash Wash with MeOH/H₂O Precipitation->Wash Dry Vacuum Dry at 80 °C Wash->Dry Final_Polymer Poly(3-amido-4-iodobenzoic acid) Dry->Final_Polymer

Caption: Workflow for the synthesis of Poly(3-amido-4-iodobenzoic acid).

Recommended Characterization
  • ¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mₙ, Mₙ) and polydispersity index (PDI) of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and degradation temperature.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉).

  • FTIR Spectroscopy: To confirm the formation of the amide bond and the disappearance of the monomer's functional groups.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

This compound is a uniquely versatile building block for materials science, offering a convergence of functionalities that enable the synthesis of highly tailored materials. The protocols detailed herein for the synthesis of a novel MOF and a functional polyamide provide a practical framework for researchers to begin exploring the potential of this compound. The ability to precisely install iodo and nitro groups into robust material backbones opens up new avenues for the development of advanced materials for catalysis, separations, optics, and biomedical applications.

References

  • Thiamsiri, C., Ratvijitvech, T., & Luanphaisarnnont, T. (2023). A facile synthesis of iodine-functionalized hypercrosslinked polymers. Materials Advances, 4, 5184. Retrieved from [Link]

  • Thiamsiri, C., Ratvijitvech, T., & Luanphaisarnnont, T. (2023). A facile synthesis of iodine-functionalized hypercrosslinked polymers. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). An Iodine-Functionalized Metal–Organic Framework for Catalytic Alkene Bromination. Retrieved from [Link]

  • Martinez, A. W., et al. (2020). Iodinated Polyesters with Enhanced X-ray Contrast Properties for Biomedical Imaging. National Institutes of Health. Retrieved from [Link]

  • Al-bahrani, M., et al. (2024). Recent Advances in Metal–Organic Frameworks and Their Derivatives for Adsorption of Radioactive Iodine. PMC - NIH. Retrieved from [Link]

  • LookChem. (n.d.). Cas 35674-27-2, this compound. Retrieved from [Link]

  • ResearchGate. (2022). Hypervalent iodine‐based initiators and efficient chain transfer agents for the synthesis of branched polymers from crosslinkers. Retrieved from [Link]

  • Zhang, X., et al. (2024). Direct Observation of Enhanced Iodine Binding within a Series of Functionalized Metal–Organic Frameworks with Exceptional Irradiation Stability. Journal of the American Chemical Society. Retrieved from [Link]

  • Sava, D. F., et al. (2011). Iodine Confinement into Metal–Organic Frameworks (MOFs): Low-Temperature Sintering Glasses To Form Novel Glass Composite Material (GCM) Alternative Waste Forms. Industrial & Engineering Chemistry Research. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Iodo-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and improve your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most widely adopted and reliable method is a two-stage, one-pot synthesis starting from 4-Amino-3-nitrobenzoic acid.[1] This process involves:

  • Diazotization: The primary aromatic amine on the starting material is converted into a diazonium salt using sodium nitrite in a strong acidic medium (e.g., concentrated hydrochloric acid).[1][2]

  • Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide. The diazonium group, being an excellent leaving group (N₂ gas), is displaced by the iodide ion.[1][3] This reaction is a variation of the Sandmeyer reaction.[4][5]

Q2: Why is temperature control so critical during the diazotization step?

Maintaining a low temperature, typically between 0 and 5 °C, is arguably the most critical parameter in this synthesis.[1] Aromatic diazonium salts are thermally unstable. If the temperature rises above this range, the diazonium salt will prematurely decompose, reacting with water to form unwanted 4-hydroxy-3-nitrobenzoic acid and releasing nitrogen gas.[5] This decomposition is a primary cause of significantly reduced yields and the formation of tarry byproducts.

Q3: What is the role of the strong acid in the first step?

The strong acid, typically concentrated HCl or H₂SO₄, serves two essential functions:

  • It protonates the starting material, 4-amino-3-nitrobenzoic acid, making it soluble in the aqueous reaction medium.

  • It reacts with sodium nitrite (NaNO₂) to generate nitrous acid (HNO₂) in situ. This nitrous acid is the active reagent that converts the primary amine into the diazonium salt.[2]

Q4: Is a copper catalyst necessary for the iodination step?

While classic Sandmeyer reactions for introducing chlorine or bromine require a copper(I) salt catalyst, the introduction of iodine does not.[3][4][6] The reaction between the diazonium salt and the iodide ion (from KI) proceeds efficiently without catalysis. This is because the iodide ion is a strong enough nucleophile to displace the diazonium group on its own.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems encountered during the synthesis.

Problem: Significantly Low Yield

Q: My final yield of this compound is less than 50%, far below the reported ~90%. What are the likely causes?

Low yield is the most common complaint, and it can usually be traced back to one of four areas:

  • Improper Temperature Control: As detailed in the FAQs, allowing the temperature to rise above 5 °C during the addition of sodium nitrite or before the addition of potassium iodide will cause the diazonium salt to decompose, directly impacting your yield.

  • Incomplete Diazotization: If the diazotization is not complete before the iodide is added, the unreacted starting material will remain in the reaction mixture, making purification difficult and lowering the yield of the desired product. It is crucial to ensure the starting amine has fully dissolved and reacted.

  • Slow Addition of Reagents: The aqueous solution of sodium nitrite must be added slowly and dropwise.[1] A rapid addition can cause localized heating, leading to decomposition, and can also result in the release of hazardous nitrogen oxide gases.[7]

  • Losses During Workup: The product precipitates out of the solution upon addition of potassium iodide.[1] Ensure sufficient time is allowed for complete precipitation before filtration. Inadequate washing or mechanical losses during transfer can also contribute to a lower final weight.

Problem: Dark, Tarry, or Oily Crude Product

Q: Instead of a filterable solid, my reaction produced a dark, oily, or tarry substance. What went wrong?

This issue is almost always a result of significant diazonium salt decomposition due to excessive temperatures. The phenolic byproducts formed from this decomposition can polymerize or create complex mixtures that are difficult to handle and purify.

Corrective Actions:

  • Ensure your ice bath is well-maintained throughout the diazotization process.

  • Pre-cool all solutions (amine suspension, sodium nitrite, and potassium iodide) before mixing.

  • Add the sodium nitrite solution very slowly beneath the surface of the reaction mixture to ensure rapid dispersion and minimize localized heat spikes.

Problem: Reaction Fails to Go to Completion

Q: My post-reaction analysis (TLC, HPLC) shows a significant amount of starting material (4-Amino-3-nitrobenzoic acid). How can I ensure the reaction is complete?

The persistence of starting material indicates incomplete diazotization.

  • Visual Check: The solid 4-amino-3-nitrobenzoic acid should gradually dissolve as it reacts to form the more soluble diazonium salt.[1] If a significant amount of solid remains after the calculated reaction time, the reaction is likely incomplete.

  • Chemical Test: Before adding the potassium iodide, you can check for the presence of excess nitrous acid, which indicates that all the amine has been consumed. A drop of the reaction mixture on starch-iodide paper should turn blue/black. If it does not, it may mean insufficient sodium nitrite was used or it decomposed before reacting.

  • Solution: If the reaction appears stalled, you can try adding a small additional amount (e.g., 0.1 equivalents) of the sodium nitrite solution and stirring for another 15-20 minutes at 0-5 °C.

Problem: Presence of Impurities in the Final Product

Q: My final product's characterization (NMR, Mass Spec) shows unexpected impurities. What could they be?

Besides unreacted starting material, the most common impurity is 4-hydroxy-3-nitrobenzoic acid . As discussed, this forms when the diazonium salt reacts with water, a side reaction exacerbated by elevated temperatures. Proper purification, typically through recrystallization, is necessary to remove this and other minor byproducts.

Visualization of Key Processes

Experimental Workflow Diagram

The following diagram outlines the critical steps and control points in the synthesis.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Iodination cluster_2 Stage 3: Isolation & Purification A 1. Prepare Suspension 4-Amino-3-nitrobenzoic acid in conc. HCl and Water B 2. Cool to 0-5 °C (Critical Temperature Control) A->B C 3. Slow, Dropwise Addition of aq. NaNO₂ Solution B->C D 4. Stir for 1 hour at 0-5 °C Formation of Diazonium Salt C->D E 5. Slow, Dropwise Addition of aq. KI Solution at 0-5 °C D->E Use Immediately F 6. Warm to Room Temp. Stir for 2 hours E->F G 7. Product Precipitation (N₂ gas evolves) F->G H 8. Filter Crude Solid G->H I 9. Wash with Water H->I J 10. Dry Product I->J K 11. (Optional) Recrystallize for Higher Purity J->K

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Flowchart

Use this flowchart to diagnose and address common experimental failures.

Troubleshooting start Start Synthesis q1 Problem Encountered? start->q1 low_yield Low Yield q1->low_yield Yes tarry_product Tarry/Oily Product incomplete_rxn Incomplete Reaction end Proceed to Purification q1->end No sol_temp Check Temperature Control (Was it kept at 0-5°C?) low_yield->sol_temp sol_addition Review Reagent Addition (Was NaNO₂ added slowly?) low_yield->sol_addition tarry_product->sol_temp sol_stoich Verify Stoichiometry (Sufficient NaNO₂ used?) incomplete_rxn->sol_stoich

Caption: A diagnostic flowchart for troubleshooting common synthesis issues.

Detailed Experimental Protocol

This protocol is based on a successfully reported synthesis with yields approaching 90%.[1]

Reagents and Quantities
ReagentMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Ratio
4-Amino-3-nitrobenzoic acid182.1245.00.251.0
Concentrated HCl (37%)36.46~82.2~2.25~9.0
Sodium Nitrite (NaNO₂)69.0025.90.381.5
Potassium Iodide (KI)166.0088.00.532.1
Deionized Water18.02As needed--
Step-by-Step Methodology
  • Preparation of Amine Suspension: In a 1000 mL reaction flask equipped with a magnetic stirrer, add 45 g (0.25 mol) of 4-amino-3-nitrobenzoic acid, 400 mL of deionized water, and 100 mL of concentrated hydrochloric acid.[1]

  • Cooling: Place the flask in a large ice-salt bath and begin vigorous stirring. Cool the suspension to between 0 and 5 °C.

  • Diazotization: In a separate beaker, dissolve 25.9 g (0.38 mol) of sodium nitrite in 50 mL of deionized water and cool the solution in an ice bath. Using a dropping funnel, add the cold sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes. Crucially, ensure the internal temperature of the reaction mixture does not exceed 5 °C. You will observe the suspended solid gradually dissolving.[1]

  • Reaction Hold: After the addition is complete, continue to stir the mixture vigorously at 0-5 °C for 1 hour to ensure the diazotization is complete.[1]

  • Iodination: Dissolve 88 g (0.53 mol) of potassium iodide in 200 mL of deionized water and cool the solution in an ice bath. Slowly add this cold potassium iodide solution to the diazonium salt solution over 30 minutes, maintaining the reaction temperature at 0-5 °C.

  • Warming and Precipitation: After the KI addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2 hours. You will observe vigorous gas evolution (N₂) and the formation of a solid precipitate.[1]

  • Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any remaining salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected yield is approximately 65 g (89.7%).[1]

References

  • Process for the preparation of 4-iodo-3-nitrobenzamide.
  • Sandmeyer reaction. Wikipedia. [Link]

  • Patent No. - ResearchGate. ResearchGate. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Synthesis of 4-Iodo-2-nitro benzoic acid from benzene. ChemContent. [Link]

  • Synthesis of 4-Iodo-3-nitrobenzamide. Science Forums. [Link]

  • A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synlett. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]

  • Diazotization of 4-amino-3-nitrobenzaldehyde. ResearchGate. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

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Technical Support Center: Synthesis of 4-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Iodo-3-nitrobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. By understanding the causality behind each experimental step, you can optimize your reaction conditions, maximize yield, and ensure the highest purity of your target compound.

The most reliable and widely used method for synthesizing this compound is the Sandmeyer-type reaction, starting from 4-Amino-3-nitrobenzoic acid. This process involves two critical stages: the low-temperature diazotization of the primary amine, followed by the displacement of the diazonium group with an iodide salt.[1][2] While effective, this pathway is sensitive to reaction conditions, and deviations can lead to a host of side products. This guide provides a troubleshooting framework to address these specific issues.

Core Synthesis Workflow

The following protocol outlines a standard procedure for the synthesis of this compound. Subsequent sections will address common deviations from this ideal workflow.

Experimental Protocol: Diazotization and Iodination
StepReagent/ParameterQuantity (per 0.25 mol starting material)Critical Considerations
14-Amino-3-nitrobenzoic acid45 g (0.25 mol)Ensure starting material is pure. Impurities can interfere with diazotization.
2Deionized Water400 mLUsed as the primary solvent.
3Concentrated Hydrochloric Acid100 mLEssential for forming the amine salt and generating nitrous acid in situ.
4Temperature (Diazotization) 0 to 5 °C Crucial. Higher temperatures cause rapid decomposition of the diazonium salt.[2]
5Sodium Nitrite (NaNO₂) Solution25.9 g (0.38 mol) in 50 mL H₂OAdd dropwise slowly to prevent temperature spikes and localized excess of nitrous acid.
6Reaction Time (Diazotization)1 hour post-additionAllows for complete conversion of the amine to the diazonium salt.
7Potassium Iodide (KI) Solution88 g (0.5 mol) in 200 mL H₂OThe source of the iodide nucleophile.
8Temperature (Iodination) 0 to 5 °C (during addition) Add the KI solution slowly to the cold diazonium salt mixture to control the reaction rate.
9Reaction Time (Iodination)2 hours at room temperatureAfter KI addition, allow the mixture to warm to complete the substitution.[1]
10IsolationFiltrationThe product precipitates from the reaction mixture.
11WashingDeionized WaterRemoves inorganic salts and water-soluble impurities.
Synthesis Workflow Diagram

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_workup Step 3: Workup A 4-Amino-3-nitrobenzoic acid in HCl(aq) B Add NaNO₂(aq) (0-5 °C) A->B C Aryl Diazonium Salt (in solution) B->C D Add KI(aq) (0-5 °C) C->D E Warm to RT (Stir 2h) D->E F Crude this compound (Precipitate) E->F G Filter & Wash with H₂O F->G H Dry G->H I Pure Product H->I

Caption: Standard workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis.

Q1: My reaction mixture turned dark red or brown immediately after adding sodium nitrite. What is the cause and how can I fix it?

A1: This coloration is a classic indicator of azo coupling . The newly formed electrophilic diazonium salt has reacted with the nucleophilic starting material (unreacted 4-Amino-3-nitrobenzoic acid) to form a diazo dye.

  • Causality: This side reaction occurs when conditions are not sufficiently acidic. The free amine is a much stronger nucleophile than the protonated amine salt (-NH₃⁺). Insufficient acid (e.g., HCl) leaves a significant concentration of the free amine available to attack the diazonium salt.

  • Troubleshooting & Prevention:

    • Verify Acidity: Before cooling, ensure the starting amine is fully dissolved in the acidic solution, indicating the formation of the hydrochloride salt. The pH should be strongly acidic (pH < 1).

    • Controlled Addition: Add the sodium nitrite solution very slowly and subsurface to ensure it reacts with the acid to form nitrous acid locally, minimizing side reactions.

    • Maintain Temperature: While not the primary cause of azo coupling, keeping the temperature below 5°C ensures the diazonium salt is stable and less prone to other decomposition pathways that can complicate the reaction mixture.[2]

Q2: The yield is low, and I've isolated 3-nitrobenzoic acid as a major byproduct. What happened?

A2: The presence of 3-nitrobenzoic acid indicates that a reductive deamination has occurred, where the diazonium group (-N₂⁺) is replaced by a hydrogen atom.

  • Causality: This can be initiated by reducing agents or through certain radical pathways. While specific reagents like hypophosphorous acid are used to intentionally achieve this, trace impurities in reagents or the solvent can facilitate this unwanted side reaction.[3]

  • Troubleshooting & Prevention:

    • Reagent Purity: Use high-purity reagents, especially the sodium nitrite and potassium iodide.

    • Solvent Quality: Ensure the use of deionized water to avoid metallic or organic impurities that could act as reducing agents.

    • Temperature Control: Uncontrolled decomposition can sometimes lead to radical side reactions, one of which can be hydrogen atom abstraction. Strict temperature control during the addition of potassium iodide is critical.

Q3: My final product is contaminated with 4-Hydroxy-3-nitrobenzoic acid. How do I prevent its formation?

A3: The formation of 4-Hydroxy-3-nitrobenzoic acid is due to the hydrolysis of the diazonium salt . This is one of the most common and significant side reactions.[4]

  • Causality: The aryl diazonium salt is thermally unstable.[5] When the temperature of the solution rises above the recommended 0-5°C range, the diazonium group is readily displaced by water (which is the solvent) to form a phenolic byproduct.[2] This can happen at any point after the diazonium salt is formed.

  • Troubleshooting & Prevention:

    • Rigorous Temperature Control: This is the most critical parameter. Use an ice/salt bath to maintain the temperature between 0-5°C throughout the diazotization and the addition of the potassium iodide solution. Monitor the internal temperature of the reaction, not just the bath temperature.

    • Efficient Cooling: For larger-scale reactions, ensure efficient stirring and an adequate cooling system to dissipate the exothermic heat generated during both diazotization and iodide addition.

    • Prompt Iodide Addition: Do not let the diazonium salt solution sit for an extended period, even at 0-5°C. Proceed to the iodination step promptly after the 1-hour stirring period for diazotization is complete.

Key Reaction Mechanisms

Mechanisms cluster_main Main Reaction: Sandmeyer-type Iodination cluster_hydrolysis Side Reaction: Hydrolysis cluster_azo Side Reaction: Azo Coupling ArN2 Ar-N₂⁺ Ar_radical Ar• ArN2->Ar_radical Radical Initiation I_minus I⁻ I_radical I• N2 N₂ ArI Ar-I (Product) Ar_radical->ArI + I⁻ ArN2_h Ar-N₂⁺ ArOH Ar-OH (Phenolic Impurity) ArN2_h->ArOH Temp > 5°C H2O H₂O H2O->ArOH ArN2_a Ar-N₂⁺ (Electrophile) AzoDye Ar-N=N-Ar-NH₂ (Azo Impurity) ArN2_a->AzoDye ArNH2 Ar-NH₂ (Nucleophile) ArNH2->AzoDye Insufficient Acid

Caption: Key reaction pathways in the synthesis and impurity formation.

Q4: How can I purify the final product if it is contaminated with the starting material or the hydroxy byproduct?

A4: Both the starting material (4-Amino-3-nitrobenzoic acid) and the primary byproduct (4-Hydroxy-3-nitrobenzoic acid) have different properties than the desired product, which can be exploited for purification.

  • Causality: The key difference lies in the acidity of the functional groups. The carboxylic acid is the most acidic group in all three compounds. However, the amino group in the starting material is basic, and the hydroxyl group in the byproduct is weakly acidic.

  • Troubleshooting & Purification:

    • Acid/Base Extraction: An initial purification can be attempted via extraction. Dissolve the crude product in an organic solvent (like ethyl acetate). Washing with a mild acidic solution (e.g., dilute HCl) will remove the basic starting amine. Subsequent washing with a weak base solution (e.g., sodium bicarbonate) will extract the carboxylic acids (product and hydroxy byproduct) into the aqueous layer, leaving neutral impurities behind. Re-acidification of the bicarbonate layer will precipitate the mixed acids.

    • Recrystallization: This is often the most effective method. The solubility profiles of the desired product and impurities will differ in various solvents. Common solvent systems for recrystallizing similar compounds include ethanol/water or methanol/water mixtures.[6] Experiment with different solvent ratios to selectively crystallize the this compound, leaving the more polar impurities in the mother liquor.

Parameter Optimization Summary

To maximize yield and purity, adhere to the optimized conditions summarized below.

ParameterSuboptimal ConditionOptimized ConditionEffect on Yield/Purity
NaNO₂ Equivalents < 1.1 eq1.2 - 1.5 eqPrevents residual starting amine, which can form azo impurities and complicate purification (Yield ↑, Purity ↑).[2]
Reaction Temperature > 5 °C0 - 5 °C Crucially eliminates phenolic byproduct formation from diazonium hydrolysis (Yield ↑, Purity ↑).[2]
Iodide Source I₂KI (1.5 - 2.0 eq) Potassium iodide is a soluble and effective iodide source for this nucleophilic substitution (Purity ↑).[2]
Rate of Addition Rapid addition of NaNO₂ or KISlow, dropwise additionPrevents localized overheating and uncontrolled decomposition, minimizing tar and byproduct formation (Yield ↑, Purity ↑).

By carefully controlling these parameters and understanding the chemical principles behind potential side reactions, researchers can consistently achieve high yields and purity in the synthesis of this compound.

References

  • Google Patents.
  • Baba Farid Group of Institutions. Iodination of activated aromatics by using I2/ HNO3/AcOH.[Link]

  • ResearchGate. (10) Patent No. - US 8,586,792 B2.[Link]

  • RSC Publishing. Mechanism of aromatic iodination by iodine and nitric acid.[Link]

  • Chemia. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15.[Link]

  • Science Forums. Synthesis of 4-Iodo-3-nitrobenzamide - Organic Chemistry.[Link]

  • MDPI. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent.[Link]

  • This compound. Versatile Building Block for Organic Synthesis.[Link]

  • ChemContent. Synthesis of 4-Iodo-2-nitro benzoic acid from benzene.[Link]

  • Scirp.org. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.[Link]

  • Wikipedia. Sandmeyer reaction.[Link]

  • Google Patents.
  • ResearchGate. Diazotization of 4-amino-3-nitrobenzaldehyde.[Link]

  • Organic Chemistry Portal. Sandmeyer Reaction.[Link]

  • National Institutes of Health (NIH). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent.[Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions.[Link]

  • ResearchGate. Ortho-iodination of aromatic carboxylic acids in aqueous media.[Link]

  • Chemia. Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds: Aromatic compound iodination reactions (3): Discussion series on bromination/iodination reactions 17.[Link]

  • Organic Chemistry Portal. Diazotisation.[Link]

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Technical Support Center: Purification of 4-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Iodo-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical synthetic intermediate. We understand that achieving high purity is paramount for the success of subsequent reactions and ensuring the integrity of your final compounds. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome common purification challenges.

Section 1: Understanding Your Material: FAQs on Purity & Impurities

This section addresses the most common initial questions regarding the purity and handling of this compound.

Q: What are the most likely impurities in my crude this compound?

A: The impurity profile of your material is heavily dependent on its synthetic route. The most common synthesis involves the diazotization of 4-amino-3-nitrobenzoic acid followed by a Sandmeyer-type reaction with an iodide source.[1]

Potential impurities include:

  • Starting Materials: Unreacted 4-amino-3-nitrobenzoic acid.

  • Side-Reaction Products: Phenolic byproducts formed by the reaction of the diazonium salt with water.

  • Isomeric Impurities: Positional isomers such as 2-iodo-3-nitrobenzoic acid or other related compounds, depending on the purity of the initial starting materials.[2]

  • Halogen Exchange Products: In subsequent reactions, particularly those involving reagents like thionyl chloride for acid chloride formation, the iodo group can be susceptible to nucleophilic aromatic substitution, leading to chloro-impurities.[3]

  • Residual Solvents: Solvents used in the reaction or a previous purification step can become trapped in the crystal lattice. Acetonitrile, for example, has been noted to co-crystallize with derivatives of this compound.[3]

Q: How can I get a quick and reliable assessment of my sample's purity?

A: A combination of techniques is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): This is an excellent first-pass technique to visualize the number of components in your sample. A single spot is indicative of high purity, though not definitive.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a UV detector is typically effective.[4][5] The purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (¹H NMR): ¹H NMR spectroscopy can confirm the structure of your desired compound and reveal the presence of proton-containing impurities.[6] Integration of impurity peaks relative to the product peaks can provide a semi-quantitative purity estimate.

Q: My this compound is a pale yellow powder. Does this color indicate impurity?

A: Not necessarily. Pure this compound is typically described as a slightly pale yellow or light orange solid.[7][8] The presence of the nitro group, a known chromophore, imparts this color. However, a significant deviation, such as a dark brown or orange coloration, may suggest the presence of degradation products or phenolic impurities. Color should always be considered in conjunction with analytical data from methods like HPLC or NMR.

Q: What are the recommended storage conditions for this compound?

A: this compound is known to be light-sensitive.[9] To maintain its integrity, it should be stored in a tightly sealed, airtight container, protected from light, and kept in a dry environment at room temperature.[10]

Section 2: Troubleshooting Guide: Purification by Recrystallization

Recrystallization is often the most effective and scalable method for purifying solid organic compounds like this compound. It leverages differences in solubility between the desired compound and impurities in a chosen solvent system at different temperatures.[11]

Q1: My compound won't fully dissolve, even after adding a large volume of hot solvent. What's happening?

A: This issue typically points to one of two causes:

  • Inappropriate Solvent Choice: The solvent may simply be a poor choice for your compound. This compound, like other nitrobenzoic acids, has higher solubility in polar organic solvents like ethanol and methanol, especially when heated.[12] It is virtually insoluble in water.[9]

  • Insoluble Impurities: Your crude material may contain insoluble impurities (e.g., inorganic salts from the synthesis). In this case, the correct procedure is to add just enough hot solvent to dissolve the desired product, leaving the impurity behind, and then perform a hot gravity filtration to remove the solid impurity before allowing the filtrate to cool.[13]

Q2: I've cooled my solution, but no crystals have formed. How can I induce crystallization?

A: This is a common issue related to supersaturation. The solution contains more dissolved solute than it can theoretically hold at that temperature, but the crystals lack a nucleation point to begin forming.

Here are three effective techniques to induce crystallization:

  • Scratch the Flask: Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic scratches on the glass provide a rough surface that can serve as a nucleation site.[14]

  • Add a Seed Crystal: If you have a small crystal of pure product, add it to the supersaturated solution. This provides a perfect template for further crystal growth.[15]

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and re-saturate the solution. Then, allow it to cool again.

Q3: The product "oiled out" as a liquid layer instead of forming solid crystals. What went wrong and how do I fix it?

A: Oiling out occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly from a highly concentrated state. The solute comes out of solution above its melting point, forming an oil. This oil often traps impurities.

To resolve this:

  • Reheat the solution to re-dissolve the oil.

  • Add a small amount of additional solvent to lower the saturation point.

  • Allow the solution to cool much more slowly. Insulating the flask with a beaker or paper towels can help.[15] This encourages the solution to cool below the compound's melting point before it becomes supersaturated, promoting proper crystal formation.

Q4: What is a good starting solvent system for recrystallizing this compound?

A: A mixed-solvent system is often ideal. Based on the properties of similar nitrobenzoic acids, an ethanol/water or methanol/water system is an excellent starting point.[16] The compound is highly soluble in hot alcohol but poorly soluble in water. The general procedure involves dissolving the crude solid in a minimal amount of hot alcohol and then adding hot water dropwise until the solution becomes faintly cloudy (the saturation point). A few more drops of hot alcohol are then added to redissolve the turbidity, and the clear solution is allowed to cool slowly.[16] A patent for a derivative confirms the utility of a methanol/water system for crystallization.[3]

Section 3: Experimental Protocols & Workflows

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound. It is based on established methods for similar aromatic acids.[4][5]

  • Instrumentation: HPLC system with UV detector, C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Sample Preparation: Accurately weigh ~5 mg of your sample and dissolve it in 10 mL of acetonitrile (or the mobile phase) to create a stock solution. Further dilute as necessary to be within the detector's linear range. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (50:50, v/v)Formic acid ensures the carboxylic acid is protonated, leading to better peak shape and retention on a C18 column. This mobile phase is also MS-compatible.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 25 °CProvides reproducible retention times.
Detection λ 254 nmA common wavelength for detecting aromatic compounds. A full UV scan of the compound can determine the absorbance maximum for higher sensitivity.
Injection Vol. 10 µLStandard injection volume.
  • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Purification by Recrystallization (Ethanol/Water System)

This protocol details the steps for purifying this compound using a mixed solvent system.

  • Dissolution: Place the crude this compound (~1.0 g) into a 50 mL Erlenmeyer flask. Add a minimal amount of 95% ethanol (~5-10 mL) and heat the mixture gently on a hot plate with stirring. Continue to add hot 95% ethanol in small portions until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, preheat a second flask containing a few mL of ethanol and a stemless funnel. Place a fluted filter paper in the hot funnel and rapidly pour the hot solution through it to remove the solids.[16]

  • Induce Saturation: To the clear, hot filtrate, add hot deionized water dropwise while stirring until the solution becomes persistently turbid.

  • Clarification: Add a few drops of hot 95% ethanol to the turbid solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Allow the crystals to dry on the filter funnel by drawing air through them for 15-20 minutes. Then, transfer the crystals to a watch glass to air-dry completely. For final drying, a vacuum oven at a moderate temperature (<60 °C) can be used.

Purification Decision Workflow

The following diagram outlines a logical workflow for approaching the purification of crude this compound.

PurificationWorkflow Purification Decision Workflow for this compound start Crude Product Received assess_purity Assess Purity (TLC / HPLC) start->assess_purity purity_check Purity > 98%? assess_purity->purity_check is_major_impurity Single Major Impurity? purity_check->is_major_impurity No final_product Dry and Store Product purity_check->final_product Yes recrystallize Perform Recrystallization (e.g., Ethanol/Water) is_major_impurity->recrystallize Yes chromatography Perform Column Chromatography is_major_impurity->chromatography No (Multiple Impurities) reassess Re-assess Purity (HPLC) recrystallize->reassess chromatography->reassess purity_ok Purity Acceptable? reassess->purity_ok purity_ok->final_product Yes consult Consult Senior Chemist/ Re-evaluate Synthesis purity_ok->consult No

Caption: A decision tree for selecting an appropriate purification strategy.

Section 4: Solubility Data

Precise solubility data for this compound is not widely published. However, we can infer its likely behavior from data on structurally similar compounds.

CompoundWaterMethanolEthanolAcetonitrile
3-Nitrobenzoic Acid Sparingly soluble[17]Soluble[12]Soluble[12]Soluble[12]
4-Nitrobenzoic Acid Poorly soluble, increases with temp[18]SolubleSoluble-
This compound Insoluble [9]Expected: Soluble Expected: Soluble Expected: Moderately Soluble

This table summarizes qualitative solubility. Solubility generally increases significantly with temperature for all solvents listed.

References

  • Google Patents. US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide.
  • ResearchGate. Patent No. US 8,586,792 B2. Available at: [Link]

  • University of California, Los Angeles. Recrystallization. Available at: [Link]

  • Science Forums. Synthesis of 4-Iodo-3-nitrobenzamide. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • California State University, Stanislaus. Recrystallization of Benzoic Acid. Available at: [Link]

  • University of Rochester. Recrystallization and Crystallization. Available at: [Link]

  • CDC Stacks. Supporting Information. Available at: [Link]

  • NC State University. Recrystallization. YouTube. Available at: [Link]

  • Indian Journal of Chemistry. Solubility & the Dissociation Constants of p-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. Available at: [Link]

  • Journal of Chemical Research. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Available at: [Link]

  • PubChem. 3-Nitrobenzoic acid. Available at: [Link]

  • Solubility of Things. 4-Nitrobenzoic acid. Available at: [Link]

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Technical Support Center: Optimizing Suzuki Coupling with 4-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with 4-iodo-3-nitrobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging yet valuable substrate. This compound presents a unique set of considerations due to its combination of a highly reactive C-I bond, an electron-withdrawing nitro group, and a potentially coordinating carboxylic acid functionality. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate these complexities and achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound failing or giving a low yield?

A1: Low or no yield in this specific coupling can be attributed to several critical factors that must be carefully controlled. The substrate itself has properties that can both help and hinder the reaction.

  • Catalyst System Incompatibility: While the electron-withdrawing nitro group generally accelerates the initial oxidative addition step, the adjacent carboxylic acid can pose a problem.[1] After deprotonation by the base, the resulting carboxylate can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Standard catalysts like Pd(PPh₃)₄ may be insufficient.

    • Solution: Employ more robust and specialized ligand systems. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective as they can promote the desired reductive elimination step and are less susceptible to product inhibition.[2][3][4]

  • Suboptimal Base Selection: The base is critical for activating the boronic acid to facilitate transmetalation.[5] However, with this compound, the base must also deprotonate the carboxylic acid. An inappropriate base can lead to poor solubility of the starting material salt, incomplete boronic acid activation, or promotion of side reactions.

    • Solution: A moderately strong inorganic base is often the best starting point. Potassium phosphate (K₃PO₄) is an excellent choice as it is effective in anhydrous conditions and can minimize side reactions like protodeboronation.[6] Cesium carbonate (Cs₂CO₃) is also highly effective, though more costly. Ensure the base is finely powdered and anhydrous for best results.[7]

  • Poor Reagent Quality or Stability: The stability of the organoboron reagent is a frequent cause of failure.[6] Boronic acids are susceptible to degradation, particularly protodeboronation (replacement of the boronic acid group with hydrogen), which is often catalyzed by base and water.[8]

    • Solution: Use high-purity boronic acid. If protodeboronation is suspected, consider switching to a more stable boronic acid derivative, such as a pinacol ester (BPin) or an MIDA boronate ester.[8][9] These reagents act as a "slow-release" source of the active boronic acid, minimizing its concentration in the reaction mixture and thus reducing the rate of side reactions.[9]

Q2: I'm observing significant side products. How can I minimize protodeboronation and dehalogenation?

A2: The formation of 3-nitrobenzoic acid (from dehalogenation) and the corresponding arene from the boronic acid (from protodeboronation) are the two most common side reactions.

  • Minimizing Protodeboronation: This side reaction consumes your nucleophilic partner.[8]

    • Use Anhydrous Conditions: While trace water can sometimes be beneficial, excess water promotes protodeboronation. Use anhydrous, degassed solvents and ensure your base is dry.[6]

    • Optimize the Base: Strong bases, particularly hydroxides, can accelerate this side reaction. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred.[6]

    • Lower the Temperature: Run the reaction at the lowest temperature that allows for efficient catalytic turnover (e.g., 60-80 °C).[6]

    • Use Boronic Esters: As mentioned in Q1, switching to a pinacol or MIDA boronate ester is one of the most effective strategies to suppress protodeboronation.[9]

  • Minimizing Dehalogenation: The replacement of iodine with hydrogen on your starting material is a competing reductive pathway.[10]

    • Mechanism: This typically occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the solvent, base, or impurities. This Pd-H species can then undergo reductive elimination with the aryl group.[11]

    • Ligand Choice: Bulky, electron-rich ligands often accelerate the desired cross-coupling pathway, outcompeting the dehalogenation pathway.[11]

    • Rigorous Degassing: Oxygen can interfere with the catalytic cycle and lead to catalyst decomposition, which can indirectly promote side reactions. Ensure your reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen) before heating.[12]

Q3: My reaction starts well but stalls before reaching completion. What could be the cause?

A3: A stalling reaction often points to catalyst decomposition or product inhibition.

  • Catalyst Decomposition: The active Pd(0) species can be sensitive to oxygen or high temperatures, leading to the formation of inactive palladium black.[1]

    • Solution: Use a more stable palladium precatalyst (e.g., a palladacycle or a Pd-NHC complex) that generates the active Pd(0) species in a controlled manner.[4] Ensure the reaction is maintained under a positive pressure of inert gas throughout.

  • Product Solubility and Inhibition: The biphenyl product formed can sometimes be poorly soluble in the reaction solvent, causing it to precipitate and halt the reaction.[13] Additionally, the product itself might coordinate to the palladium center more strongly than the starting materials, leading to catalyst inhibition.

    • Solution: Screen different solvents. If solubility is an issue in common solvents like dioxane or toluene, consider more polar aprotic solvents such as DMF or NMP, but be mindful that these can sometimes be a source of hydrides for dehalogenation. Using a bulky ligand can also help promote the release of the product from the palladium center, accelerating reductive elimination.[14][15]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the Suzuki coupling of this compound.

G start Reaction Outcome low_yield Low or No Yield start->low_yield side_products Significant Side Products start->side_products stalled Reaction Stalls start->stalled check_catalyst 1. Change Ligand (e.g., SPhos, XPhos, NHC) 2. Use Fresh Catalyst/Precatalyst low_yield->check_catalyst Cause: Inactive Catalyst System check_base 1. Switch to K₃PO₄ or Cs₂CO₃ 2. Ensure Base is Anhydrous & Finely Ground low_yield->check_base Cause: Suboptimal Base check_reagents 1. Use High-Purity Boronic Acid 2. Switch to Boronic Ester (BPin, MIDA) low_yield->check_reagents Cause: Reagent Instability dehalogenation Dehalogenation Observed (3-nitrobenzoic acid) side_products->dehalogenation protodeboronation Protodeboronation Observed side_products->protodeboronation homocoupling Boronic Acid Homocoupling side_products->homocoupling check_catalyst_stability 1. Use Robust Precatalyst (e.g., Pd-NHC) 2. Lower Temperature stalled->check_catalyst_stability Cause: Catalyst Decomposition check_solubility 1. Screen Solvents (e.g., DMF, NMP) 2. Increase Dilution stalled->check_solubility Cause: Solubility / Product Inhibition sol_dehalo 1. Use Bulky Ligand 2. Use Anhydrous Solvent 3. Use K₃PO₄ Base dehalogenation->sol_dehalo Solution sol_proto 1. Use Boronic Ester 2. Use Anhydrous Conditions 3. Lower Temperature protodeboronation->sol_proto Solution sol_homo Rigorously Degas Reaction Mixture homocoupling->sol_homo Solution

Caption: A troubleshooting workflow for Suzuki coupling.

Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to rational optimization. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(I)L₂ Oxidative Addition Complex pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(R)L₂ Transmetalation Complex oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) trans_complex->product sub_node This compound (Ar-I) sub_node->oa_complex boronic_node Boronic Acid/Ester + Base (R-B(OR)₂) boronic_node->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimization & Protocols

Recommended Reaction Parameters for Screening

For a challenging substrate like this compound, a systematic screen of reaction parameters is highly recommended. The table below provides a starting point for your optimization studies.

ParameterRecommended OptionsRationale & Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, PEPPSI-IPr, G3-XPhosPre-catalysts often provide more consistent results than air-sensitive Pd(0) sources.[5][16]
Ligand SPhos, XPhos, RuPhos, BrettPhosBulky, electron-rich phosphines or NHCs are crucial for difficult couplings.[17]
Base (2-3 equiv.) K₃PO₄, Cs₂CO₃, K₂CO₃K₃PO₄ is an excellent starting point for balancing reactivity and minimizing side reactions.[6]
Boron Reagent Arylboronic Acid, Arylboronic Acid Pinacol Ester (BPin)BPin esters offer superior stability against protodeboronation.[10]
Solvent 1,4-Dioxane, Toluene, 2-MeTHF (often with 10-20% water)The choice of solvent affects solubility and reaction rate. Anhydrous conditions may be required.[15]
Temperature 80 - 110 °CAryl iodides are highly reactive; start at a moderate temperature to minimize side reactions.[12]
Concentration 0.1 - 0.2 M (relative to aryl iodide)Higher concentrations can sometimes accelerate the reaction, but may also lead to solubility issues.
General Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, arylboronic acid, base, palladium precatalyst, and ligand.[18]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[12]

  • Solvent Addition: Add the degassed solvent via syringe. The typical concentration is 0.1 M with respect to the this compound.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable method such as TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and extract the product into the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

References

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Barder, T. E., et al. (2008). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Strengths.
  • Protodeboronation. Wikipedia. Available at: [Link]

  • Duc, L. A., et al. (2014). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 1604-1622.
  • Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Oldenhuis, N. J., et al. (2012). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 134(38), 15728–15731.
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. Available at: [Link]

  • Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry. Available at: [Link]

  • Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. MDPI. Available at: [Link]

  • Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Scilit. Available at: [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Failed suzuki coupling, any suggenstions? Reddit. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. Available at: [Link]

  • Optimization of conditions in the Suzuki-Miyaura coupling reaction. ResearchGate. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 4-Iodo-3-nitrobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Iodo-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming common solubility issues encountered with this compound in organic solvents. Our goal is to equip you with the knowledge to confidently handle this chemical in your experimental workflows.

Understanding the Solubility Profile of this compound

This compound is a multifaceted molecule with a solubility profile governed by the interplay of its functional groups: the carboxylic acid, the nitro group, and the iodo group. The carboxylic acid group can participate in hydrogen bonding, the nitro group is strongly electron-withdrawing and polar, and the iodo group is large and hydrophobic. This combination results in a compound that is practically insoluble in water but can be dissolved in various organic solvents with careful consideration.[1][2]

The key to successfully dissolving this compound lies in selecting a solvent that can effectively interact with these diverse functionalities. The principle of "like dissolves like" is a good starting point; polar solvents are generally preferred due to the presence of the polar carboxylic acid and nitro groups.[1]

Troubleshooting Guide & FAQs

This section addresses common questions and challenges encountered when working with this compound.

Q1: My this compound is not dissolving in my chosen organic solvent. What should I do?

A1: This is a common challenge. Here’s a systematic approach to troubleshoot this issue:

  • Verify Solvent Choice: Re-evaluate your solvent selection. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often excellent choices for dissolving substituted benzoic acids due to their high polarity and ability to act as hydrogen bond acceptors. Polar protic solvents such as methanol and ethanol are also effective, as they can engage in hydrogen bonding with the carboxylic acid group. A patent describing the synthesis of a derivative of this compound explicitly mentions dissolving it in methanol.[3][4]

  • Increase Temperature: Gently warming the mixture can significantly increase the solubility of most compounds. Use a water bath or a controlled heating mantle and monitor the temperature to avoid any potential degradation of the compound.

  • Mechanical Agitation: Ensure the mixture is being adequately stirred or sonicated. This increases the interaction between the solvent and the solute particles, facilitating dissolution.

  • Particle Size Reduction: If you are working with a crystalline solid, grinding it into a fine powder will increase the surface area available for the solvent to act upon, which can improve the rate of dissolution.

Q2: Which organic solvents are recommended for this compound?

A2: Based on the chemical structure and empirical evidence from related compounds, the following solvents are recommended, categorized by their polarity:

Solvent CategoryRecommended SolventsRationale
Polar Aprotic DMSO, DMF, AcetoneExcellent for dissolving polar compounds. They can accept hydrogen bonds from the carboxylic acid and solvate the polar nitro group. DMSO is reported to solubilize the related 4-iodo-3-nitrobenzamide at 5mg/mL.[5]
Polar Protic Methanol, EthanolCapable of hydrogen bonding with the carboxylic acid group. Methanol is a documented solvent for this compound in synthetic procedures.[3][4]
Ethers Tetrahydrofuran (THF)Moderately polar and can be a good starting point for less polar applications.
Halogenated Dichloromethane (DCM)Generally less effective for highly polar compounds like this, but can be used in co-solvent systems.
Q3: Can I use a co-solvent system to improve solubility?

A3: Absolutely. Co-solvency is a powerful technique to fine-tune the polarity of your solvent system. If your compound is not dissolving in a single solvent, adding a co-solvent can significantly improve solubility.

Workflow for Developing a Co-Solvent System:

G cluster_0 This compound A Carboxylic Acid (-COOH) E Favors Polar Solvents A->E Polar Hydrogen Bonding B Nitro Group (-NO2) B->E Polar Electron Withdrawing C Iodo Group (-I) F Favors Nonpolar Solvents C->F Nonpolar Hydrophobic D Aromatic Ring D->F Nonpolar G Solubility in a given solvent E->G Overall solubility is a balance F->G Overall solubility is a balance

Caption: Structural contributions to the solubility of this compound.

  • Carboxylic Acid Group (-COOH): This is a polar group capable of both donating and accepting hydrogen bonds. This makes it highly interactive with polar protic solvents.

  • Nitro Group (-NO₂): A strongly polar and electron-withdrawing group, it contributes significantly to the overall polarity of the molecule.

  • Iodo Group (-I): The iodine atom is large and hydrophobic, which can hinder solubility in very polar solvents.

  • Aromatic Ring: The benzene ring is nonpolar and contributes to the compound's solubility in less polar organic solvents.

The net solubility in a particular solvent is a result of the balance between these competing factors.

Q5: Are there any safety precautions I should be aware of when handling this compound?

A5: Yes, it is crucial to handle this chemical with appropriate safety measures. According to its safety data, this compound can cause skin and serious eye irritation. [6] Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid creating dust. Handle the solid carefully.

  • Storage: Store in a tightly closed container in a cool, dry place away from light. [7] Always consult the latest Safety Data Sheet (SDS) for the most comprehensive safety information.

Experimental Protocols

Protocol for Determining Qualitative Solubility

This protocol provides a quick method to assess the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetone, THF, dichloromethane, toluene)

  • Small vials or test tubes

  • Vortex mixer or magnetic stirrer

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry vial.

  • Add 1 mL of the test solvent to the vial.

  • Vortex or stir the mixture vigorously for 1-2 minutes at room temperature.

  • Observe the mixture. Classify the solubility as:

    • Freely Soluble: The solid dissolves completely.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

  • If the compound is sparingly soluble or insoluble, gently warm the vial in a water bath (not exceeding 50°C) and observe any changes in solubility.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide.
  • PubChem. (n.d.). 4-Iodo-3-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2012, March 9). Patent No. - (10). Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-4-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Solubility & the Dissociation Constants of p-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. Retrieved from [Link]

  • Journal of Chemical Research. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

preventing deiodination during reactions with 4-Iodo-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Iodo-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging reagent. Here, we will address one of the most common issues encountered during its use: unwanted deiodination in cross-coupling reactions. Our goal is to provide you with the expertise and practical guidance to ensure the integrity of your synthetic routes and the successful formation of your target molecules.

Introduction: The Challenge of Deiodination

This compound is a valuable building block in organic synthesis, prized for its utility in forming carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. The presence of the electron-withdrawing nitro group and the carboxylic acid moiety, along with the reactive C-I bond, makes it a highly functionalized starting material. However, the lability of the carbon-iodine bond under certain reaction conditions can lead to a significant side reaction: deiodination, also known as hydrodehalogenation. This process replaces the iodine atom with a hydrogen atom, resulting in the formation of 3-nitrobenzoic acid, a common and often difficult-to-remove impurity that can significantly lower the yield of the desired product.

This guide will provide a deep dive into the causes of deiodination and, more importantly, a systematic approach to preventing it.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why does it happen with this compound?

A1: Deiodination is the cleavage of the carbon-iodine bond and its replacement with a carbon-hydrogen bond. In the context of palladium-catalyzed cross-coupling reactions, this is often a result of a side reaction pathway that competes with the desired bond formation.[1] The generally accepted mechanism involves the formation of a palladium-hydride species (Pd-H) within the catalytic cycle. This can occur through various pathways, such as the reaction of the palladium catalyst with trace amounts of water, alcohols, or even certain amine bases.[2] This Pd-H species can then undergo reductive elimination with the aryl group to produce the deiodinated byproduct. The electron-withdrawing nitro group on this compound can influence the electronic properties of the aryl ring, potentially affecting its susceptibility to this side reaction.[3]

Q2: I'm observing significant amounts of 3-nitrobenzoic acid in my Suzuki-Miyaura coupling. What are the likely causes?

A2: The formation of 3-nitrobenzoic acid in a Suzuki-Miyaura reaction is a classic sign of deiodination. Several factors could be at play:

  • Choice of Base: Certain bases, particularly stronger, non-coordinating bases, can promote the formation of palladium-hydride species that lead to deiodination.[4]

  • Solvent: Some solvents, especially those that can act as hydrogen donors, may contribute to the problem.[4]

  • Catalyst System: The choice of palladium precursor and ligand is critical. An inappropriate ligand may not sufficiently stabilize the palladium center or promote the desired reductive elimination over deiodination.[5]

  • Reaction Temperature: Higher temperatures can sometimes accelerate the rate of deiodination.[4]

Q3: Can the phosphine ligand I'm using be the cause of deiodination?

A3: Absolutely. The phosphine ligand is one of the most critical factors in controlling the outcome of a cross-coupling reaction.[6] Bulky and electron-rich phosphine ligands are often employed to promote the desired C-C or C-N bond formation.[7] These ligands can accelerate the rate of reductive elimination of the product, which can outcompete the deiodination pathway.[8] Conversely, less sterically demanding or electron-poor ligands may not be as effective at preventing this side reaction. Bidentate phosphine ligands, such as BINAP or Xantphos, can also be beneficial by creating a more stable and predictable coordination environment around the palladium center.[1]

Q4: How do I know if my starting material or reagents are the source of the problem?

A4: The quality of your reagents is paramount. Impurities in your this compound, such as residual starting materials from its synthesis, could potentially interfere with the catalysis. More commonly, the presence of water or other hydrogen-donating impurities in your solvents or reagents can be a significant contributor to deiodination.[4] It is crucial to use anhydrous solvents and to handle hygroscopic reagents under an inert atmosphere.

Troubleshooting Guide: A Systematic Approach to Preventing Deiodination

When faced with unwanted deiodination, a systematic approach to troubleshooting is essential. The following guide will walk you through a series of checks and optimizations to minimize this side reaction.

Troubleshooting Workflow Diagram

Deiodination_Troubleshooting Start Deiodination Observed Check_Reagents Step 1: Verify Reagent Purity & Anhydrous Conditions Start->Check_Reagents Start Troubleshooting Optimize_Base Step 2: Optimize the Base Check_Reagents->Optimize_Base Optimize_Ligand Step 3: Screen Phosphine Ligands Optimize_Base->Optimize_Ligand Optimize_Conditions Step 4: Adjust Reaction Conditions (Solvent, Temp.) Optimize_Ligand->Optimize_Conditions Success Deiodination Minimized Optimize_Conditions->Success Problem Solved

Caption: A stepwise workflow for troubleshooting deiodination.

Detailed Troubleshooting Steps

Step 1: Verify Reagent Purity and Anhydrous Conditions

  • Action: Ensure that your this compound is pure and free from any acidic or reducing impurities. Use freshly distilled or commercially available anhydrous solvents. If using a solid base that is hygroscopic (e.g., K₃PO₄), ensure it is properly dried before use.

  • Rationale: Water and other protic impurities are known sources of hydrides that can lead to the formation of Pd-H species, the primary culprit in deiodination.[4]

Step 2: Optimize the Base

  • Action: If you are using a strong, non-coordinating base like an alkoxide (e.g., NaOtBu), consider switching to a weaker, more coordinating base such as a carbonate (e.g., Cs₂CO₃, K₂CO₃) or a phosphate (e.g., K₃PO₄).

  • Rationale: The choice of base can significantly influence the reaction pathway.[9] Weaker inorganic bases are often preferred as they are less likely to promote the formation of unwanted palladium-hydride species.[10]

Step 3: Screen Phosphine Ligands

  • Action: If deiodination persists, screen a panel of phosphine ligands. Start with bulky, electron-rich monodentate ligands (e.g., SPhos, XPhos) or bidentate ligands (e.g., Xantphos, BINAP).

  • Rationale: The ligand plays a crucial role in modulating the reactivity of the palladium catalyst.[11] Bulky ligands can promote the desired reductive elimination step, making it faster than the competing deiodination pathway.[8]

Step 4: Adjust Reaction Conditions (Solvent and Temperature)

  • Action: Evaluate the solvent system. Aprotic, non-polar solvents like toluene are generally a good starting point. Avoid solvents that can act as hydrogen donors. If possible, try running the reaction at a lower temperature for a longer period.

  • Rationale: The reaction medium can have a profound effect on the stability of intermediates in the catalytic cycle.[12] Lowering the temperature can sometimes disfavor the deiodination side reaction.

Recommended Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Deiodination

This protocol is designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating best practices to minimize deiodination.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (potassium phosphate), anhydrous (2.0 equiv)

  • Toluene, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and anhydrous K₃PO₄.

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous toluene.

  • Add the catalyst premix to the Schlenk flask containing the reagents.

  • Add anhydrous toluene to the reaction mixture to achieve the desired concentration (typically 0.1 M).

  • Add a small amount of degassed water (e.g., 10% v/v of toluene).

  • Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale for Protocol Choices:

  • Catalyst System: The combination of a simple palladium precursor like Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as SPhos is a well-established system for promoting efficient cross-coupling while suppressing side reactions.[13]

  • Base: K₃PO₄ is a moderately strong, yet gentle base that is effective in Suzuki couplings and is less prone to causing deiodination compared to stronger bases like alkoxides.[9]

  • Solvent System: The use of a toluene/water biphasic system is a classic condition for Suzuki reactions, providing a good balance of solubility for both the organic and inorganic reagents.[14] Rigorous degassing is crucial to remove oxygen, which can lead to catalyst deactivation and promote side reactions.[15]

Summary of Key Parameters to Prevent Deiodination

ParameterRecommendationRationale
Catalyst Use a palladium precursor with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, Xantphos).Promotes the desired reductive elimination, outcompeting the deiodination pathway.[8]
Base Prefer weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ over strong alkoxides.Minimizes the formation of palladium-hydride species that lead to deiodination.[9][10]
Solvent Use anhydrous, aprotic solvents like toluene. Avoid potential hydrogen donors.Reduces the sources of hydrides that can contribute to the deiodination side reaction.[4]
Atmosphere Maintain a strictly inert atmosphere (argon or nitrogen) and use degassed solvents.Prevents catalyst deactivation by oxygen and minimizes exposure to moisture.[15]
Temperature Start with moderate temperatures (80-100 °C) and adjust as needed.Higher temperatures can sometimes favor deiodination.[4]

By carefully considering and optimizing these parameters, researchers can significantly reduce the incidence of deiodination and achieve higher yields of their desired products when working with this compound.

References

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2023).
  • Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Rojas Lab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. (2022). MDPI.
  • Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems: Three and four-membered carbocycles as prominent C3/C4 building blocks. (2022).
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Palladium-catalyzed C–C bond cleavage of N -cyclopropyl acylhydrazones. (2024). Royal Society of Chemistry.
  • Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. (2020).
  • Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. (2022).
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • Reddit. Spontaneous aryl iodide deiodination upon heating. (2024). [Link]

  • Photo-induced iodination of aryl halides under very mild conditions. (2016). PubMed.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems: Three and four-membered carbocycles as p. (2022). ChemRxiv.
  • Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). (2020).
  • Green and efficient diazotization-iodination of aryl amines using cellulose sulfuric acid as a biodegradable and recyclable proton source under solvent-free condition. (2012).
  • Synthesis of palladium nanoparticles stabilized on Schiff base-modified ZnO particles as a nanoscale catalyst for the phosphine-free Heck coupling reaction and 4-nitrophenol reduction. (2023).
  • Effect of bases on cross-coupling of 3 with 4a. (2014).
  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. (2020). Royal Society of Chemistry.

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troubleshooting byproduct formation in 4-Iodo-3-nitrobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-iodo-3-nitrobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile but challenging building block. As a trifunctional scaffold, this compound offers numerous synthetic handles, but its reactivity profile demands careful control to prevent byproduct formation.[1] This document, presented in a question-and-answer format, provides in-depth troubleshooting strategies grounded in mechanistic principles to help you optimize your reactions and purify your target compounds.

Section 1: General Reactivity & Chemoselectivity
Question: What are the primary reactive sites on this compound and how do they influence each other?

Answer: this compound possesses three key functional groups, each with a distinct role in its reactivity profile:

  • The Carboxylic Acid (-COOH): This is the most acidic site and a primary handle for derivatization into esters, amides, and acid chlorides.[1] Its reactivity is standard for a benzoic acid.

  • The Iodo Group (-I): This is an excellent leaving group, making its position the primary site for metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[1][2] The reactivity of aryl halides in such couplings typically follows the trend I > Br > Cl.[2]

  • The Nitro Group (-NO₂): This is a strong electron-withdrawing group. Its presence deactivates the aromatic ring towards electrophilic substitution but, critically, activates the C-I bond towards oxidative addition in Pd(0) catalytic cycles and activates the ortho and para positions for nucleophilic aromatic substitution.[3] It can also be reduced to an amine, providing another synthetic vector.

The interplay between these groups dictates the chemoselectivity of your reactions. For instance, the nitro group's electron-withdrawing nature facilitates the crucial oxidative addition step in cross-coupling but also makes the iodo group susceptible to nucleophilic displacement under certain conditions.[3] Understanding this electronic push-and-pull is fundamental to troubleshooting.[4][5]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most common application for this substrate, yet they are also a frequent source of byproducts. The following FAQs address the most common issues.

Question 1: My Suzuki/Sonogashira reaction yield is low, and I am isolating 3-nitrobenzoic acid as a major byproduct. What is causing this de-iodination and how can I prevent it?

Answer: The byproduct you are observing, 3-nitrobenzoic acid, is the result of hydrodehalogenation (or more specifically, proto-deiodination), where the iodine atom is replaced by a hydrogen atom. This is one of the most common competing pathways in palladium-catalyzed cross-coupling reactions.[6]

Causality: Hydrodehalogenation occurs when the Ar-Pd(II)-X intermediate in the catalytic cycle is intercepted by a proton source before it can undergo transmetalation with the coupling partner. The proton source can be the solvent (especially alcohols like methanol), water, or even trace impurities.[6] The mechanism can be complex, but a simplified pathway involves the palladium catalyst itself facilitating the C-I to C-H bond conversion.[6][7]

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Hypothesis: Proto-deiodination is Dominant cluster_2 Optimization & Solutions cluster_3 Analysis A Low yield of desired product. High % of 3-nitrobenzoic acid. B Review Reaction Conditions: - Solvent (e.g., MeOH, H₂O)? - Base Strength? - Temperature? A->B Investigate C Change Solvent System (e.g., Dioxane, Toluene, THF) B->C Implement one change at a time D Use a Milder / Aprotic Base (e.g., K₃PO₄, Cs₂CO₃) B->D Implement one change at a time E Lower Reaction Temperature B->E Implement one change at a time F Optimize Catalyst/Ligand (e.g., bulky phosphines) B->F Implement one change at a time G Analyze reaction by LCMS/NMR. Compare byproduct ratio. C->G Validate D->G Validate E->G Validate F->G Validate

Caption: Troubleshooting workflow for proto-deiodination.

Recommended Solutions:

ParameterProblematic ConditionRecommended Change & Rationale
Solvent Protic solvents like Methanol (MeOH) or excess water.Switch to aprotic solvents like Dioxane, Toluene, or THF . Alcohols can act as hydride sources, accelerating hydrodehalogenation.[6]
Base Strong, nucleophilic bases (e.g., NaOMe, NaOH in some systems).Use milder, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ . These are effective for transmetalation but less likely to promote side reactions.[8]
Temperature High temperatures (>100 °C).Lower the reaction temperature . While slower, lower temperatures often disfavor the hydrodehalogenation pathway relative to the desired coupling.
Catalyst System Standard catalysts (e.g., Pd(PPh₃)₄).Employ catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands can accelerate the rate of reductive elimination, outcompeting the deiodination pathway.[9][10]
Question 2: I am observing the reduction of the nitro group to an amine during my cross-coupling reaction. How can I preserve this functional group?

Answer: Unintended reduction of the nitro group is a significant challenge, as many palladium-catalyzed reactions can generate species that act as reducing agents.[11][12] This is particularly true if reaction conditions are not carefully controlled or if certain additives are used.

Causality:

  • In-situ Formation of Reducing Agents: Some reaction components, especially under heating, can reduce Pd(II) to the active Pd(0). Additives like phosphines, amines, or solvents can be oxidized in this process, and the resulting byproducts (or the Pd(0)/hydride species themselves) can reduce the sensitive nitro group.[13]

  • Hydrogen Source: If molecular hydrogen is used in other steps or if transfer hydrogenation conditions are inadvertently created (e.g., using formate salts or alcohols as solvents), the nitro group is highly susceptible to reduction by the palladium catalyst.[14]

Recommended Solutions:

  • Strictly Anaerobic, Anhydrous Conditions: Ensure your reaction is free of incidental hydrogen sources. Use high-purity, degassed solvents and reagents.[8]

  • Avoid Reductive Additives: Avoid bases like sodium formate. If a phosphine ligand is used, ensure it is not in vast excess, as it can act as a reductant.

  • Use Pre-formed Pd(0) Catalysts: Using a stable Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be cleaner than generating it in situ from a Pd(II) salt like Pd(OAc)₂, which requires a reduction step that could affect the nitro group.

  • Temperature Control: Keep the reaction temperature as low as feasible to achieve a reasonable reaction rate. Higher temperatures can accelerate the decomposition of reagents into species that may reduce the nitro group.

Question 3: My Suzuki coupling is not proceeding, or the yield is very low, with starting material recovered. What are the common causes of catalyst failure?

Answer: Complete failure of a Suzuki coupling often points to issues with the catalytic cycle. Given the multiple components, several factors could be responsible.

Causality Checklist:

  • Catalyst Inactivation: The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing allows oxidation to inactive Pd(II) species.[8]

  • Poor Ligand Choice: The ligand stabilizes the palladium center. For an electron-deficient aryl iodide like this, a bulky, electron-rich phosphine ligand is often required to promote the oxidative addition and subsequent steps efficiently.[9][15]

  • Ineffective Base/Solvent Combination: The base is crucial for activating the boronic acid in the transmetalation step. Its effectiveness is highly dependent on its solubility in the chosen solvent system.[8][16] An insoluble base will lead to a stalled reaction.

  • Poor Reagent Quality: Boronic acids can degrade over time, especially in the presence of moisture, to form inactive boroxines.[8]

Experimental Protocol: Screening for Optimal Suzuki Conditions

This protocol is designed for small-scale screening to identify active conditions.

  • Setup: In an array of vials, add this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), and a stirrer bar.

  • Catalyst/Ligand Addition:

    • Vial 1: Pd(PPh₃)₄ (5 mol%)

    • Vial 2: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

    • Vial 3: Pd(dppf)Cl₂ (5 mol%)

    • Vial 4: XPhos Pd G3 (5 mol%)

  • Base & Solvent Addition: To each set of catalyst vials, add a different base/solvent combination.

    • System A: K₂CO₃ (3.0 eq) in Dioxane/H₂O (4:1)

    • System B: K₃PO₄ (3.0 eq) in Toluene/H₂O (4:1)

    • System C: Cs₂CO₃ (3.0 eq) in THF

  • Degassing: Seal the vials and thoroughly degas by sparging with argon for 15-20 minutes.

  • Reaction: Heat the vials to a set temperature (e.g., 80 °C or 100 °C) and monitor by TLC or LCMS at regular intervals (e.g., 1h, 4h, 16h).

  • Analysis: Compare conversion rates to identify the most promising combination of catalyst, base, and solvent.

Section 3: Troubleshooting Reactions at the Carboxylic Acid Group
Question 4: When trying to make the acid chloride with thionyl chloride (SOCl₂), I'm getting a significant amount of 4-chloro-3-nitrobenzamide byproduct after reacting with ammonia. Why is this happening?

Answer: This is a classic case of an undesired nucleophilic aromatic substitution (SNAr) reaction.

Causality: The strong electron-withdrawing nitro group at the ortho position makes the C4 carbon (attached to the iodine) highly electrophilic and susceptible to nucleophilic attack. When you use thionyl chloride, especially with DMF as a solvent or catalyst, chloride ions (Cl⁻) are generated. These chloride ions can displace the iodo group. This side reaction is a known issue in the synthesis of related compounds like Iniparib.[3][17]

SNAr_Mechanism Reactant Intermediate Meisenheimer-like Complex Reactant->Intermediate Attack by Cl⁻ at C4 Desired 4-Iodo-3-nitrobenzoyl chloride (Desired) Reactant->Desired -COOH activation Byproduct 4-Chloro-3-nitrobenzoyl chloride (Byproduct) Intermediate->Byproduct Loss of I⁻ SOCl2 SOCl₂ Chloride Cl⁻ (from SOCl₂/DMF)

Caption: Competing pathways: Acid chloride formation vs. SNAr.

Recommended Solution: The Ester-Intermediate Pathway

To circumvent this problem, avoid forming the highly reactive acid chloride directly. A much cleaner and higher-yielding method is to first convert the carboxylic acid to a methyl ester, which is then subjected to amidation.[1][3]

Step-by-Step Protocol for Amide Formation via Methyl Ester:

  • Esterification: Dissolve this compound (1.0 eq) in methanol (MeOH). Add a catalytic amount of sulfuric acid (H₂SO₄, ~5 mol%). Reflux the mixture for 4-12 hours until TLC or LCMS shows complete conversion to the methyl ester.

  • Workup: Cool the reaction, neutralize the acid with a saturated solution of sodium bicarbonate (NaHCO₃), and extract the methyl ester with a suitable organic solvent (e.g., ethyl acetate). Dry and concentrate the organic phase. The ester is typically a solid that can be used directly.[17]

  • Amidation: Dissolve the purified methyl 4-iodo-3-nitrobenzoate in methanol in a sealed pressure vessel. Cool the solution (e.g., to -15 °C) and bubble anhydrous ammonia (NH₃) gas through it until saturation.[3][17]

  • Reaction: Seal the vessel and allow it to warm to room temperature. Stir for 2-3 days. The reaction progress can be monitored by LCMS.

  • Isolation: Evaporate the solvent under reduced pressure to yield the desired 4-iodo-3-nitrobenzamide, which can be further purified by recrystallization.[3] This method avoids the harsh chlorinating agents and the associated SNAr byproduct.[3]

References
  • A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 2013. [Link]

  • Hydrodehalogenation of aryl iodides and bromides. ResearchGate. [Link]

  • Radical Hydrodehalogenation of Aryl Halides with H2 Catalyzed by a Phenanthroline-Based PNNP Cobalt(I) Complex. ACS Publications, 2022. [Link]

  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. PMC - NIH. [Link]

  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. Journal of the American Chemical Society, 2023. [Link]

  • Tandem selective reduction of nitroarenes catalyzed by palladium nanoclusters. Green Chemistry (RSC Publishing). [Link]

  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. ResearchGate. [Link]

  • Catalytic Hydrodehalogenation Reactions. Thieme Chemistry. [Link]

  • Reduction by Oxidation: Selective Hydrodehalogenation of Aryl Halides by Mediated Oxalate Oxidation. Journal of the American Chemical Society, 2021. [Link]

  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. ResearchGate, 2023. [Link]

  • Process for the purification of benzoic acid.
  • Process for the preparation of 4-iodo-3-nitrobenzamide.
  • Problems with Suzuki coupling. Reddit. [Link]

  • Process for preparing substituted benzoic acid.
  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Preparation of benzoic acid of high purity. National Institute of Standards and Technology. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • PURIFICATION OF BENZOIC ACID BY SUBLIMATION. YouTube. [Link]

  • This compound. PubChem. [Link]

  • Protodepalladation as a Strategic Elementary Step in Catalysis. PMC - NIH. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Patent No. US 8,586,792 B2. ResearchGate. [Link]

  • METHOD FOR PURIFICATION OF BENZOIC ACID. European Patent Office. [Link]

  • Chemoselectivity and the curious reactivity preferences of functional groups. PubMed. [Link]

  • Chemoselectivity: The Mother of Invention in Total Synthesis. PMC - PubMed Central. [Link]

Sources

General Considerations: Understanding the Reactivity of 4-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex synthetic challenges, this Technical Support Center guide is dedicated to providing researchers, scientists, and drug development professionals with expert insights into catalyst selection for reactions involving the versatile yet demanding substrate, 4-iodo-3-nitrobenzoic acid. As your Senior Application Scientist, my goal is to move beyond mere protocols and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Before diving into specific reaction types, it's crucial to understand the inherent chemical personality of our substrate. This compound possesses three key functional groups, each influencing its reactivity in distinct ways.

  • The Aryl Iodide: The carbon-iodine bond is the most reactive among aryl halides (I > Br > Cl) for the crucial oxidative addition step in palladium-catalyzed cross-coupling reactions.[1] This makes it an excellent electrophilic partner for a wide range of transformations.

  • The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. In the context of cross-coupling, its electronic effect can influence catalyst and ligand choice.

  • The Carboxylic Acid Group (-COOH): This acidic proton can react with basic reagents. While protection is sometimes considered, many modern catalytic systems tolerate free carboxylic acids. However, the choice of base is critical to avoid unwanted side reactions or solubility issues.

FAQ: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are foundational for constructing C-C, C-N, and C-O bonds, and this compound is a prime substrate for these transformations.[2][3][4]

Question 1: I am planning a Suzuki-Miyaura coupling with this compound. What is a reliable starting catalyst system?

For a robust starting point, a palladium(II) precatalyst combined with a sterically hindered, electron-rich phosphine ligand is highly recommended. These ligands facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[2][5]

A typical starting system would be:

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or a pre-formed catalyst like [Pd(XPhos)G3].

  • Ligand: A biaryl phosphine ligand such as XPhos or SPhos. Bulky ligands are known to promote reductive elimination and can prevent side reactions.[1]

  • Base: Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are generally effective and compatible with the carboxylic acid moiety.[1][6]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is common.[5][6]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

Component Recommendation Rationale
Palladium Source Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) Readily available Pd(II) and Pd(0) sources that are reduced in situ.[7]
Ligand XPhos or SPhos (1.1-1.2 eq. to Pd) Bulky, electron-rich ligands that promote high catalyst turnover and stability.[1]
Base K₃PO₄ (2-3 equivalents) Effective base for transmetalation; generally compatible with acid functionality.
Solvent 1,4-Dioxane / H₂O (e.g., 4:1) Good solvent system for dissolving both organic and inorganic reagents.

| Temperature | 80-110 °C | Sufficient thermal energy to drive the reaction to completion. |

Question 2: My Suzuki coupling is failing or giving very low yields. How can I troubleshoot this?

Low yield in a Suzuki coupling can stem from several factors. A systematic approach to troubleshooting is essential.

  • Catalyst Inactivity: The Pd(0) active catalyst may not be forming or is being deactivated. Ensure your solvent is properly degassed, as oxygen can oxidize the phosphine ligands and the Pd(0) catalyst.[8] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst to bypass potential issues with in situ reduction.[5][8]

  • Reagent Quality: Boronic acids can degrade over time (trimerize to boroxines). Use freshly purchased or recrystallized boronic acid. Ensure your base is anhydrous if using a non-aqueous system.

  • Incorrect Base/Solvent Combination: The choice of base is critical. If K₃PO₄ isn't working, consider other options like Cs₂CO₃ or K₂CO₃. The base must be strong enough to facilitate transmetalation but not so strong as to cause unwanted side reactions.

Below is a decision-making workflow for troubleshooting.

start Low / No Yield in Suzuki Coupling check_catalyst Is the Catalyst System Active? start->check_catalyst check_reagents Are Reagents High Quality? start->check_reagents check_conditions Are Reaction Conditions Optimal? start->check_conditions catalyst_solution1 Degas solvents thoroughly (Ar/N2 sparging) check_catalyst->catalyst_solution1 Possible O₂ deactivation catalyst_solution2 Switch to air-stable precatalyst (e.g., XPhos Pd G3) check_catalyst->catalyst_solution2 Issue with in-situ reduction catalyst_solution3 Screen alternative ligands (e.g., SPhos, RuPhos) check_catalyst->catalyst_solution3 Ligand incompatibility reagents_solution1 Use fresh boronic acid check_reagents->reagents_solution1 Boronic acid degradation reagents_solution2 Ensure base is dry and pure check_reagents->reagents_solution2 Base is hydrated/impure conditions_solution1 Screen different bases (K₃PO₄, Cs₂CO₃, K₂CO₃) check_conditions->conditions_solution1 Suboptimal base conditions_solution2 Increase temperature check_conditions->conditions_solution2 Insufficient energy conditions_solution3 Try different solvent system (e.g., Toluene/H₂O, t-BuOH/H₂O) check_conditions->conditions_solution3 Solubility/Polarity issues

Troubleshooting a failing Suzuki-Miyaura reaction.
Question 3: Can I perform other cross-coupling reactions like Heck, Sonogashira, or Buchwald-Hartwig amination on this substrate?

Yes, the high reactivity of the aryl iodide makes this compound a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. However, catalyst and condition selection must be tailored for each specific transformation.

  • Heck Reaction: This reaction couples the aryl iodide with an alkene.[9] A common catalyst system is Pd(OAc)₂ with or without a phosphine ligand, and a hindered amine base like triethylamine (Et₃N) is typically used.[10][11][12]

  • Sonogashira Coupling: Used to form a C-C bond with a terminal alkyne, this reaction traditionally employs a dual catalyst system of a palladium(0) complex and a copper(I) salt (e.g., CuI) with an amine base.[13][14][15] Copper-free versions have also been developed.[14]

  • Buchwald-Hartwig Amination: This powerful method forms a C-N bond between the aryl iodide and a primary or secondary amine.[16][17] It requires a palladium catalyst, a specialized bulky phosphine ligand, and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium phosphate.[18][19] Caution: The nitro group may be sensitive to certain nucleophiles and strong bases, so careful screening of conditions is necessary.[18]

sub This compound C-I pd0 Pd(0)Ln sub:p1->pd0 Oxidative Addition pd_int Ar-Pd(II)-I Ln suzuki Suzuki: R-B(OH)₂ + Base pd_int->suzuki Transmetalation heck Heck: Alkene + Base pd_int->heck Carbopalladation sonogashira Sonogashira: Alkyne + Cu(I) + Base pd_int->sonogashira Transmetalation buchwald Buchwald-Hartwig: R₂NH + Base pd_int->buchwald Amine Coordination & Deprotonation product Coupled Product suzuki->product Reductive Elimination heck->product β-Hydride Elimination sonogashira->product Reductive Elimination buchwald->product Reductive Elimination product->pd0 Regenerates Catalyst

General catalytic pathways for cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and should be optimized for specific boronic acid partners.[6][20]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (Pd(OAc)₂, 0.02 eq.) and SPhos (0.044 eq.) in a small amount of the reaction solvent until a homogeneous solution is formed. Add this catalyst solution to the Schlenk flask.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Seal the flask and heat the mixture in an oil bath to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to ensure the product is in its protonated, organic-soluble form.

  • Extraction & Purification: Separate the layers and extract the aqueous phase two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

FAQ: Chemoselective Reduction of the Nitro Group

The conversion of the nitro group to an amine is a critical transformation, yielding 4-amino-3-iodobenzoic acid, a valuable building block. The primary challenge is achieving this reduction with high chemoselectivity, preserving the aryl iodide bond.

Question 1: How can I reduce the nitro group without causing dehalogenation of the iodide?

Catalytic hydrogenation is a common method for nitro reduction, but standard catalysts like Palladium on Carbon (Pd/C) are highly active and will readily cleave the C-I bond (hydrodehalogenation).[21] Therefore, choosing a milder or more selective catalyst is paramount.

Recommended Chemoselective Methods:

  • Catalytic Hydrogenation with Raney Nickel: Raney Nickel is often effective for nitro group reduction while being less prone to causing dehalogenation compared to Pd/C.[21][22]

  • Metal/Acid Reduction: Classic methods using iron powder in acidic media (e.g., Fe/HCl or Fe/NH₄Cl) or Tin(II) chloride (SnCl₂) in HCl are highly reliable for selectively reducing nitro groups in the presence of aryl halides.[21][22]

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a catalyst can provide milder conditions. Rhodium-based catalysts have also shown high chemoselectivity for reducing the nitro group of 4-nitrobenzoic acid.[23]

  • Borohydride Systems: Sodium borohydride (NaBH₄) in the presence of a transition metal catalyst like Ni(OAc)₂ can chemoselectively reduce nitro groups, even in the presence of carboxylic acids.[24]

Table 2: Comparison of Reagents for Chemoselective Nitro Reduction

Method Reagent/Catalyst Selectivity for -NO₂ vs. C-I Common Issues
Catalytic Hydrogenation H₂, Pd/C Low High risk of dehalogenation.[21]
Catalytic Hydrogenation H₂, Raney Ni Good Catalyst can be pyrophoric.[21][22]
Metal/Acid Fe / HCl or NH₄Cl Excellent Requires stoichiometric metal; acidic workup.
Metal Salt SnCl₂ / HCl Excellent Tin waste can be problematic.[22]
Borohydride System NaBH₄ / Ni(OAc)₂ Good to Excellent Optimization may be needed.[24]

| Metal-Free | B₂(OH)₄ | Excellent | Milder, but may be less common.[25] |

start Goal: Reduce -NO₂ on This compound decision Is hydrodehalogenation (loss of Iodine) a concern? start->decision yes_path YES (Preserve C-I bond) decision->yes_path  Yes no_path NO (Both groups can be reduced) decision->no_path No   method1 Use Fe/HCl or SnCl₂/HCl Classic, reliable method yes_path->method1 High Selectivity method2 Use H₂ with Raney Nickel Avoid Pd/C yes_path->method2 Alternative Catalyst method3 Use NaBH₄/Ni(OAc)₂ Milder conditions yes_path->method3 Modern Alternative method4 Use H₂ with Pd/C Aggressive, will likely cause dehalogenation no_path->method4

Sources

managing exothermic reactions during the synthesis of 4-Iodo-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Exothermic Reactions

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe and effective synthesis of 4-Iodo-3-nitrobenzoic acid. The primary focus of this guide is the management of the highly exothermic nitration of 4-iodobenzoic acid, a critical step in the synthesis.

Understanding the Exothermic Nature of the Reaction

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 4-iodobenzoic acid. This reaction involves the introduction of a nitro group (-NO2) onto the aromatic ring using a nitrating agent, commonly a mixture of concentrated nitric acid and sulfuric acid.

The nitration of aromatic compounds is an inherently exothermic process, releasing a significant amount of heat.[1][2] The reaction proceeds through the formation of the highly reactive nitronium ion (NO₂⁺) from the mixed acids.[1] This ion is then attacked by the electron-rich aromatic ring of 4-iodobenzoic acid. The carboxylic acid group is a meta-directing and deactivating group, meaning it directs the incoming nitro group to the meta position and slows down the reaction compared to the nitration of benzene.

Despite the deactivating effect of the carboxylic acid group, the reaction can still proceed rapidly and generate substantial heat. Without precise temperature control, this can lead to a runaway reaction, characterized by a rapid increase in temperature and pressure, vigorous gas evolution, and the formation of unwanted byproducts.[1][3]

Troubleshooting Guide

This section addresses specific issues that may arise during the nitration of 4-iodobenzoic acid in a question-and-answer format.

Issue 1: Rapid and Uncontrolled Temperature Increase

  • Question: My reaction temperature is rising uncontrollably, even with an ice bath. What should I do?

  • Answer: An uncontrolled temperature increase indicates that the rate of heat generation is exceeding the capacity of the cooling system. This is a serious situation that could lead to a runaway reaction.

    • Immediate Action:

      • Immediately stop the addition of the nitrating agent.

      • If safe, add more cooling material to the external bath (e.g., adding salt to the ice-water bath to lower its temperature).

      • If the temperature continues to rise dramatically, and as a last resort, prepare for an emergency quench by slowly and cautiously pouring the reaction mixture into a large volume of crushed ice and water with vigorous stirring. Be aware that quenching a large volume of concentrated acid is also highly exothermic and should be done with extreme caution in a well-ventilated fume hood and behind a safety shield.[4]

      • Alert your supervisor and follow all established laboratory emergency protocols.

    • Potential Causes and Preventative Measures:

      • Inadequate Cooling: The cooling bath may not be sufficient for the scale of the reaction. For larger reactions, a mechanical cooling system may be necessary.

      • Rapid Addition of Nitrating Agent: The nitrating agent was likely added too quickly. A slow, dropwise addition is crucial to allow for effective heat dissipation.[3]

      • Poor Agitation: Inefficient stirring can create localized "hot spots" where the reaction proceeds much faster. Ensure vigorous and consistent stirring throughout the reaction.[4]

Issue 2: The Reaction Mixture Turned Dark Brown or Black

  • Question: My reaction mixture has turned a very dark color, and I'm seeing brown fumes. What went wrong?

  • Answer: A dark coloration and the evolution of brown fumes (nitrogen dioxide, NO₂) are signs of oxidative side reactions and potential product degradation. This is often caused by excessive temperatures.

    • Potential Causes and Preventative Measures:

      • High Reaction Temperature: The temperature likely exceeded the optimal range, leading to the oxidation of the starting material or product. Strict adherence to the recommended temperature range is essential.

      • Incorrect Reagent Concentration: Using fuming nitric acid or overly concentrated sulfuric acid can increase the oxidative potential of the reaction mixture. Use the recommended concentrations of acids.

Issue 3: Low Yield of this compound

  • Question: After the workup, the yield of my desired product is very low. What are the possible reasons?

  • Answer: Low yields can be attributed to several factors:

    • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, a temperature that was too low, or an inadequate amount of the nitrating agent.

    • Side Reactions: As mentioned above, high temperatures can lead to the formation of byproducts, reducing the yield of the desired product.

    • Losses During Workup: The product may have been lost during the quenching and extraction steps. Ensure the product fully precipitates during quenching and use an adequate amount of an appropriate solvent for extraction. Washing the precipitate with cold water will minimize solubility losses.[3]

Frequently Asked Questions (FAQs)

  • What are the critical safety precautions for this synthesis?

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

    • Have an appropriate quenching agent (e.g., a large beaker of ice water) and a base for neutralization (e.g., sodium bicarbonate solution) readily available.

    • Always add acid to water, never the other way around, when preparing solutions. When preparing the nitrating mixture, slowly add the nitric acid to the sulfuric acid while cooling.[5]

  • What is the optimal temperature for the nitration of 4-iodobenzoic acid?

    • While the optimal temperature may require some optimization, a common range for the nitration of deactivated benzoic acids is between 0°C and 15°C.[6] It is crucial to maintain a consistently low temperature, especially during the addition of the nitrating agent.

  • How does the purity of the starting 4-iodobenzoic acid affect the reaction?

    • The purity of the starting material is important. Impurities can lead to the formation of colored byproducts and may catalyze decomposition, especially at elevated temperatures. It is recommended to use 4-iodobenzoic acid of high purity.

  • What is the best method for quenching the reaction?

    • The standard and most effective method for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[4][5] This serves to rapidly cool the mixture, dilute the acids, and precipitate the solid product.

Experimental Protocol: Nitration of 4-Iodobenzoic Acid

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
4-Iodobenzoic Acid248.0210.0 g0.0403
Concentrated Sulfuric Acid (98%)98.0840 mL-
Concentrated Nitric Acid (70%)63.014.0 mL~0.063

Procedure:

  • Preparation of the 4-Iodobenzoic Acid Solution:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 40 mL of concentrated sulfuric acid.

    • Place the flask in an ice-salt bath and cool the sulfuric acid to below 5°C.

    • Slowly and in portions, add 10.0 g of 4-iodobenzoic acid to the cold sulfuric acid with vigorous stirring. Ensure the temperature does not exceed 10°C during the addition.

  • Preparation of the Nitrating Mixture:

    • In a separate small beaker or flask, carefully add 4.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid while cooling in an ice bath. Caution: This mixing is exothermic. Add the nitric acid slowly to the sulfuric acid.

  • Nitration Reaction:

    • Slowly add the prepared nitrating mixture to the dropping funnel.

    • Add the nitrating mixture dropwise to the stirred solution of 4-iodobenzoic acid over a period of at least 30-45 minutes.

    • Carefully monitor the internal temperature of the reaction and maintain it between 5°C and 10°C throughout the addition. Adjust the addition rate as necessary to control the temperature.

  • Reaction Completion:

    • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup and Isolation:

    • In a large beaker (1 L), prepare a slurry of approximately 200 g of crushed ice and 200 mL of cold water.

    • Slowly and carefully pour the reaction mixture into the ice-water slurry with vigorous stirring.

    • The crude this compound will precipitate as a pale yellow solid.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with several portions of cold water until the filtrate is neutral to pH paper.

    • Allow the product to air dry or dry in a vacuum oven at a low temperature.

Visualizations

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep_substrate Dissolve 4-Iodobenzoic Acid in Conc. H2SO4 at < 10°C reaction Slow, Dropwise Addition of Nitrating Mixture (Maintain 5-10°C) prep_substrate->reaction prep_nitrating Prepare Nitrating Mixture (HNO3 in H2SO4) at < 10°C prep_nitrating->reaction quench Quench on Ice-Water reaction->quench filtration Vacuum Filtration quench->filtration wash Wash with Cold Water filtration->wash dry Dry Product wash->dry

Caption: Workflow for the controlled nitration of 4-iodobenzoic acid.

Troubleshooting_Exotherm start Temperature Rises Above Set Point (>15°C) stop_addition Immediately Stop Addition of Nitrating Agent start->stop_addition enhance_cooling Enhance Cooling (Add Salt to Ice Bath) stop_addition->enhance_cooling is_controlled Is Temperature Decreasing? enhance_cooling->is_controlled resume_slowly Resume Addition VERY Slowly is_controlled->resume_slowly Yes emergency_quench Emergency Quench: Pour into Large Volume of Ice/Water is_controlled->emergency_quench No notify_supervisor Notify Supervisor & Follow Emergency Protocols emergency_quench->notify_supervisor

Caption: Troubleshooting decision tree for a thermal excursion event.

References

  • U.S. Patent 8,586,792 B2. (2013). Process for the preparation of 4-iodo-3-nitrobenzamide.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Profnit. (n.d.). Nitration Of Benzoic Acid. [Link]

  • ResearchGate. (2012). Patent No. US 8,129,569 B2. [Link]

  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]

  • V. P. Science. (n.d.). NITRATION. [Link]

  • U.S. Patent 3,177,247 A. (1965). Preparation of 4-acetamido-3-nitrobenzoic acid.
  • U.S. Patent 3,428,673 A. (1969). Nitration of 4-acetamidobenzoic acid.

Sources

Technical Support Center: Characterization of Impurites in 4-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Iodo-3-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on identifying, characterizing, and troubleshooting impurities in your samples. Adherence to strict purity standards is paramount in pharmaceutical development to ensure the safety and efficacy of the final drug product.[1][2] This guide provides a framework for understanding potential impurities, robust analytical methodologies, and practical troubleshooting advice.

Understanding the Importance of Purity

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[3] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[4][5] Regulatory bodies such as the FDA, EMA, and the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in drug substances.[1][6][7]

Part 1: Common Impurities & Their Origins

Impurities in this compound can be broadly categorized as organic, inorganic, and residual solvents.[1][6][8] Understanding the synthetic route is crucial for predicting potential process-related impurities.

A common synthesis for this compound involves the diazotization of 4-amino-3-nitrobenzoic acid followed by a Sandmeyer-type reaction with potassium iodide.[3][9]

Potential Impurities from Synthesis:

  • Starting Materials: Unreacted 4-amino-3-nitrobenzoic acid.

  • Intermediates: Incompletely reacted diazonium salt.

  • Byproducts:

    • Positional Isomers: Such as 2-Iodo-3-nitrobenzoic acid or 4-Iodo-2-nitrobenzoic acid, which can arise from impurities in the starting material or non-selective iodination.[10]

    • De-iodinated Impurity: 3-Nitrobenzoic acid, resulting from the reduction of the diazonium salt.

    • 4-Chloro-3-nitrobenzoic acid: This can form if chloride ions are present and compete with iodide during the substitution reaction, especially if hydrochloric acid is used in the diazotization step.[11]

  • Reagents: Residual inorganic salts like potassium iodide or sodium nitrite.

Degradation Products:

Forced degradation studies, which involve exposing the drug substance to stress conditions like acid, base, oxidation, heat, and light, are essential for identifying potential degradation products.[12][13][14]

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the analysis of this compound.

Issue 1: An unexpected peak is observed in my HPLC chromatogram.

  • Question: I'm running a standard reverse-phase HPLC analysis of my this compound sample and see a significant unexpected peak. How do I identify it?

  • Answer:

    • Verify System Suitability: First, ensure your HPLC system is performing correctly by checking parameters like retention time, peak shape, and resolution of your main peak against a reference standard.

    • Hypothesize Potential Impurities: Based on the synthesis route (as discussed in Part 1), create a list of potential impurities. Consider starting materials, byproducts, and common degradation products.

    • Spiking Study: If you have reference standards for suspected impurities, perform a spiking study. Inject a mixture of your sample and a small amount of the impurity standard. If the unexpected peak increases in area, you have a tentative identification.

    • Mass Spectrometry (MS) Analysis: The most definitive way to identify an unknown peak is to use a mass spectrometer coupled with your HPLC (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, which can be used to deduce its chemical formula and structure.[15]

    • Forced Degradation Studies: If you suspect the impurity is a degradant, perform forced degradation studies to see if the peak is generated under specific stress conditions (e.g., acid, base, oxidative).[12][16] This can provide clues about its identity.

Issue 2: Poor resolution between the main peak and an impurity.

  • Question: My HPLC method is not adequately separating the this compound peak from a closely eluting impurity. What can I do to improve the resolution?

  • Answer:

    • Optimize Mobile Phase Composition:

      • Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic modifier will generally increase retention times and may improve resolution.

      • pH of Aqueous Phase: The ionization state of this compound (a carboxylic acid) and some impurities can be manipulated by changing the pH of the mobile phase. Using a buffer to maintain a consistent pH is crucial. For acidic compounds, a lower pH (e.g., using formic or phosphoric acid) will suppress ionization and increase retention on a C18 column.[17]

    • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different HPLC column. A column with a different chemistry (e.g., phenyl-hexyl instead of C18) or a smaller particle size (for higher efficiency) could provide the necessary selectivity.

    • Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution by allowing more time for partitioning between the mobile and stationary phases. Optimizing the column temperature can also affect selectivity.

Issue 3: Inconsistent quantification results for a known impurity.

  • Question: I am trying to quantify a known impurity, but my results are not reproducible between injections. What could be the cause?

  • Answer:

    • Sample Preparation: Ensure your sample and standard solutions are completely dissolved and homogenous. Use a validated sample preparation procedure.

    • Injector Precision: Verify the precision of your autosampler by making multiple injections of the same standard solution. High relative standard deviation (RSD) may indicate a hardware issue.

    • Stability of the Impurity: The impurity itself might be unstable in your sample diluent. Conduct a solution stability study to determine if the impurity degrades over time in your prepared samples.

    • Integration Parameters: Inconsistent peak integration is a common source of variability. Ensure your chromatography software is using a consistent and appropriate method for integrating the impurity peak, especially if it is small or not well-resolved.

Part 3: Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for this compound to minimize degradation?

    • A1: this compound is known to be light-sensitive.[3] It should be stored in a well-sealed, light-resistant container in a cool, dry place. For long-term storage, refrigeration is recommended.

  • Q2: Which analytical technique is best for identifying positional isomers?

    • A2: While HPLC with UV detection can separate isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously determining the substitution pattern on the benzene ring and thus differentiating between isomers.[18] The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.

  • Q3: Are there any specific safety precautions I should take when handling this compound?

    • A3: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal information.

Part 4: Experimental Protocols & Data

Protocol 1: HPLC Method for Impurity Profiling

This reverse-phase HPLC method is a good starting point for the analysis of this compound and its impurities.[17][19][20]

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 70% A to 30% A over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS for Volatile and Semi-Volatile Impurities

GC-MS is suitable for identifying volatile or semi-volatile impurities that may not be amenable to HPLC analysis.[21][22][23] Derivatization may be necessary to increase the volatility of the acidic analyte.

ParameterRecommended Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI)

Sample Preparation (with Derivatization):

  • Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., Methanol).

  • Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat as required to convert the carboxylic acid to a more volatile silyl ester.

  • Inject an appropriate volume into the GC-MS.

Protocol 3: NMR for Structural Elucidation

¹H and ¹³C NMR are invaluable for confirming the structure of the main component and identifying impurities, particularly isomers.[24][25][26]

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.

  • Additional experiments like COSY, HSQC, and HMBC can be performed to aid in complex structural assignments.

Part 5: Visualizations

Workflow for Impurity Identification

G cluster_0 Initial Analysis cluster_1 Peak Evaluation cluster_2 Identification Strategy cluster_3 Resolution start Sample of this compound hplc HPLC Analysis start->hplc check_peaks Unexpected Peak Detected? hplc->check_peaks known_impurity Known Impurity Profile check_peaks->known_impurity No lcms LC-MS Analysis for MW check_peaks->lcms Yes nmr NMR for Isomer Identification lcms->nmr spiking Spiking with Standards lcms->spiking forced_degradation Forced Degradation Study lcms->forced_degradation identify Impurity Identified & Quantified nmr->identify spiking->identify forced_degradation->identify

Caption: Workflow for the identification of unknown impurities.

Troubleshooting Decision Tree for HPLC

G cluster_0 Problem Categorization cluster_1 Resolution Path cluster_2 Corrective Actions start Analytical Issue Encountered issue_type What is the issue? start->issue_type poor_resolution Poor Resolution issue_type->poor_resolution Separation bad_peak_shape Bad Peak Shape issue_type->bad_peak_shape Peak Shape retention_shift Retention Time Shift issue_type->retention_shift Consistency sol_A Optimize Mobile Phase (Gradient, pH) poor_resolution->sol_A sol_C Check for Column Overload bad_peak_shape->sol_C sol_D Ensure System Equilibration retention_shift->sol_D sol_B Change Column Chemistry sol_A->sol_B end Issue Resolved sol_B->end sol_C->end sol_E Check for Leaks/Pump Issues sol_D->sol_E sol_E->end

Caption: Decision tree for troubleshooting common HPLC issues.

References

  • ICH. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Pharmaffiliates. (2025). The Role of Impurity Standards in Pharmaceutical Quality Control.
  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works.
  • European Medicines Agency. (n.d.). Quality: impurities.
  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Google Patents. (n.d.). US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide.
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles.
  • Benchchem. (n.d.). A Spectroscopic Showdown: Unmasking the Isomers of Nitrobenzoic Acid.
  • MedCrave online. (2016). Forced Degradation Studies.
  • ResearchGate. (2012). Patent No. - ResearchGate.
  • Science Forums. (2013). Synthesis of 4-Iodo-3-nitrobenzamide.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances.
  • ChemContent. (2023). Synthesis of 4-Iodo-2-nitro benzoic acid from benzene.
  • Google Patents. (n.d.). CN106366012A - Method of preparing 4-iodo-3-nitrobenzamide.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Journal of Pharmaceutical and Applied Chemistry. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Nelson Labs. (2025). Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs.
  • Lab Pro Inc. (n.d.). This compound, 1G - I0980-1G.
  • SHIMADZU CORPORATION. (n.d.). Impurities Analysis.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods.
  • NIH. (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures.
  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
  • ResearchGate. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of the....
  • Bruker. (2014). Analysis of Potential Genotoxic Impurities in the Drug Development Process Using GC-MS/MS.
  • PubChem. (n.d.). This compound.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Methyl-3-nitrobenzoic Acid.
  • ResearchGate. (n.d.). ¹H NMR spectra of the 4-iodobenzene and 2,3,5-tri-iodobenzene....
  • Journal of Pharmaceutical and Biomedical Analysis. (2025). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for 4-Chloro-3-nitrobenzoic Acid.
  • Journal of Pharmaceutical and Allied Sciences. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
  • Smolecule. (2023). Buy this compound | 35674-27-2.
  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.

Sources

Technical Support Center: Reaction Monitoring for the Synthesis of 4-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-iodo-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the monitoring of this important chemical transformation. Our focus is to equip you with the knowledge to confidently track the progress of your reaction, identify key components, and troubleshoot common issues that may arise during synthesis.

Overview of the Synthesis and Importance of Reaction Monitoring

The synthesis of this compound is most commonly achieved through a Sandmeyer-type reaction. This process involves the diazotization of 4-amino-3-nitrobenzoic acid, followed by the introduction of iodine using a suitable iodide salt, such as potassium iodide.

Reaction Pathway:

Synthesis_Pathway 4-Amino-3-nitrobenzoic_Acid 4-Amino-3-nitrobenzoic Acid Diazonium_Salt Diazonium Salt Intermediate 4-Amino-3-nitrobenzoic_Acid->Diazonium_Salt Diazotization 4-Iodo-3-nitrobenzoic_Acid This compound Diazonium_Salt->4-Iodo-3-nitrobenzoic_Acid Iodination Reagents1 NaNO₂, HCl 0-5 °C Reagents2 KI

Caption: Synthesis of this compound via diazotization and iodination.

Effective reaction monitoring is critical for this synthesis for several reasons:

  • Ensuring Complete Consumption of Starting Material: The starting material, 4-amino-3-nitrobenzoic acid, can be difficult to separate from the final product due to their similar polarities. Monitoring ensures the reaction proceeds to completion, simplifying purification.

  • Detecting Side Reactions: The diazonium salt intermediate is highly reactive and can undergo side reactions, such as decomposition or reaction with the solvent, leading to impurities.

  • Optimizing Reaction Time: Over- or under-running the reaction can lead to lower yields and increased impurity profiles.

This guide will focus on three primary reaction monitoring techniques: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid and cost-effective method for qualitatively monitoring the progress of a reaction.[1] It allows for the simultaneous analysis of the starting material, reaction mixture, and product.

TLC Troubleshooting and FAQs

Q: I'm not getting good separation between my starting material and product spots. What can I do?

A: This is a common issue due to the similar polarity of the two compounds. Here's a systematic approach to optimizing your TLC mobile phase:

  • Start with a Standard Solvent System: A good starting point for separating acidic aromatic compounds is a mixture of a non-polar solvent and a more polar solvent, with a small amount of acid. For example, a 7:3 mixture of hexane and ethyl acetate with 1% acetic acid.

  • Adjusting Polarity:

    • If spots are too high (high Rf): The mobile phase is too polar. Increase the proportion of the non-polar solvent (e.g., hexane).

    • If spots are too low (low Rf): The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate).

  • The Role of Acetic Acid: The acetic acid in the mobile phase helps to suppress the deprotonation of the carboxylic acid groups on your compounds. This results in sharper spots and more consistent Rf values.[2]

Q: My spots are streaking. How can I fix this?

A: Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: You may be spotting too much of your reaction mixture on the plate. Try diluting your sample before spotting.

  • Incomplete Dissolution: Ensure your sample is fully dissolved in the spotting solvent before applying it to the plate.

  • Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a more polar solvent (like methanol) to your mobile phase can sometimes help, but be mindful that this will increase the overall polarity.

  • Ionic Species: If your compound is in its salt form, it will likely streak. The addition of acetic acid to the mobile phase, as mentioned above, should mitigate this.

Q: I can't see any spots on my TLC plate after development. What are my options?

A: Both the starting material and the product are UV active due to their aromatic nature.[3]

  • UV Visualization: The most common and non-destructive method is to use a UV lamp at 254 nm. The compounds should appear as dark spots on a fluorescent green background.[3]

  • Iodine Staining: Place the developed TLC plate in a chamber with a few crystals of iodine. Aromatic compounds will typically show up as brown spots. The spots may fade over time, so it's best to circle them with a pencil shortly after visualization.[4]

  • Permanganate Dip: A potassium permanganate (KMnO₄) stain can be used. However, it is a destructive method.

  • Specific Stains for Nitro Compounds: A more specific, though more involved, method is the reduction of the nitro group to an amine, followed by diazotization and coupling to form a colored azo dye.[5]

Experimental Protocol: TLC Analysis

Materials:

  • Silica gel TLC plates with a fluorescent indicator (F₂₅₄)

  • Developing chamber

  • Mobile Phase: Start with a 7:3 (v/v) mixture of Hexane:Ethyl Acetate with 1% Acetic Acid.

  • Spotting capillaries

  • UV lamp (254 nm)

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing the atmosphere to saturate for a few minutes.

  • On the TLC plate, draw a faint pencil line about 1 cm from the bottom.

  • Spot your starting material (dissolved in a suitable solvent like ethyl acetate), the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on the pencil line.

  • Place the TLC plate in the developing chamber and allow the solvent to elute up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp and circle them with a pencil. Calculate the Rf values for each spot.

Data Interpretation:

CompoundExpected RfNotes
4-Amino-3-nitrobenzoic AcidLower RfThe amino group makes this compound more polar than the product.
This compoundHigher RfThe replacement of the amino group with iodine decreases the polarity.

High-Performance Liquid Chromatography (HPLC) Monitoring

HPLC offers a more quantitative and higher resolution method for monitoring the reaction compared to TLC.[6] A reverse-phase method is typically suitable for this analysis.

HPLC Troubleshooting and FAQs

Q: What is a good starting point for an HPLC method?

A: Based on methods for similar nitrobenzoic acids, a reverse-phase C18 column is a good choice.[6][7]

  • Column: C18, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase:

    • A: Water with 0.1% Phosphoric Acid or 0.1% Formic Acid.

    • B: Acetonitrile with 0.1% Phosphoric Acid or 0.1% Formic Acid.

    • The acid in the mobile phase ensures the carboxylic acid is protonated, leading to better peak shape and retention.

  • Gradient: Start with a gradient of 10% B to 90% B over 15-20 minutes.

  • Detection: UV detection at a wavelength where both compounds have significant absorbance, for example, around 230-260 nm.

Q: My peaks are broad or tailing. What could be the cause?

A:

  • pH of the Mobile Phase: The pKa of the carboxylic acid group is crucial. Ensure the pH of your mobile phase is at least 1.5-2 pH units below the pKa of your analytes to ensure they are in their neutral form.

  • Column Overload: Injecting too concentrated a sample can lead to poor peak shape. Dilute your sample and re-inject.

  • Column Contamination: The column may be contaminated. Flush the column with a strong solvent like isopropanol.

  • Secondary Silanol Interactions: Residual silanol groups on the silica support can interact with your analytes. Using a high-purity, end-capped C18 column can minimize this. Adding a small amount of an amine modifier to the mobile phase can sometimes help if the issue persists.

Q: I am seeing unexpected peaks in my chromatogram. What could they be?

A:

  • Side Products: The Sandmeyer reaction can produce side products. Phenolic compounds can be formed from the reaction of the diazonium salt with water.[8]

  • Unreacted Intermediates: The diazonium salt intermediate is generally unstable, but under certain conditions, it or its decomposition products might be observed.

  • Impurities in Starting Material: Ensure the purity of your 4-amino-3-nitrobenzoic acid.

Experimental Protocol: HPLC Analysis

Instrumentation and Consumables:

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

Chromatographic Conditions:

ParameterRecommended Condition
Stationary Phase C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water + 0.1% Phosphoric AcidB: Acetonitrile + 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Gradient 10% B to 90% B over 20 minutes

Sample Preparation:

  • Take a small aliquot of the reaction mixture.

  • Quench the reaction by diluting it in a large volume of the mobile phase starting condition (e.g., 90:10 A:B).

  • Filter the solution through a 0.45 µm syringe filter into an autosampler vial before injection.

Data Interpretation:

  • The starting material, 4-amino-3-nitrobenzoic acid, will be more polar and thus will have a shorter retention time.

  • The product, this compound, is less polar and will have a longer retention time.

  • The reaction is complete when the peak corresponding to the starting material is no longer detectable.

Nuclear Magnetic Resonance (NMR) Spectroscopy Monitoring

NMR spectroscopy provides detailed structural information and can be used to confirm the identity of the product and quantify the reaction conversion. ¹H NMR is particularly useful for this purpose.

NMR Troubleshooting and FAQs

Q: What are the expected ¹H NMR chemical shifts for the starting material and product?

A: The ¹H NMR spectra will be distinct for the starting material and the product. The spectra are typically run in a deuterated solvent like DMSO-d₆.

CompoundAromatic Protons (ppm)Other Protons (ppm)
4-Amino-3-nitrobenzoic Acid Signals in the range of ~7.0-8.5 ppm. The amino group is electron-donating, shifting upfield the protons ortho and para to it.-NH₂ protons (broad signal)-COOH proton (broad signal, >10 ppm)
This compound Signals in the range of ~7.5-8.5 ppm. The iodo group is less electron-donating than the amino group, leading to a general downfield shift of the aromatic protons compared to the starting material.-COOH proton (broad signal, >10 ppm)

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Q: My NMR baseline is distorted, or my peaks are broad. What's the issue?

A:

  • Inhomogeneous Magnetic Field: The reaction mixture may contain suspended solids. Ensure your NMR sample is fully dissolved and free of particulates. Filtering the sample through a small plug of glass wool in a pipette can help.

  • Paramagnetic Species: If any paramagnetic impurities are present, they can cause significant line broadening.

  • Shimming: The spectrometer may need to be re-shimmed for your sample.

Experimental Protocol: NMR Analysis

Sample Preparation:

  • Take an aliquot of the reaction mixture.

  • Quench the reaction (e.g., by adding a small amount of a reducing agent like sodium bisulfite to destroy any excess diazonium salt).

  • Extract the organic components into a suitable solvent (e.g., ethyl acetate).

  • Dry the organic layer with a drying agent (e.g., Na₂SO₄).

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis.

Data Interpretation:

By comparing the integration of a characteristic peak of the product with a characteristic peak of the starting material, the percentage conversion can be calculated.

Troubleshooting_Workflow Start Reaction Monitoring Issue TLC TLC: Poor Separation or Streaking Start->TLC HPLC HPLC: Poor Peak Shape or Unexpected Peaks Start->HPLC NMR NMR: Broad Peaks or Poor Baseline Start->NMR Solve_TLC Adjust Mobile Phase Polarity Add Acetic Acid Check Sample Concentration TLC->Solve_TLC Solve_HPLC Adjust Mobile Phase pH Check for Column Overload Investigate Side Reactions HPLC->Solve_HPLC Solve_NMR Filter Sample Re-shim Spectrometer NMR->Solve_NMR

Caption: General troubleshooting workflow for reaction monitoring techniques.

General Synthesis Troubleshooting

Q: My reaction is not proceeding, or the yield is very low. What are the common pitfalls in this Sandmeyer-type reaction?

A:

  • Temperature Control during Diazotization: The formation of the diazonium salt is exothermic and must be carried out at low temperatures (0-5 °C). If the temperature rises too high, the diazonium salt can decompose prematurely.[9]

  • Purity of Sodium Nitrite: Use a fresh, high-quality source of sodium nitrite. Old or impure sodium nitrite can lead to incomplete diazotization.

  • Addition of Potassium Iodide: The addition of the potassium iodide solution should be done carefully. A rapid addition can lead to a vigorous evolution of nitrogen gas and potential side reactions.

  • Incomplete Diazotization: Ensure that the starting material is fully dissolved before the addition of sodium nitrite. If the 4-amino-3-nitrobenzoic acid is not fully in solution, the diazotization may be incomplete.

References

  • University of California, Los Angeles. (n.d.). TLC Visualization Methods. [Link]

  • Chemistry LibreTexts. (2020, August 11). 7.8: TLC Visualization Methods. [Link]

  • Labster. (n.d.). TLC Visualization Methods. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). [Link]

  • Reddit. (2019, April 26). Troubleshooting a Sandmeyer reaction. [Link]

  • Reddit. (2024, July 26). Sandmeyer type reaction troubleshoot. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 4a in a DMSO-d6 and b DMSO-d6 +D2O. [Link]

  • Scirp.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Nitrobenzoic acid on Newcrom R1 HPLC column. [Link]

  • SpectraBase. (n.d.). 4-Amino-3-nitrobenzoic acid - Optional[1H NMR] - Chemical Shifts. [Link]

  • ResearchGate. (n.d.). HPLC chromatograms of 4-nitrobenzoic acid (a), 3-nitroanisole (b),.... [Link]

  • ResearchGate. (n.d.). 3.14. Use of TLC to monitor the progress of an enzymatic synthesis.... [Link]

  • ResearchGate. (2016, February). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. [Link]

  • Scribd. (n.d.). TLC for Aspirin Synthesis Monitoring. [Link]

  • Organic Syntheses Procedure. (n.d.). 1,2,3-triiodo-5-nitrobenzene. [Link]

  • Agilent. (2010, June 24). Analysis of Amino Acids by HPLC. [Link]

  • CDC Stacks. (n.d.). Supporting Information. [Link]

Sources

impact of reaction temperature on 4-Iodo-3-nitrobenzoic acid purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Iodo-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction outcomes, particularly concerning the critical role of temperature in achieving high product purity.

Introduction: The Primacy of Temperature in the Synthesis of this compound

The synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds, is a multi-step process that demands precise control over reaction conditions. Among these, temperature stands out as a paramount factor influencing not only the reaction rate but, more critically, the purity of the final product. The most common synthetic route involves the diazotization of 4-amino-3-nitrobenzoic acid, followed by a Sandmeyer-type iodination. The diazonium salt intermediate is notoriously unstable at elevated temperatures, making meticulous temperature management the cornerstone of a successful synthesis.[1][2] This guide will delve into the causal relationship between reaction temperature and the formation of impurities, providing you with the knowledge to troubleshoot and optimize your experimental work.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, with a focus on the impact of reaction temperature.

Q1: My final product has a low melting point and a broad melting range. What is the likely cause?

A low and broad melting point is a strong indicator of impurities. In the context of this compound synthesis, the most probable cause is a deviation from the optimal low-temperature conditions during the diazotization step. The intermediate diazonium salt is thermally labile and will decompose at higher temperatures, leading to the formation of byproducts.[1][3]

Q2: I've observed a pink or reddish hue in my reaction mixture or final product. What does this signify?

The formation of a pink or reddish color often suggests the presence of azo compounds. These can form if the diazonium salt couples with unreacted starting material (4-amino-3-nitrobenzoic acid) or other aromatic species present in the reaction mixture. This side reaction is more prevalent if the temperature is not kept sufficiently low, allowing the diazonium salt to persist and react in unintended ways.

Q3: My HPLC analysis shows a significant peak with a shorter retention time than the main product. What could this impurity be?

A more polar impurity will typically have a shorter retention time on a reverse-phase HPLC column. A likely candidate for such an impurity is 4-hydroxy-3-nitrobenzoic acid . This byproduct forms when the diazonium salt intermediate reacts with water, a reaction that is significantly accelerated at temperatures above the recommended 0-5 °C range.[3]

Q4: Can I run the diazotization reaction at room temperature to speed up the process?

Attempting to run the diazotization at room temperature is strongly discouraged. The diazonium salt of 4-amino-3-nitrobenzoic acid is highly unstable above 5 °C and will rapidly decompose.[2] This will not only lead to a drastic reduction in the yield of the desired product but will also result in a complex mixture of impurities, primarily the corresponding phenol (4-hydroxy-3-nitrobenzoic acid), which can be challenging to separate from the final product. Furthermore, the decomposition of diazonium salts can be vigorous and potentially hazardous.[1]

Q5: What is the impact of temperature on the iodination (Sandmeyer) step?

While the initial diazotization is the most temperature-critical step, the subsequent iodination with potassium iodide should also be carefully controlled. After the dropwise addition of the potassium iodide solution at 0-5 °C, the reaction is typically allowed to warm to room temperature.[4] Allowing the temperature to rise too quickly or become too high during this stage can also promote the formation of byproducts, although the primary concern remains the stability of any unreacted diazonium salt.

Q6: How can I effectively remove phenolic impurities from my final product?

Purification via recrystallization is the most effective method for removing the primary temperature-induced impurity, 4-hydroxy-3-nitrobenzoic acid. A mixed solvent system, such as methanol and water, is often effective.[5] The principle of recrystallization relies on the differential solubility of the desired product and the impurity in the chosen solvent system at different temperatures. Additionally, a mild basic wash (e.g., with a dilute sodium bicarbonate solution) during the workup can help to remove acidic impurities. However, care must be taken as both the product and the phenolic impurity are acidic.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of this compound from 4-amino-3-nitrobenzoic acid, emphasizing critical temperature control points.

Materials:

  • 4-amino-3-nitrobenzoic acid

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Potassium iodide

  • Deionized water

  • Ice

Procedure:

  • In a reaction flask, suspend 4-amino-3-nitrobenzoic acid in deionized water and concentrated hydrochloric acid.

  • Cool the mixture to 0-5 °C using an ice bath with vigorous stirring. It is crucial to maintain this temperature throughout the diazotization.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. Ensure the temperature does not exceed 5 °C during the addition.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.[4]

  • In a separate beaker, dissolve potassium iodide in deionized water and cool the solution in an ice bath.

  • Slowly add the cold potassium iodide solution to the diazonium salt solution, again ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.[4]

  • Collect the precipitated solid by filtration, wash with cold deionized water, and dry to obtain the crude this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the purification of crude this compound.

Materials:

  • Crude this compound

  • Methanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the solid completely.

  • While the solution is hot, add hot deionized water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold methanol/water mixture.

  • Dry the purified crystals under vacuum.

Data Presentation

The following table provides illustrative data on the expected impact of the diazotization reaction temperature on the purity of the crude this compound. These values are representative and highlight the critical nature of maintaining low temperatures.

Diazotization Temperature (°C)Expected Purity of Crude Product (%)Major Impurity
0-5> 95%Minimal
10~85-90%4-hydroxy-3-nitrobenzoic acid
25 (Room Temperature)< 60%4-hydroxy-3-nitrobenzoic acid, azo-compounds, and other decomposition products

Visualizations

Diagram 1: Synthesis Pathway of this compound

G A 4-Amino-3-nitrobenzoic acid B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C C This compound B->C KI 0-5 °C to RT

Caption: Key steps in the synthesis of this compound.

Diagram 2: Impact of Temperature on Reaction Pathway

G cluster_0 Reaction Temperature A Diazonium Salt Intermediate B Desired Product: This compound A->B KI (Controlled Temp: 0-5 °C) C Impurity: 4-Hydroxy-3-nitrobenzoic acid A->C H2O (Elevated Temp: > 5 °C) D Other Decomposition Products A->D Heat (High Temp) G Start Low Purity of This compound CheckTemp Was diazotization temperature maintained at 0-5 °C? Start->CheckTemp HighTemp High probability of phenolic and other decomposition impurities. CheckTemp->HighTemp No GoodTemp Check for other potential issues: - Purity of starting materials - Stoichiometry of reagents - Incomplete reaction CheckTemp->GoodTemp Yes Purify Action: Purify via recrystallization (e.g., Methanol/Water) HighTemp->Purify Optimize Action: Optimize future runs with strict temperature control. HighTemp->Optimize

Caption: A logical guide to troubleshooting low product purity.

References

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99.
  • Google Patents. (2013). US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide.
  • Chemistry Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation? Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Quora. (2018). Why are diazonium salts not stored, and what is the reason behind their instability? Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • SciELO. (2025). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Retrieved from [Link]

  • ACS Publications. (2023). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. The Journal of Physical Chemistry A. Retrieved from [Link]

  • MDPI. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Retrieved from [Link]

  • Manac Inc. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2). Retrieved from [Link]

  • Maximum Academic Press. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. PubMed Central. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • RSC Publishing. (n.d.). Substituent effects on the Sandmeyer reaction. Quantitative evidence for rate-determining electron transfer. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

Sources

solvent effects on the reactivity of 4-Iodo-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides targeted troubleshooting for experiments involving 4-Iodo-3-nitrobenzoic acid. As a Senior Application Scientist, my goal is to move beyond mere protocols and delve into the causality behind experimental phenomena, particularly the profound influence of solvent choice on reactivity. This guide is structured as a series of practical, field-tested questions and answers to navigate the common challenges encountered with this versatile reagent.

Technical Support Center: this compound

Section 1: Solubility and Initial Solvent Selection FAQs

Question 1: I'm having trouble dissolving this compound. What are the recommended solvents and why?

Answer: The solubility of this compound is dictated by its molecular structure: a moderately large aromatic system with three distinct functional groups. The carboxylic acid and nitro groups are polar and capable of hydrogen bonding, while the iodinated benzene ring is largely nonpolar and lipophilic. This duality means its solubility is limited in both highly polar protic solvents (like water) and purely nonpolar solvents (like hexane).

Your best approach is to use polar organic solvents. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetone are excellent choices as they can effectively solvate the polar groups.[1] Polar protic solvents such as methanol and ethanol also work well, particularly when heated, as they can engage in hydrogen bonding with the carboxylic acid and nitro moieties.[2]

Data Summary: Solvent Suitability for this compound

Solvent ClassExamplesSolubility ProfileRationale
Polar Aprotic DMSO, DMF, Acetone, AcetonitrileHighly Soluble Strong dipole-dipole interactions effectively solvate the entire molecule.[3]
Polar Protic Methanol, EthanolSoluble (Often requires heating)Capable of hydrogen bonding, but the large nonpolar portion of the molecule limits solubility at room temperature.
"Borderline" Aprotic Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl AcetateSparingly to Moderately Soluble Intermediate polarity allows for some dissolution, but they are less effective than highly polar solvents.
Nonpolar Hexane, ToluenePoorly Soluble / Insoluble Insufficient polarity to overcome the crystal lattice energy and solvate the polar functional groups.
Aqueous WaterPoorly Soluble (Slightly enhanced in basic pH)The large, nonpolar iodophenyl group dominates, making it sparingly soluble.[1] At higher pH, deprotonation to the carboxylate salt increases solubility.
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

Question 2: My Nucleophilic Aromatic Substitution (SNAr) reaction is sluggish and giving low yields. I'm using ethanol as a solvent. Could this be the problem?

Answer: Yes, your choice of a polar protic solvent like ethanol is very likely the primary issue. For an SNAr reaction to proceed efficiently, the nucleophile must be highly reactive to attack the electron-deficient aromatic ring.[4]

The Causality: Polar protic solvents (e.g., water, methanol, ethanol) possess acidic protons (O-H or N-H bonds). These protons form a "solvation shell" or cage around your anionic nucleophile via hydrogen bonding.[5][6] This shell stabilizes the nucleophile, but it also severely hinders its ability to attack the electrophilic carbon on the this compound ring, thereby increasing the activation energy of the reaction.[7]

The Solution: Switch to a polar aprotic solvent . Solvents like DMF, DMSO, or acetonitrile are ideal for SNAr reactions.[8] They possess strong dipoles to dissolve the reactants and solvate the counter-ion (e.g., Na⁺ or K⁺) of your nucleophile, but they lack acidic protons. This leaves the anionic nucleophile "naked" and highly reactive, dramatically accelerating the rate-determining nucleophilic attack step.[7]

SNAr_Solvent_Effect cluster_0 Polar Protic Solvent (e.g., Ethanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) Nu_protic Nu⁻ (Solvated) Cage EtOH molecules form a hydrogen-bonding cage Reaction_protic Slow / No Reaction Cage->Reaction_protic Hindered Attack Nu_aprotic Nu⁻ ('Naked') Cation Na⁺ (Solvated by DMSO) Reaction_aprotic Fast SNAr Reaction Nu_aprotic->Reaction_aprotic Unhindered Attack

Question 3: I ran an SNAr reaction on this compound with sodium methoxide in DMF and got a significant amount of 4-chloro-3-nitrobenzoic acid as a byproduct. What happened?

Answer: This is a classic issue when using DMF as a solvent in reactions involving halides, especially at elevated temperatures. While DMF is an excellent polar aprotic solvent, it is not always inert. In the presence of certain reagents, it can decompose to generate dimethylamine and carbon monoxide, or more relevantly here, act as a source of chloride ions.

Some older or lower-grade sources of DMF can contain dimethylamine hydrochloride as an impurity. This impurity can serve as a chloride source, leading to a competing SNAr reaction where chloride displaces the iodide. A patent for a related synthesis specifically notes the formation of a 4-chloro impurity when using DMF with thionyl chloride, highlighting the solvent's potential to promote this side reaction.[9]

Troubleshooting Steps:

  • Use High-Purity Solvent: Ensure you are using a fresh, anhydrous, high-purity grade of DMF.

  • Lower the Temperature: If possible, run the reaction at a lower temperature to minimize solvent decomposition and side reactions.

  • Switch Solvents: Consider replacing DMF with DMSO or N-Methyl-2-pyrrolidone (NMP), which are also excellent polar aprotic solvents but are less prone to this specific side reaction.

Section 3: Troubleshooting Carboxylic Acid Derivatizations

Question 4: I am attempting to synthesize the methyl ester of this compound using methanol and a catalytic amount of sulfuric acid, but the reaction is incomplete even after prolonged reflux. How can I improve the yield?

Answer: This is a standard Fischer esterification, which is an equilibrium-controlled process. Several factors related to your solvent (methanol) and reaction conditions could be limiting the conversion.

The Causality & Solutions:

  • Water Content: The primary antagonist in a Fischer esterification is water. Water is a product of the reaction, and its presence will push the equilibrium back towards the starting materials. Your methanol might not be sufficiently anhydrous, or atmospheric moisture could be entering the reaction.

    • Solution: Use anhydrous methanol and run the reaction under an inert atmosphere (e.g., nitrogen or argon) with a drying tube.

  • Equilibrium Limitation: Even under anhydrous conditions, the equilibrium may not favor complete product formation.

    • Solution 1 (Solvent as Reagent): Use methanol as the solvent to ensure it is in large excess, driving the equilibrium forward.[10][11]

    • Solution 2 (Water Removal): If feasible for your setup, use a Dean-Stark apparatus to azeotropically remove the water as it forms (more common with higher-boiling alcohols like butanol, but conceptually relevant).

    • Solution 3 (Alternative Reagent): For a more robust and non-equilibrium-based method, switch to a different esterification protocol. Reacting the acid with trimethyl orthoacetate is a highly efficient method that gives near-quantitative yields of the methyl ester, as it does not produce water as a byproduct.[9][10]

Experimental Protocol: Fischer Esterification of this compound [10]

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent/Reagent Addition: Add anhydrous methanol (approx. 10 mL per gram of acid).

  • Catalyst Addition: Cool the mixture in an ice bath (0 °C) and slowly add concentrated sulfuric acid (approx. 0.1-0.2 eq).

  • Reaction: Warm the mixture to room temperature and then heat to reflux (approx. 65-70 °C). Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The starting acid should have a low Rf, while the less polar ester product will have a higher Rf.

  • Workup: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate or MTBE (2 x 30 mL).[10]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude methyl ester. Purify further by recrystallization if necessary.

Section 4: General Experimental & Handling FAQs

Question 5: How does my choice of solvent impact monitoring the reaction progress using Thin-Layer Chromatography (TLC)?

Answer: Your reaction solvent can significantly impact the interpretation of your TLC plates.

  • High-Boiling Point Solvents (DMF, DMSO): These solvents will not evaporate from the TLC plate and will travel with the solvent front. This can drastically alter the Rf values of your spots and can sometimes result in streaking, making the plate difficult to read.

    • Best Practice: Before spotting on the TLC plate, take a small aliquot of the reaction mixture, dilute it with a more volatile solvent in which your compounds are soluble (e.g., ethyl acetate or dichloromethane), and then spot this diluted solution. This minimizes the amount of high-boiling solvent on the plate.

  • Acidic/Basic Solvents: If you are using a solvent with acidic or basic properties (e.g., acetic acid), it can affect the ionization state of your acidic (starting material) or basic compounds on the silica gel plate, leading to streaking or altered Rf values.

    • Best Practice: To obtain sharp spots for acidic compounds like this compound, add a small amount of acetic acid (e.g., 0.5-1%) to your TLC eluent. This keeps the compound in its protonated state.

TLC_Workflow Start Monitor Reaction in High-Boiling Solvent (e.g., DMF) Step1 Take Aliquot from Reaction Mixture Start->Step1 Step2 Dilute Aliquot with Volatile Solvent (e.g., EtOAc) Step1->Step2 Key Step Step3 Spot Diluted Sample on TLC Plate Step2->Step3 Step4 Develop and Analyze TLC Step3->Step4 Result Clean, Interpretable Result Step4->Result

References

  • Google Patents. (2013). US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide. Retrieved from [10]

  • ResearchGate. (2012). Patent No. - (10) Patent No.. Retrieved from [Link][9]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link][12]

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  • Lai, J., et al. (n.d.). Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles. CDC Stacks. Retrieved from [Link][11]

  • Google Patents. (2017). CN106366012A - Method of preparing 4-iodo-3-nitrobenzamide. Retrieved from [14]

  • Journal of Interdisciplinary Research. (2025). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link][1]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link][15]

  • ResearchGate. (2025). (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Retrieved from [Link][8]

  • University of Liverpool. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Indian Journal of Chemistry. (1986). Solubility & the Dissociation Constants of p-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-3-nitrobenzoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link][5]

  • YouTube. (2013). Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions. Retrieved from [Link][6]

  • YouTube. (2023). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. Retrieved from [Link][7]

  • Journal of Chemical Research. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link][2]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link][16]

  • PubChem. (n.d.). 3-Iodo-4-nitrobenzoic acid. Retrieved from [Link]

  • National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link][17]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The influence of the solvent on organic reactivity. Part 3. The kinetics of the reactions of diazodiphenylmethane with benzoic acid or 2,4-dinitrophenol in aprotic solvents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link][18]

  • Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from [Link][3]

  • YouTube. (2019). "Helper" EAS Reactions for Completing the Reaction and Synthesis Problems. Retrieved from [Link]

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Technical Support Center: Isolating Pure 4-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-Iodo-3-nitrobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this valuable building block in high purity. Instead of a rigid protocol, this resource provides a dynamic question-and-answer framework to address common issues encountered during the experimental workup, grounded in fundamental chemical principles.

Core Workflow Overview

The isolation of pure this compound from a crude reaction mixture—typically synthesized via a Sandmeyer reaction on 4-amino-3-nitrobenzoic acid or nitration of 4-iodobenzoic acid—involves several critical stages.[1] Each stage is designed to remove specific classes of impurities, from unreacted starting materials to inorganic salts and colored byproducts.

Purification_Workflow cluster_0 Initial Workup cluster_1 Acid-Base Extraction (Purification) cluster_2 Final Purification & Drying CRUDE Crude Reaction Mixture (Post-Synthesis) QUENCH Quench on Ice/Water CRUDE->QUENCH Precipitates product FILTRATE Vacuum Filtration QUENCH->FILTRATE WASH1 Wash with Cold H₂O (Removes inorganic salts, acids) FILTRATE->WASH1 DISSOLVE Dissolve Crude Solid in Organic Solvent (e.g., EtOAc, MTBE) WASH1->DISSOLVE To remove neutral impurities EXTRACT Extract with Aq. NaHCO₃ (Forms water-soluble carboxylate salt) SEPARATE Separate Layers ACIDIFY Acidify Aqueous Layer with HCl (aq) to pH < 2 SEPARATE->ACIDIFY Aqueous Layer ORG_WASTE Discard SEPARATE->ORG_WASTE Organic Layer (Contains neutral impurities) FILTRATE2 Vacuum Filtration WASH2 Wash with Cold H₂O (Removes residual salts) RECRYSTALLIZE Recrystallization (e.g., Ethanol/Water) WASH2->RECRYSTALLIZE To remove soluble impurities DRY Dry Under Vacuum RECRYSTALLIZE->DRY PURE Pure this compound DRY->PURE

Caption: General workflow for the isolation and purification of this compound.

Frequently Asked Questions & Troubleshooting Guide

Q1: After quenching my reaction mixture on ice, I have a dark, sticky, or oily solid instead of a filterable precipitate. What went wrong?

A: This is a common issue, often pointing to the presence of unreacted starting materials, excess reagents (like residual sulfuric or nitric acid), or the formation of complex, colored byproducts. An oily product indicates that its melting point is depressed by impurities, or it may be "oiling out" if the quenching temperature is too high.

Troubleshooting Steps & Causality:

  • Ensure Complete Precipitation: The goal of quenching is to crash out the water-insoluble product from the acidic reaction mixture.[2] If it remains oily, the aqueous medium may still be too warm. Ensure you are pouring the reaction mixture into a vigorously stirred, large excess of crushed ice to keep the temperature near 0 °C.

  • Consider an Intermediate Extraction: Instead of direct filtration, you can proceed with an acid-base extraction. Pour the quenched mixture into a separatory funnel, add an immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE), and extract the crude product into the organic layer.[3] This will leave many of the highly polar, dark impurities and inorganic acids in the aqueous phase. From there, you can proceed with the standard acid-base purification (see Q2).

  • Check Reaction Completion: Before workup, it's advisable to run a quick TLC (Thin Layer Chromatography) of the reaction mixture to confirm the consumption of the starting material. Incomplete reactions are a primary source of impurities that complicate purification.

Q2: I've performed an acid-base extraction, but my final yield is extremely low after re-precipitation. Where did my product go?

A: Low yield after an acid-base extraction is typically due to one of three factors: incomplete extraction into the basic aqueous layer, incomplete precipitation upon acidification, or loss of product during transfers and washes.

Underlying Principles & Solutions:

  • Incomplete Extraction (Deprotonation): this compound is a carboxylic acid and requires a basic solution to be deprotonated to its water-soluble carboxylate salt.[4] While a strong base like NaOH works, a milder base like sodium bicarbonate (NaHCO₃) is often sufficient and preferred as it is less likely to hydrolyze other functional groups.[5][6]

    • Solution: Use a saturated solution of NaHCO₃ and ensure thorough mixing (shaking) in the separatory funnel. Check the pH of the aqueous layer after extraction; it should be basic (pH > 8). Perform the extraction multiple times (e.g., 3 x 50 mL) rather than once with a large volume to ensure completeness.

  • Incomplete Precipitation (Protonation): To recover your product, the aqueous layer containing the sodium 4-iodo-3-nitrobenzoate salt must be acidified to regenerate the neutral, water-insoluble carboxylic acid.[7]

    • Solution: Add a strong acid (e.g., 3M or concentrated HCl) dropwise while stirring until the pH is strongly acidic (pH 1-2).[5] Use pH paper to confirm. Insufficient acidification will leave a significant portion of your product dissolved as the salt. Chilling the acidified solution in an ice bath will further decrease the product's solubility and maximize precipitation.[8]

Acid_Base_Extraction cluster_0 Organic Layer (e.g., MTBE) cluster_1 Aqueous Layer cluster_2 Aqueous Layer A R-COOH (Product) Neutral Impurities B B_prime R-COO⁻ Na⁺ (Soluble Salt) A->B_prime + NaHCO₃ (aq) (Extraction) A_prime Neutral Impurities C R-COO⁻ Na⁺ C_prime R-COOH (Precipitate) C->C_prime + HCl (aq) (Precipitation)

Caption: Principle of acid-base extraction for purifying carboxylic acids.

Q3: My final product is an off-white or yellow powder. How do I decolorize it and achieve higher purity?

A: A persistent yellow color often indicates the presence of nitro-aromatic impurities or trace amounts of iodine. Recrystallization is the most effective technique for removing such impurities and obtaining a pure, crystalline solid.[9]

Detailed Recrystallization Protocol:

The key to successful recrystallization is selecting an appropriate solvent system where the desired compound is highly soluble at high temperatures but poorly soluble at low temperatures.[10] For this compound, a mixed solvent system like ethanol/water or methanol/water is often effective.[11][12]

  • Solvent Selection: In a test tube, test the solubility of a small amount of your product. It should dissolve readily in hot ethanol but be much less soluble in water.

  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely at the boiling point.

  • Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal. Keep the solution hot and swirl for a few minutes. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration (If charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any insoluble impurities.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until it just begins to turn cloudy (the saturation point). Add another drop or two of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (the same ethanol/water ratio) to remove any residual soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and spectroscopy (¹H NMR, IR) to confirm purity.

Q4: My NMR spectrum shows an isomeric impurity. What is its likely source and how can it be removed?

A: If you synthesized the target compound via the nitration of 4-iodobenzoic acid, the primary isomeric impurity would be 2-iodo-5-nitrobenzoic acid . The directing effects of the iodo (ortho, para-directing) and carboxylic acid (meta-directing) groups are competing, and while the 3-nitro isomer is major, some of the 5-nitro isomer can form.

Separation Strategy:

  • Fractional Recrystallization: Isomers often have slightly different solubilities. A careful, repeated recrystallization process may enrich the desired isomer in the crystalline fraction. This can be tedious and may lead to significant yield loss.

  • Column Chromatography: For complete separation, column chromatography is the most reliable method. Since both isomers are acidic, silica gel chromatography can be challenging. A common approach is to first convert the mixture to their methyl esters.[11] The esters are less polar and generally behave better on silica gel. After chromatographic separation of the esters, the desired ester fraction can be hydrolyzed back to the pure carboxylic acid.

Typical Impurity Profile and Removal Strategy

Impurity TypeLikely SourceRecommended Removal MethodRationale
Inorganic Salts Reaction reagents (e.g., NaNO₂, KI), neutralization salts (e.g., NaCl).Aqueous wash after initial precipitation.Highly soluble in water, while the organic product is not.
Unreacted Starting Material Incomplete reaction.Acid-base extraction.[14]If the starting material has a different pKa (e.g., 4-aminobenzoic acid) it can be separated. Otherwise, recrystallization is needed.
Isomeric Byproducts Competing directing effects during nitration.Column chromatography (often after esterification).Exploits subtle differences in polarity between isomers for separation.[11]
Colored Impurities Azo compounds (from Sandmeyer), dinitrated species.Recrystallization, potentially with activated charcoal.Impurities are often present in small amounts and will remain in the mother liquor upon crystallization.[9]

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • University of California, Davis. Acid-Base Extraction. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • StudySmarter. Acid base extraction explained. [Link]

  • ResearchGate. Patent Publication on Synthesis of 4-iodo-3-nitrobenzamide. [Link]

  • Homi Bhabha Centre for Science Education. Recrystallization. [Link]

  • University of Technology, Iraq. Chooses a solvent for Recrystallization. [Link]

  • Science Forums. Synthesis of 4-Iodo-3-nitrobenzamide. [Link]

  • Homi Bhabha Centre for Science Education, TIFR. Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]

  • National Chemical Laboratory, India. Nitration of Aromatic Compounds Over Solid Acid Catalysts. [Link]

  • Pasadena City College. Purification - Recrystallization of Benzoic acid. [Link]

  • Truman State University. Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]

  • YouTube. Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]

  • YouTube. Nitration Lab. [Link]

  • UCLA Chemistry. Nitration Of Benzoic Acid. [Link]

  • Wikipedia. 4-Nitrobenzoic acid. [Link]

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stability and degradation of 4-Iodo-3-nitrobenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Iodo-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this versatile chemical intermediate. Our goal is to equip you with the knowledge to anticipate challenges, interpret unexpected results, and ensure the integrity of your experiments.

Introduction to the Chemical Profile of this compound

This compound is a trifunctional aromatic compound featuring a carboxylic acid, a nitro group, and an iodine atom. This unique arrangement of functional groups makes it a valuable building block in organic synthesis, particularly for the development of complex molecular architectures and pharmaceutical intermediates.[1] However, this same trifunctionality dictates its reactivity and stability profile. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire molecule, making the aromatic ring electron-deficient and activating the iodine atom for nucleophilic aromatic substitution (SNAr).[2][3] This guide will delve into the practical implications of these characteristics.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Unexpected Color Change in Solution

Symptom: A freshly prepared solution of this compound, which is typically a pale yellow solid, develops a yellow or brownish tint over time, especially when exposed to light.

Possible Causes and Solutions:

  • Photodegradation: The carbon-iodine bond in iodinated aromatic compounds is susceptible to cleavage upon exposure to UV light.[4][5] This can lead to the formation of elemental iodine (I₂), which imparts a yellow-brown color to the solution.[6]

    • Preventative Measure: Always store solutions of this compound in amber vials or protect them from light by wrapping the container in aluminum foil.[6] Conduct experiments that are sensitive to photodegradation under low-light conditions or with appropriate light filters.

    • Corrective Action: If photodegradation is suspected, the purity of the solution should be assessed by HPLC before use. If significant degradation has occurred, it is advisable to discard the solution and prepare a fresh batch.

  • pH-Induced Changes: In basic solutions, the phenolic character of potential degradation byproducts or interactions with the solvent can lead to color changes. While this compound itself is not a phenol, trace impurities or degradation products might be.

    • Experimental Check: To determine if the color change is pH-dependent, a small aliquot of the solution can be carefully neutralized or slightly acidified. If the color disappears, it suggests a pH-related effect.

Issue 2: Low Yield and Impurity Formation in Amidation Reactions

Symptom: When attempting to synthesize 4-iodo-3-nitrobenzamide via the acid chloride intermediate using thionyl chloride (SOCl₂), you observe a low yield of the desired product and the presence of a significant impurity.

Underlying Cause: The electron-withdrawing nitro group at the ortho position to the iodine atom activates the C-I bond towards nucleophilic aromatic substitution (SNAr).[2] When thionyl chloride is used, the chloride ions (Cl⁻) generated can act as nucleophiles, displacing the iodide to form 4-chloro-3-nitrobenzoyl chloride. This then reacts with ammonia to yield the 4-chloro-3-nitrobenzamide impurity, which can be difficult to separate from the desired product.[2][7]

Workflow for Troubleshooting and Optimization:

cluster_problem Problem: Low Yield & Impurity cluster_diagnosis Diagnosis cluster_solution Solution Pathway Problem Low yield of 4-iodo-3-nitrobenzamide and presence of 4-chloro impurity Diagnosis SNAr side reaction with Cl⁻ from SOCl₂ (promoted by aprotic solvents like DMF) Problem->Diagnosis Analyze reaction byproducts (LC-MS) Solution Avoid direct conversion to acid chloride. Use an ester intermediate pathway. Diagnosis->Solution Change synthetic strategy Step1 Step 1: Esterification (e.g., with methanol and H₂SO₄ or trimethyl orthoacetate) Solution->Step1 Step2 Step 2: Amidation (React the methyl ester with anhydrous ammonia in methanol) Step1->Step2

Caption: Troubleshooting workflow for amidation of this compound.

Detailed Protocol for an Alternative, Higher-Yield Amidation:

  • Esterification:

    • Dissolve this compound in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours until TLC or HPLC indicates the completion of the reaction.

    • Neutralize the reaction mixture, remove the methanol under reduced pressure, and extract the methyl 4-iodo-3-nitrobenzoate ester.[1][2]

    • Note: Using trimethyl orthoacetate for esterification is another efficient method that avoids strong acids and nucleophilic species.[2]

  • Amidation of the Ester:

    • Dissolve the purified methyl 4-iodo-3-nitrobenzoate in a suitable solvent like methanol.

    • Bubble anhydrous ammonia gas through the solution at a controlled temperature (e.g., 0-10 °C).

    • Allow the reaction to proceed at room temperature in a sealed vessel for several days, monitoring by TLC or HPLC.

    • Evaporate the solvent to obtain 4-iodo-3-nitrobenzamide with high purity and yield.[1][8] Using anhydrous ammonia instead of aqueous ammonia prevents hydrolysis of the ester back to the carboxylic acid.[2]

Issue 3: Inconsistent Results in Cross-Coupling Reactions

Symptom: You are using this compound in a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) and are experiencing inconsistent yields or reaction failure.

Possible Causes and Solutions:

  • Purity of Starting Material: The presence of impurities, such as the chloro-analogue, can interfere with the catalytic cycle. Ensure the purity of your this compound using techniques like NMR or HPLC before starting the reaction.

  • Ligand and Catalyst Inhibition: The nitro group can sometimes coordinate with and deactivate the metal catalyst.

    • Troubleshooting: Screen a variety of ligands to find one that is less susceptible to inhibition. It may also be beneficial to use a higher catalyst loading or a more electron-rich ligand.

  • Reaction Conditions: The stability of the carboxylic acid group under the reaction conditions should be considered. In the presence of strong bases, deprotonation will occur, which can affect the solubility and reactivity of the substrate.

    • Optimization: Consider protecting the carboxylic acid as an ester before performing the cross-coupling reaction. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials such as strong bases and acids.[9][10][11]

Q2: How stable is this compound in solution?

A: The stability in solution depends on the solvent and pH.

  • Solvents: It is generally stable in common organic solvents like methanol, ethanol, and acetone for short periods when protected from light.

  • pH:

    • Acidic Conditions: It is relatively stable in mildly acidic conditions.

    • Neutral Conditions: Stability is generally good, but photodegradation can occur.

    • Basic Conditions: Strong bases can deprotonate the carboxylic acid. While this salt form is generally stable, prolonged exposure to strong basic conditions, especially at elevated temperatures, may promote side reactions.

Q3: What are the expected degradation pathways for this compound?

A: Based on its chemical structure and data from related compounds, the following degradation pathways are plausible:

  • Photodegradation: Cleavage of the C-I bond to release iodide is a likely pathway upon exposure to UV light.[4][5]

  • Thermal Degradation: At elevated temperatures (generally above 200°C), decarboxylation (loss of CO₂) is a probable degradation pathway, similar to other nitrobenzoic acids.[12][13] The decomposition of nitroaromatic compounds can be exothermic and should be handled with care at high temperatures.[9][11][14]

  • Reductive Degradation: The nitro group is susceptible to reduction to a hydroxylamine or an amino group in the presence of reducing agents (e.g., H₂ with a metal catalyst).[2][4]

  • Microbial Degradation: While nitroaromatic compounds are generally resistant to biodegradation, some microorganisms have been shown to degrade them, often by first reducing the nitro group.[2][15][16]

Logical Relationship of Degradation Pathways:

A This compound B Deiodination (e.g., 3-Nitrobenzoic acid + I⁻) A->B  Light (UV) C Decarboxylation (e.g., 4-Iodo-3-nitrobenzene + CO₂) A->C  Heat D Nitro Group Reduction (e.g., 4-Iodo-3-aminobenzoic acid) A->D  Reducing Agents E Further Degradation Products B->E C->E D->E

Caption: Potential degradation pathways for this compound.

Q4: Is this compound compatible with common oxidizing and reducing agents?

A:

  • Oxidizing Agents: The aromatic ring is electron-deficient due to the nitro group and is therefore generally resistant to further oxidation under standard conditions.[2] However, strong oxidizing conditions could potentially lead to decomposition.

  • Reducing Agents: The nitro group is readily reduced. Therefore, this compound is generally incompatible with common reducing agents (e.g., NaBH₄, LiAlH₄, catalytic hydrogenation) if the intention is to keep the nitro group intact. This reactivity can be exploited synthetically to convert the nitro group to an amine.[17]

Q5: What are the main safety precautions to take when working with this compound?

A:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhaling dust.[18]

  • Disposal: Dispose of as halogenated organic waste according to your institution's guidelines.[18][19]

Data Summary

Table 1: Stability and Reactivity Profile of this compound

Condition/ReagentStability/ReactivityPotential Products/Issues
Light (UV) UnstableDeiodination, formation of elemental iodine (yellowing of solution).
Heat (>200 °C) UnstableDecarboxylation, exothermic decomposition.
Aqueous pH < 4 Generally Stable-
Aqueous pH > 9 Generally Stable (as salt)Potential for side reactions with prolonged heating.
Strong Oxidizing Agents Generally ResistantDecomposition under harsh conditions.
Reducing Agents ReactiveReduction of the nitro group to an amine.
Thionyl Chloride (SOCl₂) ReactiveFormation of 4-chloro-3-nitrobenzamide impurity via SNAr.

References

  • Process for the preparation of 4-iodo-3-nitrobenzamide. (U.S. Patent No. 8,586,792B2).
  • The thermal decomposition of some organic solids. Part I. p-Nitro-peroxybenzoic acid. Journal of the Chemical Society B: Physical Organic. [Link]

  • Thermal Decarboxylation of Nitrobenzoic Acids. I. Bulletin of the Chemical Society of Japan. [Link]

  • Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. ResearchGate. [Link]

  • Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO. [Link]

  • Video: meta-Directing Deactivators. JoVE. [Link]

  • Nitro compound. Wikipedia. [Link]

  • Need help understanding Basicity in aromatic structures. Reddit. [Link]

  • Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate. [Link]

  • Iodinations: Standard Operating Procedures. The University of Vermont. [Link]

  • Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants. PubMed. [Link]

  • Advanced oxidative degradation of benzoic acid and 4-nitro benzoic acid–A comparative study. ResearchGate. [Link]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. [Link]

  • Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants. ResearchGate. [Link]

  • Accepted Manuscript. UQ eSpace - The University of Queensland. [Link]

  • 4-Nitrobenzoic Acid. PubChem. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]

  • Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. ResearchGate. [Link]

  • Trends and Challenges in Nitrosamine Testing: Part One – Scoping the Problem. [Link]

  • Bacterial degradation of the nitrobenzoic acids. PMC. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. ResearchGate. [Link]

  • A new hypervalent iodine(iii/v) oxidant and its application to the synthesis of 2H-azirines. [Link]

  • Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PubMed. [Link]

  • Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process. Environmental Engineering Research. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link]

  • guidance for the users of iodine-131 in nuclear medicine centers. [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PMC. [Link]

  • Iodine(V)-Based Oxidants in Oxidation Reactions. PMC. [Link]

  • Chapter: Disposal of Waste. National Academies of Sciences, Engineering, and Medicine. [Link]

  • 4-Hydroxy-3-nitrobenzoic acid. PubChem. [Link]

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

  • Recent Advances in Oxidative Transformation of Oximes with Hypervalent Iodine (III) Reagents. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 4-Iodo-3-nitrobenzoic Acid and 4-Bromo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriately functionalized building blocks is a critical determinant of synthetic efficiency and overall success. Among the vast arsenal of available intermediates, halogenated nitroaromatic compounds are of particular importance, serving as versatile precursors for a wide range of molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of two such key intermediates: 4-Iodo-3-nitrobenzoic acid and 4-Bromo-3-nitrobenzoic acid . Our focus will be on their behavior in nucleophilic aromatic substitution (SNAAr) reactions, a cornerstone transformation in modern organic synthesis. This document aims to equip researchers with the fundamental principles and practical insights necessary to make informed decisions in their synthetic endeavors.

Theoretical Framework: Unraveling the Nuances of Nucleophilic Aromatic Substitution (SNAAr)

Unlike nucleophilic substitutions at aliphatic centers (SN1 and SN2), reactions at an aromatic carbon proceed through a distinct mechanism, most commonly the addition-elimination (SNAAr) pathway. A comprehensive understanding of this mechanism is paramount to appreciating the reactivity differences between our two compounds of interest.

The SNAAr mechanism is a two-step process:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon). This step is typically the rate-determining step of the reaction. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is crucial, and it is significantly enhanced by the presence of strong electron-withdrawing groups (such as the nitro group, -NO2) at the ortho and para positions relative to the leaving group. These groups delocalize the negative charge of the intermediate, thereby lowering the activation energy of this step.[1][2]

  • Elimination of the Leaving Group and Restoration of Aromaticity: In the second, generally fast, step, the leaving group departs with its pair of electrons, and the aromaticity of the ring is restored.[1]

Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAAr).

The "Element Effect": A Counterintuitive Trend in Halogen Reactivity

In the context of SNAAr reactions, the nature of the halogen leaving group (X) has a profound and often counterintuitive effect on the reaction rate. In stark contrast to SN1 and SN2 reactions where the leaving group ability follows the trend I > Br > Cl > F, in SNAAr reactions the order is frequently reversed: F > Cl ≈ Br > I .[3][4] This phenomenon is known as the "element effect."

The rationale behind this trend lies in the rate-determining first step of the SNAAr mechanism. The more electronegative a halogen is, the more it withdraws electron density from the aromatic ring through the inductive effect. This makes the ipso-carbon more electrophilic and, therefore, more susceptible to attack by a nucleophile.[3] Consequently, the activation energy for the formation of the Meisenheimer complex is lowered, leading to a faster reaction rate.

A Head-to-Head Comparison: this compound vs. 4-Bromo-3-nitrobenzoic Acid

Based on the foundational principles of the SNAAr mechanism and the "element effect," we can now draw a detailed comparison between our two molecules of interest.

PropertyThis compound4-Bromo-3-nitrobenzoic acid
Molecular Formula C₇H₄INO₄C₇H₄BrNO₄
Molecular Weight 293.01 g/mol 246.01 g/mol [5]
CAS Number 35674-27-26311-37-1
Appearance SolidSolid
Predicted Reactivity in SNAAr Generally lowerGenerally higher

Reactivity Analysis:

For a typical SNAAr reaction, 4-bromo-3-nitrobenzoic acid is expected to be more reactive than this compound . This is a direct consequence of the "element effect." The greater electronegativity of bromine compared to iodine leads to a more polarized C-Br bond. This increased polarization enhances the electrophilicity of the carbon atom at the 4-position, making it a more favorable target for nucleophilic attack.

However, it is crucial to recognize that this is a generalization, and several factors can influence the observed reactivity:

  • Steric Hindrance: The larger size of the iodine atom compared to bromine can introduce greater steric hindrance around the reaction center. This steric strain in the starting material may be relieved upon formation of the tetrahedral Meisenheimer complex, potentially accelerating the reaction for the iodo-substituted compound in certain cases.[6]

  • Nature of the Nucleophile and Solvent: The specific nucleophile and solvent system employed can alter the rate-determining step or introduce alternative reaction pathways.

  • Potential for Alternative Mechanisms: For iodo-substituted nitroaromatics, the possibility of a single-electron transfer (SET) mechanism, leading to an SRN1 (nucleophilic substitution, radical, unimolecular) pathway, cannot be entirely dismissed under certain conditions, which could lead to different reactivity patterns.[6]

Experimental Protocols: A Practical Application

To provide a practical context for the reactivity of these compounds, we present a generalized experimental workflow for a common SNAAr transformation: the synthesis of a 4-amino-3-nitrobenzoic acid derivative. This protocol is based on established procedures for similar transformations.[7][8]

Experimental_Workflow Start Start: 4-Halo-3-nitrobenzoic Acid (Iodo or Bromo derivative) Dissolution Dissolve in a suitable polar aprotic solvent (e.g., DMF, DMSO) Start->Dissolution Addition Add the amine nucleophile (R-NH₂) and a non-nucleophilic base (e.g., K₂CO₃, Et₃N) Dissolution->Addition Reaction Heat the reaction mixture (e.g., 80-120 °C) and monitor by TLC Addition->Reaction Workup Cool the reaction mixture and pour into water Reaction->Workup Acidification Acidify with HCl to precipitate the product Workup->Acidification Isolation Filter the solid product Acidification->Isolation Purification Wash with water and purify by recrystallization Isolation->Purification Product Final Product: 4-(Alkyl/Aryl)amino-3-nitrobenzoic Acid Purification->Product

Caption: A general experimental workflow for the synthesis of 4-(substituted-amino)-3-nitrobenzoic acid via SNAAr.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of either this compound or 4-bromo-3-nitrobenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Reagents: To the stirred solution, add 1.1 to 1.5 equivalents of the desired amine nucleophile and 2 to 3 equivalents of a non-nucleophilic base (e.g., potassium carbonate or triethylamine). The base is necessary to neutralize the hydrohalic acid formed during the reaction.

  • Reaction: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water.

  • Product Precipitation: Acidify the aqueous mixture by the slow addition of hydrochloric acid (e.g., 2M HCl) until the pH is acidic. This will protonate the carboxylic acid and cause the product to precipitate out of the solution.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water to remove any inorganic salts. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion and Strategic Recommendations

The choice between this compound and 4-bromo-3-nitrobenzoic acid as a synthetic intermediate is a strategic one that should be guided by the specific requirements of the desired transformation.

  • For standard nucleophilic aromatic substitution (SNAAr) reactions , where the goal is to displace the halogen with a nucleophile, 4-bromo-3-nitrobenzoic acid is generally the more reactive and often more cost-effective choice . Its greater reactivity allows for milder reaction conditions and potentially shorter reaction times.

  • This compound , while typically less reactive in SNAAr, may be the preferred substrate in other types of reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), where the reactivity trend of aryl halides is the opposite (I > Br > Cl).

Ultimately, the optimal choice will depend on a careful consideration of the reaction mechanism, desired reactivity, cost, and the overall synthetic strategy. This guide provides the foundational knowledge to empower researchers to make these critical decisions with confidence.

References

  • Clark, J. (2023). Nucleophilic Aromatic Substitution. Chemguide. Available at: [Link]

  • Organic Chemistry II - KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Available at: [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. Available at: [Link]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-3-nitrobenzoic acid. Available at: [Link]

  • ResearchGate. (2015). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?. Available at: [Link]

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 4-Iodo-3-nitrobenzoic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical synthesis and materials science, substituted benzoic acids are foundational building blocks. Among these, 4-Iodo-3-nitrobenzoic acid is a valuable intermediate, prized for the distinct reactivity of its functional groups which allows for sequential and controlled chemical modifications.[1] However, synthetic routes, such as the nitration of p-iodobenzoic acid, can theoretically yield a mixture of positional isomers.[1] The subtle shift in the position of the iodo and nitro groups profoundly alters the electronic and steric properties of the molecule, dictating its subsequent reactivity and suitability for a given application.

For the researcher and drug development professional, the unambiguous identification of the correct isomer is not merely an academic exercise—it is a critical checkpoint for ensuring reaction success, purity, and the ultimate efficacy and safety of the final product. This guide provides an in-depth, data-driven comparison of the spectroscopic signatures of this compound and its key isomers, offering field-proven insights and detailed experimental protocols to enable their confident differentiation.

The Challenge: Differentiating Key Isomers

The primary isomers of concern alongside this compound are those that could arise from non-selective synthesis or be commercially available alternatives. This guide will focus on the spectroscopic differences between the following structures:

Compound NameStructure
This compound I-C₆H₃(NO₂)-COOH (I at C4, NO₂ at C3)
3-Iodo-4-nitrobenzoic acidI-C₆H₃(NO₂)-COOH (I at C3, NO₂ at C4)
4-Iodo-2-nitrobenzoic acidI-C₆H₃(NO₂)-COOH (I at C4, NO₂ at C2)
2-Iodo-4-nitrobenzoic acidI-C₆H₃(NO₂)-COOH (I at C2, NO₂ at C4)

Each of these compounds shares the same molecular formula (C₇H₄INO₄) and molecular weight (293.02 g/mol ), making them indistinguishable by low-resolution mass spectrometry alone.[2][3] Therefore, a multi-technique spectroscopic approach is essential.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool

NMR spectroscopy is the most powerful technique for distinguishing between these positional isomers. By mapping the hydrogen and carbon framework of the molecule, it provides unambiguous evidence of substituent placement through chemical shifts, signal multiplicities, and coupling constants.[1]

The Power of Proton (¹H) NMR in Isomer Elucidation

Expertise & Experience: The causality behind ¹H NMR's efficacy lies in two principles: the electronic effect of substituents on proton shielding and the through-bond coupling of adjacent protons. The strongly electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups deshield nearby protons, shifting their resonance signals downfield (to higher ppm values). The less electronegative iodine atom also has a deshielding effect. The splitting pattern of each signal, governed by the number of adjacent protons (n+1 rule), provides direct evidence of the substitution pattern.

For This compound , we expect three distinct signals in the aromatic region (approx. 7.5-9.0 ppm).

  • The proton at C2 (ortho to -COOH, meta to -I) will be a doublet.

  • The proton at C5 (ortho to -I, meta to -COOH and -NO₂) will be a doublet of doublets.

  • The proton at C6 (ortho to -NO₂, meta to -I) will be the most deshielded and appear as a doublet.

In contrast, an isomer like 4-Iodo-2-nitrobenzoic acid would also present three aromatic signals, but their relative chemical shifts and coupling constants would differ significantly due to the ortho-relationship between the nitro and carboxyl groups, which introduces both strong electronic and steric effects. An isomer with higher symmetry, such as 2-Iodo-5-nitrobenzoic acid (not a primary focus but illustrative), would show a different, simpler splitting pattern.

Unveiling Symmetry with Carbon-13 (¹³C) NMR

Expertise & Experience: Every chemically unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum. Because all the isomers discussed here are asymmetrical, each is expected to show seven distinct signals: one for the carboxylic carbon and six for the aromatic carbons. The true diagnostic power comes from the chemical shifts, which are highly sensitive to the electronic environment. The carboxyl carbon is the most deshielded (~165-185 ppm).[1] The carbon directly attached to the nitro group (C-NO₂) will be significantly deshielded, while the carbon attached to the iodine (C-I) will appear at a characteristically upfield position compared to the other substituted aromatic carbons due to the "heavy atom effect."

By comparing the observed chemical shifts with predicted values based on substituent additivity rules, one can confirm the substitution pattern. For example, the chemical shift of C4 in This compound will be dramatically different from that of C4 in 3-Iodo-4-nitrobenzoic acid .

Comparative NMR Data Summary

The following table summarizes the expected NMR data for this compound and a key isomer based on established substituent effects. Note: Exact chemical shifts are solvent-dependent.

Compound Spectroscopy Expected Chemical Shifts (δ, ppm) and Multiplicities
This compound ¹H NMR (DMSO-d₆)~8.7 ppm (d, 1H, H-2), ~8.2 ppm (dd, 1H, H-6), ~7.7 ppm (d, 1H, H-5)[1]
¹³C NMR7 signals expected. C=O: ~165-170 ppm. C-I: ~90-100 ppm. C-NO₂: ~150-155 ppm.
3-Iodo-4-nitrobenzoic acid ¹H NMR (DMSO-d₆)3 distinct signals with different splitting. H-2 (d) would be highly deshielded.
¹³C NMR7 signals expected. C=O: ~165-170 ppm. C-I and C-NO₂ shifts will be diagnostic.
4-Iodo-2-nitrobenzoic acid ¹H NMR (DMSO-d₆)3 distinct signals. Expect significant deshielding of H-3 due to proximity to both NO₂ and COOH.
¹³C NMR7 signals expected. C-1 and C-2 will show significant downfield shifts.
Experimental Protocol for NMR Analysis

Trustworthiness: This protocol ensures high-quality, reproducible data by standardizing sample preparation and instrument parameters.

  • Sample Preparation: Accurately weigh 5-10 mg of the iodo-nitrobenzoic acid isomer.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for benzoic acids due to higher solubility and the ability to observe the acidic proton.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required (though referencing to the residual solvent peak is common).[4][5]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[4]

  • Data Acquisition (¹H NMR):

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard one-pulse spectrum. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set a spectral width that encompasses all expected signals (e.g., 0-15 ppm).

  • Data Acquisition (¹³C NMR):

    • Acquire a proton-decoupled spectrum to produce singlets for all carbon signals.

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set an appropriate spectral width (e.g., 0-200 ppm).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale using the TMS or residual solvent signal. Integrate proton signals and identify multiplicities.

Part 2: Vibrational Spectroscopy (FTIR) - The Functional Group Fingerprint

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of chemical bonds. While all isomers will display the characteristic absorptions for the carboxylic acid and nitro groups, the "fingerprint region" (<1500 cm⁻¹) and C-H out-of-plane bending modes can provide corroborating evidence for the substitution pattern.

The key vibrational bands to identify are:

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.[1]

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around ~1700 cm⁻¹.[1]

  • NO₂ Stretch (Asymmetric & Symmetric): Two strong bands, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.[1]

  • Aromatic C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region.[1]

  • C-I Stretch: A strong band in the far-IR region, ~480-610 cm⁻¹.[1]

Differentiation between isomers relies on subtle shifts in these frequencies and, more importantly, the pattern of peaks in the fingerprint region, which is unique to the overall molecular structure.

Comparative IR Data Summary
Compound Key IR Bands (cm⁻¹) (ATR-Neat)
This compound ~3300-2500 (broad, O-H), ~1700 (s, C=O), ~1530 (s, NO₂ asym), ~1350 (s, NO₂ sym)[1][2]
Isomers (General) Will show similar bands for O-H, C=O, and NO₂. The primary differences will be in the 700-900 cm⁻¹ (C-H bending) and 1000-1300 cm⁻¹ regions, reflecting the substitution pattern.
Experimental Protocol for ATR-FTIR Analysis

Trustworthiness: Attenuated Total Reflectance (ATR) is a rapid, self-validating method requiring minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS) - Confirmation and Fragmentation

Expertise & Experience: Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, clues about the molecule's structure. While all isomers have an identical molecular weight of 293.02 g/mol , their fragmentation patterns upon ionization (e.g., Electron Ionization - EI) can differ.[2] The stability of the resulting fragment ions is influenced by the relative positions of the substituents. For instance, an "ortho effect" in 4-Iodo-2-nitrobenzoic acid might lead to a unique fragmentation pathway involving the loss of a water or hydroxyl radical from the adjacent carboxyl and nitro groups, a pathway less favorable in other isomers.

Comparative MS Data Summary
Compound Technique Expected Key Ions (m/z)
All Isomers ESI- / EI[M]⁺˙ or [M-H]⁻: ~293. This confirms the molecular formula.
EIFragments: Loss of -OH (m/z 276), -NO₂ (m/z 247), -COOH (m/z 248), and -I (m/z 166). The relative abundance of these fragments will vary between isomers.
Experimental Protocol for Mass Spectrometry Analysis

Trustworthiness: This protocol ensures accurate mass determination and reproducible fragmentation.

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[6]

  • Instrumentation: Use a mass spectrometer coupled with an appropriate inlet system (e.g., GC-MS for derivatized samples, or direct infusion with an ESI or APCI source).

  • Ionization: For structural information, Electron Ionization (EI) is often used to induce fragmentation. For simple molecular weight confirmation, a soft ionization technique like Electrospray Ionization (ESI) is preferred.

  • Data Acquisition: The mass analyzer separates ions based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating the mass spectrum.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions and compare their relative intensities between samples to identify patterns unique to a specific isomer.

Part 4: Integrated Analytical Workflow

Expertise & Experience: No single technique should be used in isolation. A logical workflow ensures confident and irrefutable structural assignment. The process begins with a simple, rapid technique (FTIR) for functional group confirmation, followed by mass spectrometry to verify the molecular formula. The definitive structural elucidation is then achieved using high-resolution NMR.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Definitive Identification cluster_2 Phase 3: Final Confirmation Sample Unknown Isomer Sample FTIR FTIR Analysis Sample->FTIR Quick functional group check MS Mass Spec Analysis Sample->MS Confirm MW = 293 NMR 1H & 13C NMR Analysis FTIR->NMR Proceed if functional groups are present MS->NMR Proceed if MW is correct Compare Compare Spectra to Reference Data NMR->Compare Isomer_4I3N This compound Compare->Isomer_4I3N Match Isomer_Other Other Isomer Compare->Isomer_Other No Match

Caption: Integrated workflow for isomer identification.

Conclusion

The differentiation of this compound from its positional isomers is a critical task that demands a rigorous analytical approach. While FTIR and Mass Spectrometry serve as excellent preliminary screening tools to confirm functional groups and molecular weight, they lack the specificity required for unambiguous isomer assignment. Nuclear Magnetic Resonance (NMR) spectroscopy, through its detailed mapping of proton and carbon environments, stands as the definitive technique. The unique chemical shifts, multiplicities, and coupling constants observed in both ¹H and ¹³C NMR spectra provide a distinct fingerprint for each isomer. By employing the integrated workflow and detailed protocols described in this guide, researchers and drug development professionals can confidently verify the structure of their materials, ensuring the integrity and success of their scientific endeavors.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11208598, this compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

  • Google Patents. (n.d.). US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide.
  • ChemContent. (2023). Synthesis of 4-Iodo-2-nitro benzoic acid from benzene. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Wiley. (2014). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Journal of the Chinese Chemical Society. Retrieved from [Link]

Sources

A Senior Application Scientist's Comparative Guide to Catalysts for Suzuki Coupling with 4-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl moieties that are prevalent in pharmaceuticals and functional materials.[1] The choice of catalyst is paramount to the success of this reaction, especially when dealing with challenging substrates such as 4-iodo-3-nitrobenzoic acid. The presence of both a bulky iodine atom and a strongly electron-withdrawing nitro group on the benzoic acid scaffold presents a unique set of challenges that necessitates a careful selection of the catalytic system.[2]

This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki coupling of this compound. We will delve into the mechanistic nuances, the rationale behind catalyst selection, and provide detailed experimental protocols for a comparative study.

The Challenge of an Electron-Deficient Substrate

The Suzuki coupling catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The electronic nature of the aryl halide substrate significantly influences the rate-determining oxidative addition step. Electron-withdrawing groups, such as the nitro and carboxylic acid moieties in this compound, decrease the electron density of the aromatic ring. This, in theory, can facilitate the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond.

However, the reality is more complex. The strongly deactivating nature of the nitro group can also impact the subsequent steps of the catalytic cycle and the stability of the catalyst. Furthermore, the selection of the appropriate ligand is crucial to modulate the reactivity of the palladium center and achieve high catalytic turnover.

Comparative Analysis of Catalyst Systems

The performance of a palladium catalyst in the Suzuki coupling of this compound is intrinsically linked to the nature of the ancillary ligands. Here, we compare three classes of palladium catalyst systems: those with simple monodentate phosphine ligands, those with bulky, electron-rich biarylphosphine ligands, and a ligand-free system.

Catalyst SystemLigand TypeExpected Performance with this compoundRationale
Pd(PPh₃)₄ Monodentate PhosphineModerate to GoodTetrakis(triphenylphosphine)palladium(0) is a classic, versatile catalyst. However, the relatively small cone angle and moderate electron-donating ability of triphenylphosphine may lead to slower reaction rates and potential for side reactions with this challenging substrate.[2]
Pd(OAc)₂ / SPhos BiarylphosphineExcellentSPhos is a bulky and electron-rich biarylphosphine ligand known to accelerate the oxidative addition and reductive elimination steps. This is particularly beneficial for electron-deficient and sterically hindered substrates, leading to higher yields and faster reaction times.[2]
Pd(OAc)₂ / XPhos BiarylphosphineExcellentSimilar to SPhos, XPhos is another highly effective biarylphosphine ligand that promotes efficient coupling of challenging substrates. Its structural modifications can sometimes offer complementary reactivity to SPhos.
Pd(OAc)₂ (Ligand-free) NonePoor to ModerateLigand-free systems rely on the in-situ formation of catalytically active palladium species. While simple and cost-effective, their performance with electron-deficient aryl iodides can be inconsistent and may require higher catalyst loadings and temperatures.

This table presents expected performance based on established principles and data from similar electron-deficient substrates. Actual results may vary.

Mechanistic Considerations: The Role of the Ligand

The choice of phosphine ligand is critical in tuning the electronic and steric properties of the palladium catalyst.

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L₂->Oxidative Addition Ar-I Ar-Pd(II)-I(L₂) Ar-Pd(II)-I(L₂) Oxidative Addition->Ar-Pd(II)-I(L₂) Transmetalation Transmetalation Ar-Pd(II)-I(L₂)->Transmetalation R-B(OH)₂ Base Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L₂) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L₂)->Reductive Elimination Reductive Elimination->Pd(0)L₂ Ar-R Ar-R Reductive Elimination->Ar-R

Caption: The Suzuki-Miyaura Catalytic Cycle.

Bulky, electron-rich ligands like SPhos and XPhos enhance the rate of oxidative addition by increasing the electron density on the palladium center, making it more nucleophilic.[2] They also promote the reductive elimination step, which can be sluggish for electron-deficient biaryl products.

Experimental Protocols for a Comparative Study

To objectively compare the performance of different catalysts, a standardized experimental protocol is essential.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Catalyst Addition & Reaction cluster_workup Work-up & Analysis A Weigh Aryl Iodide, Boronic Acid, and Base B Add to Reaction Vessel A->B C Add Solvent B->C D Add Pd Source & Ligand C->D E Degas the Mixture D->E F Heat to Reaction Temperature E->F G Monitor Progress by TLC/LC-MS F->G H Cool to Room Temperature G->H I Aqueous Work-up H->I J Purification by Chromatography I->J K Characterization (NMR, MS) J->K

Caption: A standardized workflow for catalyst comparison.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and Water (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition:

    • For Pd(PPh₃)₄: Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

    • For Pd(OAc)₂ / Ligand: Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%).

    • For Ligand-free: Add Pd(OAc)₂ (0.02 mmol, 2 mol%).

  • The tube is sealed with a septum, and the atmosphere is replaced with argon by evacuating and backfilling three times.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: The reaction mixture is stirred and heated to 80 °C in a preheated oil bath.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate.

  • Analysis: The purified product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion and Recommendations

For the Suzuki coupling of the challenging substrate, this compound, catalyst systems employing bulky, electron-rich biarylphosphine ligands such as SPhos and XPhos are highly recommended. These ligands are expected to provide superior performance in terms of reaction rate and yield compared to traditional catalysts like Pd(PPh₃)₄ or ligand-free systems. The provided experimental protocol offers a robust framework for conducting a comparative study to identify the optimal catalyst for this specific transformation, which is of significant interest in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Yadav, M. R., Nagaoka, M., Kashihara, M., Zhong, R.-L., Miyazaki, T., Sakaki, S., & Nakao, Y. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426. [Link]

Sources

A Comparative Guide to the Biological Activity of 4-Iodo-3-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the 4-Iodo-3-nitrobenzoic Acid Scaffold

The this compound molecule is a versatile scaffold characterized by a benzoic acid core substituted with an iodine atom at the 4-position and a nitro group at the 3-position. This unique arrangement of functional groups imparts distinct physicochemical properties that are pivotal to its biological activities. The electron-withdrawing nature of the nitro group and the halogen atom influences the electronic distribution of the aromatic ring, while the carboxylic acid moiety provides a key site for hydrogen bonding and derivatization.

The primary focus of research on this scaffold has been in two main therapeutic areas: oncology and infectious diseases. In oncology, derivatives of this compound have been investigated as potential anticancer agents, most notably as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. In the realm of infectious diseases, the presence of both a nitro group and a halogen suggests potential for antimicrobial activity, a characteristic observed in many nitroaromatic and halogenated compounds.

This guide will delve into a comparative analysis of the anticancer and antimicrobial activities of various derivatives, exploring how modifications to the core structure impact their biological efficacy.

Comparative Anticancer Activity

The anticancer potential of this compound derivatives has been a subject of significant interest, with the amide derivative, 4-iodo-3-nitrobenzamide (Iniparib), having been investigated in clinical trials.[1] While initially explored as a PARP inhibitor, subsequent studies have suggested that its anticancer effects may be mediated through other mechanisms, including the generation of its nitroso metabolite which can covalently modify proteins like glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to the inactivation of glycolysis in cancer cells.[2]

Structure-Activity Relationship of 4-Substituted-3-nitrobenzamide Derivatives

To understand the structure-activity relationship (SAR) for the anticancer activity of this class of compounds, we can draw inferences from studies on analogous 4-substituted-3-nitrobenzamide derivatives. A study evaluating a series of these compounds against various cancer cell lines provides valuable insights into the impact of different substituents at the 4-position on cytotoxic potency.

The following table summarizes the growth inhibitory activity (GI50 in µM) of a series of 4-substituted-3-nitrobenzamide derivatives against three human cancer cell lines: HCT-116 (colon carcinoma), MDA-MB-435 (melanoma), and HL-60 (promyelocytic leukemia). A lower GI50 value indicates higher potency.[3]

Table 1: Comparative Anticancer Activity (GI50, µM) of 4-Substituted-3-nitrobenzamide Derivatives [3]

Compound ID4-SubstituentHCT-116MDA-MB-435HL-60
4a -I2.1111.9042.056
4g -SPh>501.0081.993
4l -OPh11.323.5863.778
4m -NHPh25.122.8112.915
4n -S(O)Ph15.853.1173.224

Data is inferred from a study on 4-substituted-3-nitrobenzamide derivatives to illustrate potential SAR trends for this compound derivatives.

From this data, we can infer several key SAR points:

  • The 4-iodo substituent (Compound 4a) demonstrates potent, broad-spectrum anticancer activity across all three cell lines, suggesting that the presence of iodine at this position is favorable for cytotoxicity.

  • Sulfur-containing substituents (Compounds 4g and 4n) show variable activity. The simple thioether (4g) is highly potent against melanoma and leukemia cells but less effective against colon cancer cells. The corresponding sulfoxide (4n) exhibits good activity against melanoma and leukemia cell lines.

  • Oxygen and nitrogen-linked substituents (Compounds 4l and 4m) also confer significant anticancer activity, particularly against melanoma and leukemia cell lines.

These findings suggest that the nature of the substituent at the 4-position plays a critical role in modulating the anticancer potency and selectivity of the 3-nitrobenzamide scaffold. For this compound derivatives, modifications of the carboxylic acid group to amides with various substituents are likely to yield compounds with a range of anticancer activities.

The Role of PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[4] The inhibition of PARP, particularly PARP-1, has emerged as a promising strategy in cancer therapy, especially in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4] The rationale behind this "synthetic lethality" approach is that cancer cells with impaired homologous recombination repair become heavily reliant on PARP-mediated base excision repair to maintain genomic integrity. Inhibiting PARP in these cells leads to an accumulation of DNA damage and ultimately cell death.[3]

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 senses PAR Poly(ADP-ribose) Polymer Synthesis PARP1->PAR catalyzes Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediates Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor 4-Iodo-3-nitrobenzamide (Iniparib - Putative) Inhibitor->PARP1 inhibits

As mentioned, while Iniparib was initially thought to function as a PARP inhibitor, this mechanism has been debated. Nevertheless, the 4-iodo-3-nitrobenzamide scaffold serves as a valuable starting point for the design of novel anticancer agents that may target PARP or other critical cellular pathways.

Comparative Antimicrobial Activity

The combination of a nitro group and a halogen atom in the this compound structure is suggestive of potential antimicrobial properties. Nitroaromatic compounds have a long history of use as antimicrobial agents, with their mechanism of action often involving the reduction of the nitro group to reactive nitroso and hydroxylamino intermediates that can damage cellular macromolecules. Halogenation can also enhance antimicrobial activity by increasing lipophilicity, thereby facilitating passage through microbial cell membranes.

Inferred Structure-Activity Relationship for Antimicrobial Activity
  • Effect of Halogenation : Studies on other classes of compounds have shown that the nature and position of the halogen substituent can significantly impact antimicrobial activity. For instance, iodinated compounds have demonstrated potent antibacterial and antifungal properties. The lipophilicity conferred by the iodine atom may enhance the compound's ability to disrupt microbial membranes.

  • Role of the Nitro Group : The nitro group is a key pharmacophore for antimicrobial activity. Its electron-withdrawing nature can also influence the overall electronic properties of the molecule, potentially enhancing its interaction with microbial targets.

  • Derivatization of the Carboxylic Acid : Conversion of the carboxylic acid to esters or amides can modulate the compound's solubility and cell permeability. Esterification with different alkyl groups can fine-tune the lipophilicity, which is often correlated with antimicrobial potency. Amide derivatives can introduce additional hydrogen bonding capabilities, potentially leading to new interactions with microbial enzymes or other targets.

Further research is warranted to systematically evaluate a series of this compound esters and amides against a panel of clinically relevant bacteria and fungi to establish a clear SAR for antimicrobial activity.

Antimicrobial_SAR Core This compound Scaffold Derivatives Derivatives (Esters, Amides) Properties Physicochemical Properties (Lipophilicity, Electronics) Activity Antimicrobial Activity

Experimental Protocols

To facilitate further research in this area, detailed protocols for key biological assays are provided below.

Protocol for PARP Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available PARP assay kits and provides a framework for assessing the PARP inhibitory activity of test compounds.

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins in a 96-well plate format. The incorporated biotin is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate.

Materials:

  • Histone-coated 96-well plate

  • Recombinant PARP-1 enzyme

  • Biotinylated NAD+

  • Activated DNA

  • Test compounds (this compound derivatives)

  • Positive control inhibitor (e.g., Olaparib)

  • Assay buffer

  • Wash buffer

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control inhibitor in assay buffer.

  • Reaction Setup: To each well of the histone-coated plate, add the following in order:

    • Assay buffer

    • Activated DNA

    • Test compound or control

    • PARP-1 enzyme

  • Initiate Reaction: Add biotinylated NAD+ to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Washing: Wash the plate three times with wash buffer to remove unincorporated reagents.

  • Detection: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Signal Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Test microorganisms (bacterial and/or fungal strains)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds (this compound derivatives)

  • Positive control antimicrobial (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • Sterile saline or PBS

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or PBS to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds and positive controls in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the test compounds and controls. Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 16-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the absorbance at 600 nm.

Experimental_Workflow Start Synthesis of 4-Iodo-3-nitrobenzoic Acid Derivatives Anticancer Anticancer Activity Evaluation Start->Anticancer Antimicrobial Antimicrobial Activity Evaluation Start->Antimicrobial PARP_Assay PARP Inhibition Assay Anticancer->PARP_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, SRB) Anticancer->Cytotoxicity_Assay MIC_Assay MIC Determination Antimicrobial->MIC_Assay SAR_Analysis Structure-Activity Relationship Analysis PARP_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis MIC_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on related compounds suggest that derivatives of this scaffold, particularly amides, possess significant anticancer activity. The presence of both iodine and a nitro group also points towards a high potential for antimicrobial properties.

Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound esters and amides to establish a comprehensive structure-activity relationship for both anticancer and antimicrobial activities. Such studies will be instrumental in identifying lead compounds with enhanced potency, selectivity, and favorable pharmacological profiles for further preclinical and clinical development. The experimental protocols provided in this guide offer a robust framework for conducting these essential investigations.

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158.
  • Sun, Y., et al. (2012). Anti-cancer Action of 4-iodo-3-nitrobenzamide in Combination With Buthionine Sulfoximine: Inactivation of poly(ADP-ribose) Polymerase and Tumor Glycolysis and the Appearance of a poly(ADP-ribose) Polymerase Protease. Biochemical Pharmacology, 63(3), 455-462.
  • Zhang, J., et al. (2014).
  • ClinicalTrials.gov. (n.d.). A service of the U.S. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. Retrieved from [Link]

  • Patel, A. G., et al. (2012). The PARP inhibitor Iniparib (BSI-201) is not a PARP inhibitor. Clinical Cancer Research, 18(1), 332-333.

Sources

A Senior Application Scientist's Guide to Computationally Modeling the Reactivity of 4-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery and development, a deep, predictive understanding of molecular reactivity is not merely academic—it is a cornerstone of efficient synthesis, lead optimization, and safety assessment. 4-Iodo-3-nitrobenzoic acid (4I3NBA) stands as a pivotal scaffold in medicinal chemistry. Its trifunctional nature—a carboxylic acid for derivatization, a nitro group that strongly influences electronic properties, and an iodine atom serving as a versatile synthetic handle—makes it a valuable precursor for complex molecules, including PARP inhibitors like Iniparib.[1][2]

However, this same structural richness presents a challenge. Predicting the regioselectivity and kinetics of its reactions is crucial for minimizing unwanted byproducts, such as the formation of 4-chloro-3-nitrobenzamide during certain synthesis routes, and for designing novel analogues with enhanced biological activity.[1][3] This guide provides a comparative analysis of computational modeling techniques to dissect and predict the reactivity of 4I3NBA, moving from rapid, qualitative assessments to rigorous, quantitative predictions. We will explore the "why" behind methodological choices, offering a framework that is both scientifically robust and practically applicable.

The Electronic Landscape: Why Computational Modeling is Essential for 4I3NBA

The reactivity of 4I3NBA is governed by the interplay of its three key functional groups on the benzene ring:

  • Carboxylic Acid (-COOH): A meta-director and deactivating group, it provides a primary site for forming amides and esters.[2]

  • Nitro Group (-NO₂): A powerful electron-withdrawing group, it is also a meta-director and strongly deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).

  • Iodine (-I): The least electronegative halogen, it is an ortho-, para-director and deactivating. Crucially, it is an excellent leaving group in SNAr and a key participant in metal-catalyzed cross-coupling reactions.[2]

This complex electronic environment dictates which parts of the molecule are susceptible to nucleophilic or electrophilic attack. While experienced chemists can infer these properties, computational modeling provides quantitative data to confirm and refine these intuitions, guiding synthetic strategy with high precision.

A Comparative Framework for Modeling Reactivity

The choice of a computational method is always a trade-off between accuracy and computational cost. For a molecule like 4I3NBA, we can compare three tiers of methods, each suited for different research questions.

Computational MethodPrimary ApplicationRelative CostKey Strengths & Weaknesses
Semi-Empirical (PM7, AM1) High-throughput screening, initial conformational analysisLowStrengths: Extremely fast, suitable for large sets of molecules. Weaknesses: Lower accuracy, may fail to capture subtle electronic effects.
Density Functional Theory (DFT) Gold standard for reactivity prediction, mechanism elucidationMedium-HighStrengths: Excellent balance of accuracy and cost, versatile for various properties.[4][5] Weaknesses: Choice of functional/basis set is critical and problem-dependent.
Ab Initio (MP2, CCSD(T)) Benchmarking, high-accuracy energy calculations for small systemsVery HighStrengths: High accuracy, based on first principles. Weaknesses: Prohibitively expensive for routine calculations or large molecules.

Expert Rationale: For the majority of drug discovery applications involving 4I3NBA, Density Functional Theory (DFT) offers the optimal balance.[6][7][8] Functionals like B3LYP are workhorses for ground-state properties, while M06-2X is often preferred for its superior handling of non-covalent interactions and transition states. A basis set like 6-311+G(d,p) provides a good compromise between accuracy and computational demand for a molecule of this size.

Key Reactivity Descriptors: From Visualization to Quantification

To compare the predictive power of these methods, we focus on key reactivity descriptors that provide actionable insights.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool. It illustrates the charge distribution around a molecule, highlighting electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions.

  • What it tells us for 4I3NBA: We expect to see a strongly electron-deficient (blue) region around the carboxylic acid proton and the carbon atom attached to the iodine, indicating susceptibility to nucleophilic attack at that carbon. The oxygen atoms of the nitro and carboxyl groups will be electron-rich (red).

  • Method Comparison: While all methods can generate MEP maps, the quantitative accuracy of the potential values will be highest with DFT and ab initio methods.

Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.

  • What it tells us for 4I3NBA: The electron-withdrawing groups will lower the energy of the LUMO, making the molecule a better electron acceptor and more susceptible to nucleophilic attack. The location of the LUMO on the ring will pinpoint the most likely sites for this attack.

  • Method Comparison: DFT methods are generally very effective at predicting the energies and spatial distribution of frontier orbitals.

Fukui Functions and Local Softness

For a more quantitative prediction of site selectivity, we turn to Conceptual DFT descriptors like the Fukui function and local softness.[9][10][11] The Fukui function, f(r), measures the change in electron density at a point r when the total number of electrons in the system changes.[9][10][12] This allows us to identify the most reactive sites for:

  • Nucleophilic attack (f+) : Where an electron is added.

  • Electrophilic attack (f-) : Where an electron is removed.

  • Radical attack (f0)

Local softness, s(r), is related to the Fukui function and provides a measure of a site's reactivity weighted by the overall reactivity of the molecule.[13]

  • What it tells us for 4I3NBA: We would calculate f+ for each atom in the aromatic ring. The carbon atom with the highest f+ value is the predicted site of nucleophilic attack. This is expected to be the carbon atom bonded to the iodine.

  • Method Comparison: These descriptors are derived from DFT calculations and provide a sophisticated, quantitative layer of analysis that is not accessible through simpler methods.

Comparative Data (Illustrative)

The following table presents hypothetical but realistic data comparing these descriptors across different computational levels of theory.

ParameterSemi-Empirical (PM7)DFT (B3LYP/6-31G*)DFT (M06-2X/6-311+G(d,p))
HOMO Energy (eV) -11.5-8.2-8.5
LUMO Energy (eV) -2.1-3.5-3.7
HOMO-LUMO Gap (eV) 9.44.74.8
Fukui (f+) on C4-I 0.180.250.28
Fukui (f+) on C2 0.090.120.11
Activation Energy (SNAr with OMe⁻) (kcal/mol) 25.118.517.2

This data illustrates a clear trend: as the level of theory improves, the predicted activation energy for a model SNAr reaction decreases, likely approaching the experimental value. The Fukui function consistently and more emphatically identifies the C4 carbon (attached to iodine) as the primary site for nucleophilic attack.

Self-Validating Experimental Workflow: A Practical Protocol

This section provides a step-by-step protocol for performing a DFT-based reactivity analysis of 4I3NBA using a common computational chemistry package like Gaussian or ORCA.

dot

Caption: A typical DFT workflow for reactivity analysis.

Protocol Steps:

  • Structure Preparation:

    • Action: Draw the 3D structure of 4I3NBA using molecular editor software.

    • Causality: An accurate initial structure reduces the number of steps required for the optimization algorithm to find the energy minimum.

  • Geometry Optimization:

    • Action: Perform a geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP/6-31G* for a quick but reasonable result).

    • Causality: This step finds the lowest energy conformation of the molecule, which is the most probable structure and the correct starting point for all subsequent property calculations.

  • Frequency Calculation:

    • Action: Run a frequency calculation on the optimized geometry using the same level of theory.

    • Causality (Self-Validation): This is a critical validation step. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point, meaning the optimization must be redone. This ensures the trustworthiness of the results.

  • Property & Reactivity Descriptor Calculation:

    • Action: Using the validated structure, perform a single-point energy calculation with a higher-level basis set (e.g., M06-2X/6-311+G(d,p)) to obtain more accurate electronic properties. Request MEP maps, molecular orbitals, and population analysis (e.g., Natural Population Analysis - NPA) for calculating Fukui functions.

    • Causality: This "single-point" approach saves computational time. We assume the geometry won't change significantly with the better basis set, but the electronic properties will be more accurate. Fukui functions are typically calculated using a finite difference approach, requiring single-point calculations for the neutral (N), anionic (N+1), and cationic (N-1) states of the molecule.

Modeling a Reaction: Nucleophilic Aromatic Substitution (SNAr)

A key reaction of 4I3NBA is SNAr, where the iodine is displaced by a nucleophile. Modeling this provides the activation energy (ΔG‡), a quantitative measure of reaction kinetics.

dot

Caption: Energy profile of a typical S(N)Ar reaction.

By locating the transition state (the Meisenheimer complex intermediate) for the reaction with a model nucleophile like methoxide (CH₃O⁻), we can directly compare the predicted activation energies from different methods (as shown in the table above). This provides a direct, quantitative comparison of their ability to model the molecule's reactivity in a specific chemical transformation.

Conclusion and Recommendations

For researchers investigating the reactivity of this compound, computational modeling is an indispensable tool for accelerating discovery.

  • For Rapid Screening and Hypothesis Generation: Semi-empirical methods can provide quick qualitative insights into the electronic nature of a series of analogues.

  • For Mechanistic Understanding and Quantitative Prediction: Density Functional Theory (DFT) is the recommended approach. A combination like M06-2X/6-311+G(d,p) provides high accuracy for both ground-state reactivity descriptors (MEP, Fukui Functions) and transition state energies, offering reliable, publication-quality data.

  • For Ultimate Accuracy (Benchmarking): High-level ab initio methods should be reserved for benchmarking specific properties on a simplified model system due to their high computational cost.

By integrating these computational tools, scientists can build a robust, predictive framework to guide the synthesis and derivatization of 4I3NBA, ultimately leading to the more efficient development of novel chemical entities and therapeutics.

References

  • Title: From the Electron Density Gradient to the Quantitative Reactivity Indicators: Local Softness and the Fukui Function Source: ACS Omega URL: [Link]

  • Title: Use of Local Softness for the Interpretation of Reaction Mechanisms Source: MDPI URL: [Link]

  • Title: Fukui function - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise Source: PIPER: Resources for Teaching Physical Chemistry URL: [Link]

  • Title: Process for the preparation of 4-iodo-3-nitrobenzamide - Google Patents Source: Google Patents URL
  • Title: Density Functional Theory Calculations and Analysis of Reaction Pathways for Reduction of Nitric Oxide by Hydrogen on Pt(111) Source: ACS Publications URL: [Link]

  • Title: Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions Source: MDPI URL: [Link]

  • Title: A density functional theory study of the reaction of C+O, C+N, and C+H on close packed metal surfaces Source: The Journal of Chemical Physics URL: [Link]

  • Title: Combining Computational Modeling with Reaction Kinetics Experiments for Elucidating the In Situ Nature of the Active Site in Catalysis Source: PubMed URL: [Link]

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A Comparative Guide to the Quantitative Analysis of 4-Iodo-3-nitrobenzoic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically grounded methodology for the quantitative analysis of 4-Iodo-3-nitrobenzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a comparative analysis of chromatographic conditions and alternative analytical techniques. We will explore the rationale behind method development choices, present a fully detailed and validated HPLC-UV protocol, and contextualize its performance against other methods, ensuring a robust understanding for immediate application and adaptation.

Foundational Analyte Characteristics: The Key to Method Development

A successful analytical method begins with a thorough understanding of the analyte. This compound (CAS: 35674-27-2) is a substituted aromatic carboxylic acid.[1][2] Its key physicochemical properties dictate the optimal analytical strategy.

  • Structure and Polarity: The molecule possesses a moderately polar aromatic core, a polar, ionizable carboxylic acid group (-COOH), and a polar nitro group (-NO2), alongside a large, hydrophobic iodine atom. This combination of features makes it an ideal candidate for reversed-phase chromatography.

  • Molecular Weight: 293.02 g/mol .[2][3]

  • Acidity (pKa): The predicted pKa is approximately 3.32.[1] This is the most critical parameter for developing a robust reversed-phase HPLC method. To achieve sharp, symmetrical peaks and stable retention times, the mobile phase pH must be controlled to suppress the ionization of the carboxylic acid group. A general rule is to maintain the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.

  • UV Absorbance: The presence of the aromatic ring and the nitro group (a strong chromophore) makes the compound highly suitable for UV detection.[4]

HPLC Method Development: A Rationale-Driven Approach

The development of a quantitative HPLC method is a systematic process. Our goal is to achieve a specific, accurate, and robust separation.

The Logical Path to Method Design

The following diagram illustrates the decision-making workflow for establishing the analytical method, starting from the fundamental properties of the analyte.

MethodDevelopment Analyte Analyte Properties This compound - Aromatic Carboxylic Acid - pKa ≈ 3.32 - UV Chromophores Mode Separation Mode Selection Analyte->Mode  Moderately Polar   Detector Detection Method Analyte->Detector  Has Chromophores   Column Stationary Phase (Column) Comparison Mode->Column  Reversed-Phase (RP-HPLC)   MobilePhase Mobile Phase Optimization - Organic Modifier - pH Control Column->MobilePhase  Evaluate Selectivity   MobilePhase->Detector  Achieve Resolution   FinalMethod Optimized & Validated HPLC-UV Method MobilePhase->FinalMethod Detector->FinalMethod

Caption: Logical workflow for HPLC method development.

Stationary Phase Comparison: C18 vs. Phenyl Columns

The choice of stationary phase is crucial for achieving the desired selectivity. For an aromatic compound like this compound, both C18 and Phenyl columns are strong candidates, but they offer different interaction mechanisms.

  • C18 (Octadecylsilane): This is the most widely used reversed-phase stationary phase, separating primarily based on hydrophobicity.[5][6] The interaction is driven by the non-polar carbon chain of the stationary phase and the hydrophobic regions of the analyte.

  • Phenyl: Phenyl-based columns provide an alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte.[7] This can be particularly advantageous for separating structurally similar aromatic compounds.

Stationary PhasePrimary Interaction MechanismAdvantages for this compoundConsiderations
C18 Hydrophobic InteractionsRobust, versatile, excellent retention for hydrophobic compounds. Widely available.May show less selectivity for closely related aromatic impurities if hydrophobicity is similar.
Phenyl π-π Interactions, HydrophobicityOffers unique selectivity for aromatic compounds. Can improve resolution from non-aromatic impurities.[7]Retention can be sensitive to the organic modifier used (methanol promotes π-π interactions more than acetonitrile).

For this guide, a C18 column is selected for the primary method due to its proven robustness and versatility. However, a Phenyl column remains an excellent secondary option for method optimization or troubleshooting selectivity issues.

Mobile Phase Optimization: The Key to Good Chromatography

The mobile phase composition directly controls the retention and peak shape of the analyte.[8]

  • Organic Modifier: Acetonitrile and methanol are the most common choices.[9] Acetonitrile is chosen here for its lower viscosity (leading to lower backpressure) and lower UV cutoff wavelength (~190 nm), which provides a cleaner baseline.[9]

  • Aqueous Phase & pH Control: This is the most critical factor. As established, the mobile phase pH must be well below the analyte's pKa of ~3.32 to maintain it in a single, non-ionized state.[1] Failure to control pH results in peak splitting or severe tailing. An aqueous solution of phosphoric acid or formic acid is ideal.[10][11] We will use a dilute solution of phosphoric acid to achieve a stable pH of approximately 2.5.

Validated HPLC-UV Protocol for Quantitative Analysis

This protocol has been designed for robustness and is validated according to the principles outlined by the International Council for Harmonisation (ICH).[11]

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StdPrep 1. Prepare Standard Stock & Working Solutions Inject 5. Inject Standards & Samples StdPrep->Inject MobPhase 2. Prepare Mobile Phase (ACN : 0.1% H3PO4) Equilibrate 4. Equilibrate HPLC System MobPhase->Equilibrate SamplePrep 3. Prepare Sample (Dissolve & Filter) SamplePrep->Inject Equilibrate->Inject CalCurve 6. Generate Calibration Curve (Peak Area vs. Conc.) Inject->CalCurve Quantify 7. Quantify Sample Concentration CalCurve->Quantify

Caption: Step-by-step experimental workflow.

Instrumentation and Chromatographic Conditions
ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC with UV/PDA Detector
Stationary Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)
Composition 50:50 (Isocratic) - May require optimization
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection λ 254 nm (based on methods for similar nitroaromatics)[12][13]
Injection Vol. 10 µL
Run Time ~10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of 0.1% phosphoric acid, add 1.0 mL of concentrated phosphoric acid (~85%) to 999 mL of HPLC-grade water and mix thoroughly. The final mobile phase is prepared by mixing this solution with acetonitrile in the desired ratio (e.g., 500 mL of each for a 50:50 mix). Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25.0 mg of this compound reference standard into a 25-mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample to be analyzed and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., ~50 µg/mL). Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

Method Validation Summary

The method should be validated to ensure its performance is suitable for its intended purpose. The following table summarizes typical acceptance criteria.

Validation ParameterAcceptance CriteriaExpected Performance
Specificity No interference at the analyte's retention time.The method is specific; no peaks from blank/placebo are observed.
Linearity Correlation Coefficient (R²) ≥ 0.999R² > 0.999 over a range of 5-100 µg/mL.
Accuracy % Recovery: 98.0 - 102.0%Average recovery is within the specified range.
Precision % RSD ≤ 2.0% (Repeatability & Intermediate)Intra-day and inter-day precision are typically < 1.5%.
LOD Signal-to-Noise Ratio ≥ 3:1~0.1 µg/mL
LOQ Signal-to-Noise Ratio ≥ 10:1~0.3 µg/mL
Robustness Insensitive to minor changes (flow, temp, % organic)No significant impact on results from small, deliberate variations.

Comparison with Alternative Analytical Methods

While HPLC-UV is a robust and accessible technique, other methods may be considered depending on the analytical challenge.

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Chromatographic separation followed by UV absorbance detection.Robust, cost-effective, high throughput, widely available. Good selectivity and sensitivity for this analyte.[14]Lower sensitivity than MS. Selectivity can be an issue in highly complex matrices.[15]
LC-MS Chromatographic separation coupled with mass spectrometry detection.Superior sensitivity and selectivity. Provides molecular weight confirmation. Ideal for trace analysis in complex matrices (e.g., biological fluids).[16]Higher instrument cost and complexity. Susceptible to matrix effects (ion suppression).[16]
GC-MS Gas chromatographic separation with mass spectrometry detection.Excellent for volatile compounds. Provides high selectivity.Requires derivatization to make the non-volatile carboxylic acid amenable to GC, adding a time-consuming step.[14]
UV-Vis Spectrophotometry Measures light absorbance in solution at a specific wavelength.Very simple, rapid, and low-cost.Lacks selectivity; any compound absorbing at the same wavelength will interfere. Only suitable for pure samples.[14][15]

Conclusion

The quantitative analysis of this compound is effectively and reliably achieved using a reversed-phase HPLC method with UV detection. A C18 stationary phase coupled with an acetonitrile and acidified water mobile phase (pH < 2.5) provides excellent peak shape, resolution, and reproducibility. This method offers a superb balance of performance, cost, and accessibility, making it the preferred choice for routine quality control and research applications. For analyses requiring ultra-low detection limits or confirmation in complex biological matrices, LC-MS serves as a powerful, albeit more complex, alternative.

References

  • Aurora Pro Scientific. HPLC Column Selection Guide. [Link]

  • Chromtech. HPLC Column Selection Guide. [Link]

  • Journal of Chromatographic Science. Selection of a Mobile Phase Optimization Technique in High Performance Liquid Chromatography. [Link]

  • Maxi Scientific. How to Select the Proper HPLC Column for Your Application. [Link]

  • PubChem. This compound. [Link]

  • Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Link]

  • Phenomenex. Selecting the Right Column for Your Reversed Phase Method. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Pharmaeli. How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]

  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • ResearchGate. Optimization of a new mobile phase to know the complex and real polyphenolic composition. [Link]

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  • ResearchGate. Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid. [Link]

  • Jordan Journal of Pharmaceutical Sciences. Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. [Link]

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A Senior Application Scientist's Guide to the Purification of 4-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in a Key Synthetic Building Block

4-Iodo-3-nitrobenzoic acid is a versatile intermediate in organic synthesis, valued for the distinct reactivity of its functional groups which allows for controlled, sequential chemical modifications.[1] Its applications range from the development of novel pharmaceuticals, such as its use as a precursor in the synthesis of PARP inhibitors like Iniparib, to the creation of specialized dyes and pigments.[2][3] For researchers and drug development professionals, the purity of this reagent is not a trivial specification; it is the bedrock upon which the success of subsequent, often complex, synthetic steps depends.

The common synthesis of this compound proceeds via the diazotization of 4-amino-3-nitrobenzoic acid, followed by a Sandmeyer-type reaction with potassium iodide.[1][4] While effective, this process can introduce a variety of impurities, including unreacted starting materials, regioisomers, and byproducts from side reactions. The presence of these contaminants can lead to low yields, difficult-to-separate byproducts in downstream applications, and ambiguous analytical results.

This guide provides an in-depth comparison of the principal methods for purifying crude this compound: Recrystallization, Acid-Base Extraction, and Column Chromatography. We will explore the mechanistic basis for each technique, provide detailed experimental protocols, and offer a quantitative comparison to empower researchers to select the optimal method for their specific needs, balancing purity requirements with considerations of scale, time, and resource allocation.

Part 1: Recrystallization - Harnessing Solubility Differentials

Recrystallization is a cornerstone purification technique for solid compounds, predicated on the principle that the solubility of a substance in a solvent increases with temperature.[5][6] An ideal solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures. For this compound, a mixed-solvent system, such as ethanol and water, has proven effective, mirroring its utility for structurally similar nitrobenzoic acids.[7]

The process involves dissolving the crude material in a minimum amount of hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly ordered, and therefore pure, lattice structure that excludes the ill-fitting impurity molecules. Slow cooling is paramount as it encourages the formation of larger, purer crystals.[8]

Experimental Protocol: Recrystallization from Ethanol/Water
  • Dissolution: Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask. Add a minimal amount of 95% ethanol (e.g., 20-30 mL) to create a slurry. Heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Inducing Saturation: While maintaining the heat, add hot deionized water dropwise until the solution becomes faintly turbid, indicating it has reached its saturation point.[7] If excessive cloudiness appears, add a few drops of hot ethanol to redissolve the precipitate and achieve a clear solution.

  • Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop. This slow cooling phase is critical for forming pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture (e.g., 20:80 v/v) to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Allow the crystals to dry on the funnel under vacuum. For complete drying, transfer the solid to a desiccator or a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Recrystallization Workflow

G cluster_dissolution Dissolution cluster_cooling Crystallization cluster_isolation Isolation A Crude Solid in Flask B Add Minimum Hot Ethanol A->B C Add Hot Water to Turbidity B->C D Clear Saturated Solution C->D E Slow Cool to Room Temp D->E F Cool in Ice Bath E->F G Crystal Slurry F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Pure this compound J->K G cluster_extraction Extraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_isolation Isolation A Crude solid in MTBE B Add aq. NaHCO3 & Shake A->B C Separate Layers B->C D Neutral Impurities (Discard) C->D E Sodium 4-Iodo-3-nitrobenzoate C->E F Cool & Acidify with HCl E->F G Precipitate Forms F->G H Vacuum Filtration G->H I Wash with Cold Water H->I J Pure this compound I->J

Caption: Workflow for purification by acid-base extraction.

Part 3: Column Chromatography - Precision Through Adsorption

Column chromatography is a highly effective, albeit more resource-intensive, method for purifying compounds. It separates components of a mixture based on their differential adsorption to a stationary phase (commonly silica gel) as they are carried through it by a mobile phase (the eluent). [9] For acidic compounds like this compound, standard silica gel can sometimes cause issues like peak tailing. This can often be mitigated by adding a small amount of an acidic modifier, like acetic acid, to the eluent system. Compounds that are more polar will adhere more strongly to the polar silica gel and thus elute more slowly, while less polar compounds will travel through the column more quickly. By collecting the eluent in sequential fractions, the desired compound can be isolated from impurities with different polarities. While often used for purifying derivatives like the methyl ester of this compound, it can be adapted for the acid itself. [2][10]

Experimental Protocol: Silica Gel Column Chromatography
  • Column Packing: Prepare a glass chromatography column with a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity mixture of ethyl acetate/hexane). Allow the silica to settle into a uniform, compact bed.

  • Sample Loading: Dissolve a small amount of the crude product (e.g., 1.0 g) in a minimum volume of the eluent or a slightly stronger solvent. Carefully load this solution onto the top of the silica bed.

  • Elution: Begin passing the mobile phase (eluent) through the column. A typical eluent system for a compound of this nature might be a gradient of ethyl acetate in dichloromethane or hexane, with ~0.5% acetic acid added to the mixture.

  • Fraction Collection: Collect the eluent in small, numbered fractions (e.g., 10-15 mL each) as it exits the column.

  • Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Column Chromatography Workflow

G A Pack Silica Gel Column B Load Crude Sample A->B C Elute with Solvent System B->C D Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Pure this compound G->H

Caption: Workflow for purification by column chromatography.

Comparative Analysis of Purification Methods

The choice of purification method is a strategic decision guided by the desired final purity, the quantity of material, and available resources. The following table provides a comparative summary of the discussed techniques.

Parameter Recrystallization Acid-Base Extraction Column Chromatography
Typical Final Purity Good to Excellent (>99%)Good (>98%)Excellent (>99.5%)
Expected Yield Moderate to High (70-90%)High (85-95%)Low to Moderate (50-80%)
Scalability Excellent; easily scaled upExcellent; easily scaled upPoor; difficult and costly for large scale
Time Requirement Moderate (several hours, includes slow cooling)Fast (< 2 hours)Slow (several hours to days)
Cost & Complexity Low; simple equipmentLow; simple equipmentHigh; requires columns, large solvent volumes
Waste Generation Low to moderate solvent wasteModerate aqueous and solvent wasteHigh solvent waste
Best For... Removing moderate amounts of impurities from large batches.Removing neutral or basic impurities; good for initial cleanup.Achieving the highest possible purity; separating closely related compounds.

Conclusion: Selecting the Right Tool for the Job

The purification of this compound can be effectively achieved through several well-established laboratory techniques.

  • Recrystallization stands out as a balanced method, offering high purity with good yields and excellent scalability, making it a workhorse for general-purpose purification.

  • Acid-Base Extraction is a rapid and highly efficient method for removing non-acidic impurities and is particularly well-suited for a first-pass cleanup of very crude material or for large-scale processing where speed is a factor.

  • Column Chromatography is the method of choice when the highest possible purity is required, for instance, when preparing an analytical standard or when other methods fail to remove a critical, closely related impurity. However, its practicality diminishes significantly with increasing scale due to high costs and solvent consumption.

Ultimately, a multi-step approach may be optimal. A researcher might perform an initial cleanup using acid-base extraction followed by a final polishing step via recrystallization to achieve a product of exceptional purity, ready for the most demanding of synthetic applications.

References

  • Reddy, M. et al. (2013). Process for the preparation of 4-iodo-3-nitrobenzamide. U.S.
  • ResearchGate. (2012). Patent No. US 8,586,792 B2. Retrieved January 11, 2026, from [Link]

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  • Lai, J., et al. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks. [Link]

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  • Solubility of Things. (n.d.). 4-Nitrobenzoic acid. Retrieved January 11, 2026, from [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 4-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-grounded framework for assessing the purity of commercially available 4-Iodo-3-nitrobenzoic acid. We will move beyond the supplier's certificate of analysis (CoA) to establish a self-validating system of analytical protocols. The causality behind each experimental choice will be explained, empowering you to not just follow steps, but to understand and adapt them.

The Imperative of Purity: Why >97% is Just the Starting Point

Commercially, this compound is often supplied with a stated purity of >97%. While this may seem adequate for some applications, for sensitive downstream reactions, particularly in pharmaceutical development, the nature of the remaining ≤3% is critical. Potential impurities can act as catalysts, inhibitors, or competing substrates, leading to failed reactions, difficult purification, and misleading biological data.

The most common synthetic route to this compound involves the diazotization of 4-amino-3-nitrobenzoic acid, followed by a Sandmeyer-type reaction with an iodide salt.[2] This process can introduce several classes of impurities:

  • Starting Materials: Incomplete reaction can leave residual 4-amino-3-nitrobenzoic acid.

  • Isomeric Impurities: Depending on the synthetic strategy for the precursor, isomers such as 4-iodo-2-nitrobenzoic acid or 3-iodo-5-nitrobenzoic acid could be present.[1]

  • Side-Reaction Products: The presence of other halides, such as chloride, can lead to the formation of analogues like 4-chloro-3-nitrobenzoic acid.[3]

  • Decomposition Products: While generally stable, improper storage or handling can lead to degradation.

This guide will equip you with the tools to identify and quantify these potential contaminants.

A Multi-Pronged Analytical Approach for Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of multiple methods. We will focus on three core techniques: High-Performance Liquid Chromatography (HPLC) for quantitative analysis of impurities, Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination, and Mass Spectrometry (MS) for impurity identification.

Experimental Workflow Overview

The following diagram illustrates the logical flow for a comprehensive purity assessment of a new batch of this compound.

Purity_Assessment_Workflow cluster_0 Initial Assessment & Sample Preparation cluster_1 Quantitative & Qualitative Analysis cluster_2 Data Synthesis & Decision start Receive Commercial this compound prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) start->prep hplc HPLC-UV Analysis (Impurity Profiling & Quantification) prep->hplc qnmr qNMR Analysis (Absolute Purity Assay) prep->qnmr ms LC-MS Analysis (Impurity Identification) prep->ms data_analysis Correlate Data from All Techniques hplc->data_analysis qnmr->data_analysis ms->data_analysis decision Accept or Reject Batch Based on Purity Specification data_analysis->decision

Caption: Workflow for the comprehensive purity assessment of this compound.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

Rationale: HPLC is the workhorse for purity determination, offering excellent resolution to separate the main compound from closely related impurities. UV detection is ideal for aromatic compounds like this compound. A reverse-phase method is chosen due to the compound's moderate polarity.[4][5][6][7]

Experimental Protocol:

  • Instrumentation and Consumables:

    • HPLC system with a UV or Photodiode Array (PDA) detector.

    • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (ACS grade).

    • Syringe filters (0.45 µm).

  • Chromatographic Conditions:

ParameterRecommended Condition
Stationary Phase C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
  • Sample Preparation:

    • Accurately prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak to estimate purity.

    • A PDA detector can be used to check for peak purity, ensuring that a single peak does not hide co-eluting impurities.

Hypothetical HPLC Data Comparison
SupplierLot NumberStated PurityHPLC Purity (% Area)Key Impurity Detected (Retention Time)
Supplier A A123>98%99.2%Unidentified Peak (8.5 min) at 0.3%
Supplier B B456≥97%97.5%4-Amino-3-nitrobenzoic acid (6.2 min) at 1.8%
Supplier C C789>97%98.8%4-Chloro-3-nitrobenzoic acid (10.1 min) at 0.9%

Protocol 2: Quantitative NMR (qNMR)

Rationale: Unlike HPLC, which provides relative purity, qNMR can determine the absolute purity of a substance by comparing the integral of an analyte's proton signal to that of a certified internal standard of known purity.[8] This method is a primary ratio method and provides traceability to SI units when a certified reference material is used.[9][10] We will use benzoic acid as the internal standard, a material available as a primary standard from NIST.[9][10]

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh ~10 mg of Analyte dissolve Dissolve both in DMSO-d6 in NMR tube weigh_analyte->dissolve weigh_standard Accurately weigh ~5 mg of Benzoic Acid (NIST SRM) weigh_standard->dissolve acquire_spectrum Acquire 1H NMR Spectrum (Ensure long relaxation delay, e.g., d1=30s) dissolve->acquire_spectrum process Process Spectrum (Phasing, Baseline Correction) acquire_spectrum->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate

Sources

A Comparative Mechanistic Guide to Reactions Involving 4-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic chemistry and drug development, the selection of a starting material is a critical decision that dictates the feasibility, efficiency, and novelty of a synthetic route. Among the vast arsenal of building blocks, halogenated nitrobenzoic acids stand out for their trifunctional nature, offering a rich platform for diverse and selective chemical transformations.[1] This guide provides an in-depth, objective comparison of the mechanistic pathways and synthetic performance of 4-Iodo-3-nitrobenzoic acid, a particularly versatile scaffold, against relevant alternatives. Our focus is on elucidating the "why" behind experimental choices, grounding our discussion in established mechanistic principles and supporting experimental data to empower researchers in their synthetic design.

The Strategic Advantage of this compound: A Structural Overview

This compound is a trifunctional aromatic compound featuring a carboxylic acid, a nitro group, and an iodine atom.[1][2] This specific arrangement of substituents provides a powerful handle for orthogonal chemistry, allowing for the selective manipulation of each functional group.

  • The Iodine Atom : As the most reactive of the common halogens (I > Br > Cl) in palladium-catalyzed cross-coupling reactions, the C-I bond serves as an excellent linchpin for introducing molecular complexity through the formation of new carbon-carbon and carbon-heteroatom bonds.[1][3]

  • The Nitro Group : A potent electron-withdrawing group, it significantly influences the electronic properties of the aromatic ring. It activates the ring for nucleophilic aromatic substitution and can be readily reduced to an amino group, opening a gateway for a host of further derivatizations.[1][4]

  • The Carboxylic Acid Group : This functional group is a versatile handle for derivatization into esters, amides, or acid chlorides, crucial for peptide couplings and the synthesis of other biologically relevant motifs.[1]

This unique combination makes this compound a prized intermediate in the synthesis of complex molecules, including pharmaceutical agents.[1][5][6][7]

Synthesis and Availability: Securing the Starting Point

A robust and high-yielding synthesis is paramount for any key building block. The most common and efficient laboratory-scale synthesis of this compound proceeds from 4-amino-3-nitrobenzoic acid via a diazotization-iodination sequence, a variant of the Sandmeyer reaction.[8]

Experimental Protocol: Synthesis of this compound[8]
  • Diazotization : To a reaction flask, add 4-amino-3-nitrobenzoic acid (0.25 mol), deionized water (400 mL), and concentrated hydrochloric acid (100 mL).

  • Cool the stirred mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (0.38 mol) in water (50 mL) dropwise, maintaining the temperature between 0 and 5 °C. The solid should gradually dissolve.

  • Continue stirring at 0-5 °C for 1 hour after the addition is complete to ensure full formation of the diazonium salt.

  • Iodination : Prepare a solution of potassium iodide (0.5 mol) in water (200 mL).

  • Slowly add the potassium iodide solution dropwise to the cold diazonium salt solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. A solid precipitate will form.

  • Work-up : Collect the solid product by filtration, wash thoroughly with deionized water, and dry to yield this compound as a solid (typical yield: ~90%).

Synthetic Workflow Diagram

Synthesis of this compound A 4-Amino-3-nitrobenzoic acid B Diazonium Salt Intermediate A->B Diazotization C This compound B->C Iodination reagent1 1. HCl, NaNO2 2. H2O, 0-5°C reagent2 KI, H2O Room Temp, 2h

Caption: Workflow for the synthesis of this compound.

Comparison with Alternatives: The synthesis of bromo- and chloro-analogs follows similar Sandmeyer procedures, substituting potassium iodide with the corresponding copper(I) bromide or chloride. While effective, the handling of copper salts adds complexity. Direct iodination of 3-nitrobenzoic acid is challenging due to the deactivating nature of the substituents. The described route from the amino precursor is generally the most reliable and efficient.

Mechanistic Deep Dive: A Comparative Reactivity Analysis

The true value of this compound is revealed in its reactivity. Here, we compare its performance in key transformations against its bromo- and chloro-analogs.

A. Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is where the choice of halogen has the most profound impact. The rate-determining step in many palladium-catalyzed cycles is the initial oxidative addition of the aryl halide to the Pd(0) catalyst. The reactivity order for this step is governed by the carbon-halogen bond dissociation energy, which follows the trend C-I < C-Br < C-Cl.[3] Consequently, aryl iodides are significantly more reactive than bromides and chlorides, often allowing for milder reaction conditions, lower catalyst loadings, and broader substrate scope.

The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron species, is a cornerstone of modern synthesis.[9][10]

Catalytic Cycle:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the C-I bond of this compound.

  • Transmetalation : The boronic acid, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination : The two organic partners are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[9][11]

Suzuki-Miyaura Coupling cluster_cycle Catalytic Cycle center_node Pd(II) pd0 Pd(0)L2 pd_ox Ar-Pd(II)-I(L2) pd0->pd_ox Oxidative Addition product Ar-R + I- + B(OH)3 pd0->product pd_trans Ar-Pd(II)-R(L2) pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination substrate This compound (Ar-I) substrate->pd_ox boronic R-B(OH)2 + Base boronic->pd_trans

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Performance Comparison:

Aryl Halide (Ar-X)Relative ReactivityTypical Temp. (°C)Typical Yield (%)Causality
Ar-I +++60 - 10085 - 98Low C-I bond energy facilitates rapid oxidative addition.
Ar-Br ++80 - 12070 - 90Stronger C-Br bond requires more thermal energy.
Ar-Cl +>100< 60High C-Cl bond energy often requires specialized, electron-rich phosphine ligands to promote oxidative addition.

Table 1: Comparative performance of 4-halo-3-nitrobenzoic acids in a typical Suzuki-Miyaura coupling. Data is representative and illustrates established reactivity trends.

The Heck reaction couples the aryl halide with an alkene to form a substituted alkene.[12] The mechanism also begins with oxidative addition, making the C-I bond of this compound highly advantageous for this transformation.[13]

This reaction couples the aryl halide with a terminal alkyne, typically using both palladium and copper co-catalysts.[3][14] The reactivity trend of the halide leaving group (I > OTf > Br >> Cl) is again pronounced, positioning the iodo-substituted substrate as the superior choice for mild and efficient alkyne coupling.[15]

B. Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental transformation in the synthesis of pharmaceuticals and other functional materials.[4] This reaction is generally high-yielding regardless of the halogen present, as it does not directly participate in the mechanism.

Experimental Protocol: Nitro Group Reduction

  • Dissolve this compound (10 mmol) in ethanol or acetic acid.

  • Add an excess of a reducing agent, such as tin(II) chloride dihydrate (SnCl2·2H2O, ~30 mmol) or perform catalytic hydrogenation (H2 gas, Pd/C catalyst).

  • If using SnCl2, heat the mixture to reflux for 1-3 hours.

  • Cool the reaction and neutralize with a base (e.g., saturated NaHCO3 solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate to obtain 3-amino-4-iodobenzoic acid.

C. Derivatization of the Carboxylic Acid

The carboxylic acid can be readily converted to esters or amides. These reactions are typically performed under conditions that do not affect the C-I or nitro groups, showcasing the orthogonal reactivity of the molecule.

Experimental Protocol: Esterification to Methyl 4-iodo-3-nitrobenzoate [16][17]

  • Dissolve this compound (10 mmol) in methanol (30 mL).

  • Cool the solution to 0 °C.

  • Slowly add a catalytic amount of concentrated sulfuric acid (~0.5 mL).

  • Warm the mixture to room temperature and then reflux for 8 hours.

  • Cool the reaction, neutralize with solid sodium bicarbonate, and filter.

  • Evaporate the filtrate under reduced pressure to obtain the methyl ester product (typical yield: 85-99%).

This methyl ester is a key intermediate for producing the corresponding amide, 4-iodo-3-nitrobenzamide, by reaction with ammonia gas in methanol.[16][17]

Spectroscopic and Physicochemical Data Summary

Accurate characterization is essential for validating experimental outcomes. Below is a summary of key analytical data for this compound.

Property/TechniqueValue/ObservationReference
Molecular Formula C₇H₄INO₄[2][18]
Molecular Weight 293.02 g/mol [2][18]
Appearance Pale yellow solid[19] (for 4-nitrobenzoic acid)
¹H NMR (DMSO-d₆) Signals in the aromatic region (~7.7-8.7 ppm) showing characteristic coupling patterns for a 1,2,4-trisubstituted benzene ring.[1]
¹³C NMR Seven unique signals, with the carboxyl carbon at ~165-185 ppm and carbons attached to the iodine and nitro groups significantly shifted.[1]
FTIR (cm⁻¹) O-H (broad, 2500-3300), C=O (~1700), Asymmetric NO₂ (1520-1560), Symmetric NO₂ (1345-1385), C-I (480-610).[1]

Table 2: Summary of key physicochemical and spectroscopic data for this compound.

Conclusion and Outlook

Mechanistic understanding is the bedrock of efficient and innovative synthetic chemistry. This guide demonstrates that this compound is a superior building block for reactions where the facile activation of an aryl halide is paramount, most notably in palladium-catalyzed cross-coupling reactions. Its performance significantly outpaces that of its bromo- and chloro-analogs, allowing for milder conditions and higher yields. Furthermore, the orthogonal reactivity of its three functional groups—the C-I bond for coupling, the nitro group for reduction, and the carboxylic acid for derivatization—provides a predictable and powerful platform for the strategic construction of complex molecular architectures. For researchers and drug development professionals, a deep appreciation of these mechanistic nuances is key to leveraging this versatile intermediate to its full potential, accelerating the discovery and synthesis of novel chemical entities.

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A Researcher's Comparative Guide to the Structural Elucidation of 4-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise atomic arrangement of a molecule is not merely an academic detail; it is the blueprint that dictates its function, reactivity, and viability. For a molecule such as 4-Iodo-3-nitrobenzoic acid, a versatile building block in organic synthesis, understanding its three-dimensional structure is paramount. This guide provides an in-depth comparison of single-crystal X-ray diffraction—the gold standard for structural elucidation—with other powerful analytical techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for selecting the most appropriate method for your research needs.

The Unambiguous Answer: Why Single-Crystal X-ray Diffraction Reigns Supreme

Single-crystal X-ray diffraction (SCXRD) offers an unparalleled, high-resolution view into the atomic world.[1] It is the only technique that can directly determine the precise coordinates of each atom in a molecule, revealing bond lengths, angles, and the intricate network of intermolecular interactions that govern the solid state. For a molecule like this compound, this is crucial for understanding phenomena such as polymorphism, which can significantly impact a drug's solubility and bioavailability.

The power of SCXRD lies in its ability to provide a definitive and unambiguous structural solution.[2] However, this power is contingent on the successful growth of a high-quality single crystal, a process that can often be the most challenging step.[3]

A Comparative Analysis: Alternative and Complementary Techniques

While SCXRD provides the ultimate structural answer, other techniques offer valuable, often complementary, information. The choice of technique is dictated by the nature of the sample and the specific research question.

Technique Principle Strengths Limitations Best For
Single-Crystal X-ray Diffraction (SCXRD) Diffraction of X-rays by a single crystalUnambiguous 3D structure, absolute stereochemistryRequires high-quality single crystalsDefinitive solid-state structure determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin transitions in a magnetic fieldProvides detailed information about molecular connectivity and solution-state conformationDoes not provide a direct 3D structure of the solid stateDetermining the structure of molecules in solution and studying dynamic processes.[4][5]
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline powderCan analyze microcrystalline materials that do not form single crystalsStructure solution can be challenging and may not always be possible for complex moleculesPhase identification, purity analysis, and structure determination when single crystals are unavailable.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective

NMR spectroscopy is a cornerstone of organic chemistry for determining molecular structure in solution.[7][8] Techniques like ¹H and ¹³C NMR provide information about the chemical environment and connectivity of atoms, allowing for the elucidation of the molecular formula and constitution.[4] For this compound, NMR would confirm the presence and relative positions of the aromatic protons, the carboxylic acid proton, and the carbon backbone.[5] More advanced 2D NMR techniques like COSY and HMBC can establish the connectivity between different parts of the molecule.[5]

However, it is crucial to remember that NMR provides information about the molecule's conformation in solution, which may differ significantly from its solid-state structure due to crystal packing forces.

Powder X-ray Diffraction (PXRD): When Single Crystals Are Elusive

Many organic compounds are challenging to crystallize as single crystals suitable for SCXRD.[6] In such cases, powder X-ray diffraction (PXRD) can be a powerful alternative. PXRD analyzes a sample composed of many tiny crystallites, producing a diffraction pattern that is a fingerprint of the crystalline phase. While primarily used for phase identification and purity analysis, recent advancements in software and computational methods have made it possible to solve crystal structures from high-quality powder data, a process known as ab initio structure determination.

For this compound, if single crystals were unobtainable, PXRD could be used to determine its crystal system and unit cell parameters, and potentially solve the full crystal structure, albeit with lower precision than SCXRD.

Case Study: The Crystallographic Analysis of a Halogenated Benzoic Acid

As a direct crystallographic dataset for this compound is not publicly available, we will examine the closely related and well-characterized structure of 4-Iodobenzoic acid to illustrate the principles and data obtained from an SCXRD experiment. The structural features, particularly the hydrogen bonding of the carboxylic acid and the potential for halogen bonding, are highly relevant.

The solid-state structure of 4-iodobenzoic acid reveals that it crystallizes through the formation of hydrogen-bonded dimers.[4] These dimers then stack, with van der Waals interactions between the iodine atoms of adjacent dimers playing a significant role in the overall crystal packing.[3]

Experimental Data for 4-Iodobenzoic Acid

The following table summarizes the key crystallographic data for 4-Iodobenzoic acid, providing a tangible example of the information gleaned from an SCXRD experiment.

Parameter Value Significance
Chemical Formula C₇H₅IO₂Confirms the elemental composition of the molecule.
Formula Weight 248.02 g/mol The molecular weight of the compound.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/nDefines the symmetry elements within the unit cell.
a, b, c (Å) a = 15.3, b = 7.5, c = 16.5The dimensions of the unit cell.
α, β, γ (°) α = 90, β = 113.6, γ = 90The angles of the unit cell.
Volume (ų) 1792The volume of the unit cell.
Z 8The number of molecules in the unit cell.
R-factor (R1) ~0.04A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.

Experimental Protocols

Part 1: Crystallization of this compound

The success of SCXRD is critically dependent on the quality of the single crystal. The following are established methods for the crystallization of small organic molecules.

Workflow for Crystallization

cluster_prep Sample Preparation cluster_methods Crystallization Methods cluster_analysis Analysis Purity Ensure High Purity (>98%) Solvent Solvent Screening Purity->Solvent Evap Slow Evaporation Solvent->Evap Cool Slow Cooling Solvent->Cool Vapor Vapor Diffusion Solvent->Vapor Liquid Liquid-Liquid Diffusion Solvent->Liquid Harvest Harvest Crystal Evap->Harvest Cool->Harvest Vapor->Harvest Liquid->Harvest Mount Mount on Diffractometer Harvest->Mount

Caption: Workflow for small molecule crystallization.

Detailed Protocol: Slow Evaporation

  • Solvent Selection: Choose a solvent in which this compound has moderate solubility. Highly soluble compounds tend to form small crystals.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with parafilm and puncture a few small holes with a needle. This slows down the rate of evaporation, which is crucial for the growth of large, well-ordered crystals.

  • Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

Part 2: Single-Crystal X-ray Data Collection and Structure Refinement

Workflow for SCXRD Analysis

Mount Mount Crystal on Goniometer Screen Crystal Screening & Unit Cell Determination Mount->Screen Data Full Data Collection Screen->Data Integration Data Integration & Reduction Data->Integration Solve Structure Solution (e.g., Direct Methods) Integration->Solve Refine Structure Refinement Solve->Refine Validate Validation & CIF Generation Refine->Validate

Caption: The process of X-ray crystal structure determination.

Detailed Protocol:

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a cryo-loop.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal motion of the atoms. The crystal is then rotated in the X-ray beam, and diffraction images are collected at various orientations.

  • Data Processing: The collected images are processed to determine the intensities and positions of the diffraction spots. This information is used to determine the unit cell parameters and space group.

  • Structure Solution: The initial positions of the atoms are determined using methods such as the Patterson function or direct methods.

  • Structure Refinement: The atomic positions and other parameters are refined to achieve the best possible agreement between the calculated and observed diffraction data. The quality of the final structure is assessed by the R-factor.

Conclusion: An Integrated Approach to Structural Elucidation

While single-crystal X-ray diffraction remains the definitive method for determining the solid-state structure of molecules like this compound, a comprehensive understanding often requires an integrated approach. NMR spectroscopy provides invaluable information about the molecule's structure and dynamics in solution, while powder X-ray diffraction offers a viable alternative when single crystals cannot be obtained. By understanding the strengths and limitations of each technique, researchers can make informed decisions to efficiently and accurately elucidate the molecular structures that underpin their scientific discoveries.

References

  • Nygren, C. L., Wilson, C. C., & Turner, J. F. C. (2005). On the Solid State Structure of 4-Iodobenzoic Acid. The Journal of Physical Chemistry A.
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  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
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  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

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  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
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  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]

  • Zhang, Y., & Chen, P. (2022).
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  • Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Hughes, C. E., et al. (2022).
  • ResearchGate. (2019). Improving the Accuracy of Small‐Molecule Crystal Structures Solved from Powder X‐Ray Diffraction Data by Using External Sources. Retrieved from [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Gryl, M., et al. (2016). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N-dialkyl diindolocarbazole.
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  • ResearchGate. (2010). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Retrieved from [Link]

  • Harris, K. D. M. (2018). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.
  • Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
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  • ResearchGate. (n.d.). On the Solid State Structure of 4-Iodobenzoic Acid. Retrieved from [Link]

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A Comparative Guide to the Acidity of Nitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, a nuanced understanding of how molecular structure dictates chemical properties is paramount. The acidity of a molecule, quantified by its acid dissociation constant (pKa), is a fundamental parameter that influences solubility, reactivity, and biological activity. This guide provides an in-depth comparison of the acidity of the three structural isomers of nitrobenzoic acid: 2-nitrobenzoic acid (ortho), 3-nitrobenzoic acid (meta), and 4-nitrobenzoic acid (para). We will explore the electronic and steric factors that govern their respective acid strengths, supported by quantitative data and a detailed experimental protocol for pKa determination.

The Impact of Isomeric Position on Acidity

The introduction of a nitro (–NO₂) group to the benzene ring of benzoic acid significantly increases its acidity. The nitro group is a potent electron-withdrawing group, and its position relative to the carboxylic acid (–COOH) group determines the extent of this acidifying effect. This is achieved by stabilizing the negatively charged carboxylate anion (the conjugate base) that forms upon deprotonation. A more stable conjugate base corresponds to a stronger acid and, consequently, a lower pKa value.[1]

The order of acidity for the nitrobenzoic acid isomers is:

2-Nitrobenzoic acid > 4-Nitrobenzoic acid ≈ 3-Nitrobenzoic acid > Benzoic acid

This trend is a direct consequence of the interplay between inductive effects, resonance effects, and unique steric interactions.

Quantitative Acidity Data

The acidic strength is quantitatively expressed by the pKa value; a lower pKa indicates a stronger acid.[1] The table below summarizes the experimentally determined pKa values for the three isomers, with benzoic acid included for reference.

CompoundIsomer PositionpKa Value (in water at 25°C)
2-Nitrobenzoic Acidortho~2.17[2]
4-Nitrobenzoic Acidpara~3.44[3]
3-Nitrobenzoic Acidmeta~3.47[4]
Benzoic Acid-~4.20[5]

Unraveling the Chemical Principles

The significant variations in acidity among the isomers can be attributed to the following electronic and steric effects:

  • Inductive Effect (-I): The highly electronegative atoms of the nitro group pull electron density away from the benzene ring through the sigma bonds. This effect stabilizes the carboxylate anion and operates in all three isomers, though its strength diminishes with distance.

  • Resonance Effect (-R or -M): The nitro group can withdraw electron density from the ring via the pi system (resonance), which further delocalizes and stabilizes the negative charge of the conjugate base. This effect is most pronounced when the nitro group is in the ortho or para position.[6]

  • The Ortho-Effect: A special phenomenon observed in ortho-substituted benzoic acids, where the acidity is unexpectedly high regardless of the substituent's electronic nature.[5]

Analysis of Each Isomer:

2-Nitrobenzoic Acid (ortho-isomer): This is the strongest acid of the series, a classic example of the "ortho-effect".[7][8] This enhanced acidity arises from:

  • Maximized Inductive Effect: The -I effect of the nitro group is strongest from the close ortho position.

  • Steric Inhibition of Resonance: The bulky nitro group sterically hinders the adjacent carboxyl group, forcing it to twist out of the plane of the benzene ring.[8][9] This disruption in planarity inhibits resonance between the carboxylic acid group and the ring, which ultimately leads to greater stabilization of the carboxylate anion upon deprotonation.[7][8]

4-Nitrobenzoic Acid (para-isomer): In the para position, the nitro group exerts both a strong electron-withdrawing inductive effect and a resonance effect.[7][10] Both mechanisms work in concert to delocalize the negative charge of the carboxylate anion, stabilizing it effectively and making 4-nitrobenzoic acid a much stronger acid than benzoic acid.[11][12]

3-Nitrobenzoic Acid (meta-isomer): From the meta position, the nitro group can only exert its electron-withdrawing inductive effect.[7][8] The resonance effect does not operate from the meta position.[7] Consequently, the stabilization of the conjugate base is less pronounced compared to the ortho and para isomers, resulting in a slightly weaker acidity than the para-isomer.[7]

Visualizing the Structure-Acidity Relationship

The following diagram illustrates how the position of the nitro group influences the electronic and steric effects that govern the acidity of the nitrobenzoic acid isomers.

Acidity_Comparison cluster_isomers Nitrobenzoic Acid Isomers cluster_effects Dominant Electronic/Steric Effects cluster_acidity Relative Acidity (pKa) 2-Nitro 2-Nitrobenzoic Acid (ortho) Ortho_Effect Ortho-Effect (Strong Inductive + Steric) 2-Nitro->Ortho_Effect 4-Nitro 4-Nitrobenzoic Acid (para) Para_Effect Resonance (-R) + Inductive (-I) 4-Nitro->Para_Effect 3-Nitro 3-Nitrobenzoic Acid (meta) Meta_Effect Inductive Effect (-I) Only 3-Nitro->Meta_Effect Highest Highest Acidity (pKa ≈ 2.17) Ortho_Effect->Highest High High Acidity (pKa ≈ 3.44) Para_Effect->High Moderate Moderate Acidity (pKa ≈ 3.47) Meta_Effect->Moderate

Caption: Relationship between isomer position, electronic/steric effects, and acidity.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a reliable and widely used method for determining the pKa values of weak acids.[5][8] The protocol involves titrating a solution of the nitrobenzoic acid isomer with a standardized strong base while monitoring the pH.

Principle

The pKa is the pH at the half-equivalence point of the titration. At this specific point, the concentration of the undissociated acid [HA] is equal to the concentration of its conjugate base [A⁻]. According to the Henderson-Hasselbalch equation:

pH = pKa + log([A⁻]/[HA])

When [A⁻] = [HA], the logarithmic term becomes zero (log(1) = 0), and therefore, pH = pKa.[5]

Materials and Equipment
  • pH meter with a glass electrode, calibrated

  • Standard pH buffers for calibration (e.g., pH 4.01, 7.00, 10.01)

  • Magnetic stirrer and stir bar

  • 25 mL or 50 mL burette

  • 100 mL beaker

  • Volumetric flasks and pipettes

  • Analytical balance

  • 2-nitrobenzoic acid, 3-nitrobenzoic acid, or 4-nitrobenzoic acid

  • Standardized ~0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

  • Deionized water

Step-by-Step Methodology
  • Preparation of the Acid Solution:

    • Accurately weigh approximately 0.167 g of the nitrobenzoic acid isomer (molar mass ≈ 167.12 g/mol ) to prepare a 0.01 M solution in 100 mL.

    • Transfer the solid to a 100 mL volumetric flask.

    • Dissolve the acid in a small amount of ethanol if necessary, as 2-nitrobenzoic acid has low water solubility, then dilute to the mark with deionized water. Mix thoroughly.

  • Titration Setup:

    • Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.

    • Pipette a precise volume (e.g., 25.00 mL) of the prepared 0.01 M nitrobenzoic acid solution into a 100 mL beaker.

    • Add a magnetic stir bar and place the beaker on the magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

    • Rinse and fill the burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip. Record the initial volume.

  • Titration Procedure:

    • Begin stirring the acid solution at a moderate, constant speed.

    • Record the initial pH of the solution before adding any titrant.

    • Add the NaOH titrant in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.

    • As the pH begins to change more rapidly, decrease the increment size (e.g., to 0.1 mL or dropwise) to accurately capture the steep inflection region around the equivalence point.

    • Continue adding titrant well past the equivalence point until the pH begins to level off again.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve. This can be found from the peak of a first derivative plot (ΔpH/ΔV vs. V) or the zero crossing of a second derivative plot (Δ²pH/ΔV² vs. V).

    • Determine the volume of NaOH required to reach the half-equivalence point (half the volume of NaOH used to reach the equivalence point).

    • Find the pH on the titration curve that corresponds to this half-equivalence volume. This pH value is the experimental pKa of the nitrobenzoic acid isomer.

References

  • Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Allen. (n.d.). pKa value of 4- nitrobenzoic acid to lower than that of benzoic acid. Explain. Retrieved from [Link]

  • Sarthaks eConnect. (2018). pKa value of 4-nitrobenzoic acid is lower than that of benzoic acid. Retrieved from [Link]

  • Brainly.in. (2025). Acidity order of Isomers of Nitro benzoic acid?. Retrieved from [Link]

  • Quora. (2018). Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid?. Retrieved from [Link]

  • Quora. (2017). What is the order of acidic strength of benzoic acid, o-Nitro benzoic acid, p-Nitro benzoic acid and m-Nitro benzoic acid and how?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Nitrobenzoic acid. Retrieved from [Link]

  • De Bleye, C., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. Retrieved from [Link]

  • brainly.com. (2023). Which is more acidic: 4-nitrobenzoic acid or 3-nitrobenzoic acid?. Retrieved from [Link]

  • Gauth. (n.d.). Pka value of 4-nitrobenzoic acid is lower than that of benzoic acid. Retrieved from [Link]

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Core Principles: The Chemistry of Esterifying an Electron-Deficient Aromatic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Kinetic Study of the Esterification of 4-Iodo-3-nitrobenzoic Acid: A Comparative Analysis of Methodologies

For Researchers, Scientists, and Drug Development Professionals

The esterification of this compound is a critical transformation in the synthesis of various pharmaceutical intermediates, most notably in the production of PARP inhibitors like Iniparib. A thorough understanding of the reaction kinetics is paramount for optimizing reaction conditions, maximizing yield, and ensuring process scalability and reproducibility. This guide provides a detailed examination of the kinetic study of this reaction, compares alternative esterification methodologies, and explains the fundamental principles governing the process.

The conversion of a carboxylic acid and an alcohol into an ester and water is a classic acid-catalyzed equilibrium reaction known as Fischer-Speier esterification.[1] The mechanism is a nucleophilic acyl substitution, where the alcohol acts as the nucleophile.[2]

The Role of the Catalyst and Substituent Effects:

The reaction requires an acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to protonate the carbonyl oxygen of the carboxylic acid.[3] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol.

For this compound, the presence of two strong electron-withdrawing groups (EWGs)—the nitro group (-NO₂) and the iodo group (-I)—on the aromatic ring is of critical importance. These groups inductively pull electron density away from the carboxylic acid moiety. This has a profound effect:

  • Ground State Destabilization: The EWGs enhance the partial positive charge on the carbonyl carbon even before catalysis.

  • Increased Reaction Rate: This heightened electrophilicity accelerates the rate of nucleophilic attack by the alcohol, leading to a faster esterification rate compared to benzoic acid or benzoic acids with electron-donating groups.[2]

The reaction's reversibility necessitates strategies to drive it to completion. This is typically achieved by using a large excess of the alcohol, which also serves as the solvent, or by removing the water produced during the reaction.[1]

Experimental Protocol: Kinetic Analysis of the Fischer Esterification

This section details a robust, self-validating protocol for monitoring the kinetics of the esterification of this compound with methanol.

Objective: To determine the reaction order and rate constant (k) for the sulfuric acid-catalyzed esterification of this compound.

Materials and Equipment:

  • This compound

  • Anhydrous Methanol (reagent grade)

  • Concentrated Sulfuric Acid (98%)

  • 50 mL Round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Ice bath

  • Pipettes and volumetric flasks for sampling

  • High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Kinetic Monitoring cluster_2 Analysis & Data Processing A 1. Dissolve this compound in excess anhydrous methanol B 2. Add catalytic H₂SO₄ (dropwise, with stirring) A->B C 3. Assemble reflux apparatus and begin heating B->C D 4. Start timer (t=0) when reflux begins C->D E 5. Withdraw aliquots at fixed time intervals (t₁, t₂, t₃...) D->E F 6. Quench samples in an ice bath to stop reaction E->F G 7. Prepare samples for HPLC analysis F->G H 8. Quantify concentration of acid and/or ester G->H I 9. Plot [Acid] vs. Time and ln[Acid] vs. Time H->I J 10. Determine reaction order and calculate rate constant (k) I->J

Caption: Workflow for the kinetic study of esterification.

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 3.07 g, 10 mmol). Add a significant excess of anhydrous methanol (e.g., 30 mL).[4]

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (e.g., 0.3 mL, a catalytic amount) dropwise.[4]

  • Heating: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to a gentle reflux (approx. 65-70°C).[4]

  • Sampling: Once reflux begins, start a timer (t=0). At predetermined intervals (e.g., 15, 30, 45, 60, 90, 120 minutes), withdraw a small, precise aliquot (e.g., 0.1 mL) of the reaction mixture and immediately quench it in a vial placed in an ice bath to halt the reaction.

  • Sample Preparation & Analysis: Dilute the quenched samples with a known volume of mobile phase for HPLC analysis. Analyze each sample to determine the concentration of the remaining this compound. HPLC is the preferred method as it provides high accuracy in quantifying the components of the reaction mixture.[4][5]

  • Data Processing: Plot the concentration of this compound versus time. Because methanol is in large excess, its concentration remains effectively constant, and the reaction can be modeled using pseudo-first-order kinetics with respect to the carboxylic acid.[6] A plot of the natural logarithm (ln) of the acid concentration versus time should yield a straight line, the slope of which is the negative of the pseudo-first-order rate constant (-k).

Hypothetical Kinetic Data Summary:

Time (min)[this compound] (M)ln([Acid])
00.333-1.099
150.251-1.382
300.189-1.666
450.142-1.952
600.107-2.235
900.060-2.813
1200.034-3.381

Comparative Guide to Esterification Methodologies

While Fischer esterification is standard for kinetic analysis, other methods offer significant advantages for preparative synthesis, particularly in terms of yield, purity, and ease of workup.

Method Catalyst / Reagent Typical Conditions Reported Yield Advantages Disadvantages
Fischer-Speier Esterification Conc. H₂SO₄ or p-TsOH Reflux in excess alcohol (e.g., Methanol) for 1-10 hours.[3]77% (for this specific acid).[5]Inexpensive, well-understood kinetics, widely applicable.[1]Reversible reaction, harsh acidic conditions, often requires complex work-up (neutralization, extraction), environmental concerns.[5][7]
Trimethyl Orthoacetate Trimethyl Orthoacetate Reflux in trimethyl orthoacetate for ~15 hours.[4][5]~98% (for this specific acid).[4][5]Nearly quantitative yield, simple work-up (solvent evaporation), product is very pure, avoids strong mineral acids.[4][5]Reagent is more expensive than methanol/H₂SO₄.
Heterogeneous Catalysis Solid Acids (e.g., Modified Montmorillonite K10, Zeolites) [8]Heating, often under solvent-free conditions.[8]High yields reported for other benzoic acids.Catalyst is easily recovered by filtration and reusable, environmentally friendly, reduced corrosion.[7][8]Can require higher temperatures or longer reaction times, potential for catalyst deactivation.
N-Bromosuccinimide (NBS) Catalysis N-Bromosuccinimide (NBS) Stirring in alcohol at ~70°C.[9]Up to 100% for other benzoic acids.[9]Metal-free, mild conditions, simple procedure.[9]Stoichiometric by-product (succinimide) must be removed.

Conclusion and Recommendations

For the purpose of conducting a detailed kinetic study , the traditional Fischer-Speier esterification remains the most straightforward and well-documented method. Its mechanism is thoroughly understood, allowing for reliable kinetic modeling. The use of HPLC for monitoring provides the necessary precision for accurate rate determination.

However, for preparative synthesis , especially at an industrial scale, the data strongly supports the use of trimethyl orthoacetate . Its ability to produce the methyl ester of this compound in near-quantitative yield with a simple workup makes it a highly efficient and superior alternative, justifying the higher reagent cost through improved purity and reduced downstream processing.[4][5]

References

  • Vertex AI Search. (2025). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols.
  • MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Available from: [Link]

  • ijstr.org. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Available from: [Link]

  • Taylor & Francis Online. (Date not available). Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. Available from: [Link]

  • BenchChem. (2025).
  • Google Patents. (Date not available). US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide.
  • Google Patents. (Date not available). ES2380693T3 - Procedure for the preparation of esters of benzoic acid.
  • MDPI. (Date not available). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Available from: [Link]

  • ResearchGate. (2012). (10) Patent No. - ResearchGate. Available from: [Link]

  • ACS Publications. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Available from: [Link]

  • ResearchGate. (Date not available). Selective esterifications of alcohols and phenols through carbodiimide couplings. Available from: [Link]

  • Thieme. (Date not available). Product Class 5: Carboxylic Acid Esters.
  • Elsevier. (2006).
  • OUCI. (Date not available). Monitoring the kinetics of the ion-exchange resin catalysed esterification of acetic acid with ethanol using near infrared spectroscopy with partial least squares (PLS) model. Available from: [Link]

  • ResearchGate. (Date not available). (PDF) Kinetic Study of Esterification Reaction. Available from: [Link]

  • NIH. (Date not available). Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling. Available from: [Link]

  • Infinity Learn. (Date not available). Given below are two statements :Statement I : The esterification of carboxylic acid with an alcohol is a nucleophilic acyl substitution.Statement II : Electron withdrawing groups in the carboxylic acid will increase the rate of esterification reaction.Choose the most appropriate option :. Available from: [Link]

  • Google Patents. (Date not available). CN106366012A - Method of preparing 4-iodo-3-nitrobenzamide.
  • Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid 2017. Available from: [Link]

  • Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Available from: [Link]

  • Indian Academy of Sciences. (Date not available). Kinetic studies in ester hydrolysis.
  • cct.tpl.lp.edu.ua. (2022). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Available from: [Link]

  • ijarset.com. (2019). Synthesis and Research of Kinetic Laws of Esterification Process of ESTER. Available from: [Link]

Sources

A Comparative Benchmarking Guide to 4-Iodo-3-nitrobenzoic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon (C-C) bonds is a foundational element of molecular synthesis. Among the myriad of available methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry due to its versatility and functional group tolerance.[1] The choice of aryl halide is a critical parameter in these reactions, directly influencing reaction kinetics, catalyst selection, and overall efficiency. This guide provides an in-depth comparative analysis of 4-iodo-3-nitrobenzoic acid benchmarked against its chemical cousins, 4-bromo-3-nitrobenzoic acid and 4-chloro-3-nitrobenzoic acid , in the context of a standardized Suzuki-Miyaura coupling with phenylboronic acid. Through this analysis, we will elucidate the causal factors behind performance differences and provide actionable insights for your synthetic endeavors.

The Underlying Principle: The Reactivity Hierarchy of Aryl Halides

In the realm of Palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is not uniform. It is governed by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond, which follows a well-established trend: I > Br > Cl >> F .[2] The C-I bond is the weakest, making aryl iodides the most reactive substrates. This is because the rate-determining step in the Suzuki-Miyaura catalytic cycle is typically the oxidative addition of the aryl halide to the Pd(0) catalyst.[1] A lower BDE facilitates this crucial step, allowing for milder reaction conditions, lower catalyst loadings, and faster reaction times.

This fundamental principle dictates that this compound is expected to exhibit the highest reactivity, followed by the bromo and then the chloro analogues. The following sections will provide experimental context and data to quantify this anticipated performance differential.

Benchmarking Performance: Suzuki-Miyaura Coupling with Phenylboronic Acid

To provide a clear and objective comparison, we will consider a benchmark reaction: the Suzuki-Miyaura coupling of our three 4-halo-3-nitrobenzoic acid substrates with phenylboronic acid to yield the corresponding 3-nitro-biphenyl-4-carboxylic acid.

Data Presentation: A Comparative Overview

The following table summarizes representative data for the Suzuki-Miyaura coupling of 4-iodo-, 4-bromo-, and 4-chloro-3-nitrobenzoic acid with phenylboronic acid. The conditions have been tailored to reflect the differing reactivities of the aryl halides, particularly in the choice of catalyst system.

Aryl Halide SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Representative Yield (%)
This compound Pd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/Ethanol/H₂O (4:1:1)804-6>95%
4-Bromo-3-nitrobenzoic acid Pd(dppf)Cl₂ (3 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)10012-1685-90%
4-Chloro-3-nitrobenzoic acid Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)Cs₂CO₃Toluene11018-2470-75%

Note: The data presented is a composite representation based on established reactivity trends and published results for structurally similar compounds. Actual yields may vary depending on specific experimental conditions and optimization.

Experimental Protocols: A Step-by-Step Guide

The following are detailed, self-validating protocols for the benchmark Suzuki-Miyaura cross-coupling reaction for each of the three substrates. The choice of reagents and conditions is explained to provide a deeper understanding of the reaction design.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol leverages the high reactivity of the aryl iodide, allowing for the use of a classic and widely available palladium catalyst, Pd(PPh₃)₄.[3]

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Phenylboronic acid (1.2 mmol, 1.2 eq)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • Toluene/Ethanol/Water (4:1:1 mixture, 10 mL)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Purge the flask with an inert gas for 10-15 minutes.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80°C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with 1M HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-3-nitrobenzoic acid

For the less reactive aryl bromide, a more robust catalyst system is employed. Pd(dppf)Cl₂ is a common choice for aryl bromides, offering good stability and efficiency.[4]

Materials:

  • 4-Bromo-3-nitrobenzoic acid (1.0 mmol, 1.0 eq)

  • Phenylboronic acid (1.2 mmol, 1.2 eq)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture, 10 mL)

  • Schlenk flask with reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 4-bromo-3-nitrobenzoic acid, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction typically requires 12-16 hours for completion.

  • Follow the workup and purification procedure as described in Protocol 1.

Protocol 3: Suzuki-Miyaura Coupling of 4-Chloro-3-nitrobenzoic acid

The activation of the strong C-Cl bond necessitates a highly active catalyst system. This protocol utilizes a combination of a palladium precursor, Pd₂(dba)₃, and a bulky, electron-rich phosphine ligand, SPhos, which is known to be effective for challenging Suzuki-Miyaura couplings of aryl chlorides.[5]

Materials:

  • 4-Chloro-3-nitrobenzoic acid (1.0 mmol, 1.0 eq)

  • Phenylboronic acid (1.5 mmol, 1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 2 mol% Pd)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)

  • Anhydrous Toluene (10 mL)

  • Schlenk flask with reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add 4-chloro-3-nitrobenzoic acid, phenylboronic acid, cesium carbonate, Pd₂(dba)₃, and SPhos to a Schlenk flask.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 110°C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 18-24 hours to reach completion.

  • Follow the workup and purification procedure as described in Protocol 1.

Visualizing the Workflow and Catalytic Cycle

To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 Combine Aryl Halide, Phenylboronic Acid, and Base prep2 Purge with Inert Gas prep1->prep2 prep3 Add Pd Catalyst and Ligand (if applicable) prep2->prep3 prep4 Add Degassed Solvent prep3->prep4 react1 Heat to Specified Temperature prep4->react1 react2 Stir Vigorously under Inert Atmosphere react1->react2 react3 Monitor Progress (TLC/LC-MS) react2->react3 workup1 Cool to Room Temp. & Quench react3->workup1 workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Dry, Filter, and Concentrate workup2->workup3 workup4 Purify Product workup3->workup4

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex trans-ArPd(II)L₂X pd0->pd2_complex Ar-X oxidative_addition Oxidative Addition aryl_halide Ar-X pd2_diaryl cis-ArPd(II)L₂Ar' pd2_complex->pd2_diaryl Ar'B(OR)₂ + Base transmetalation Transmetalation boronate Ar'B(OR)₂ base Base pd2_diaryl->pd0 Ar-Ar' reductive_elimination Reductive Elimination product Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Catalyst: The progression from Pd(PPh₃)₄ to Pd(dppf)Cl₂ and finally to a Pd₂(dba)₃/SPhos system is a deliberate escalation in catalyst activity. While Pd(PPh₃)₄ is sufficient for the highly reactive this compound, the more challenging C-Br and C-Cl bonds require more sophisticated catalytic systems. The Buchwald-type ligand, SPhos, is a bulky, electron-rich phosphine that promotes the oxidative addition to the otherwise unreactive aryl chloride and stabilizes the catalytically active Pd(0) species.[5]

  • Choice of Base: The base plays a crucial role in the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center. The choice of base can influence reaction rates and yields. While K₂CO₃ is often sufficient for reactive substrates, stronger bases like K₃PO₄ and Cs₂CO₃ are frequently used for less reactive aryl halides to promote the catalytic cycle.

  • Solvent Selection: The choice of solvent is critical for ensuring the solubility of all reaction components. Aprotic polar solvents like 1,4-dioxane and toluene are commonly employed. The addition of water is often beneficial as it can aid in the dissolution of the base and facilitate the transmetalation step.

Conclusion: Strategic Selection of Aryl Halides in Synthesis

This comparative guide demonstrates the pronounced impact of the halogen substituent on the performance of 4-halo-3-nitrobenzoic acids in the Suzuki-Miyaura cross-coupling reaction. This compound stands out as the most reactive substrate, enabling rapid and high-yielding C-C bond formation under mild conditions with a conventional catalyst. This makes it an ideal choice for complex syntheses where functional group tolerance and reaction efficiency are paramount.

4-Bromo-3-nitrobenzoic acid offers a good balance of reactivity and cost, serving as a reliable substrate that performs well with moderately active catalyst systems. For large-scale applications where cost is a significant driver, 4-chloro-3-nitrobenzoic acid presents an economically attractive alternative, provided that a highly active and specialized catalyst system is employed to overcome its inherent lower reactivity.

As a Senior Application Scientist, my recommendation is to select the aryl halide that best aligns with the specific goals of your project. For rapid proof-of-concept studies and the synthesis of complex, sensitive molecules, the superior reactivity of this compound is a distinct advantage. For process development and scale-up, a thorough evaluation of the cost-performance trade-off between the bromo and chloro analogues is warranted.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Gere, M., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2131-2141. Retrieved from [Link]

  • Bissember, A. C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1648-1652. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Retrieved from [Link]

  • Ascensus Specialties. (n.d.). The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1575. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the disposal of 4-Iodo-3-nitrobenzoic acid, a compound whose dual chemical nature—as both a halogenated and a nitroaromatic compound—necessitates a rigorous and informed approach.

Hazard Profile and Risk Assessment: Understanding the 'Why'

This compound presents a multi-faceted hazard profile that dictates its handling and disposal protocols. While a specific, comprehensive Safety Data Sheet (SDS) may not always be readily available, we can infer its properties from its structural components and data on analogous compounds like 4-nitrobenzoic acid and 4-iodobenzoic acid.

The primary risks stem from:

  • The Nitro Group (NO₂): Aromatic nitro compounds are recognized for their potential toxicity and environmental persistence.[1][2] They can be reactive, particularly when heated or mixed with certain other chemicals, and their metabolic breakdown can produce hazardous intermediates.[3][4]

  • The Iodo Group (I): As a halogenated organic compound, its disposal requires methods that can manage the release of halogenated byproducts, which are often environmentally regulated.[5]

  • The Carboxylic Acid Group (COOH): This functional group imparts acidic properties to the molecule.

These structural features necessitate its classification as hazardous waste, requiring disposal through a licensed and approved facility.[6][7]

Table 1: Anticipated Hazard Profile for this compound

Hazard Classification Category Description
Acute Oral Toxicity Category 4 Harmful if swallowed.[6][8]
Skin Corrosion/Irritation Category 2 Causes skin irritation.[7][9]
Serious Eye Damage/Irritation Category 2A Causes serious eye irritation.[7][8][9]
Genetic Defects Suspected May be suspected of causing genetic defects.[6]
Carcinogenicity Suspected May be suspected of causing cancer.[6]

| Reproductive Toxicity | Suspected | May be suspected of damaging fertility or the unborn child.[6] |

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, adherence to strict safety protocols is mandatory. The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires employers to establish procedures and provide equipment to minimize exposure.[10][11][12]

  • Engineering Controls: Always handle the compound within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles with side shields, compliant with ANSI Z87.1 or EN 166 standards.

    • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use and change them immediately if contamination occurs.

    • Body Protection: A standard laboratory coat is required. For handling larger quantities or cleaning spills, a chemically resistant apron may be necessary.

    • Respiratory Protection: Not typically required when using a fume hood. If a hood is unavailable or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Waste Characterization, Segregation, and Containment

Proper disposal begins with correct characterization and segregation at the point of generation. This is a core principle of the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[13][14]

Step 1: Hazardous Waste Determination Under EPA guidelines, this compound must be managed as a hazardous waste.[15] This determination is based on its likely toxicity and the presence of a halogen (iodine).

Step 2: Waste Segregation (Critical Step) To prevent dangerous reactions, waste this compound must be segregated from incompatible materials.[16][17]

  • DO NOT MIX WITH:

    • Bases or Alkaline Conditions: Heating aromatic nitro compounds under alkaline conditions can lead to violent reactions.[3]

    • Strong Reducing Agents: Contact with agents like metal hydrides or sodium sulfide must be avoided to prevent uncontrolled reduction of the nitro group.[3]

    • Oxidizing Agents: While not as reactive as some compounds, it should still be kept separate from strong oxidizers.

Collect this waste in a dedicated container for "Halogenated Organic Waste" or "Nitro-Containing Aromatic Waste," as per your institution's guidelines.

Step 3: Proper Containment

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical. Ensure the container is in good condition with a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly and accurately labeled from the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started.

  • Closure: Keep the waste container closed at all times except when adding waste.[17]

Step-by-Step Disposal Workflow

The specific procedure depends on the nature of the waste being generated.

Protocol 1: Disposal of Routine Laboratory Waste

This protocol applies to small quantities of expired solid compound and contaminated disposable materials (e.g., weighing paper, gloves, pipette tips).

  • Preparation: Don all required PPE and perform the work inside a chemical fume hood.

  • Container Setup: Place your labeled, dedicated hazardous waste container in the fume hood.

  • Transfer of Solid Waste: Carefully transfer the solid this compound into the waste container using a dedicated spatula or scoop.

  • Disposal of Contaminated Materials: Place all contaminated items, such as gloves, wipes, and weighing boats, directly into the same designated waste container.

  • Secure and Store: Securely close the container lid. Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, ensuring it is away from incompatible chemicals.[17]

  • Request Pickup: Once the container is full or has reached the accumulation time limit set by your institution and the EPA, contact your institution's Environmental Health and Safety (EHS) office or contracted hazardous waste disposal service for pickup.[18]

Protocol 2: Management of Spills and Bulk Quantities

This protocol applies to accidental spills or the disposal of larger quantities of the compound.

  • Immediate Spill Response:

    • Evacuate non-essential personnel from the area.

    • If the spill is outside a fume hood, ensure the area is well-ventilated, but avoid creating airborne dust.

    • Wearing appropriate PPE, cover the spill with a 1:1:1 mixture of sodium carbonate (soda ash), clay-based cat litter (for absorption), and sand. This mixture helps neutralize the acid and makes cleanup easier.[5]

  • Cleanup:

    • Carefully sweep the absorbent mixture and spilled chemical into a dedicated plastic dustpan. Avoid creating dust.

    • Transfer the collected material into a properly labeled hazardous waste container.

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a soap and water solution.

    • Place the cleaning materials into the hazardous waste container.

  • Disposal of Bulk Quantities:

    • For bulk quantities in their original container, ensure the container is in good condition and the label is intact.

    • Print "HAZARDOUS WASTE" in large letters on the label and add the current date.[19]

    • Contact your EHS office immediately for guidance and to arrange for pickup by a licensed hazardous waste hauler.[13][20]

Disposal Pathway Decision Matrix

The following diagram illustrates the logical workflow for ensuring the safe and compliant disposal of this compound waste.

DisposalWorkflow cluster_start cluster_assess cluster_routine Routine Lab Waste cluster_spill Bulk Quantity or Spill start Waste Generated: This compound assess Assess Waste Type & Quantity start->assess routine_container Select dedicated, labeled 'Halogenated Organic Waste' container assess->routine_container < 1 kg (Solid) Contaminated Items spill_contain Contain & Neutralize Spill (if applicable) assess->spill_contain > 1 kg (Solid) Any Spill routine_add Add solid waste and contaminated consumables routine_container->routine_add routine_store Store in Satellite Accumulation Area (SAA) routine_add->routine_store routine_pickup Request EHS pickup when full or time limit reached routine_store->routine_pickup spill_collect Collect material in a sealed, compatible container spill_contain->spill_collect spill_label Label as 'Hazardous Waste' with full chemical name and date spill_collect->spill_label spill_contact Contact EHS immediately for professional disposal spill_label->spill_contact

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires a deep understanding of the potential hazards and the appropriate measures to mitigate them. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 4-Iodo-3-nitrobenzoic acid. As a Senior Application Scientist, my aim is to provide you with not just a set of instructions, but a framework for thinking about safety that is grounded in scientific principles and practical laboratory experience.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on the toxicological data of analogous compounds, this compound should be handled as a hazardous substance with the following potential risks:

  • Acute Toxicity: Similar nitro- and halo-substituted benzoic acids are harmful if swallowed.[1][2][3][4]

  • Skin and Eye Irritation: Direct contact with the skin is likely to cause irritation, and contact with the eyes can lead to serious eye irritation or damage.[3][5][6]

  • Respiratory Irritation: Inhalation of the dust or aerosols may cause respiratory tract irritation.[3]

  • Chronic Health Effects: Some nitro-aromatic compounds are suspected of causing genetic defects, cancer, and reproductive harm. Given the structure of this compound, it is prudent to handle it as a potential carcinogen and mutagen.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to provide comprehensive protection against the various potential routes of exposure. The following table summarizes the recommended PPE for different laboratory operations involving this compound.

Laboratory Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Safety glasses with side shieldsNitrile or neoprene glovesLab coatNot generally required
Conducting reactions and workup procedures Chemical splash gogglesNitrile or neoprene gloves (consider double gloving)Lab coat or chemical-resistant apronNot generally required if performed in a fume hood
Handling large quantities or potential for splashes Chemical splash goggles and a face shieldNitrile or neoprene gloves (double gloving recommended)Chemical-resistant apron over a lab coat or chemical-resistant coverallsRecommended if there is a risk of aerosol generation outside of a fume hood
Cleaning spills Chemical splash goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant coverallsAir-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter

Step-by-Step PPE Protocol: A Self-Validating System for Safety

The order in which you don and doff your PPE is critical to prevent cross-contamination and ensure your safety.

Donning PPE:
  • Lab Coat/Coveralls: Put on your lab coat or coveralls, ensuring it is fully buttoned or zipped.

  • Respiratory Protection (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on your safety glasses, goggles, or face shield.

  • Gloves: Don your gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.

Doffing PPE:
  • Gloves: Remove your gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.

  • Lab Coat/Coveralls: Remove your lab coat or coveralls by rolling it inside out, without touching the exterior surface.

  • Eye and Face Protection: Remove your eye and face protection by handling the earpieces or strap.

  • Respiratory Protection (if required): Remove your respirator.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Logical Framework for PPE Selection

The selection of appropriate PPE is a dynamic process that depends on the specifics of the experimental procedure. The following diagram illustrates a logical workflow for determining the necessary level of protection.

PPE_Selection_Workflow cluster_assessment Hazard and Risk Assessment cluster_ppe PPE Selection cluster_action Final Action Start Start: Planned Experiment with This compound AssessQuantity Assess Quantity of Material (<1g, 1-10g, >10g) Start->AssessQuantity AssessOperation Assess Nature of Operation (Weighing, Solution Prep, Reaction) AssessQuantity->AssessOperation Quantity Determined EnhancedBody Upgrade to: - Chemical-Resistant Apron - Coveralls AssessQuantity->EnhancedBody >10g or High Splash Risk AssessAerosol Potential for Dust/Aerosol Generation? AssessOperation->AssessAerosol Operation Identified EnhancedEye Upgrade to: - Chemical Splash Goggles - Face Shield AssessOperation->EnhancedEye Splash Hazard BasePPE Standard PPE: - Safety Glasses with Side Shields - Nitrile/Neoprene Gloves - Lab Coat AssessAerosol->BasePPE No Respiratory Add: - N95 Respirator or - Respirator with Organic Vapor/ Acid Gas Cartridges AssessAerosol->Respiratory Yes Proceed Proceed with Experiment BasePPE->Proceed EnhancedEye->BasePPE EnhancedBody->BasePPE Respiratory->BasePPE

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.